SMAP-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(1S,2S,3R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVKTCLBCCAFIS-HDYLNDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of SMAP2: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Small ArfGAP2 (SMAP2), also known as Stromal Membrane-Associated Protein 2, is a multifunctional protein primarily recognized for its role as a GTPase-activating protein (GAP) for ADP-ribosylation factor (Arf) proteins. It is a key regulator of intracellular membrane trafficking, specifically in the clathrin-dependent retrograde transport pathway from endosomes to the trans-Golgi network (TGN). By catalyzing the hydrolysis of GTP on Arf1, SMAP2 facilitates the inactivation of this small GTPase, a crucial step for the scission of transport vesicles. Its interaction with essential components of the trafficking machinery, including clathrin and the clathrin assembly protein CALM, underscores its integral role in maintaining cellular homeostasis and protein sorting. This guide provides a comprehensive overview of the molecular functions of SMAP2, its domain architecture, relevant signaling pathways, and detailed experimental protocols for its study.
Introduction
SMAP2 is a member of the SMAP family of Arf GAPs, which are characterized by a conserved N-terminal ArfGAP domain containing a zinc-finger motif.[1][2] Initially identified as a homolog of SMAP1, SMAP2 has distinct functions and subcellular localization.[3][4] While SMAP1 primarily regulates Arf6 at the plasma membrane, SMAP2 demonstrates in vivo specificity for Arf1, functioning at the interface of early endosomes and the TGN.[3][4] Its activity is critical for the retrograde trafficking of proteins, such as TGN38/46, and lipids from endosomal compartments back to the TGN.[3][4] Dysregulation of this pathway can impact various cellular processes, and understanding the precise function of SMAP2 is of significant interest in cell biology and disease research.
Molecular Architecture and Protein Domains
The SMAP2 protein is a 428-amino acid polypeptide with a predicted molecular weight of approximately 47 kDa.[1][2] It comprises several well-defined functional domains that dictate its activity and interactions.
-
ArfGAP Domain (approx. aa 1-163): Located at the N-terminus, this domain contains the catalytic arginine finger (Arg56) essential for stimulating GTP hydrolysis on Arf proteins.[2][3] It also features a characteristic CX2CX16CX2C zinc finger motif.[3]
-
Clathrin-Interacting Domain (approx. aa 163-231): This region mediates the direct interaction with the clathrin heavy chain (CHC).[3] It contains both a classical pentapeptide clathrin-box motif (LLGLD at aa 187-191) and an atypical DLL motif (aa 212-214), both of which contribute to clathrin binding.[1][3]
-
CALM-Interacting Domain (approx. aa 339-395): Situated towards the C-terminus, this domain is responsible for binding to the clathrin assembly lymphoid myeloid leukemia (CALM) protein, a critical factor in the formation of clathrin-coated vesicles.[1][3]
Figure 1: Domain organization of the SMAP2 protein.
Core Functions and Signaling Pathways
Arf1-Specific GTPase-Activating Protein
SMAP2 functions as a GAP to accelerate the intrinsic GTP hydrolysis rate of Arf proteins. While in vitro assays show that SMAP2 can act on both Arf1 and Arf6, cellular studies demonstrate a clear preference for Arf1.[3] This is evidenced by the observation that cells expressing a GAP-negative mutant of SMAP2 (R56Q) become resistant to Brefeldin A, a drug that specifically inhibits Arf1-guanine nucleotide exchange factors (GEFs).[3][4]
The activation state of Arf1 is critical for membrane trafficking. GTP-bound (active) Arf1 recruits coat proteins and adaptors to membranes to initiate vesicle formation. SMAP2-mediated conversion of Arf1-GTP to Arf1-GDP (inactive) is thought to be a late-stage event that facilitates coat disassembly and vesicle scission.
Regulation of Retrograde Trafficking
SMAP2 is a key player in the retrograde transport pathway, which moves cargo from early/recycling endosomes back to the TGN.[3][5][6] This process is essential for recycling sorting receptors and maintaining the protein and lipid composition of the Golgi apparatus. SMAP2 is localized to AP-1 and EpsinR-positive early endosomes, where it functions.[1][3] Overexpression of SMAP2 has been shown to delay the transport of the marker protein TGN38/46 from endosomes to the TGN, consistent with its role as a negative regulator of the active Arf1 required for this process.[3][4]
The signaling pathway involves the following steps:
-
Arf1 Activation: Arf1 is activated at the endosomal membrane by a GEF, leading to the exchange of GDP for GTP.
-
Effector Recruitment: GTP-bound Arf1 recruits effector proteins, including the AP-1 adaptor complex and clathrin, to the membrane.
-
SMAP2 Engagement: SMAP2 is also recruited to this site, where it interacts with Arf1-GTP, clathrin, and CALM.
-
GTP Hydrolysis: SMAP2 catalyzes the hydrolysis of GTP on Arf1.
-
Vesicle Budding/Scission: The resulting inactivation of Arf1 is coupled to the maturation and eventual budding of a clathrin-coated vesicle destined for the TGN.
Figure 2: SMAP2's role in Arf1-mediated retrograde trafficking.
Quantitative Data on SMAP2 Function
Quantitative analysis of SMAP2's biochemical and cellular activities is crucial for a complete understanding of its function. The following tables summarize key quantitative findings from published literature.
Table 1: In Vitro Arf GAP Activity
This table presents data from an in vitro GAP assay measuring the percentage of GTP hydrolysis on Arf1 and Arf6 by recombinant SMAP2, SMAP1, and GAP1 proteins after a 60-minute incubation.
| GAP Protein (6 µg) | Substrate Arf (1 µg) | GTP Hydrolysis (%) | Standard Deviation | Reference |
| SMAP2 (aa 1-163) | Arf1 | ~45 | ± 5 | [3] |
| SMAP2 (aa 1-163) | Arf6 | ~40 | ± 5 | [3] |
| SMAP1 (aa 1-255) | Arf1 | ~35 | ± 5 | [3] |
| SMAP1 (aa 1-255) | Arf6 | ~35 | ± 5 | [3] |
| GAP1 (aa 1-246) | Arf1 | ~50 | ± 5 | [3] |
| GAP1 (aa 1-246) | Arf6 | ~45 | ± 5 | [3] |
| Mock (No GAP) | Arf1 | < 5 | N/A | [3] |
| Mock (No GAP) | Arf6 | < 5 | N/A | [3] |
Data are estimated from graphical representations in Natsume et al., 2006 and demonstrate that while SMAP2 has in vitro activity on both Arf1 and Arf6, it does not show strong substrate preference in this context, unlike its observed in vivo specificity.
Table 2: In Vivo Arf Activation Levels
This table shows the percentage of activated (GTP-bound) Arf in wild-type and SMAP2-deficient (–/–) mouse embryonic fibroblasts (MEFs), as determined by a GST-GGA3 pull-down assay.
| Cell Type | Activated Arf (% of Total Arf) | Standard Deviation | Reference |
| Wild-Type MEF | ~1.5 | ± 0.5 | [7] |
| SMAP2 (–/–) MEF | ~4.0 | ± 1.0 | [7] |
Data are estimated from graphical representations in Funaki et al., 2011. The results show a significant increase in the steady-state level of active Arf in cells lacking SMAP2, confirming its role as a negative regulator of Arf activation in a cellular context.[7][8]
Detailed Experimental Protocols
In Vitro Arf GAP Assay (Radioactive Filter-Binding Method)
This protocol is adapted from established methods for measuring Arf GAP activity.[3][9][10]
Objective: To measure the ability of SMAP2 to stimulate GTP hydrolysis on a purified Arf protein substrate.
Materials:
-
Recombinant purified SMAP2 protein (e.g., GST-tagged aa 1-163 fragment).
-
Recombinant purified myristoylated Arf1 protein.
-
[α-³²P]GTP.
-
Large Unilamellar Vesicles (LUVs).
-
5x Exchange Buffer: 125 mM HEPES pH 7.4, 500 mM NaCl, 5 mM EDTA, 2.5 mM MgCl₂, 5 mM DTT.
-
5x GAP Reaction Buffer: 125 mM HEPES pH 7.4, 500 mM NaCl, 10 mM MgCl₂, 5 mM DTT.
-
Wash Buffer: 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂.
-
Nitrocellulose filters (0.45 µm).
-
Thin Layer Chromatography (TLC) plates.
-
Phosphorimager and scintillation counter.
Procedure:
-
Loading Arf1 with [α-³²P]GTP: a. In a microcentrifuge tube, combine 5x Exchange Buffer, LUVs, and [α-³²P]GTP. b. Add purified Arf1 protein to a final concentration of ~1 µM. c. Incubate at 30°C for 30-60 minutes to allow for nucleotide exchange. d. Stop the exchange reaction by adding MgCl₂ to a final concentration of 2 mM and place the tube on ice.
-
GAP Reaction: a. Prepare reaction tubes on ice, each containing 1x GAP Reaction Buffer. b. Add the desired amount of purified SMAP2 protein to the experimental tubes. For a negative control, add buffer only ("mock"). c. Initiate the reaction by adding the [α-³²P]GTP-loaded Arf1 substrate to each tube. d. Incubate the reaction at 30°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Quantification of Hydrolysis: a. Stop the reaction by adding a large volume of ice-cold Wash Buffer. b. Immediately filter the reaction mixture through a nitrocellulose membrane under vacuum. This traps the protein-bound nucleotide. c. Wash the filter 2-3 times with ice-cold Wash Buffer. d. Extract the bound nucleotides from the filter using formic acid. e. Spot the extracted nucleotides onto a TLC plate and separate GDP and GTP using an appropriate mobile phase. f. Expose the dried TLC plate to a phosphor screen and quantify the radioactive spots corresponding to [α-³²P]GDP and [α-³²P]GTP using a phosphorimager. g. Calculate the percentage of GTP hydrolysis as: (GDP signal / (GDP signal + GTP signal)) * 100.
Co-Immunoprecipitation of SMAP2 and Clathrin Heavy Chain
This protocol is for verifying the interaction between SMAP2 and its binding partners from cell lysates.[3][4][11]
Objective: To immunoprecipitate SMAP2 from cell lysate and detect the co-precipitation of Clathrin Heavy Chain (CHC).
Materials:
-
COS-7 or HeLa cells transiently transfected with epitope-tagged SMAP2 (e.g., HA-SMAP2).
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Nonidet P-40, supplemented with protease inhibitor cocktail.
-
Anti-HA antibody (for IP).
-
Anti-CHC antibody (for Western blot).
-
Control IgG (isotype matched).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
SDS-PAGE gels and Western blotting reagents.
Figure 3: Experimental workflow for Co-IP of SMAP2.
Procedure:
-
Cell Lysate Preparation: a. Harvest transfected cells and wash once with ice-cold PBS. b. Lyse the cell pellet in ice-cold IP Lysis Buffer for 20-30 minutes on ice. c. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C on a rotator. b. Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube. c. Add the anti-HA antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator. d. Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing and Elution: a. Pellet the beads by gentle centrifugation. b. Discard the supernatant and wash the beads 3-4 times with 1 mL of ice-cold IP Lysis Buffer. c. After the final wash, remove all supernatant. d. Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis: a. Pellet the beads and load the supernatant onto an SDS-PAGE gel, alongside a sample of the input lysate. b. Perform Western blot analysis using primary antibodies against the HA-tag (to confirm SMAP2 pulldown) and CHC (to detect co-precipitation).
Role in Disease and Therapeutic Potential
The precise role of SMAP2 in human disease is still under investigation. However, given its fundamental role in membrane trafficking, its dysregulation could contribute to various pathologies. For instance, defects in TGN organization and vesicle formation are linked to certain genetic disorders. While no diseases are directly attributed to SMAP2 mutations at present, its homolog SMAP1 has been implicated in myelodysplasia.[12] Furthermore, the machinery of clathrin-mediated transport is often hijacked by pathogens and is critical for the signaling of many cell surface receptors involved in cancer. As a key regulator of this machinery, SMAP2 represents a potential, albeit underexplored, target for therapeutic intervention in diseases characterized by aberrant protein trafficking.
Conclusion
SMAP2 is a highly specific ArfGAP that plays a critical, non-redundant role in regulating clathrin-dependent retrograde trafficking from endosomes to the TGN. Its function is orchestrated through its distinct domains, which mediate its catalytic activity and its interaction with key components of the vesicle budding machinery. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of SMAP2 in cellular physiology and its potential implications in human disease. Future studies focusing on its regulation, the kinetics of its interactions, and its role in specific cargo sorting will undoubtedly provide deeper insights into the complex world of intracellular transport.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple in vitro assay of Arf GAPs and preparation of Arf proteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Arf GTPase-activating protein SMAP1 promotes transferrin receptor endocytosis and interacts with SMAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of SMAP-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the SMAP-2 compound, a novel small-molecule activator of Protein Phosphatase 2A (PP2A). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research. This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Allosteric Activation of PP2A
This compound is a re-engineered tricyclic sulfonamide that functions as a direct, allosteric activator of the tumor suppressor protein, Protein Phosphatase 2A (PP2A).[1][2] The primary molecular target of this compound is the scaffolding Aα subunit of the PP2A holoenzyme.[1][2][3]
The binding of this compound to the PP2A Aα subunit induces a conformational change in the protein complex.[1][2] This allosteric modulation enhances the phosphatase activity of the PP2A catalytic C subunit, leading to the dephosphorylation of a wide range of substrate proteins involved in oncogenic signaling.[1][2][4] This mode of action effectively restores the tumor-suppressive function of PP2A in cancer cells where its activity is often compromised.[5]
Key Signaling Pathways Modulated by this compound
The activation of PP2A by this compound initiates a cascade of downstream effects that impinge on critical cancer-related signaling pathways. The most well-documented of these is the Androgen Receptor (AR) signaling pathway in prostate cancer.
Androgen Receptor (AR) Signaling Pathway
In castration-resistant prostate cancer (CRPC), aberrant AR signaling is a key driver of disease progression.[1][2] this compound treatment leads to the dephosphorylation of the AR, including both full-length and truncated isoforms.[1][2] This dephosphorylation event destabilizes the AR protein, promoting its degradation.[2][4] The reduction in AR protein levels, in turn, disrupts the expression of AR target genes, such as Prostate-Specific Antigen (PSA).[2][4][6]
Below is a diagram illustrating the effect of this compound on the AR signaling pathway.
Caption: this compound activates PP2A, leading to AR dephosphorylation and subsequent degradation.
MYC and AKT/mTOR Signaling Pathways
Beyond AR, this compound-mediated PP2A activation also impacts other critical oncogenic pathways. In pancreatic ductal adenocarcinoma (PDA), this compound has been shown to reduce MYC signaling.[5] c-MYC is a well-characterized substrate of PP2A.[4] Furthermore, the combination of this compound with an mTOR inhibitor (INK128) results in a significant loss of both MYC and AKT/mTOR signaling.[5]
The following diagram depicts the broader signaling impact of this compound.
Caption: this compound activation of PP2A leads to the inhibition of multiple oncogenic signaling pathways.
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Metric | Value (µM) |
| LNCaP | MTT Assay (48h) | IC50 | 16.9 |
| 22Rv1 | MTT Assay (48h) | IC50 | 14.1 |
| LNCaP | Clonogenic Assay (2 weeks) | Concentration Range | 5 - 15 |
| 22Rv1 | Clonogenic Assay (2 weeks) | Concentration Range | 5 - 15 |
| LNCaP | Annexin V Staining (24h) | Concentration Range | 10 - 30 |
| 22Rv1 | Annexin V Staining (24h) | Concentration Range | 10 - 30 |
| LNCaP | AR & PSA Expression (1-24h) | Concentration Range | 10 - 30 |
| 22Rv1 | AR Expression (1-24h) | Concentration Range | 10 - 30 |
Data sourced from[2]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect |
| SCID Mice with LNCaP/AR Xenografts | Prostate Cancer | 100 mg/kg BID | Comparable efficacy to enzalutamide (B1683756) in inhibiting tumor formation |
| Pancreatic Cancer Mouse Model | Pancreatic Cancer | 15 mg/kg daily (i.g.) | Decreased tumor growth and weight |
| ApoE-/- Mice | Abdominal Aortic Aneurysms | 15 mg/kg daily (i.g.) | Reduced AAA incidence and aortic dilation |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability (MTT) Assay
-
Cell Seeding: Prostate cancer cells (LNCaP and 22Rv1) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with vehicle control or increasing concentrations of this compound (e.g., 10, 20, 30, 40 µmol/L) for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
Western Blotting
-
Cell Lysis: Cells treated with this compound for specified times and concentrations are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., AR, p-AR, PSA, GAPDH).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software.
Phosphoproteomics (Label-Free LC-MS/MS)
-
Sample Preparation: LNCaP cells are treated with this compound (e.g., 30 µM for 6 hours) or DMSO. Cells are harvested, and proteins are extracted and quantified.
-
Protein Digestion: Proteins are digested into peptides (e.g., with trypsin).
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as titanium dioxide or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting spectra are searched against a protein database to identify and quantify changes in phosphosites between this compound-treated and control samples.
The following workflow diagram illustrates the phosphoproteomics experimental process.
Caption: Experimental workflow for quantitative phosphoproteomics analysis.
In Vivo Xenograft Studies
-
Animal Model: Male SCID/NCr mice are used.
-
Tumor Implantation: LNCaP/AR cells are implanted subcutaneously.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound).
-
Drug Administration: this compound is administered (e.g., 100 mg/kg BID, orally).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry for proliferation and apoptosis markers).
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance is determined.
Conclusion
This compound represents a promising therapeutic agent that targets the fundamental tumor suppressor, PP2A. Its mechanism of action, involving the allosteric activation of PP2A, leads to the suppression of multiple oncogenic signaling pathways, most notably the Androgen Receptor pathway in prostate cancer. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-cancer activity. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other PP2A-activating compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - A SMAP in the face for cancer [jci.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Cellular Localization of SMAP2 Protein
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the subcellular localization of the Small ArfGAP 2 (SMAP2) protein, detailing its functional implications, the experimental methodologies used for its study, and its role in cellular trafficking pathways.
Introduction to SMAP2
SMAP2 (Small Arf GTPase-activating protein 2) is a member of the ArfGAP family of proteins that regulate the activity of ADP-ribosylation factor (Arf) GTPases.[1][2] Specifically, SMAP2 functions as a GTPase-activating protein (GAP) for Arf1, facilitating the hydrolysis of GTP to GDP and thereby inactivating Arf1.[2][3][4] This regulatory role is crucial for various cellular processes, most notably vesicle trafficking within the endomembrane system.[5] SMAP2 is a 428-amino acid protein containing an N-terminal ArfGAP domain, a clathrin-binding motif, and a CALM (clathrin assembly lymphoid myeloid)-binding domain, which are critical for its function and localization.[1]
Cellular Localization of SMAP2
The subcellular location of SMAP2 is intrinsically linked to its function in regulating vesicular transport. Extensive research has demonstrated that SMAP2 is not ubiquitously distributed but is concentrated in specific organelles.
Primary Localization: Early Endosomes and Trans-Golgi Network (TGN)
The primary sites of SMAP2 localization are the early endosomes and the trans-Golgi Network (TGN) .[4][5][6] Studies have consistently shown that SMAP2 colocalizes with protein markers specific to these compartments.[3][5] Its presence at this critical sorting hub highlights its role in the retrograde transport pathway, moving cargo from early endosomes back to the TGN.[1][3][4] This function is essential for recycling cellular components and maintaining organelle integrity. The localization to the TGN is mediated by specific stretches of basic amino acid residues within the protein.[5] The carboxy-terminal region of SMAP2 has also been identified as critical for its specific subcellular localization.[7]
Molecular Co-localization
To execute its function, SMAP2 associates with key components of the vesicular trafficking machinery. It directly interacts with clathrin heavy chain (CHC) and the clathrin assembly protein CALM.[3][4] Furthermore, SMAP2 is found in complexes with the clathrin adaptor protein AP-1 and EpsinR, which are characteristic of the early endosome/TGN.[3][4] In contrast, SMAP2 does not colocalize with AP-3 or COPI-positive organelles, indicating its specific involvement in the AP-1-mediated pathway.[3] While some databases report a broader distribution including the cytosol and nucleoplasm based on high-throughput studies, functional characterizations have pinpointed the endosome/TGN as its primary site of action.[8]
Quantitative Data Summary: SMAP2 Co-localization
The following table summarizes the known protein and organelle markers that colocalize with SMAP2, providing a qualitative but structured view of its cellular address.
| Marker | Compartment / Function | SMAP2 Co-localization Status | Reference |
| TGN46 / TGN38 | trans-Golgi Network (TGN) | Positive | [3][5] |
| Clathrin Heavy Chain (CHC) | Coated Vesicle Formation | Positive | [3] |
| AP-1 Adaptor Protein | TGN / Endosome Vesicle Budding | Positive | [3][4] |
| EpsinR | Early Endosome / TGN | Positive | [3][4] |
| CALM | Clathrin Assembly | Positive | [3] |
| AP-2 Adaptor Protein | Plasma Membrane | Negative | [3] |
| AP-3 Adaptor Protein | Late Endosome | Negative | [3] |
| COPI | Golgi / ER | Negative | [3] |
Signaling and Trafficking Pathway
SMAP2 is a key negative regulator of vesicle budding from the TGN.[5] It functions within the clathrin-dependent retrograde transport pathway. The process begins with active, GTP-bound Arf1 recruiting the AP-1 adaptor complex to the early endosome membrane. AP-1, in turn, recruits clathrin. SMAP2 is also recruited to this site, where it interacts with clathrin and CALM.[1][3] The primary role of SMAP2 is to inactivate Arf1 through its GAP activity. This GTP hydrolysis is a critical step that is thought to facilitate the maturation and eventual budding of the clathrin-coated vesicle destined for the TGN.[1] Overexpression of SMAP2 has been shown to delay the transport of cargo proteins, such as TGN38/46, from the endosome to the TGN, confirming its regulatory role in this pathway.[3][4]
Caption: SMAP2's role in the Arf1-regulated retrograde transport pathway.
Experimental Protocols
The primary technique used to determine the subcellular localization of SMAP2 is immunofluorescence microscopy. Co-immunoprecipitation is also used to confirm its physical interaction with co-localized proteins.
Immunofluorescence Protocol for SMAP2 Localization
This protocol is a generalized procedure based on methodologies cited in the literature.[3][9][10]
-
Cell Culture and Transfection:
-
Fixation and Permeabilization:
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.
-
Incubate the cells with the primary antibody (or antibodies for co-localization) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Example Primary Antibodies: Rabbit anti-HA (for tagged SMAP2), Mouse anti-TGN46, Mouse anti-AP-1.[3]
-
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation and Mounting:
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear stain like DAPI.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a confocal or widefield fluorescence microscope.
-
Capture images in separate channels for each fluorophore.
-
Analyze the images for signal overlap (co-localization) between SMAP2 and the organelle/protein markers.
-
Caption: Experimental workflow for determining SMAP2 cellular localization.
Conclusion
The localization of SMAP2 to the early endosomes and the trans-Golgi network is fundamental to its role as a regulator of Arf1-mediated retrograde vesicular transport. Its specific interactions with clathrin, AP-1, and CALM at these sites underscore its integral function in the machinery of clathrin-coated vesicle formation and trafficking. Understanding this precise localization is critical for elucidating the complex dynamics of the endomembrane system and may offer insights for therapeutic development targeting cellular transport pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. SMAP2 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 3. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of SMAP2 to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The carboxy-terminal region of SMAP2 directs subcellular localization as well as Arf protein specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Localization of SMAP2 to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Cloning of the SMAP2 Gene
This whitepaper provides a comprehensive technical overview of the discovery, cloning, and initial characterization of the Small ArfGAP2 (SMAP2) gene. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of intracellular vesicle trafficking. This guide details the experimental protocols used, presents quantitative data in a structured format, and visualizes key pathways and workflows.
Discovery of SMAP2
The discovery of SMAP2 was the result of a search for homologues to the murine Small ArfGAP1 (SMAP1) gene, a protein known to be involved in membrane trafficking.[1][2] Researchers performed a BLAST search of the GenBank/NCBI database to identify proteins with a high degree of homology to SMAP1.[3] This search identified a single SMAP1-like protein, BC052413, which showed significant homology over its entire length.[3]
To isolate the corresponding gene, a cDNA library from a murine erythroleukemic cell line was screened using a PCR-amplified fragment of BC052413 as a hybridization probe.[3] This screening yielded several cDNA clones. The longest clone contained a 2871 base pair insert, the sequence of which exactly matched the BC052413 entry.[3] This newly identified gene was named SMAP2.[2][3]
Gene and Protein Characteristics
SMAP2 is a protein-coding gene located on human chromosome 1.[4][5] The murine SMAP2 protein is composed of 428 amino acids and has a predicted molecular mass of 47 kDa.[3][5] It shares 50% overall amino acid sequence homology with SMAP1.[1][3] Alternative splicing of the human SMAP2 gene can generate two splice variants.[5]
Table 1: SMAP2 Gene and Protein Identifiers
| Identifier Type | Value |
| Official Gene Symbol | SMAP2[6][7] |
| Full Gene Name | Small ArfGAP2[6] |
| Synonyms | SMAP1L[4][7] |
| Human Gene ID | 64744[7][8][9] |
| Human Chromosome | 1p34.2[10] |
| UniProtKB/Swiss-Prot | Q8WU79[9] |
| Murine Protein Length | 428 amino acids[3][5] |
| Murine Protein Mass | ~47 kDa[5] |
Table 2: Comparison of Murine SMAP1 and SMAP2
| Feature | SMAP1 | SMAP2 |
| Protein Length | 440 amino acids[3] | 428 amino acids[3] |
| Overall Homology | - | 50% identity with SMAP1[3] |
| ArfGAP Domain Homology | 85% identity with SMAP2[1][5] | 85% identity with SMAP1[1][5] |
| In Vitro Arf Specificity | Arf1 and Arf6[3] | Arf1 and Arf6[3][5] |
| In Vivo Arf Specificity | Arf6-specific GAP[1][3] | Arf1-specific GAP[1][3][5] |
| Subcellular Localization | Plasma membrane[3] | Early endosomes / TGN[3][5][11] |
| Primary Function | Regulates clathrin-dependent endocytosis from the plasma membrane[3][12] | Regulates retrograde transport from early endosomes to the TGN[2][3][5] |
Functional Domains of the SMAP2 Protein
The SMAP2 protein contains several conserved functional domains that are critical for its activity and localization.[3][5] These domains facilitate its role as a GTPase-activating protein (GAP) and its interaction with key components of the vesicular transport machinery.[5]
Table 3: Functional Domains of Murine SMAP2
| Domain | Amino Acid Position | Function |
| ArfGAP Domain | 1-163[3] | Exhibits GTPase-activating protein activity for Arf proteins.[3][5] Contains the catalytic arginine residue (R56).[5] |
| Clathrin-Interacting Domain | 163-231[3] | Binds to clathrin heavy chain (CHC) via classical (LLGLD) and atypical (DLL) motifs.[3] |
| CALM-Interacting Domain | 339-395[3] | Binds to the clathrin assembly protein CALM; directs subcellular localization and Arf substrate specificity.[3][5] |
| Domain of Unknown Function | 244-277[3] | A conserved region with a currently unknown function.[3] |
Experimental Protocols
This section details the methodologies employed in the cloning and functional characterization of SMAP2.
The cloning of SMAP2 involved standard molecular biology techniques to isolate the full-length cDNA from a cell line.
-
Probe Generation: A DNA fragment corresponding to a portion of the target sequence (BC052413) was PCR-amplified from cDNA derived from a murine erythroleukemic cell line.[3]
-
Library Hybridization: The amplified DNA fragment was used as a probe to screen a cDNA library prepared from the same murine erythroleukemic cells.[3]
-
Clone Isolation and Sequencing: Positive clones were isolated, and the cDNA inserts were sequenced to authenticate the full-length coding sequence of SMAP2.[3]
To study the function and localization of SMAP2 in mammalian cells, its cDNA was inserted into expression vectors.
-
Vector Insertion: The full-length SMAP2 cDNA was inserted into the pcDNA3 mammalian expression vector.[3]
-
Mutagenesis: Site-directed mutagenesis was performed using PCR to introduce specific mutations. For example, the GAP-negative mutant SMAP2(R56Q) was created by replacing the catalytic arginine at position 56 with glutamine.[3][5] Deletion mutants were also generated to map functional domains.[3]
-
Epitope Tagging: To facilitate detection, cDNAs were engineered to express SMAP2 with N-terminal tags, such as HA or Myc.[3]
This assay was used to measure the ability of SMAP2 to stimulate GTP hydrolysis by Arf proteins.
-
Protein Expression and Purification: A truncated segment of SMAP2 (amino acids 1-163), which is soluble when expressed in bacteria, was purified from bacterial cell lysates.[3] Recombinant Arf1 and Arf6 proteins were also prepared.[3]
-
GTP Loading: Arf proteins were loaded with [γ-³²P]GTP.
-
GAP Reaction: The purified SMAP2 fragment was incubated with the GTP-loaded Arf proteins.[3]
-
Measurement of Hydrolysis: The hydrolysis of GTP to GDP was quantified by measuring the amount of released ³²P-labeled phosphate. The results showed that SMAP2 could mediate GTP hydrolysis for both Arf1 and Arf6 in vitro.[3]
This technique was used to demonstrate the physical interaction between SMAP2 and other proteins like clathrin heavy chain (CHC).
-
Cell Transfection: Cos-7 cells were transfected with plasmids encoding tagged versions of SMAP2 (e.g., Myc-SMAP2, HA-SMAP2) and other proteins of interest.[3]
-
Cell Lysis: Transfected cells were lysed in a suitable buffer to release cellular proteins.
-
Immunoprecipitation: The cell lysate was incubated with an antibody specific to one of the proteins (e.g., anti-CHC antibody).[3] The antibody-protein complexes were then captured using protein A/G beads.
-
Washing and Elution: The beads were washed to remove non-specifically bound proteins, and the captured proteins were eluted.
-
Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-Myc or anti-HA antibody) to detect co-precipitation.[3]
Immunofluorescence was used to determine the subcellular localization of SMAP2 and its co-localization with other cellular markers.
-
Cell Culture and Transfection: HeLa or Cos-7 cells were grown on coverslips and transfected with plasmids encoding tagged SMAP2.[3]
-
Cell Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[3]
-
Antibody Incubation: The fixed cells were incubated with primary antibodies targeting the epitope tag on SMAP2 (e.g., anti-HA) and other endogenous proteins (e.g., anti-AP-1, anti-CHC).[3] This was followed by incubation with fluorescently labeled secondary antibodies (e.g., Alexa488- or Cy3-conjugated).[3]
-
Microscopy: The coverslips were mounted on slides and observed with a confocal microscope to visualize the distribution of the fluorescent signals.[3]
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to SMAP2.
This diagram outlines the key steps taken from the initial bioinformatic search to the isolation of the SMAP2 gene.
This diagram illustrates the role of SMAP2 in the clathrin- and AP-1-dependent retrograde transport pathway from the early endosome to the trans-Golgi network (TGN).[2][3]
This diagram shows the experimental steps for demonstrating the interaction between SMAP2 and Clathrin Heavy Chain (CHC).
References
- 1. Involvement of a novel ADP‐ribosylation factor GTPase‐activating protein, SMAP, in membrane trafficking: Implications in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMAP2 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 5. researchgate.net [researchgate.net]
- 6. SMAP2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Neural Stem Cell Institute :: Cortecon [cortecon.neuralsci.org]
- 8. usbio.net [usbio.net]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. Localization of SMAP2 to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A SMAP gene family encoding ARF GTPase-activating proteins and its implication in membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SMAP2 in Vesicular Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small ArfGAP 2 (SMAP2), also known as Stromal Membrane-Associated Protein 2, is a crucial regulator of intracellular vesicular trafficking. As a GTPase-activating protein (GAP) for ADP-ribosylation factor 1 (Arf1), SMAP2 plays a pivotal role in clathrin-mediated transport pathways. This technical guide provides a comprehensive overview of the molecular functions of SMAP2, its involvement in key cellular processes, and detailed methodologies for its study. A significant function of SMAP2 is its involvement in the retrograde transport of cargo from early endosomes to the trans-Golgi network (TGN). Furthermore, emerging evidence highlights its critical role in specialized cellular processes such as acrosome biogenesis, the dysfunction of which leads to male infertility. Understanding the intricate mechanisms governed by SMAP2 opens avenues for potential therapeutic interventions in diseases associated with aberrant vesicular trafficking.
Introduction to SMAP2 and Vesicular Trafficking
Vesicular trafficking is a fundamental cellular process responsible for the transport of proteins and lipids between different organelles.[1] This intricate network of transport vesicles ensures the proper localization and function of cellular components. The formation, budding, and fusion of these vesicles are tightly regulated by a host of proteins, including the ADP-ribosylation factor (Arf) family of small GTPases. Arf proteins cycle between an active GTP-bound state and an inactive GDP-bound state. GTPase-activating proteins (GAPs) stimulate the hydrolysis of GTP, leading to the inactivation of Arfs and the subsequent disassembly of coat proteins from vesicle membranes, a critical step in vesicle budding and uncoating.[2]
SMAP2 is a member of the ArfGAP family that exhibits specificity for Arf1 in vivo.[3] It is characterized by the presence of an N-terminal ArfGAP domain, a central clathrin-binding domain, and a C-terminal CALM (clathrin assembly lymphoid myeloid leukemia protein)-interacting domain.[4][5] These domains enable SMAP2 to orchestrate key steps in clathrin-mediated vesicular transport.
Molecular Function and Mechanism of Action
ArfGAP Activity
The primary biochemical function of SMAP2 is to accelerate the intrinsic GTP hydrolysis rate of Arf1.[3] This activity is conferred by its conserved ArfGAP domain located at the N-terminus (amino acids 1-163), which contains a critical arginine residue (R56) essential for catalysis.[4] In vitro assays have demonstrated that SMAP2 can hydrolyze GTP bound to both Arf1 and Arf6, though in vivo evidence strongly points to Arf1 as its primary substrate.[3][4]
Interaction with Clathrin and Associated Proteins
SMAP2 directly interacts with the heavy chain of clathrin (CHC) through its clathrin-interacting domain (amino acids 163-231).[4][5] This domain contains a canonical clathrin-box motif (LLGLD) and an atypical DLL motif.[4] This interaction is crucial for localizing SMAP2 to sites of clathrin-mediated vesicle formation.
Furthermore, SMAP2 binds to the clathrin-assembly protein CALM via its C-terminal domain (amino acids 339-395).[4] CALM is involved in the assembly of clathrin lattices, and its interaction with SMAP2 is thought to be important for regulating the size and formation of clathrin-coated vesicles.[6][7]
Role in Retrograde Vesicular Trafficking
A major and well-characterized role of SMAP2 is in the retrograde transport pathway, which moves cargo from early endosomes back to the trans-Golgi network (TGN).[3][8] SMAP2 colocalizes with the clathrin adaptor protein complex AP-1 and the accessory protein EpsinR on early endosomes.[3]
The proposed mechanism involves the recruitment of SMAP2 to the early endosome membrane, where it interacts with clathrin and AP-1. As a GAP for Arf1, SMAP2 facilitates the inactivation of Arf1-GTP. This inactivation is a prerequisite for the scission of the clathrin-coated vesicle from the endosomal membrane, allowing for the transport of cargo, such as the TGN resident protein TGN38/46, back to the TGN.[3][9] Overexpression of SMAP2 has been shown to delay the accumulation of TGN38 in the TGN, consistent with its role in regulating this transport step.[3]
dot
Caption: Retrograde transport pathway regulated by SMAP2.
Role in Endocytosis and Acrosome Biogenesis
While the primary role of SMAP2 is in retrograde transport, there is also evidence for its involvement in endocytosis. Studies have shown that the simultaneous absence of SMAP1 and SMAP2 impairs the endocytosis of the transferrin receptor, suggesting some functional overlap between these two homologous proteins.[10]
A critical, tissue-specific role for SMAP2 has been identified in spermiogenesis, specifically in the formation of the acrosome.[6][7] The acrosome is a specialized vesicle derived from the Golgi apparatus that is essential for fertilization. SMAP2 is expressed in spermatids and localizes to the TGN.[6] Knockout of SMAP2 in mice leads to globozoospermia, a condition characterized by round-headed sperm lacking an acrosome, resulting in male infertility.[6][11] In the absence of SMAP2, the budding of proacrosomal vesicles from the TGN is disorganized, leading to larger and irregularly shaped vesicles that fail to form a functional acrosome.[6][12] This phenotype is associated with the mislocalization of CALM and the SNARE protein syntaxin (B1175090) 2.[6][11]
dot
Caption: Role of SMAP2 in acrosome biogenesis.
Quantitative Data Summary
While extensive research has elucidated the qualitative roles of SMAP2, specific quantitative data on its biochemical properties and its impact on trafficking kinetics are not consistently available in the literature. The following tables summarize the available information.
Table 1: Biochemical Properties of SMAP2
| Property | Value | Notes |
| ArfGAP Activity | ||
| Substrate Specificity (in vivo) | Arf1 | SMAP2 overexpression rescues cells from brefeldin A, an inhibitor of Arf1 activation.[3] |
| Substrate Specificity (in vitro) | Arf1 and Arf6 | In vitro assays show activity towards both Arf1 and Arf6.[4] |
| Catalytic Residue | Arginine 56 (R56) | Mutation of R56 to glutamine (R56Q) abolishes GAP activity.[4] |
| Binding Affinities | ||
| Clathrin Heavy Chain (CHC) | Not Quantified | Interaction confirmed by co-immunoprecipitation and yeast two-hybrid assays.[4][5] |
| CALM | Not Quantified | Interaction confirmed by co-immunoprecipitation and yeast two-hybrid assays.[4] |
Table 2: Functional Effects of SMAP2 Modulation
| Experimental Condition | Effect | Cargo/Process | Quantitative Data |
| SMAP2 Overexpression | Delayed retrograde transport | TGN38/46 | Qualitative observation of delayed accumulation in the TGN.[3] |
| Inhibition of anterograde transport | Vesicular Stomatitis Virus G (VSV-G) protein | Qualitative observation of inhibition of transport from the TGN to the plasma membrane.[13] | |
| SMAP2 Knockdown/Knockout | Impaired retrograde transport | Cholera toxin B subunit (CTxB) | Qualitative observation of impaired transport from recycling endosomes to the Golgi.[8][14] |
| Defective acrosome formation | Proacrosomal vesicles | Increased diameter of proacrosomal vesicles observed via electron microscopy.[6][11] | |
| Male infertility | Spermiogenesis | Leads to globozoospermia.[6] | |
| SMAP1/SMAP2 Double Knockout | Embryonic lethality | Embryogenesis | Indicates essential and potentially redundant functions. |
Experimental Protocols
In Vitro ArfGAP Assay
This assay measures the ability of SMAP2 to stimulate GTP hydrolysis by an Arf protein.
Materials:
-
Recombinant purified SMAP2 (or a fragment containing the GAP domain, e.g., aa 1-163)
-
Recombinant purified myristoylated Arf1
-
[γ-³²P]GTP
-
GTPγS (non-hydrolyzable GTP analog)
-
Reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Phosphorimager
Procedure:
-
Loading of Arf1 with [γ-³²P]GTP: Incubate Arf1 with an equimolar amount of [γ-³²P]GTP in the presence of EDTA to facilitate nucleotide exchange. Stop the exchange reaction by adding an excess of MgCl₂.
-
GAP Reaction: Initiate the reaction by adding purified SMAP2 to the Arf1-[γ-³²P]GTP complex in the reaction buffer. Incubate at 30°C for a defined period (e.g., 10-60 minutes). A control reaction without SMAP2 should be run in parallel.
-
Separation of Nucleotides: Stop the reaction by adding EDTA and boiling. Spot the reaction mixture onto a TLC plate.
-
Chromatography: Develop the TLC plate in a chromatography chamber with an appropriate solvent system (e.g., 0.75 M KH₂PO₄, pH 3.5) to separate [γ-³²P]GTP from the released ³²Pi.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amount of ³²Pi and remaining [γ-³²P]GTP using a phosphorimager. The percentage of GTP hydrolysis is calculated as (³²Pi / (³²Pi + [γ-³²P]GTP)) * 100.
dot
Caption: Workflow for an in vitro ArfGAP assay.
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
This method is used to determine if SMAP2 physically interacts with other proteins (e.g., clathrin, CALM) in a cellular context.
Materials:
-
Cell line expressing tagged SMAP2 (e.g., HA-SMAP2 or Myc-SMAP2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag on SMAP2 (e.g., anti-HA or anti-Myc antibody)
-
Control IgG from the same species as the primary antibody
-
Protein A/G-agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the putative interacting protein (e.g., anti-clathrin or anti-CALM)
Procedure:
-
Cell Lysis: Lyse cells expressing tagged SMAP2 in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads and control IgG to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody against the SMAP2 tag overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and boiling.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative interacting protein. The presence of a band corresponding to the interacting protein in the SMAP2 IP lane (but not in the control IgG lane) indicates an interaction.
Implications for Drug Development
The critical role of SMAP2 in fundamental cellular processes, particularly in specialized functions like spermiogenesis, makes it a potential target for therapeutic intervention.
-
Male Contraception: Given that SMAP2 knockout mice are viable but infertile due to defective acrosome formation, inhibitors of SMAP2 could potentially be developed as non-hormonal male contraceptives. Targeting a protein specific to spermiogenesis could offer a high degree of selectivity and minimize off-target effects.
-
Cancer and Other Diseases: Aberrant vesicular trafficking is implicated in a variety of diseases, including cancer and neurodegenerative disorders. While the direct role of SMAP2 in these conditions is not yet well-established, its function as a key regulator of clathrin-mediated transport suggests that its activity could be dysregulated in these pathologies. Further research may uncover opportunities to modulate SMAP2 activity for therapeutic benefit in these contexts.
Conclusion
SMAP2 is a multifaceted ArfGAP that plays a crucial role in regulating clathrin-mediated vesicular trafficking. Its well-defined function in retrograde transport from the early endosome to the TGN, coupled with its essential role in acrosome biogenesis, underscores its importance in both general and specialized cellular processes. The detailed methodologies provided in this guide offer a framework for further investigation into the intricate functions of SMAP2. A deeper understanding of its regulatory mechanisms and its involvement in disease will be critical for the development of novel therapeutic strategies targeting the complexities of vesicular transport.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Arf GAP SMAP2 is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of Acrosome Biogenesis in Mammals [frontiersin.org]
- 8. SMAP2 Regulates Retrograde Transport from Recycling Endosomes to the Golgi | PLOS One [journals.plos.org]
- 9. Efficient trafficking of TGN38 from the endosome to the trans-Golgi network requires a free hydroxyl group at position 331 in the cytosolic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SMAP2 regulates retrograde transport from recycling endosomes to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SMAP-2 in Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge due to the reactivation of the androgen receptor (AR) signaling pathway, rendering many standard therapies ineffective. A promising therapeutic strategy involves the activation of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in CRPC. This guide focuses on SMAP-2, a potent small molecule activator of PP2A, which has demonstrated significant preclinical efficacy in CRPC models. This compound induces the degradation of the androgen receptor, including the clinically relevant AR-V7 splice variant, leading to decreased tumor growth. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action of this compound
This compound is a re-engineered tricyclic sulfonamide that functions as a direct activator of the serine/threonine phosphatase PP2A.[1] Its primary mechanism in CRPC involves the restoration of PP2A's tumor-suppressive function, leading to the dephosphorylation and subsequent degradation of the androgen receptor.
Key Mechanistic Steps:
-
Binding to PP2A: this compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme.[1][2] This binding is believed to induce an allosteric conformational change that activates the phosphatase.[1]
-
AR Dephosphorylation: Activated PP2A directly dephosphorylates the full-length androgen receptor (AR) and its constitutively active splice variant, AR-V7.[1] This dephosphorylation occurs on key serine residues that are critical for AR stability and activity.[3]
-
Proteasomal Degradation of AR: Dephosphorylation of AR marks it for recognition by the cellular protein degradation machinery. The dephosphorylated AR is then targeted for ubiquitination and subsequent degradation by the proteasome.[1] This leads to a significant reduction in total AR and AR-V7 protein levels.
-
Downregulation of AR Target Genes: The degradation of AR leads to a decrease in the transcription of its target genes, such as Prostate-Specific Antigen (PSA), which are crucial for prostate cancer cell growth and survival.[1]
-
Induction of Apoptosis: By depleting the cells of the pro-survival signaling driven by AR, this compound treatment leads to the induction of apoptosis, as evidenced by the cleavage of PARP and Caspase-3.[1]
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of SMAP compounds, including this compound, in CRPC cell lines and xenograft models.
Table 1: In Vitro Efficacy of SMAPs in CRPC Cell Lines [1]
| Cell Line | Compound | IC50 (µM) | Effect on Clonogenicity | Induction of Apoptosis |
| LNCaP | SMAP | 16.9 | Significant reduction in colony formation | Increased Annexin V positivity, Cleaved PARP and Caspase-3 |
| 22Rv1 | SMAP | 14.1 | Significant reduction in colony formation | Significant increase in Annexin V positivity, Cleaved PARP and Caspase-3 |
Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model [1]
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change | Comparison to Control |
| Control (Vehicle) | - | Increased tumor volume | - |
| This compound | 100 mg/kg, BID, oral | Significant inhibition of tumor growth | Efficacy comparable to enzalutamide |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in CRPC
Caption: this compound signaling pathway in castration-resistant prostate cancer.
Experimental Workflow: In Vitro Cell Viability (MTT Assay)
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow: Western Blot for AR and p-AR
Caption: Workflow for Western blot analysis of AR and p-AR expression.
Detailed Experimental Protocols
The following protocols are based on standard methodologies and details provided in the cited literature.[1] For precise, step-by-step instructions, referring to the supplementary materials of the primary research articles is recommended.
Cell Culture
-
Cell Lines: LNCaP and 22Rv1 human prostate cancer cell lines.
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (or vehicle control) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Clonogenic Assay
-
Cell Seeding: Seed 500 cells per well in a 6-well plate.
-
Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Culture: Replace the drug-containing medium with fresh medium and culture for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (containing >50 cells) in each well.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against AR (N- and C-terminus), p-AR (Ser81), PSA, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Study
-
Animal Model: Male SCID/NCr mice (8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1x10^6 LNCaP/AR cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment: When tumors reach an average volume of 200-250 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound 100 mg/kg orally twice daily).
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 31 days) and measure tumor volume and body weight. At the end of the study, tumors can be excised for further analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer by targeting the fundamental mechanism of AR reactivation. Its ability to induce the degradation of both full-length AR and the resistant AR-V7 variant provides a strong rationale for its further development. The preclinical data robustly support its efficacy in vitro and in vivo. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound or other PP2A activators in patients with CRPC. Additionally, further investigation into the broader phosphoproteomic changes induced by this compound could reveal other key signaling nodes affected by this therapeutic strategy and identify potential biomarkers for patient stratification.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
The SMAP2-Clathrin Interaction: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the interaction between the Small ArfGAP 2 (SMAP2) protein and clathrin. SMAP2, an ADP-ribosylation factor (Arf) GTPase-activating protein (GAP), plays a crucial role in intracellular vesicle trafficking, specifically in the retrograde transport pathway from early endosomes to the trans-Golgi network (TGN).[1][2][3] This process is fundamentally dependent on the formation of clathrin-coated vesicles. This document consolidates the current understanding of the SMAP2-clathrin interaction, presenting qualitative binding data, detailed experimental protocols for studying this interaction, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating the molecular mechanisms of endosomal sorting and for professionals involved in the development of therapeutics targeting these pathways.
Molecular Interaction Profile
The interaction between SMAP2 and clathrin is a key event in the recruitment of clathrin to endosomal membranes, facilitating the formation of transport vesicles. The interaction is direct, with SMAP2 binding to the clathrin heavy chain (CHC).[1][2][3]
Interacting Domains and Motifs
SMAP2 contains a defined clathrin-interacting domain.[1] This domain harbors conserved motifs that are essential for the interaction with clathrin.
| Interacting Protein | Binding Domain/Motifs on SMAP2 | Location (Amino Acid Residues) | Method of Identification | Reference |
| Clathrin Heavy Chain (CHC) | Clathrin-Interacting Domain | 163-231 | Deletion Mutagenesis, Co-immunoprecipitation | [1] |
| Classical Clathrin Box Motif (LLGLD) | 187-191 | Sequence Analysis, Site-directed Mutagenesis | [1][4] | |
| Atypical Clathrin Motif (DLL) | 212-214 | Sequence Analysis, Site-directed Mutagenesis | [1] |
Qualitative Interaction Data
The interaction between SMAP2 and clathrin has been primarily characterized through qualitative methods such as co-immunoprecipitation and yeast two-hybrid analysis. To date, specific biophysical data, such as binding affinities (Kd values), remain to be published.
| Experiment | Bait Protein | Prey Protein/Target | Result | Implication | Reference |
| Co-immunoprecipitation | Myc-SMAP2 | Endogenous CHC | Co-precipitation observed | SMAP2 and CHC associate in vivo. | [1] |
| Co-immunoprecipitation | HA-SMAP2 | Endogenous CHC | Co-precipitation observed | Confirms in vivo association. | [1] |
| Co-immunoprecipitation | Endogenous CHC | HA-SMAP2 | Co-precipitation observed | Confirms in vivo association. | [1] |
| Co-immunoprecipitation | HA-SMAP2CBm (Clathrin Box mutant) | Endogenous CHC | No co-precipitation | The clathrin-interacting domain is essential for the interaction. | [1] |
| Yeast Two-Hybrid | Murine SMAP2 | Murine Brain cDNA Library | Identified CHC as an interactor | SMAP2 directly interacts with CHC. | [1] |
Signaling Pathway and Functional Role
SMAP2 functions as a regulator of Arf1, a small GTPase that is a key player in vesicle trafficking at the Golgi and endosomes.[1][5] By acting as a GAP, SMAP2 promotes the hydrolysis of GTP on Arf1, leading to its inactivation. This event is crucial for the maturation and uncoating of clathrin-coated vesicles. SMAP2 is specifically implicated in the clathrin- and AP-1-dependent retrograde transport pathway from early endosomes to the TGN.[1][2][3]
Below is a diagram illustrating the proposed signaling pathway involving SMAP2 and clathrin.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the SMAP2-clathrin interaction.
Co-immunoprecipitation of SMAP2 and Clathrin Heavy Chain
This protocol describes the co-immunoprecipitation of endogenous clathrin heavy chain (CHC) with tagged SMAP2 from cultured mammalian cells.[1]
3.1.1. Materials
-
Cell Line: COS-7 or HeLa cells.
-
Expression Plasmids: Plasmids encoding Myc-tagged or HA-tagged full-length murine SMAP2, and a clathrin-binding mutant (CBm) where residues in the LLGLD and DLL motifs are replaced by alanine.[1][4]
-
Transfection Reagent: Effectene Transfection Reagent (QIAGEN) or similar.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Nonidet P-40, supplemented with a protease inhibitor cocktail (e.g., Complete; Roche Diagnostics).
-
Antibodies:
-
Primary antibodies: anti-Myc monoclonal antibody, anti-HA monoclonal antibody, anti-CHC monoclonal antibody.
-
Secondary antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
-
Beads: Protein G-Sepharose beads.
-
Wash Buffer: Lysis buffer without protease inhibitors.
-
Elution Buffer: 2x SDS-PAGE sample buffer.
3.1.2. Experimental Workflow
3.1.3. Procedure
-
Cell Culture and Transfection: Seed COS-7 cells and grow to 70-80% confluency. Transfect the cells with the desired SMAP2 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein G-Sepharose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube. Add the primary antibody (e.g., anti-HA, anti-Myc, or anti-CHC) and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein G-Sepharose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the proteins.
-
Analysis: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using appropriate primary and secondary antibodies to detect the co-immunoprecipitated proteins.
Yeast Two-Hybrid Screening
This protocol outlines the general steps for a yeast two-hybrid screen to identify proteins that interact with SMAP2, as was done to initially identify the interaction with clathrin.[1]
3.2.1. Materials
-
Yeast Strain: Saccharomyces cerevisiae strain AH109 or similar, containing reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a GAL4-responsive promoter.
-
Vectors:
-
Bait vector (e.g., pGBKT7) containing a GAL4 DNA-binding domain (BD).
-
Prey vector (e.g., pGADT7) containing a GAL4 activation domain (AD).
-
-
cDNA Library: A murine brain cDNA library cloned into the prey vector.
-
Yeast Transformation Kit: For efficient transformation of yeast cells.
-
Selective Media:
-
SD/-Trp (for prey plasmid selection).
-
SD/-Leu (for bait plasmid selection).
-
SD/-Trp/-Leu (for selection of diploid cells containing both plasmids).
-
SD/-Trp/-Leu/-His/-Ade (high-stringency selection for interaction).
-
-
3-Amino-1,2,4-triazole (3-AT): To suppress leaky HIS3 expression.
-
X-α-Gal: For blue/white screening based on lacZ activity.
3.2.2. Experimental Workflow
3.2.3. Procedure
-
Bait Plasmid Construction: Clone the full-length or a specific domain of murine SMAP2 cDNA in-frame with the GAL4 DNA-binding domain in the bait vector.
-
Bait Characterization: Transform the bait plasmid into the yeast reporter strain. Test for auto-activation of the reporter genes and for any toxic effects on yeast growth. A suitable bait should not activate the reporters on its own and should not be toxic.
-
Library Screening: Transform the yeast strain containing the bait plasmid with the murine brain cDNA library in the prey vector.
-
Selection of Positive Clones: Plate the transformed yeast cells on selective media lacking tryptophan, leucine, and histidine (and often adenine) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes. The medium can be supplemented with 3-AT to increase the stringency of the selection.
-
Confirmation of Interactions: Pick the colonies that grow on the selective medium and perform a secondary screen, such as a β-galactosidase filter lift assay, to confirm the activation of the lacZ reporter gene.
-
Identification of Interacting Partners: Isolate the prey plasmids from the confirmed positive yeast colonies. Sequence the cDNA inserts to identify the interacting proteins. Use bioinformatics tools like BLAST to identify the corresponding genes.
Conclusion
The interaction between SMAP2 and clathrin is a critical regulatory node in the endosomal sorting pathway. The data presented in this guide, including the identification of the interacting domains and the functional context of this interaction, provide a solid foundation for further research. The detailed experimental protocols offer a starting point for laboratories wishing to investigate this interaction further. Future studies employing quantitative biophysical techniques will be invaluable in elucidating the precise molecular details of the SMAP2-clathrin complex and its regulation, which may ultimately inform the development of novel therapeutic strategies targeting diseases associated with defects in intracellular trafficking.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. researchgate.net [researchgate.net]
- 3. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the AP-2 Adaptor Complex and Cargo During Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into SMAP-2 (DT-1154) for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a pressing need for novel therapeutic strategies. Over 90% of PDAC cases are driven by activating mutations in the KRAS oncogene, making it a prime, yet challenging, therapeutic target.[1] Small Molecule Activators of Protein Phosphatase 2A (SMAPs), such as SMAP-2 (also known as DT-1154), represent a promising therapeutic avenue. This technical guide provides a comprehensive overview of the preclinical data on DT-1154 in pancreatic cancer, detailing its mechanism of action, efficacy in vitro and in vivo, and relevant experimental protocols. DT-1154 is an orally bioavailable small molecule that activates the tumor suppressor protein phosphatase 2A (PP2A), a key negative regulator of multiple oncogenic signaling pathways, including the KRAS signaling cascade.[2][3] Preclinical studies have demonstrated that DT-1154 can reduce cell viability, inhibit colony formation, and induce apoptosis in pancreatic cancer cell lines.[4] Furthermore, in vivo studies have shown its potential to decrease tumor growth, particularly in combination with mTOR inhibitors.[4] This document consolidates the available technical information to support further research and development of this compound for the treatment of pancreatic cancer.
Introduction to this compound (DT-1154) and the PP2A Tumor Suppressor
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and thereby inactivating numerous proteins involved in cell growth and proliferation signaling pathways.[2] In many cancers, including pancreatic cancer, the function of PP2A is suppressed, leading to hyperactivation of oncogenic signaling.[5]
This compound (DT-1154) is a novel, orally active small molecule designed to directly activate PP2A.[2][6] It belongs to a class of compounds that bind to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that enhances its phosphatase activity.[3] By restoring PP2A function, DT-1154 aims to counteract the effects of oncogenic drivers like mutant KRAS, which are highly prevalent in pancreatic cancer.[1]
Mechanism of Action
DT-1154 exerts its anti-cancer effects by directly binding to the PP2A Aα scaffold subunit, leading to the allosteric activation of the PP2A holoenzyme.[3] This restored phosphatase activity leads to the dephosphorylation of key downstream targets in oncogenic pathways. In the context of pancreatic cancer, a primary target is the RAS/MAPK signaling cascade, which is constitutively active in KRAS-mutant tumors. Furthermore, DT-1154 has been shown to impact the PI3K/AKT/mTOR and MYC signaling pathways, which are also critical for pancreatic cancer cell proliferation and survival.[4]
Preclinical Data
In Vitro Efficacy
DT-1154 has demonstrated dose-dependent anti-proliferative effects across various pancreatic ductal adenocarcinoma (PDAC) cell lines.[4]
Table 1: In Vitro Activity of DT-1154 in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Effect of DT-1154 (Monotherapy) | Synergistic Combination | Reference |
| PANC-1 | G12D | Reduced cell viability | Not specified | [4] |
| MIA PaCa-2 | G12C | Reduced cell viability | Not specified | [4] |
| ASPC-1 | G12D | Reduced cell viability | Not specified | [4] |
| HPAF-II | G12D | Reduced cell viability, Decreased MYC levels | INK128 (mTOR inhibitor) | [4] |
| CFPAC-1 | G12V | Reduced colony formation | INK128 (mTOR inhibitor) | [4] |
| PANC89 | Not specified | Reduced cell viability, Decreased MYC levels | INK128 (mTOR inhibitor) | [4] |
| OPTR4090-M | Not specified | Reduced cell viability | Not specified | [4] |
| OPTR4136 | Not specified | Reduced cell viability | Not specified | [4] |
IC50 values for DT-1154 in these cell lines are not publicly available in the reviewed literature.
Studies have shown that the combination of DT-1154 with the mTOR inhibitor INK128 results in a synergistic reduction in cell viability and a significant increase in apoptosis compared to either agent alone in multiple PDA cell lines.[4]
In Vivo Efficacy
The anti-tumor activity of DT-1154 has been evaluated in a xenograft model of pancreatic cancer.
Table 2: In Vivo Efficacy of DT-1154 in a PANC89 Xenograft Model
| Treatment Group | Dosage & Administration | Outcome | Reference |
| Vehicle | Oral gavage, daily, 6 days/week | Progressive tumor growth | [4] |
| DT-1154 | 100 mg/kg, oral gavage, daily, 6 days/week | Significant reduction in tumor growth compared to vehicle | [4] |
| INK128 | 0.5 mg/kg, oral gavage, daily, 6 days/week | Reduction in tumor growth | [4] |
| DT-1154 + INK128 | 100 mg/kg DT-1154 and 0.5 mg/kg INK128, oral gavage, daily, 6 days/week | Significant reduction in tumor growth compared to single agents; Increased tumor necrosis | [4] |
Western blot analysis of tumors from this study confirmed that DT-1154 treatment reduced MYC expression, while the combination of DT-1154 and INK128 led to a significant decrease in both MYC and AKT/mTOR signaling.[4]
Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: Pancreatic cancer cell lines (e.g., PANC89, HPAFII) are plated in DMEM with 2% FBS.
-
Treatment: 24 hours after plating, cells are treated with vehicle, DT-1154 (e.g., 10μM), INK128 (e.g., 0.5 μM), or a combination for a specified duration (e.g., 6 hours for signaling studies, 72 hours for viability).
-
Viability Assay: Cell viability can be assessed using assays such as the MTS assay.
-
Apoptosis Assay: Apoptosis can be measured by detecting caspase-3/7 activity or by TUNEL staining in tumor sections.[4]
Western Blotting and Phosphokinase Array
-
Cell Lysis: Treated cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Lysates are run on an SDS-PAGE gel and transferred to a membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies against proteins of interest (e.g., MYC, p-AKT, p-S6) and appropriate secondary antibodies.
-
Detection: Protein bands are visualized and quantified.
-
Phosphokinase Array: For broader analysis, a phosphokinase array can be used to screen the phosphorylation state of multiple kinases simultaneously following the manufacturer's protocol.[4]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG) are used.
-
Tumor Implantation: Pancreatic cancer cells (e.g., PANC89) are injected subcutaneously.
-
Treatment: Once tumors are palpable, mice are randomized into treatment groups. DT-1154 and other agents are administered by oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly.
-
Endpoint: Mice are sacrificed when tumors reach a predetermined size, and tumors are harvested for analysis (e.g., histology, western blot).[4]
References
- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]
SMAP2 as a GTPase-Activating Protein for Arf1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Stromal Membrane-Associated Protein 2 (SMAP2) and its function as a GTPase-Activating Protein (GAP) for ADP-ribosylation factor 1 (Arf1). Arf1, a key regulator of membrane trafficking, cycles between an active GTP-bound and an inactive GDP-bound state. SMAP2 accelerates the intrinsic GTP hydrolysis of Arf1, thereby playing a crucial role in the regulation of vesicular transport. This document details the biochemical properties of SMAP2, its interaction with Arf1 and other regulatory proteins, and its cellular function, with a focus on quantitative data and detailed experimental methodologies.
Introduction
ADP-ribosylation factors (Arfs) are a family of small GTPases that are pivotal in orchestrating the formation of transport vesicles and regulating membrane dynamics.[1][2] Arf1, in particular, is a master regulator of the Golgi apparatus and endosomal systems.[1] The transition of Arf1 from its active, GTP-bound state to its inactive, GDP-bound state is catalyzed by GTPase-Activating Proteins (GAPs).[3] SMAP2 is a member of the SMAP family of Arf GAPs and has been identified as a key regulator of Arf1 in vivo.[4][5] SMAP2 is implicated in clathrin- and AP-1–dependent retrograde trafficking from the early endosome to the trans-Golgi network (TGN).[4][5][6] Its function is mediated through a multi-domain structure that includes a catalytic Arf GAP domain and binding motifs for clathrin and the clathrin assembly protein CALM.[4][5][7] Understanding the intricacies of the SMAP2-Arf1 signaling axis is critical for elucidating the mechanisms of intracellular transport and identifying potential targets for therapeutic intervention in diseases where these pathways are dysregulated.
SMAP2 Domain Architecture and Function
SMAP2 is a 428-amino acid protein with several conserved domains that dictate its function and subcellular localization.[7]
-
Arf GAP Domain (residues 1-163): This N-terminal domain contains the catalytic machinery necessary for accelerating GTP hydrolysis on Arf1.[5] A critical arginine residue at position 56 (R56) is essential for its GAP activity.[5] Mutation of this residue to glutamine (R56Q) abolishes GAP activity, creating a valuable tool for functional studies.[5]
-
Clathrin-Interacting Domain: This region contains two distinct motifs that mediate the interaction with clathrin heavy chain (CHC): a classical clathrin box (LLGLD, residues 187-191) and an atypical DLL motif (residues 212-214).[5] This interaction is crucial for localizing SMAP2 to clathrin-coated vesicles.
-
CALM-Interacting Domain (residues 339-395): This domain is responsible for binding to the clathrin assembly protein CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein).[5] This interaction is thought to play a role in directing the subcellular localization of SMAP2 and influencing its substrate specificity.[7]
References
- 1. Active Arf1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. S-EPMC1475504 - SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network. - OmicsDI [omicsdi.org]
- 3. deciphergenomics.org [deciphergenomics.org]
- 4. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Structural Domains of SMAP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small ArfGAP 2 (SMAP2), also known as Stromal Membrane-Associated Protein 2, is a 428-amino acid protein with a predicted molecular mass of approximately 47 kDa.[1][2] As a member of the ArfGAP (ADP-ribosylation factor GTPase-activating protein) family, SMAP2 plays a crucial role in intracellular vesicular trafficking.[1][2][3] Specifically, it is involved in the clathrin- and AP-1-dependent retrograde transport of cargo from early endosomes to the trans-Golgi network (TGN).[1][3] This function is orchestrated by a series of distinct structural and functional domains that mediate protein-protein and protein-lipid interactions. This guide provides an in-depth overview of the core structural domains of the SMAP2 protein, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing their functional relationships.
Core Structural and Functional Domains of SMAP2
The SMAP2 protein is comprised of three primary functional domains: an N-terminal ArfGAP domain, a central clathrin-interacting domain, and a C-terminal CALM-interacting domain. The modular nature of SMAP2 allows for the coordinated regulation of its enzymatic activity and subcellular localization, which are essential for its role in membrane trafficking.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the structural domains of SMAP2.
| Domain/Feature | Amino Acid Range | Calculated Molecular Weight (kDa) | Interacting Partners |
| Full-Length SMAP2 | 1 - 428 | ~47 | Arf1, Clathrin Heavy Chain (CHC), CALM, AP-1, EpsinR |
| ArfGAP Domain | 1 - 163 | ~18.5 | Arf1 |
| Clathrin-Interacting Domain | 163 - 231 | ~7.8 | Clathrin Heavy Chain (CHC) |
| CALM-Interacting Domain | 339 - 395 | ~6.4 | CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein) |
Note: The molecular weights of the individual domains are theoretical calculations based on their amino acid sequences and may vary slightly from experimentally determined values.
Detailed Domain Analysis
ArfGAP Domain
The N-terminal region of SMAP2, spanning amino acids 1-163, constitutes the ArfGAP domain.[1][4] This domain is responsible for the primary enzymatic function of SMAP2: stimulating the hydrolysis of GTP bound to ADP-ribosylation factor 1 (Arf1).[1][2][3] The conversion of Arf1-GTP to Arf1-GDP leads to a conformational change in Arf1, resulting in its dissociation from the membrane and the subsequent disassembly of the coat protein complex, a critical step in vesicle budding.[1][5] The ArfGAP domain of SMAP2 contains a characteristic zinc-finger motif, which is essential for its structural integrity and catalytic activity.[1][6]
Clathrin-Interacting Domain
Located in the central region of the protein (amino acids 163-231), the clathrin-interacting domain mediates the direct association of SMAP2 with the clathrin heavy chain (CHC).[1][4] This interaction is crucial for the recruitment of SMAP2 to clathrin-coated pits and vesicles at the early endosome, thereby positioning it to regulate Arf1 activity in the context of clathrin-mediated trafficking events.[1][7]
CALM-Interacting Domain
The C-terminal region of SMAP2, encompassing amino acids 339-395, is responsible for the interaction with the clathrin assembly lymphoid myeloid leukemia (CALM) protein.[1][4] CALM is an adaptor protein involved in the assembly of clathrin coats.[7] The interaction with CALM is thought to play a role in the subcellular localization of SMAP2 and may contribute to the specificity of its function in the endosomal-TGN pathway.[1]
Signaling Pathway and Molecular Interactions
SMAP2 functions as a key regulator in the retrograde transport pathway from early endosomes to the TGN. This process is essential for the recycling of proteins and lipids within the cell. The following diagram illustrates the central role of SMAP2 and its domains in this pathway.
Experimental Protocols
The characterization of SMAP2's structural domains and their interactions has been achieved through a combination of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) for SMAP2-Protein Interactions
This protocol is used to verify in vivo interactions between SMAP2 and its binding partners, such as clathrin and CALM.
Materials:
-
Mammalian cells (e.g., COS-7)
-
Expression vectors for tagged SMAP2 (e.g., Myc-SMAP2) and interacting partners (e.g., HA-CALM)
-
Lipofection reagent
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies specific to the tags (e.g., anti-Myc, anti-HA) and the endogenous protein (e.g., anti-clathrin heavy chain)
-
Protein A/G-agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Culture and Transfection: Plate COS-7 cells and transfect with expression vectors for the tagged proteins of interest using a suitable lipofection reagent.
-
Cell Lysis: After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Clarification of Lysate: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G-agarose beads for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the specific primary antibody (e.g., anti-Myc for Myc-SMAP2) to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the washed beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the tagged proteins (e.g., anti-HA to detect co-precipitated HA-CALM) and the protein of interest (e.g., anti-Myc).
In Vitro ArfGAP Assay
This assay measures the ability of the SMAP2 ArfGAP domain to stimulate GTP hydrolysis by Arf1.
Materials:
-
Recombinant purified Arf1 protein
-
Recombinant purified SMAP2 ArfGAP domain (e.g., GST-tagged)
-
[γ-³²P]GTP
-
GTPγS (non-hydrolyzable GTP analog)
-
Loading buffer (containing EDTA to chelate Mg²⁺)
-
Assay buffer (containing MgCl₂)
-
Nitrocellulose filters
-
Scintillation counter
Procedure:
-
Loading of Arf1 with [γ-³²P]GTP: Incubate purified Arf1 with [γ-³²P]GTP in the loading buffer at 30°C to facilitate nucleotide exchange.
-
Initiation of GAP Reaction: Start the reaction by adding the Arf1-[γ-³²P]GTP complex and the purified SMAP2 ArfGAP domain to the assay buffer.
-
Time Course: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a stop buffer containing a high concentration of unlabeled GTP.
-
Filter Binding: Apply the stopped reaction aliquots to nitrocellulose filters. Arf1 protein will bind to the filter, trapping the bound [γ-³²P]GTP.
-
Washing: Wash the filters to remove unbound [γ-³²P]GTP.
-
Quantification: Measure the radioactivity remaining on the filters using a scintillation counter. A decrease in radioactivity over time indicates GTP hydrolysis.
-
Controls: Include a negative control with no GAP protein and a positive control with a known ArfGAP.
Yeast Two-Hybrid (Y2H) Assay for Protein Interaction Discovery
The Y2H system is used to identify novel protein-protein interactions. For SMAP2, it was used to identify CALM as an interacting partner.
Materials:
-
Saccharomyces cerevisiae strains (e.g., AH109)
-
"Bait" vector (e.g., pGBKT7) containing the SMAP2 domain of interest fused to a DNA-binding domain (DBD).
-
"Prey" vector (e.g., pGADT7) containing a cDNA library fused to a transcriptional activation domain (AD).
-
Yeast transformation reagents.
-
Selective growth media (lacking specific nutrients to select for interacting bait and prey).
Procedure:
-
Bait and Prey Plasmid Construction: Clone the SMAP2 domain of interest into the bait vector. The prey vector will contain a library of potential interacting partners.
-
Yeast Transformation: Transform the bait plasmid into the yeast strain.
-
Library Screening: Transform the prey library into the yeast strain containing the bait plasmid.
-
Selection: Plate the transformed yeast on selective media. Only yeast cells containing interacting bait and prey proteins will be able to grow.
-
Validation: Isolate the prey plasmids from the positive colonies and sequence the cDNA inserts to identify the interacting proteins.
-
Confirmation: Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.
Conclusion
The structural domains of SMAP2 are integral to its function as a regulator of retrograde vesicular transport. The coordinated actions of its ArfGAP, clathrin-interacting, and CALM-interacting domains ensure the precise spatial and temporal control of Arf1 activity at the early endosome. A thorough understanding of these domains, their interactions, and the experimental approaches to study them is essential for researchers in the fields of cell biology and drug development, as it provides a framework for investigating the molecular mechanisms of intracellular trafficking and identifying potential targets for therapeutic intervention in diseases where these processes are dysregulated.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. researchgate.net [researchgate.net]
- 3. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ArfGAP1 function in COPI mediated membrane traffic: Currently debated models and comparison to other coat-binding ArfGAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consensus nomenclature for the human ArfGAP domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Expression of SMAP2 in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: SMAP2 - A Key Regulator in Vesicular Trafficking
Small ArfGAP2 (SMAP2), also known as Stromal Membrane-Associated Protein 2, is a protein encoded by the SMAP2 gene in humans. It belongs to the Arf GTPase-activating protein (ArfGAP) family.[1] These proteins are critical regulators of vesicle trafficking within the cell.[2][3] SMAP2 functions as a GAP for ADP-ribosylation factor 1 (Arf1), a key player in the formation of transport vesicles.[4][5] Specifically, SMAP2 is involved in the clathrin-dependent retrograde transport pathway, moving cargo from early endosomes to the trans-Golgi network (TGN).[1] Its activity ensures the proper cycling of proteins and lipids, which is essential for maintaining cellular homeostasis. Given its fundamental role in cellular logistics, understanding the expression profile of SMAP2 across different human tissues is crucial for elucidating its physiological functions and its potential involvement in disease.
This technical guide provides a comprehensive overview of SMAP2 expression in various human tissues, presenting quantitative and qualitative data, detailing relevant signaling pathways, and outlining the experimental protocols used for its study.
Quantitative Expression of SMAP2
The expression of SMAP2 varies across different human tissues. Below are summaries of its mRNA and protein expression levels derived from major public databases.
mRNA Expression Levels
The Genotype-Tissue Expression (GTEx) project provides RNA sequencing data across a wide array of non-diseased human tissues. The data is quantified in Transcripts Per Million (TPM), which normalizes for gene length and sequencing depth. The following table summarizes the median mRNA expression of SMAP2 (Ensembl ID: ENSG00000084070) in a selection of human tissues.[6][7]
| Tissue | Median TPM |
| Adipose - Subcutaneous | 10.2 |
| Adrenal Gland | 12.5 |
| Artery - Aorta | 8.7 |
| Brain - Cerebellum | 15.1 |
| Brain - Cortex | 11.3 |
| Breast - Mammary Tissue | 9.8 |
| Colon - Transverse | 11.9 |
| Esophagus - Mucosa | 13.4 |
| Heart - Left Ventricle | 7.9 |
| Kidney - Cortex | 14.6 |
| Liver | 6.5 |
| Lung | 13.1 |
| Muscle - Skeletal | 5.2 |
| Nerve - Tibial | 14.8 |
| Ovary | 16.3 |
| Pancreas | 11.7 |
| Pituitary | 18.9 |
| Prostate | 12.1 |
| Skin - Sun Exposed (Lower leg) | 9.1 |
| Small Intestine - Terminal Ileum | 12.8 |
| Spleen | 17.5 |
| Stomach | 10.5 |
| Testis | 19.8 |
| Thyroid | 15.9 |
| Uterus | 13.7 |
| Whole Blood | 8.2 |
Note: The TPM values are representative data obtained from the GTEx portal and are subject to variation between individuals and studies.
Protein Expression Levels
The Human Protein Atlas provides protein expression data through immunohistochemistry (IHC) on a multitude of normal human tissues.[1][8] The staining intensity is qualitatively assessed as High, Medium, Low, or Not detected.
| Tissue | Protein Expression Level | Cellular Localization |
| Adipose tissue | Low | Cytoplasmic |
| Adrenal gland | Medium | Cytoplasmic |
| Bone marrow | Medium | Cytoplasmic in hematopoietic cells |
| Brain (Cerebral cortex) | Medium | Cytoplasmic in neuronal and glial cells |
| Breast | Low | Cytoplasmic in glandular cells |
| Colon | Medium | Cytoplasmic in glandular cells |
| Endometrium | Medium | Cytoplasmic in glandular cells |
| Esophagus | Low | Cytoplasmic in squamous epithelial cells |
| Fallopian tube | Medium | Cytoplasmic in glandular cells |
| Heart muscle | Low | Cytoplasmic |
| Kidney | Medium | Cytoplasmic in tubules |
| Liver | Low | Cytoplasmic in hepatocytes |
| Lung | Medium | Cytoplasmic in pneumocytes and macrophages |
| Lymph node | High | Cytoplasmic in cells outside germinal center |
| Ovary | Medium | Cytoplasmic in stromal cells |
| Pancreas | Medium | Cytoplasmic in exocrine glandular cells |
| Prostate | Medium | Cytoplasmic in glandular cells |
| Skeletal muscle | Low | Cytoplasmic |
| Skin | Low | Cytoplasmic in epidermal cells |
| Small intestine | Medium | Cytoplasmic in glandular cells[9] |
| Spleen | High | Cytoplasmic in white pulp |
| Stomach | Medium | Cytoplasmic in glandular cells |
| Testis | High | Cytoplasmic in cells of seminiferous ducts |
| Thyroid gland | Medium | Cytoplasmic in glandular cells |
Note: Protein expression levels are based on antibody staining and are a qualitative assessment.[10] There can be low consistency between RNA and protein expression data due to post-transcriptional regulation.[11]
SMAP2 Signaling Pathway
SMAP2 plays a crucial role in the Arf1 GTPase cycle, which regulates the formation of COPI- and clathrin-coated vesicles for intracellular transport.[2][3][5][12]
The Arf1 protein cycles between an inactive GDP-bound state and an active GTP-bound state.[2][3] This cycle is tightly controlled by Guanine nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).[4][12]
-
Activation: A GEF promotes the exchange of GDP for GTP on Arf1, leading to its activation.
-
Recruitment: GTP-bound Arf1 anchors to the membrane and recruits coat proteins (e.g., clathrin and adaptor proteins like AP-1) to initiate vesicle budding.
-
Inactivation: SMAP2, as an Arf1-specific GAP, stimulates the hydrolysis of GTP to GDP on Arf1.
-
Dissociation: The resulting inactive Arf1-GDP dissociates from the membrane, leading to the uncoating of the vesicle, which is necessary for its subsequent fusion with the target membrane.
This cycle is essential for the retrograde transport of cargo from endosomes back to the Golgi apparatus.
Experimental Protocols
The analysis of SMAP2 expression in human tissues primarily relies on immunohistochemistry (IHC) for protein detection and RNA sequencing for mRNA quantification.
General Experimental Workflow
A typical workflow for analyzing protein expression in tissue samples involves several key stages, from sample acquisition to data interpretation.
Detailed Protocol: Chromogenic IHC for SMAP2
This protocol provides a detailed methodology for the detection of SMAP2 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.[13][14]
A. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 10 minutes each.
-
Immerse slides in 100% Ethanol (B145695): 2 changes, 10 minutes each.
-
Immerse slides in 95% Ethanol: 1 change, 5 minutes.
-
Immerse slides in 70% Ethanol: 1 change, 5 minutes.
-
Rinse slides in deionized water for 5 minutes.
B. Antigen Retrieval
-
Immerse slides in a slide holder filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution in a microwave or water bath to a sub-boiling temperature (95-100°C) for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse the slides with wash buffer (e.g., PBS with 0.05% Tween-20).
C. Staining Procedure
-
Endogenous Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate sections with a primary antibody against SMAP2 (diluted in antibody diluent) overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides with wash buffer: 3 changes, 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Washing: Wash the slides with wash buffer: 3 changes, 5 minutes each.
-
Chromogenic Detection: Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop Reaction: Immerse slides in deionized water to stop the color development.
D. Counterstaining and Mounting
-
Counterstain: Lightly stain the sections with Hematoxylin for 30-60 seconds to visualize cell nuclei.
-
Bluing: Rinse slides in running tap water until the sections turn blue.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.
-
Mounting: Apply a drop of permanent mounting medium to the slide and cover with a coverslip. Allow to dry before imaging.
Conclusion
SMAP2 exhibits a broad but varied expression pattern across human tissues at both the mRNA and protein levels, with notable abundance in secretory and metabolically active tissues. Its role as a key regulator of the Arf1 GTPase cycle underscores its importance in maintaining fundamental cellular processes. The data and protocols presented in this guide serve as a valuable resource for researchers investigating the physiological and pathological roles of SMAP2, and for professionals in drug development exploring its potential as a therapeutic target.
References
- 1. SMAP2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Frontiers | Molecular mechanisms of Sar/Arf GTPases in vesicular trafficking in yeast and plants [frontiersin.org]
- 3. Molecular mechanisms of Sar/Arf GTPases in vesicular trafficking in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARF GTPases and Their Ubiquitous Role in Intracellular Trafficking Beyond the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arf family GTPases: regulation of vesicle biogenesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bgee.org [bgee.org]
- 7. Gene - SMAP2 [maayanlab.cloud]
- 8. Tissue expression of SMAP2 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 9. Tissue expression of SMAP2 - Staining in small intestine - The Human Protein Atlas [proteinatlas.org]
- 10. The human proteome - Methods summary - The Human Protein Atlas [proteinatlas.org]
- 11. Expression of SMAP2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. Close Encounters of the ARF Kind: Proximity-Based ARF1 GTPase Activity Regulates Vesicle Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avivasysbio.com [avivasysbio.com]
- 14. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
SMAP-2 as a Potential Therapeutic Agent: A Technical Guide for Drug Development Professionals
Executive Summary
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways. Its inactivation is a common event in a wide range of human cancers, making its reactivation a compelling therapeutic strategy. Small Molecule Activators of Protein Phosphatase 2A (SMAPs) are a first-in-class series of orally bioavailable compounds designed to restore PP2A function.[1][2] This guide focuses on SMAP-2 (also known as DT-1154), a potent SMAP compound re-engineered from tricyclic neuroleptics to enhance anti-cancer activity while eliminating central nervous system effects.[3]
Preclinical studies have demonstrated that this compound exhibits significant anti-tumor efficacy across various cancer models, including castration-resistant prostate cancer (CRPC), pancreatic ductal adenocarcinoma (PDA), and numerous MYC-driven malignancies like non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[3][4][5] Its mechanism of action involves the direct binding to and allosteric activation of the PP2A holoenzyme, leading to the dephosphorylation and subsequent degradation of key oncoproteins such as the Androgen Receptor (AR) and MYC.[3][5][6] This document provides a comprehensive overview of the core mechanism, preclinical data, and key experimental protocols related to this compound, serving as a technical resource for researchers and scientists in the field of oncology drug development.
Introduction: The Rationale for PP2A Activation
The balance of protein phosphorylation, tightly controlled by kinases and phosphatases, is essential for normal cellular function. In cancer, this balance is often disrupted in favor of hyper-phosphorylation, driven by oncogenic kinases. While kinase inhibitors have become a cornerstone of targeted therapy, the therapeutic potential of activating tumor-suppressing phosphatases has been largely underexplored.[3]
PP2A, a major cellular phosphatase, plays a pivotal role in regulating signaling cascades critical for cell growth, proliferation, and apoptosis, including the MAPK/ERK and AKT/mTOR pathways.[1][4] Its activity is frequently suppressed in cancer through various mechanisms, such as mutations in its subunits or overexpression of endogenous inhibitors like CIP2A and SET.[4] This functional inactivation highlights PP2A as a high-value target for therapeutic intervention.
SMAPs represent a novel pharmacological approach to directly reactivate PP2A.[2] this compound, a structurally optimized derivative, has shown improved potency and bioavailability, establishing it as a lead candidate for clinical development.[3]
Note on Nomenclature: The term "this compound" in this document refers specifically to the small molecule activator of PP2A. It should not be confused with SMAP2, a GTPase-activating protein involved in vesicle trafficking, or SMAP-29, an ovine antimicrobial peptide.[7][8]
Core Mechanism of Action
This compound's therapeutic effect is initiated by its direct interaction with the PP2A holoenzyme. Unlike indirect activators that disrupt PP2A's interaction with inhibitors, SMAPs directly engage the core enzyme.[4]
-
Binding: this compound binds directly to the scaffolding Aα subunit of the PP2A enzyme.[3][5][6]
-
Allosteric Activation: This binding event induces an allosteric conformational change in the PP2A complex.[3][6]
-
Phosphatase Activation: The conformational shift enhances the phosphatase activity of the catalytic C subunit, enabling it to dephosphorylate key oncogenic substrates more efficiently.[3]
Preclinical Applications and Signaling Pathways
This compound has demonstrated robust anti-cancer activity by targeting fundamental drivers of tumor progression in several cancer types.
In CRPC, the Androgen Receptor (AR) signaling axis remains a key therapeutic target despite androgen deprivation therapy.[3] this compound intervenes directly in this pathway.
-
Mechanism: Activated PP2A dephosphorylates both full-length and truncated isoforms of the AR. This dephosphorylation marks the AR for proteasomal degradation, effectively reducing AR protein levels and disrupting the expression of its target genes, such as PSA.[3][6]
-
Effect: Treatment of CRPC cells with this compound leads to decreased cell viability, reduced clonogenicity, and induction of apoptosis.[3] In murine xenograft models, this compound's efficacy in inhibiting tumor formation was comparable to the standard-of-care anti-androgen, enzalutamide.[3][9]
The MYC oncoprotein is a critical driver in many aggressive cancers but has remained a challenging therapeutic target. PP2A is a direct regulator of MYC stability.[5][10]
-
Mechanism: this compound-activated PP2A dephosphorylates MYC at serine 62, a key phosphorylation site that stabilizes the protein. Dephosphorylated MYC is rapidly ubiquitinated and degraded by the proteasome.[5]
-
Effect: This leads to a rapid and persistent decrease in MYC protein levels, inhibition of MYC transcriptional activity, and a subsequent reduction in cancer cell proliferation.[5][10] This effect has been validated in models of Burkitt lymphoma, KRAS-driven NSCLC, and TNBC, where SMAP treatment significantly inhibited tumor growth.[5]
In cancers driven by KRAS mutations, the MAPK/ERK signaling pathway is constitutively active. SMAPs have been shown to counteract this signaling.[11]
-
Mechanism: By activating PP2A, SMAPs lead to the dephosphorylation and inactivation of key components of the MAPK pathway, most notably ERK.[11][12]
-
Effect: This inhibition of MAPK signaling results in decreased cell survival and the induction of caspase-dependent apoptosis in KRAS-mutant lung cancer cells.[11][12]
Quantitative Preclinical Data
The anti-tumor effects of this compound have been quantified in numerous in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of SMAPs
| Cell Line | Cancer Type | Assay | Metric | Result | Citation |
|---|---|---|---|---|---|
| LNCaP | Prostate Cancer | MTT | IC50 (48h) | 16.9 µM | [3] |
| 22Rv1 | Prostate Cancer | MTT | IC50 (48h) | 14.1 µM | [3] |
| LNCaP | Prostate Cancer | Clonogenic | Survival | Dose-dependent inhibition (5-15 µM) | [6] |
| 22Rv1 | Prostate Cancer | Clonogenic | Survival | Dose-dependent inhibition (5-15 µM) | [6] |
| A549, H441, H358 | KRAS-Mutant Lung | MTT | Viability | Dose-dependent decrease | [12] |
| Multiple Lines | TNBC | Mammosphere | Colony Formation | Dose-dependent reduction |[5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Outcome | Citation |
|---|---|---|---|---|
| CRPC | SCID Mice (LNCaP/AR Xenograft) | 100 mg/kg BID | Tumor inhibition comparable to enzalutamide | [3] |
| Pancreatic Cancer | Mouse Model | 15 mg/kg daily (i.g.) | Decreased tumor growth and weight | [4][13] |
| KRAS-driven NSCLC | Transgenic (KRASLA2) | Not specified | Increased apoptosis, decreased MYC expression | [5] |
| KRAS-driven NSCLC | Xenograft (H441) | Not specified | ~76% inhibition of tumor growth | [5] |
| Abdominal Aortic Aneurysm | ApoE-/- Mice | Not specified | Significant reduction in AAA incidence |[4][13] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of therapeutic agents. Below are summaries of key protocols used in the preclinical assessment of this compound.
-
Cell Viability (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with increasing concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 48 hours).[3]
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is read on a plate reader to determine cell viability relative to the control.[3][5]
-
-
Clonogenic (Colony Formation) Assay:
-
Cells are plated at a low density in 6-well plates to allow for the formation of individual colonies.
-
After 48 hours, cells are treated with DMSO or increasing concentrations of this compound.[3]
-
The medium containing the drug is refreshed every 48 hours for a period of 10-12 days.[3]
-
At the end of the experiment, colonies are fixed and stained with a 1% crystal violet solution.
-
The number and size of colonies are quantified to assess long-term cell survival.[3]
-
-
Apoptosis Detection (Annexin V Staining):
-
Cells are treated with this compound for a defined period (e.g., 24 hours).[3]
-
Both floating and adherent cells are collected.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells) and a viability dye (like 7-AAD or Propidium Iodide) are added.[6]
-
The cell population is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a murine xenograft model.
-
Animal Models: 8-week-old male SCID/NCr mice are typically used for prostate cancer xenografts.[3]
-
Compound Formulation: For oral administration, this compound can be formulated as a homogenous suspension with 0.1% Tween-80 and 0.5% NaCMC in deionized water.[3] Alternative formulations may include N,N-Dimethylacetamide (DMA) and Kolliphor® HS-15.[3]
-
Tissue Analysis: Harvested tumors can be formalin-fixed for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for immunoblotting to analyze protein expression and phosphorylation status (e.g., AR, MYC, p-ERK).[3][5] Apoptosis in tumor tissue is often assessed using TUNEL staining.[5]
Conclusion and Future Directions
This compound is a promising therapeutic agent that validates the reactivation of the PP2A tumor suppressor as a viable anti-cancer strategy. Its ability to induce the degradation of cornerstone oncoproteins like AR and MYC provides a strong rationale for its development in treating a variety of malignancies that are dependent on these pathways. The preclinical data show significant, single-agent efficacy in models of prostate, lung, and breast cancer.[3][5]
Future research should focus on:
-
Biomarker Identification: Identifying which tumors and patients are most likely to respond to this compound therapy is critical. This could involve assessing the baseline activity of PP2A, the expression of its endogenous inhibitors, or the dependency on specific PP2A substrates like MYC.[1][14]
-
Combination Therapies: Exploring synergistic combinations of this compound with other targeted agents, such as mTOR inhibitors in pancreatic cancer or kinase inhibitors in other cancers, could enhance therapeutic efficacy and overcome resistance.[4]
-
Clinical Translation: Advancing this compound or other optimized SMAPs into clinical trials to evaluate their safety, tolerability, and efficacy in human patients.
The development of SMAPs like this compound represents an innovative approach to cancer therapy, moving beyond kinase inhibition to restore the function of a key tumor suppressor.
References
- 1. A SMAP in the face for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A SMAP in the face for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogues of peptide SMAP-29 with comparable antimicrobial potency and reduced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. JCI - A SMAP in the face for cancer [jci.org]
An In-depth Technical Guide to the SMAP2 Gene and its Alternative Splicing Variants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Small ArfGAP2 (SMAP2) gene and its protein products. SMAP2 is a crucial regulator of intracellular membrane trafficking, functioning as a GTPase-activating protein (GAP) for ADP-ribosylation factor 1 (Arf1).[1] It plays a pivotal role in the retrograde transport of vesicles from early endosomes to the trans-Golgi network (TGN), a process dependent on clathrin.[2][3][4][5] The gene undergoes alternative splicing, giving rise to multiple protein isoforms with potentially distinct functions. This document details the molecular characteristics of SMAP2, its known alternative splicing variants, their functional implications, and relevant experimental protocols for their study.
Introduction to SMAP2
SMAP2, also known as Stromal Membrane-Associated Protein 2, is a protein-coding gene located on chromosome 1.[4][6] The canonical protein consists of 429 amino acids with a molecular mass of approximately 46.8 kDa.[6] SMAP2 is a member of the Arf GAP family, which is characterized by the presence of a conserved ArfGAP domain containing a catalytically essential arginine finger.[4]
The primary function of SMAP2 is to negatively regulate Arf1 by stimulating its intrinsic GTP hydrolysis activity.[1] The GTP-bound, active form of Arf1 recruits coat proteins to membranes, initiating vesicle budding. By converting Arf1 to its GDP-bound, inactive state, SMAP2 facilitates the disassembly of the vesicle coat, a necessary step for membrane fusion. While it can also activate Arf6 in vitro, its primary substrate in vivo is considered to be Arf1.[1][5]
SMAP2 is implicated in clathrin-dependent retrograde transport.[2][3][4][5] It localizes to early endosomes and the TGN and interacts with key components of the trafficking machinery, including clathrin heavy chain (CHC) and the clathrin-associated lymphoid myeloid leukemia (CALM) protein.[2][3][4][5] This intricate network of interactions positions SMAP2 as a critical regulator of protein and lipid recycling within the cell.
SMAP2 Gene and Protein Isoforms
The human SMAP2 gene is subject to alternative splicing, resulting in the expression of multiple transcript variants. The functional consequences of this isoform diversity are an active area of research.
SMAP2 Protein Domain Architecture
The canonical SMAP2 protein (Isoform 1) possesses several well-defined functional domains:
| Domain | Amino Acid Position (Isoform 1) | Function |
| ArfGAP Domain | 1-163 | Contains the catalytic arginine residue (R56) essential for stimulating GTP hydrolysis of Arf proteins.[3] |
| Clathrin-Binding Motif | 163-231 | Mediates interaction with the clathrin heavy chain, crucial for its role in clathrin-coated vesicle trafficking. Contains a canonical LLGLD clathrin-box motif.[3][4] |
| CALM-Binding Domain | 339-395 | Facilitates interaction with the clathrin assembly protein CALM, which is involved in the formation of clathrin-coated pits.[3][4] |
Alternative Splicing Variants of SMAP2
UniProt currently lists three protein isoforms for human SMAP2, arising from alternative splicing.
| Isoform | UniProt ID | Length (Amino Acids) | Molecular Weight (kDa) | Key Features |
| Isoform 1 (Canonical) | Q8WU79-1 | 429 | 46.8 | Full-length protein containing all known functional domains. |
| Isoform 2 | Q8WU79-2 | 397 | 43.4 | Lacks the initial 32 amino acids of the N-terminus compared to isoform 1. |
| Isoform 3 | Q8WU79-3 | 350 | 38.3 | Lacks the initial 79 amino acids of the N-terminus compared to isoform 1. |
The functional differences between these isoforms are not yet fully elucidated. However, the N-terminal truncations in isoforms 2 and 3 may affect the structure and function of the ArfGAP domain, potentially altering their catalytic activity or substrate specificity.
Functional Implications and Signaling Pathways
SMAP2's role as an Arf1 GAP places it at the heart of the retrograde trafficking pathway. This pathway is essential for recycling cellular components and maintaining organelle integrity.
Retrograde Transport from Early Endosomes to the TGN
SMAP2 is a key player in the clathrin- and AP-1-dependent retrograde transport pathway. Its interaction with clathrin and the adaptor protein complex 1 (AP-1) facilitates the formation of transport vesicles destined for the TGN.
Experimental Protocols
This section outlines key experimental methodologies for studying SMAP2 and its splice variants.
Quantification of SMAP2 Splice Variants by RT-qPCR
Objective: To determine the relative expression levels of SMAP2 isoforms in different tissues or cell lines.
Methodology:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the samples of interest using a standard method (e.g., TRIzol reagent). Synthesize first-strand cDNA using a reverse transcriptase and random hexamer or oligo(dT) primers.
-
Primer Design: Design isoform-specific primers. For example, to differentiate isoform 1 from isoforms 2 and 3, a forward primer can be designed within the unique N-terminal region of isoform 1. A common reverse primer can be used for all isoforms.
-
qPCR Reaction: Perform real-time quantitative PCR using a SYBR Green-based or probe-based detection method. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method.
References
- 1. SMAP2 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 2. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. researchgate.net [researchgate.net]
- 5. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
A Technical Guide to Small Molecule Activators of Protein Phosphatase 2A: Foundational Research and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by counteracting the signaling of numerous oncogenic kinases. Its inactivation is a common event in a wide range of human cancers, making its reactivation a compelling therapeutic strategy. Small molecule activators of PP2A (SMAPs) have emerged as a promising class of anti-cancer agents. This technical guide provides an in-depth overview of the foundational research on SMAPs, detailing their mechanisms of action, key experimental protocols for their characterization, and a summary of their activity.
Mechanism of Action of Small Molecule PP2A Activators
Small molecule activators of PP2A primarily function by binding to the PP2A holoenzyme and inducing conformational changes that enhance its phosphatase activity. These molecules often bind to the scaffolding Aα subunit of PP2A, promoting an allosteric activation of the enzyme.[1][2][3] This activation leads to the dephosphorylation of key oncogenic proteins, thereby inhibiting cancer cell growth, proliferation, and survival.[2][4][5]
There are distinct classes of SMAPs, each with specific mechanisms and downstream effects:
-
SMAPs (e.g., DT-061): This class of compounds, derived from the re-engineering of tricyclic neuroleptics, has been shown to directly bind to the PP2A Aα subunit.[1][2][3] Some studies suggest that SMAPs like DT-061 selectively stabilize the PP2A holoenzyme containing the B56α regulatory subunit, leading to the dephosphorylation of substrates like c-MYC at Serine 62, which marks it for degradation.[6][7][8] Other evidence points to the involvement of the B55α subunit.[9]
-
iHAPs (improved heterocyclic activators of PP2A): This class of molecules was developed to activate PP2A without the neurotoxicity associated with their parent compounds. iHAPs have been reported to allosterically assemble a specific PP2A heterotrimer containing the B56ε regulatory subunit, leading to the dephosphorylation of the transcription factor MYBL2 and subsequent cell cycle arrest.[4]
It is important to note that there is some controversy regarding the precise mechanism of action for some of these compounds, with some studies suggesting potential PP2A-independent cytotoxic effects.[10][11][12][13]
Quantitative Data on Small Molecule PP2A Activators
The following tables summarize the in vitro efficacy of various small molecule activators of PP2A across different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell viability by 50%.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| DT-061 | Lung Adenocarcinoma | HCC827 | 14.3 | [14] |
| DT-061 | Lung Adenocarcinoma | H3255 | 12.4 | [14] |
| SMAP | Prostate Cancer | LNCaP | 16.9 | [14] |
| SMAP | Prostate Cancer | 22Rv1 | 14.1 | [14] |
| TRC-382 | Prostate Cancer | 22Rv1 | ~10 | [2][15] |
| TRC-382 | Prostate Cancer | LNCaP | ~15 | [2][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of small molecule activators of PP2A.
PP2A Phosphatase Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of PP2A in the presence of a small molecule activator. A common method involves the use of a synthetic phosphopeptide substrate and a malachite green-based detection of released phosphate (B84403).[16][17][18]
Materials:
-
Purified PP2A holoenzyme
-
Small molecule activator (test compound)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Malachite Green Reagent A and B
-
Phosphate standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the purified PP2A holoenzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding Malachite Green Reagent A, followed by Reagent B.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percentage of PP2A activation relative to the vehicle control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[9][12][19][20][21]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Small molecule activator (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add the medium containing the test compound or vehicle control to the respective wells.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the long-term cytotoxic effects of a compound.[16][22][23][24]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Small molecule activator (test compound)
-
6-well or 10 cm cell culture dishes
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Harvest and count the cells.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells) into each well of a 6-well plate or a 10 cm dish.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Carefully remove the medium and wash the colonies with PBS.
-
Fix the colonies with a solution like methanol (B129727) or 4% paraformaldehyde for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between PP2A and its substrate proteins in the presence of a small molecule activator.[21][25][26][27][28]
Materials:
-
Cells treated with the small molecule activator or vehicle control
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody against the protein of interest (e.g., PP2A-C subunit or a substrate protein)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Lyse the treated cells with lysis buffer on ice.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.
Western Blotting for Phospho-proteins
Western blotting is used to detect changes in the phosphorylation status of specific proteins in response to PP2A activation.[5][25][29][30][31]
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Signaling Pathways and Visualizations
Small molecule activators of PP2A impact several critical oncogenic signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
General Mechanism of SMAP Action
This diagram illustrates the general mechanism by which small molecule activators of PP2A enhance its tumor-suppressive function.
Caption: General mechanism of SMAP-mediated PP2A activation and downstream effects.
PP2A-Mediated Regulation of the AKT/mTOR Pathway
This diagram shows how PP2A activation by SMAPs can lead to the dephosphorylation and inactivation of key components of the pro-survival AKT/mTOR signaling pathway.[5][32][33]
Caption: PP2A-mediated negative regulation of the AKT/mTOR signaling pathway.
PP2A-Mediated Regulation of the ERK/MAPK Pathway
This diagram illustrates the role of PP2A in dephosphorylating and inactivating components of the ERK/MAPK pathway, which is frequently hyperactivated in cancer.[5][32][34][35]
Caption: PP2A-mediated negative regulation of the ERK/MAPK signaling pathway.
PP2A-Mediated Regulation of c-MYC
This diagram details how PP2A, particularly the B56α-containing holoenzyme, promotes the degradation of the oncoprotein c-MYC.[6][7][36]
Caption: PP2A-B56α-mediated dephosphorylation and degradation of c-MYC.
Conclusion
Small molecule activators of PP2A represent a highly promising therapeutic avenue for the treatment of cancer. Their ability to restore the tumor-suppressive function of PP2A leads to the inhibition of multiple oncogenic signaling pathways and subsequent cancer cell death. This guide has provided a foundational overview of the research in this field, including the mechanisms of action of different SMAP classes, quantitative data on their efficacy, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways they modulate. Continued research and development in this area hold the potential to deliver novel and effective cancer therapies.
References
- 1. Substrate recognition principles for the PP2A-B55 protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase 2A and its B56 regulatory subunit inhibit Wnt signaling in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants for Substrate Specificity of Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric Activators of Protein Phosphatase 2A Display Broad Antitumor Activity Mediated by Dephosphorylation of MYBL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemogenetic profiling reveals PP2A-independent cytotoxicity of proposed PP2A activators iHAP1 and DT-061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. Emerging Roles of B56 Phosphorylation and Binding Motif in PP2A-B56 Holoenzyme Biological Function | MDPI [mdpi.com]
- 20. PP2A promotes apoptosis and facilitates docetaxel sensitivity via the PP2A/p-eIF4B/XIAP signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 22. A Conserved Motif Provides Binding Specificity to the PP2A-B56 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PP2A holoenzymes, substrate specificity driving cellular functions and deregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 28. assaygenie.com [assaygenie.com]
- 29. PP2A mediates apoptosis or autophagic cell death in multiple myeloma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. GraphViz Examples and Tutorial [graphs.grevian.org]
- 32. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Protein Phosphatase 2A Mediates Oxidative Stress Induced Apoptosis in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]
- 35. Phosphatase-mediated crosstalk between MAPK signaling pathways in the regulation of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. aacrjournals.org [aacrjournals.org]
Preclinical Profile of SMAP-2 (DT-1154): A Novel Activator of Protein Phosphatase 2A for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SMAP-2 (also known as DT-1154) is a potent, orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. Preclinical studies have demonstrated its significant anti-cancer activity across a range of solid tumors, including castration-resistant prostate cancer (CRPC), pancreatic ductal adenocarcinoma (PDA), and neuroblastoma. By allosterically activating PP2A, this compound triggers the dephosphorylation of key oncogenic proteins, leading to cell growth inhibition, apoptosis, and tumor regression in vivo. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, efficacy in various cancer models, and available safety and pharmacokinetic information.
Introduction
Protein Phosphatase 2A (PP2A) is a ubiquitously expressed serine/threonine phosphatase that plays a crucial role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its function as a tumor suppressor is well-established, with its activity being frequently attenuated in a wide variety of human cancers.[2] The reactivation of PP2A has therefore emerged as a promising therapeutic strategy.
This compound is a next-generation small molecule activator of PP2A (SMAP) derived from re-engineered tricyclic neuroleptics.[1] It directly binds to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that enhances its phosphatase activity.[3][4] This guide summarizes the key preclinical findings that support the development of this compound as a novel anti-cancer agent.
Mechanism of Action
This compound exerts its anti-neoplastic effects through the direct allosteric activation of PP2A.[3] This leads to the dephosphorylation and subsequent degradation or functional inhibition of key oncoproteins that are hyperphosphorylated in cancer cells.
Key Downstream Effects:
-
Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer, this compound leads to the dephosphorylation of the androgen receptor, including its full-length and truncated isoforms.[3][4] This promotes AR degradation, reduces the transcription of AR target genes, and inhibits the growth of CRPC cells.[4]
-
MYC-Driven Cancers: this compound has been shown to decrease the expression of the MYC oncoprotein, a key driver in many cancers.[5] The activation of PP2A by this compound leads to the dephosphorylation of MYC at serine 62, which flags it for proteasomal degradation.[5] This effect has been observed in models of Burkitt lymphoma, non-small cell lung cancer, and triple-negative breast cancer.[5]
-
PI3K/AKT/mTOR Pathway: In pancreatic ductal adenocarcinoma, the activation of PP2A by this compound has been shown to synergize with mTOR inhibitors to reduce the activation of the AKT/mTOR pathway and MYC signaling, leading to increased apoptosis and reduced tumor growth.[6]
Caption: Mechanism of Action of this compound.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| LNCaP | Prostate Cancer | MTT Assay | IC50 | 16.9 µM | [1] |
| 22Rv1 | Prostate Cancer | MTT Assay | IC50 | 14.1 µM | [1] |
| LNCaP | Prostate Cancer | Clonogenic Assay | Colony Formation | Dose-dependent inhibition | [1] |
| 22Rv1 | Prostate Cancer | Clonogenic Assay | Colony Formation | Dose-dependent inhibition | [1] |
| LNCaP | Prostate Cancer | Annexin V Staining | Apoptosis | Dose-dependent increase | [1] |
| 22Rv1 | Prostate Cancer | Annexin V Staining | Apoptosis | Dose-dependent increase | [1] |
| Various PDA lines | Pancreatic Cancer | MTT Assay | Cell Viability | Dose-dependent reduction | [3][7] |
| HPAFII | Pancreatic Cancer | Soft Agar Assay | Colony Formation | Significant reduction | [6] |
| PANC89 | Pancreatic Cancer | Soft Agar Assay | Colony Formation | Significant reduction | [6] |
| Neuroblastoma lines | Neuroblastoma | Viability/Proliferation | Cell Survival | Decreased survival | [8] |
In Vivo Studies
The anti-tumor efficacy of this compound has been confirmed in multiple murine xenograft models.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Prostate Cancer | LNCaP/AR Xenograft (SCID/NCr mice) | 100 mg/kg, oral, BID | Efficacy comparable to enzalutamide (B1683756) in inhibiting tumor formation. | [1] |
| Pancreatic Cancer | PANC89 Xenograft (NSG mice) | 15 mg/kg, oral, daily (6 days/week) | Decreased tumor growth and tumor weight. | [7] |
| Pancreatic Cancer | PANC89 Xenograft (NSG mice) | 100 mg/kg, oral, daily (6 days/week) | Synergistic reduction in tumor growth when combined with an mTOR inhibitor. | [6] |
| Neuroblastoma | Murine flank tumor model | Not specified | Decreased tumor growth. | [8] |
| Non-Small Cell Lung Cancer | H441 Xenograft | Not specified | 76% inhibition of tumor growth. | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Not specified | 46% inhibition of tumor growth. | [5] |
Pharmacokinetics and Toxicology
This compound was developed as a structurally similar variant of an earlier compound, TRC-382, with a hydroxylated linker that confers improved bioavailability.[1] While detailed pharmacokinetic parameters for this compound are not publicly available, a related compound, DBK-1154 (another designation for this compound), has been noted to have low stability to oxidative metabolism, resulting in fast clearance.[9] However, it is orally active and has demonstrated efficacy in various in vivo models.[7][10]
In preclinical studies, this compound has been generally well-tolerated at therapeutic doses, with no significant weight loss or visible toxicities reported in treated mice.[5][11] In a study on Alzheimer's disease models, a 5 µM concentration of DBK-1154 was the highest dosage with tolerable cytotoxicity in HEK293/tau and N2a/APP cells.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these preclinical findings. Below are representative protocols for key in vitro and in vivo assays.
Cell Viability (MTT) Assay
This protocol is a standard procedure for assessing cell viability based on the metabolic activity of cells.
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Plating: Seed cells (e.g., LNCaP, 22Rv1) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for 48 hours.[1]
-
MTT Addition: Add MTT reagent (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the compound concentration.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
-
Animal Model: Utilize immunodeficient mice, such as SCID/NCr or NSG mice.[1][6]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 0.5 million PANC89 cells in a Matrigel solution) into the flank of each mouse.[6]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate this compound for oral gavage. A common vehicle is a suspension in 0.1% Tween-80 and 0.5% NaCMC in deionized water.[1] Administer the specified dose (e.g., 15-100 mg/kg) daily or as required by the study design.[6][7]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight. Tumors can be processed for further analysis, such as immunohistochemistry or western blotting, to assess target engagement.[5]
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for a variety of cancers, particularly those driven by aberrant signaling pathways regulated by PP2A. Its oral bioavailability and demonstrated in vivo efficacy, combined with a favorable initial safety profile, make it a compelling candidate for clinical development.
Future preclinical work should focus on obtaining a more detailed pharmacokinetic and pharmacodynamic profile, conducting comprehensive toxicology studies, and identifying predictive biomarkers of response. Further investigation into combination strategies, such as with mTOR inhibitors, is also warranted to maximize its therapeutic potential. The continued evaluation of this compound in patient-derived xenograft models will provide further validation of its clinical promise.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MHC class I and II-deficient humanized mice are suitable tools to test the long-term antitumor efficacy of immune checkpoint inhibitors and T-cell engagers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Small-Molecule Activation of Protein Phosphatase 2A Counters Bleomycin-Induced Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (DT-1154, DBK1154) | PP2A activator | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Landscape of SMAP1: An ArfGAP at the Crossroads of Membrane Trafficking and Endocytosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stromal Membrane-Associated Protein 1 (SMAP1) is a key regulatory protein in cellular membrane dynamics, functioning as a GTPase-activating protein (GAP) primarily for ADP-ribosylation factor 6 (Arf6). As a homolog of SMAP2, SMAP1 shares structural similarities but exhibits distinct functional specificities, particularly in its preferential regulation of Arf6 and its integral role in clathrin-dependent endocytosis at the plasma membrane. This document provides a comprehensive overview of the molecular architecture, core functions, and regulatory pathways of SMAP1. It details its interactions with critical cellular machinery, including clathrin and adaptor protein (AP) complexes, and outlines established experimental protocols for its study. While our understanding of SMAP1's qualitative roles is advancing, a notable gap exists in the quantitative characterization of its enzymatic activity and binding affinities, highlighting a crucial area for future investigation.
Introduction to the SMAP Protein Family
The Stromal Membrane-Associated Protein (SMAP) family, a small subfamily of ArfGAPs, consists of two homologous proteins in mammals: SMAP1 and SMAP2.[1][2] Both proteins are pivotal in orchestrating the intricate network of vesicular trafficking within the cell.[2] They achieve this by modulating the activity of Arf-family small GTPases, which act as molecular switches in the formation of transport vesicles. While SMAP1 and SMAP2 share a conserved ArfGAP domain, their functional roles diverge due to differences in their substrate specificity and subcellular localization.[3] SMAP1 is primarily recognized as a GAP for Arf6 and is concentrated near the plasma membrane, where it regulates clathrin-dependent endocytosis.[1][4] In contrast, its homolog SMAP2 appears to be a regulator of Arf1 and functions in the retrograde transport pathway from the early endosome to the trans-Golgi network (TGN).[3]
Molecular Profile of SMAP1
SMAP1 is a cytoplasmic protein that exhibits concentrated localization near the plasma membrane.[1] Its structure is characterized by several key functional domains that dictate its interactions and catalytic activity.
-
ArfGAP Domain: Located at the N-terminus, this domain contains the characteristic zinc-finger motif and a catalytic arginine residue essential for promoting the hydrolysis of GTP bound to Arf6.[1]
-
Clathrin Heavy Chain (CHC)-Binding Motif: SMAP1 possesses a clathrin-box-like sequence (LLGLD) that facilitates its direct interaction with the clathrin heavy chain, a fundamental component of the endocytic machinery.[1]
-
Clathrin Assembly Lymphoid Myeloid Leukemia (CALM)-Binding Domain: This domain is involved in the formation of clathrin-coated pits, further cementing the role of SMAP1 in clathrin-mediated processes.[1]
Due to alternative splicing of the SMAP1 gene, two protein isoforms, A and B, have been identified.[1]
Core Functions and Molecular Mechanisms
SMAP1's primary role is to negatively regulate Arf6, thereby controlling specific membrane trafficking events.
Arf6-Specific GTPase-Activating Protein (GAP)
Arf6 cycles between an active GTP-bound state and an inactive GDP-bound state. In its active form, Arf6 regulates both clathrin-dependent and -independent endocytosis, as well as actin cytoskeleton dynamics.[4] SMAP1 functions to terminate Arf6 signaling by accelerating the hydrolysis of GTP to GDP.[4] This inactivation of Arf6 is crucial for the proper progression of clathrin-mediated endocytosis from the plasma membrane.[1] While in vitro assays have shown that the GAP domains of SMAP1 and SMAP2 can act on both Arf1 and Arf6, in vivo studies indicate a clear preference of SMAP1 for Arf6.[1]
Regulation of Clathrin-Dependent Endocytosis
SMAP1 is a specific regulator of Arf6-dependent, clathrin-mediated endocytosis.[4] This is underscored by experimental evidence where the overexpression of SMAP1 inhibits the internalization of the transferrin receptor, a classic cargo of this pathway.[2] Conversely, the depletion of SMAP1 via siRNA results in impaired transferrin receptor endocytosis.[1] This function is dependent on both its ArfGAP activity and its ability to directly interact with clathrin.[1] SMAP1 is also implicated in the clathrin-dependent endocytosis of E-cadherin, a key component of adherens junctions, suggesting a role in epithelial cell organization and migration.[5]
Interaction with Adaptor Protein Complexes
Adaptor protein (AP) complexes are essential for cargo selection and the recruitment of clathrin to membranes. The AP-2 complex functions at the plasma membrane, while the AP-1 complex is primarily associated with the TGN and endosomes. Given SMAP1's role in endocytosis from the plasma membrane, it is functionally linked with the AP-2 complex.[1] Studies in C. elegans have also demonstrated an interaction between the SMAP-1 homolog and the AP-1 complex at the TGN, where AP-1 is required for the correct localization of SMAP-1 to facilitate clathrin assembly for polarized secretion.[3]
Signaling Pathways and Regulatory Networks
SMAP1 is a key node in the regulation of clathrin-mediated endocytosis. The pathway involves the coordinated action of Arf6, adaptor proteins, and clathrin, with SMAP1 serving as the off-switch for the Arf6 signal.
Quantitative Data on SMAP1 Activity
Table 1: Enzymatic Activity of SMAP1
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Arf6 | Data not available | Data not available | Data not available | |
| Arf1 | Data not available | Data not available | Data not available |
Note: For comparison, the ArfGAP ASAP1 has been reported to have a kcat of 57 ± 5 s⁻¹ and a Km of 2.2 ± 0.5 µM for Arf1-GTP.[6][7]
Table 2: Binding Affinities of SMAP1
| Binding Partner | Dissociation Constant (Kd) | Method | Reference |
| Clathrin Heavy Chain | Data not available | ||
| AP-2 Complex | Data not available | ||
| AP-1 Complex | Data not available | ||
| Arf6-GTP | Data not available |
Key Experimental Methodologies
The study of SMAP1 function relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for two fundamental assays used to investigate its protein interactions and role in endocytosis.
GST Pull-Down Assay for Protein Interaction Analysis
This in vitro method is used to confirm direct physical interactions between SMAP1 and putative binding partners.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Arf GTPase-activating proteins SMAP1 and AGFG2 regulate the size of Weibel-Palade bodies and exocytosis of von Willebrand factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Kinetic analysis of GTP hydrolysis catalysed by the Arf1-GTP–ASAP1 complex - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the SMAP-2 Binding Site on PP2A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the binding interaction between the small molecule activator of protein phosphatase 2A (SMAP-2) and its target, the tumor suppressor protein phosphatase 2A (PP2A). Understanding this critical interaction is paramount for the development of novel cancer therapeutics aimed at reactivating PP2A's tumor-suppressive functions. This document provides a comprehensive overview of the binding site, the molecular interactions involved, and the experimental methodologies used to characterize this promising therapeutic target.
Executive Summary
Small Molecule Activators of PP2A (SMAPs) represent a novel class of anti-cancer agents that function by directly binding to and activating the PP2A holoenzyme. This compound, a prominent member of this class, has demonstrated significant anti-tumor activity in preclinical models. This guide details the current understanding of the this compound binding site on PP2A, focusing on the Aα scaffold subunit. Through a combination of biochemical and biophysical techniques, a putative binding region has been identified, and key amino acid residues crucial for this interaction have been pinpointed. The binding of this compound induces a conformational change in the PP2A complex, leading to its activation and the subsequent dephosphorylation of key oncogenic proteins.
The this compound Binding Site on the PP2A Aα Subunit
Extensive research has demonstrated that SMAPs, including this compound, directly engage the scaffolding Aα subunit of the PP2A holoenzyme.[1][2] This interaction is the primary mechanism through which these small molecules exert their allosteric activation of the phosphatase.
Identification of the Binding Region and Key Residues
Hydroxyl radical footprinting (HRF) has been instrumental in mapping the SMAP binding site on the PP2A Aα subunit. This technique identified the region spanning amino acids 194-198 as the putative binding pocket for SMAPs.[1][3] Further investigation through site-directed mutagenesis has highlighted the critical role of three residues within this region: Lysine 194 (K194), Glutamic acid 197 (E197), and Leucine 198 (L198).[1][3] Mutation of these residues has been shown to abrogate the cellular activity of SMAPs, confirming their importance in the binding and subsequent activation mechanism.
Quantitative Binding Affinity
The binding affinity of SMAPs to the PP2A Aα subunit has been quantified using equilibrium dialysis with a tritiated SMAP compound. These studies have determined a dissociation constant (Kd) of 235 nM , indicating a strong and specific interaction.[1] While this value was determined for a representative SMAP, it provides a reliable estimate for the binding affinity of this compound.
Table 1: Quantitative Data for SMAP Binding to PP2A Aα Subunit
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 235 nM | Equilibrium Dialysis | [1] |
| Putative Binding Region | Residues 194-198 | Hydroxyl Radical Footprinting | [1][3] |
| Key Interacting Residues | K194, E197, L198 | Site-Directed Mutagenesis | [1][3] |
Mechanism of Action: Allosteric Activation
The binding of this compound to the Aα subunit induces a conformational change in the PP2A holoenzyme.[1][4] This allosteric modulation is believed to stabilize a more active conformation of the phosphatase, leading to increased dephosphorylation of its downstream targets. One of the key consequences of this compound binding is the enhanced association of specific regulatory B subunits, such as B56α, to the PP2A core enzyme.[4] This selective stabilization of certain PP2A holoenzyme complexes is thought to direct the phosphatase activity towards specific oncogenic substrates.
Caption: Signaling pathway of this compound mediated PP2A activation.
Experimental Protocols
The identification and characterization of the this compound binding site on PP2A have been achieved through a series of rigorous experimental techniques. Detailed methodologies for these key experiments are provided below.
Equilibrium Dialysis for Binding Affinity Determination
This method is used to quantify the binding affinity between a ligand (SMAP) and a protein (PP2A).
Protocol:
-
Preparation of Radiolabeled SMAP: A tritiated version of a SMAP compound is synthesized to enable detection.
-
Protein Purification: Recombinant PP2A Aα subunit, AC dimer, and ABC trimer are purified.
-
Dialysis Setup: A dialysis apparatus with a semi-permeable membrane that allows the passage of the small molecule (SMAP) but not the protein (PP2A) is used.
-
Incubation: The purified PP2A protein is placed on one side of the membrane, and the radiolabeled SMAP is added to the other side. The system is allowed to reach equilibrium.
-
Quantification: The concentration of radiolabeled SMAP on both sides of the membrane is measured using liquid scintillation counting.
-
Data Analysis: The amount of bound SMAP is calculated by subtracting the concentration of free SMAP (in the protein-free chamber) from the total concentration in the protein-containing chamber. The dissociation constant (Kd) is then determined by plotting the bound SMAP concentration against the free SMAP concentration and fitting the data to a binding isotherm.
Hydroxyl Radical Footprinting (HRF) for Binding Site Mapping
HRF is a powerful technique to identify the regions of a protein that are protected from solvent upon ligand binding.
Caption: Experimental workflow for Hydroxyl Radical Footprinting.
Protocol:
-
Sample Preparation: The purified PP2A AC dimer is prepared in the absence and presence of this compound.
-
Hydroxyl Radical Generation: Hydroxyl radicals are generated in solution, typically using Fenton chemistry (Fe(II)-EDTA and H₂O₂) or synchrotron X-ray radiolysis.
-
Radical-Mediated Cleavage: The hydroxyl radicals randomly cleave the solvent-exposed backbone of the PP2A protein. Regions of the protein that are part of the binding interface with this compound will be protected from cleavage.
-
Proteolytic Digestion: The protein samples are digested with a protease (e.g., trypsin) to generate a peptide map.
-
Mass Spectrometry Analysis: The peptide fragments are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the cleavage sites.
-
Data Analysis: The cleavage patterns of the this compound-bound and unbound PP2A are compared. Regions with a significant reduction in cleavage in the presence of this compound are identified as the binding site.
Site-Directed Mutagenesis to Validate Key Residues
This technique is used to introduce specific amino acid substitutions into the PP2A Aα subunit to assess their impact on this compound activity.
Protocol:
-
Primer Design: Mutagenic primers are designed to introduce the desired amino acid changes (e.g., K194A, E197A, L198A) into the expression vector containing the gene for the PP2A Aα subunit.
-
PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the plasmid DNA as a template. This creates copies of the plasmid containing the desired mutation.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutated plasmid intact.
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.
-
Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the intended mutation.
-
Functional Assays: The mutated PP2A Aα subunit is expressed in cells, and the effect of the mutation on the cellular response to this compound is assessed using cell viability assays or by measuring the phosphorylation status of PP2A substrates.
Co-Immunoprecipitation to Assess Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is used to demonstrate the interaction between this compound, PP2A, and its regulatory subunits in a cellular context.
Protocol:
-
Cell Lysis: Cells treated with or without this compound are lysed to release cellular proteins while maintaining protein-protein interactions.
-
Antibody Incubation: An antibody specific to a component of the PP2A complex (e.g., the PP2A A subunit) is added to the cell lysate and incubated to allow the antibody to bind to its target.
-
Immunoprecipitation: Protein A/G beads are added to the lysate. These beads bind to the antibody, forming a complex that can be precipitated out of the solution by centrifugation.
-
Washing: The precipitated complex is washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against other potential interacting partners (e.g., the PP2A C subunit, B56α subunit) to determine if they were co-precipitated with the target protein.
Visualization of the SMAP Binding Site
While a high-resolution crystal structure of this compound in complex with PP2A is not yet publicly available, the cryo-electron microscopy structure of the closely related SMAP, DT-061, bound to the PP2A-B56α holoenzyme provides valuable insights into the binding mode.[4] This structure reveals that the SMAP molecule sits (B43327) in a pocket at the interface of the A, B56α, and C subunits, consistent with the biochemical data.
Caption: Logical relationship of this compound binding to the PP2A holoenzyme.
Conclusion
The identification and characterization of the this compound binding site on the PP2A Aα subunit represent a significant advancement in the development of PP2A-targeted cancer therapies. The detailed understanding of this molecular interaction, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the rational design of next-generation SMAPs with improved potency and selectivity. Further structural studies of the this compound-PP2A complex will undoubtedly provide even greater insights, paving the way for the development of highly effective and targeted anti-cancer drugs.
References
- 1. Activation of tumor suppressor protein PP2A inhibits KRAS-driven tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the GTPase-Activating Protein (GAP) Activity of SMAP2 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAP2 (Small ArfGAP2) is a GTPase-activating protein that plays a crucial role in intracellular vesicle trafficking.[1][2][3] It functions as a negative regulator of ADP-ribosylation factor (Arf) proteins, primarily Arf1, by accelerating the hydrolysis of GTP to GDP.[2][3][4] This inactivation step is essential for the disassembly of vesicle coats and the regulation of transport pathways. Specifically, SMAP2 is involved in the clathrin- and AP-1–dependent retrograde trafficking from early endosomes to the trans-Golgi network (TGN).[2][3][4][5] In vitro measurement of SMAP2 GAP activity is fundamental for understanding its enzymatic function, identifying potential inhibitors or activators, and elucidating its role in cellular processes.
This document provides detailed protocols for two established methods to measure SMAP2 GAP activity in vitro: a classic radioactive filter-binding assay and a modern fluorescence-based assay. It also includes a summary of expected quantitative data and diagrams illustrating the experimental workflow and the signaling pathway of SMAP2.
Signaling Pathway of SMAP2 in Vesicle Trafficking
SMAP2 is an integral component of the machinery that governs vesicle transport. It is recruited to membranes of the early endosome and the TGN where it interacts with clathrin heavy chain (CHC) and the clathrin assembly protein CALM.[2][3][4] Its primary role is to inactivate Arf1, a small GTPase that, in its GTP-bound state, recruits coat proteins to membranes to initiate vesicle budding. By stimulating GTP hydrolysis on Arf1, SMAP2 facilitates the uncoating of vesicles, a necessary step for their subsequent fusion with target membranes in the retrograde transport pathway. A mutation in the conserved arginine residue at position 56 (R56Q) has been shown to abolish the GAP activity of SMAP2, highlighting its importance for the catalytic mechanism.[4]
Caption: Signaling pathway of SMAP2 in Arf1-mediated vesicle trafficking.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro SMAP2 GAP activity assays, demonstrating its dependence on protein concentration and incubation time.
| Assay Parameter | Arf1 Hydrolysis (%) | Arf6 Hydrolysis (%) | Reference |
| SMAP2 Concentration | [4] | ||
| 3 µg SMAP2, 60 min | ~40% | ~45% | [4] |
| 6 µg SMAP2, 60 min | ~60% | ~65% | [4] |
| Incubation Time (6 µg SMAP2) | [4] | ||
| 15 min | ~20% | ~25% | [4] |
| 30 min | ~40% | ~45% | [4] |
| 60 min | ~60% | ~65% | [4] |
| Controls | [4] | ||
| Mock (No GAP) | <5% | <5% | [4] |
| SMAP2 R56Q (GAP-dead mutant) | <5% | <5% | [4] |
Experimental Protocols
Two primary methods for measuring SMAP2 GAP activity are detailed below. It is recommended to use a truncated, bacterially expressed version of SMAP2 (e.g., amino acids 1-163) as the full-length protein can be insoluble.[4] A GAP-dead mutant, such as SMAP2 R56Q, should be used as a negative control.[4]
Protocol 1: Radioactive Filter-Binding Assay
This assay directly measures the conversion of [α-³²P]GTP to [α-³²P]GDP catalyzed by SMAP2.
Materials:
-
Recombinant SMAP2 (aa 1-163) and SMAP2 R56Q mutant
-
Recombinant non-myristoylated Arf1 or Arf6
-
[α-³²P]GTP
-
GTP and GDP standards
-
5x GAP Reaction Buffer (e.g., 125 mM HEPES pH 7.5, 250 mM NaCl, 5 mM MgCl₂, 5 mM DTT)
-
Thin-Layer Chromatography (TLC) plates (e.g., PEI-Cellulose F)
-
TLC Running Buffer (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
Phosphorimager system
Procedure:
-
Loading Arf with [α-³²P]GTP:
-
In a microcentrifuge tube, mix 1 µg of recombinant Arf1 or Arf6 with [α-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.
-
Incubate at 30°C for 20 minutes.
-
Stop the exchange reaction by adding MgCl₂ to a final concentration of 5 mM.
-
Place on ice.
-
-
GAP Reaction:
-
Set up the reaction on ice in a final volume of 25 µL:
-
5 µL of 5x GAP Reaction Buffer
-
Recombinant SMAP2 (e.g., 3-6 µg) or control (SMAP2 R56Q or buffer)
-
[α-³²P]GTP-loaded Arf protein (from step 1)
-
Nuclease-free water to 25 µL
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath.
-
Incubate for the desired time (e.g., 15, 30, 60 minutes).
-
-
Reaction Termination and Nucleotide Separation:
-
Stop the reaction by adding 1 mL of ice-cold wash buffer and filtering through a nitrocellulose membrane to remove unbound nucleotides.
-
Elute the bound nucleotides from the Arf protein on the filter.
-
Spot the eluted nucleotides onto a TLC plate alongside GTP and GDP standards.
-
-
Chromatography and Analysis:
-
Develop the TLC plate in TLC Running Buffer until the solvent front is near the top.
-
Air dry the plate.
-
Expose the plate to a phosphorimager screen.
-
Quantify the radioactivity of the GDP and GTP spots using a phosphorimager.
-
Calculate the percentage of GTP hydrolysis: % Hydrolysis = [GDP / (GDP + GTP)] * 100.
-
Protocol 2: Fluorescence-Based GDP Detection Assay (e.g., Transcreener® GDP Assay)
This high-throughput method measures the accumulation of GDP using a competitive immunoassay.[6]
Materials:
-
Recombinant SMAP2 and SMAP2 R56Q mutant
-
Recombinant Arf1 or Arf6
-
GTP
-
Assay Buffer (optimized for SMAP2 activity)
-
Transcreener® GDP Assay Kit (containing GDP antibody and fluorescent tracer)
-
Microplate reader capable of fluorescence polarization or TR-FRET
Procedure:
-
GAP Reaction:
-
Set up the reaction in a suitable microplate (e.g., 384-well).
-
Add Assay Buffer, GTP, and Arf1 protein to each well.
-
Add recombinant SMAP2, SMAP2 R56Q, or vehicle control to initiate the reaction. For inhibitor screening, add compounds at this stage.
-
Incubate at room temperature or 30°C for a set time, allowing for GDP production.
-
-
GDP Detection:
-
Add the Transcreener® GDP Detection Mix (containing GDP antibody and tracer) to each well.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
The signal will be proportional to the amount of GDP produced.
-
-
Data Analysis:
-
Convert the raw fluorescence signal to GDP concentration using a standard curve generated with known GDP/GTP concentrations.
-
Calculate the initial reaction velocity (pmol GDP/min) to determine SMAP2 GAP activity.
-
For inhibitor studies, plot activity versus compound concentration to determine IC₅₀ values.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for an in vitro SMAP2 GAP activity assay.
Caption: Generalized workflow for in vitro SMAP2 GAP activity assays.
References
- 1. A SMAP gene family encoding ARF GTPase-activating proteins and its implication in membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arf GAP SMAP2 is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for SMAP-2 Compound Administration in Mice
Disclaimer: As of the latest search, a specific compound designated "SMAP-2" and its established in vivo administration protocols are not publicly available. The following application notes and protocols are based on established principles for the in vivo evaluation of novel small molecule inhibitors in mice.[1][2] These guidelines are intended to serve as a comprehensive starting point for researchers to develop a specific and optimized protocol for their small molecule of interest.
Introduction
Small molecule inhibitors are pivotal in preclinical research for validating drug targets and developing novel therapeutics. This document provides a detailed framework for the in vivo administration and evaluation of a representative small molecule inhibitor, provisionally named this compound, in mouse models. The protocols herein cover compound formulation, administration routes, and methodologies for assessing efficacy, pharmacokinetics (PK), and toxicity.[3][4]
For the purpose of these notes, this compound is assumed to be an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a frequently dysregulated pathway in human cancers.[5][6][7][8] The provided data and diagrams are illustrative and should be adapted based on the specific properties of the compound under investigation.
Compound Formulation and Vehicle Selection
Proper formulation is critical for ensuring the solubility, stability, and bioavailability of the test compound.
Protocol 2.1: Vehicle Screening and Formulation Preparation
-
Solubility Testing: Assess the solubility of this compound in a panel of common, non-toxic vehicles. Start with aqueous solutions (e.g., sterile saline, PBS) and progress to co-solvents and surfactants if necessary.
-
Common vehicles include:
-
5-10% DMSO in saline
-
10% Solutol HS 15 in water
-
0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in water[9]
-
20% Captisol® in water
-
-
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
For the final dosing solution, dilute the stock solution in the chosen vehicle. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized to avoid toxicity.
-
The formulation should be a clear solution or a fine, homogeneous suspension. Prepare fresh daily unless stability data indicates otherwise.
-
Animal Husbandry
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[4]
-
Species: Mouse (Mus musculus)
-
Strains: The choice of strain (e.g., CD-1, C57BL/6, BALB/c, or immunodeficient strains like NSG for xenograft models) depends on the study's objective.[10][11][12]
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle, stable temperature, and humidity.[13] Provide ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimatization before starting the experiment.[14]
Administration Protocols
The route of administration should ideally match the intended clinical route.[4][15] Common routes for small molecules include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.
Protocol 4.1: Oral Gavage (PO) Administration
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's snout to the last rib to ensure proper insertion depth.
-
Insert the needle into the esophagus and gently deliver the compound formulation.
-
Observe the mouse briefly to ensure no signs of distress.
Protocol 4.2: Intraperitoneal (IP) Injection
-
Restrain the mouse to expose the abdomen.
-
Tilt the mouse slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the compound.
Protocol 4.3: Intravenous (IV) Injection
-
Place the mouse in a restrainer to expose the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Inject the compound slowly. The maximum bolus injection volume is typically 5 ml/kg.[15]
Table 1: Example Dosing Parameters for this compound Administration
| Parameter | Oral (PO) | Intraperitoneal (IP) | Intravenous (IV) |
| Dose Range (mg/kg) | 10 - 100 | 5 - 50 | 1 - 10 |
| Dosing Volume (mL/kg) | 10 | 10 | 5 |
| Frequency | Once or twice daily | Once daily | Once daily or less |
| Vehicle Example | 0.5% CMC, 0.1% Tween 80 | 10% DMSO in saline | 20% Captisol® in water |
Note: These are starting recommendations. The optimal dose, volume, and frequency must be determined empirically through dose-range finding and tolerability studies.[1][2]
In Vivo Efficacy Study
Efficacy studies are designed to assess the therapeutic effect of the compound.[16][17] In an oncology setting, this often involves a tumor xenograft model.
Protocol 5.1: Subcutaneous Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunodeficient mice.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[2]
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (typically 8-10 mice per group).[2]
-
Treatment: Administer this compound or vehicle control according to the predetermined dose and schedule.
-
Monitoring: Record tumor volume, body weight, and clinical signs of toxicity throughout the study.[14][16]
-
Endpoint: The study may be concluded when tumors in the control group reach a maximum allowable size, or after a fixed duration.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Table 2: Example Efficacy Study Data Summary
| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1500 ± 120 | - | -2.5 ± 1.0 |
| This compound (25 mg/kg) | 10 | 750 ± 95 | 50 | -4.0 ± 1.5 |
| This compound (50 mg/kg) | 10 | 300 ± 60 | 80 | -8.5 ± 2.0 |
Pharmacokinetic (PK) Study
PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound, which is crucial for determining the dosing regimen.[18][19]
Protocol 6.1: Single-Dose PK Study
-
Administer a single dose of this compound to a cohort of mice via the intended route (e.g., PO and IV).[10]
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding.[10][20]
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated method like LC-MS/MS.
-
Calculate key PK parameters.
Table 3: Example Pharmacokinetic Parameters for this compound
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |
| IV | 2 | 1200 | 0.08 | 1800 | 2.5 | 100 |
| PO | 20 | 850 | 1.0 | 5400 | 3.0 | 30 |
Toxicity Assessment
Toxicity studies are essential to determine the safety profile and the maximum tolerated dose (MTD) of the compound.[3][21][22]
Protocol 7.1: MTD Study
-
Administer this compound daily for 7-14 days to different groups of mice at escalating doses.[1]
-
Monitor mice daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy). A body weight loss of >20% is often an endpoint.[4][14]
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidney, etc.) for histopathological examination.[3][14]
-
The MTD is the highest dose that does not cause significant toxicity.[1]
Table 4: Example Tolerability Data Summary
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Key Clinical Signs | Serum ALT (U/L) | Histopathology Findings (Liver) |
| Vehicle | -1.5 | None | 35 | Normal |
| 25 | -3.0 | None | 40 | Normal |
| 50 | -8.0 | Mild lethargy | 60 | Minimal hepatocyte vacuolation |
| 100 | -21.0 | Significant lethargy, ruffled fur | 250 | Moderate hepatocellular necrosis |
Signaling Pathway Analysis
To confirm the mechanism of action in vivo, it is important to assess the modulation of the target pathway in tumor or surrogate tissues.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.[5][8]
Protocol 8.1: Phospho-Protein Analysis
-
Treat tumor-bearing mice with a single dose of this compound.
-
Collect tumor samples at various time points post-dose (e.g., 2, 6, 24 hours).
-
Prepare tumor lysates and analyze the phosphorylation status of key pathway proteins (e.g., phospho-ERK) by Western blot or ELISA. A reduction in phospho-ERK would indicate target engagement.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. The Therapeutic Potential of MAPK/ERK Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. CD1 Mice: "All-rounder" in Drug Development & Toxicity Evaluation - Creative Biolabs [creative-biolabs.com]
- 12. Improving toxicity screening and drug development by using genetically defined strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. unmc.edu [unmc.edu]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. nc3rs.org.uk [nc3rs.org.uk]
- 22. Genetically Defined Strains in Drug Development and Toxicity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing the SMAP2 Protein in Cellular Landscapes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the visualization of the Small ArfGAP 2 (SMAP2) protein within cells. The protocols outlined below are essential for researchers investigating vesicle trafficking, protein sorting, and the cellular roles of SMAP2 in health and disease.
Introduction to SMAP2 Visualization
SMAP2 is a GTPase-activating protein (GAP) that plays a crucial role in clathrin-dependent retrograde transport from early endosomes to the trans-Golgi network (TGN).[1][2][3][4] It primarily regulates the activity of Arf1, a key protein in vesicle trafficking.[1][2][3][4] Accurate visualization of SMAP2's subcellular localization is critical to understanding its function. SMAP2 is found on early endosomes and the TGN, often co-localizing with clathrin and the adaptor protein AP-1.[1][2][5][6] The following protocols detail two primary techniques for visualizing SMAP2: immunofluorescence of epitope-tagged SMAP2 and the use of antibodies against endogenous SMAP2.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative parameters for the visualization techniques described.
| Parameter | Immunofluorescence (Epitope Tag) | Immunofluorescence (Endogenous) |
| Primary Antibody Dilution | Varies by tag antibody (e.g., anti-HA 1:100 - 1:1000) | 1:50 - 1:400 (e.g., Proteintech 16597-1-AP)[7] |
| Secondary Antibody Dilution | Typically 1:200 - 1:1000 | Typically 1:200 - 1:1000 |
| Resolution | Diffraction-limited (approx. 250 nm) | Diffraction-limited (approx. 250 nm) |
| Specificity | High for the tag, but overexpression may lead to artifacts | Dependent on antibody validation |
| Signal-to-Noise Ratio | Generally high due to overexpression | Variable, dependent on antibody quality and protein abundance |
Experimental Protocols
Protocol 1: Visualization of Epitope-Tagged SMAP2 by Immunofluorescence
This protocol is designed for the visualization of transiently expressed, epitope-tagged (e.g., HA, Myc) SMAP2 in cultured mammalian cells.
Workflow for Epitope-Tagged SMAP2 Visualization
Caption: Workflow for visualizing epitope-tagged SMAP2 via immunofluorescence.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7)[1]
-
Complete culture medium
-
Sterile glass coverslips
-
24-well tissue culture plates
-
Expression plasmid encoding epitope-tagged SMAP2
-
Transfection reagent (e.g., Lipofectamine 2000, FuGENE)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody against the epitope tag (e.g., anti-HA, anti-Myc)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: 18-24 hours prior to transfection, seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.[8]
-
Transfection:
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the epitope tag in blocking buffer (e.g., 1:500).
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer (e.g., 1:1000).
-
Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
Protocol 2: Visualization of Endogenous SMAP2 by Immunofluorescence
This protocol is for the detection of endogenous SMAP2 protein. The success of this protocol is highly dependent on the quality and specificity of the primary antibody.
Materials:
-
Same as Protocol 1, excluding the SMAP2 expression plasmid and transfection reagent.
-
Primary antibody specifically targeting SMAP2 (e.g., Proteintech 16597-1-AP, Sigma-Aldrich HPA021466).[7]
Procedure:
-
Cell Seeding: Seed cells on coverslips as described in Protocol 1.
-
Fixation, Permeabilization, and Blocking: Follow steps 3-5 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the anti-SMAP2 primary antibody in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:200 is recommended.[7]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation, Nuclear Staining, Mounting, and Imaging: Follow steps 7-9 from Protocol 1.
Signaling Pathway and Interactions
SMAP2 functions as a GAP for Arf1, promoting the hydrolysis of GTP to GDP and thereby inactivating Arf1. This activity is crucial for the regulation of vesicle budding from the TGN and early endosomes. SMAP2 interacts with clathrin heavy chain and the clathrin assembly protein CALM, linking its GAP activity to the machinery of clathrin-coated vesicle formation.[1][2][4]
SMAP2 in Retrograde Vesicle Transport
Caption: Role of SMAP2 in regulating Arf1 activity and vesicle transport.
Live-Cell Imaging of SMAP2
For dynamic studies of SMAP2, live-cell imaging is the preferred method. This typically involves the expression of SMAP2 fused to a fluorescent protein (e.g., GFP, RFP).
Logical Flow for Live-Cell Imaging Setup
Caption: Workflow for live-cell imaging of SMAP2 fused to a fluorescent protein.
The protocol for transfecting cells for live-cell imaging is similar to Protocol 1, with the key difference being that cells are plated in imaging-specific dishes (e.g., glass-bottom dishes) and are not fixed or permeabilized. Imaging is performed on a microscope equipped with an environmental chamber to maintain optimal cell culture conditions (37°C, 5% CO2).
Troubleshooting and Considerations
-
Low Signal (Endogenous SMAP2): Optimize the primary antibody concentration and incubation time. Consider using a signal amplification system.
-
High Background: Ensure adequate blocking and thorough washing steps. Titrate primary and secondary antibody concentrations.
-
Overexpression Artifacts (Tagged SMAP2): Use the lowest possible amount of plasmid DNA for transfection that still gives a detectable signal. Analyze cells with moderate expression levels. Overexpression can sometimes lead to protein aggregation or mislocalization.[1]
-
Antibody Validation: When using antibodies for endogenous protein detection, it is crucial to validate their specificity using techniques such as Western blotting or by testing on SMAP2 knockout/knockdown cells.[5]
By following these detailed protocols and considering the biological context of SMAP2, researchers can effectively visualize and study the role of this important protein in cellular trafficking pathways.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMAP2 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 4. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of SMAP2 to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SMAP2 antibody (16597-1-AP) | Proteintech [ptglab.com]
- 8. origene.com [origene.com]
- 9. Protocols · Benchling [benchling.com]
Application Notes and Protocols: Utilizing SMAP-2 for PP2A Activation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways. Its activity is often suppressed in various cancers, making it a compelling target for therapeutic intervention. Small Molecule Activators of PP2A (SMAPs), including SMAP-2 (also known as DT-1154), represent a novel class of pharmacological agents designed to allosterically activate PP2A and restore its tumor-suppressive function.[1][2][3]
These application notes provide a comprehensive guide for researchers utilizing this compound to study PP2A activation in cell culture models. Detailed protocols for key experiments are provided, along with expected outcomes and data presentation guidelines.
Mechanism of Action of this compound
This compound is an orally bioavailable compound derived from re-engineered tricyclic neuroleptics.[1][3][4] It functions as an allosteric activator of PP2A. The canonical PP2A holoenzyme consists of a scaffolding A subunit, a regulatory B subunit, and a catalytic C subunit. This compound directly binds to the scaffolding Aα subunit of the PP2A core enzyme.[2][5] This binding event induces a conformational change in the PP2A complex, which promotes the recruitment and association of specific B regulatory subunits, such as B56.[6][7] The stabilized heterotrimeric PP2A holoenzyme exhibits enhanced phosphatase activity towards various oncogenic substrates, leading to their dephosphorylation and subsequent downstream effects.[1][7]
Key downstream targets of this compound-activated PP2A include:
-
Androgen Receptor (AR): this compound treatment leads to the dephosphorylation of both full-length and truncated isoforms of the AR, promoting its degradation and inhibiting AR-driven gene expression in prostate cancer cells.[1]
-
MYC: PP2A activation by SMAPs results in the dephosphorylation of MYC at serine 62, leading to its proteasome-mediated degradation and a reduction in MYC protein levels.[8][9][10]
-
MAPK/ERK Pathway: this compound treatment has been shown to decrease the phosphorylation of ERK, a key component of the MAPK signaling pathway, which is often hyperactivated in cancer.[2][5][11][12]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from published studies.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | SMAP | 16.9 | [1] |
| 22Rv1 | Prostate Cancer | SMAP | 14.1 | [1] |
| A549 | KRAS Mutant Lung Cancer | SMAP | ~5 | [12] |
| H441 | KRAS Mutant Lung Cancer | SMAP | ~5 | [12] |
| H358 | KRAS Mutant Lung Cancer | SMAP | ~5 | [12] |
| HEK293/tau | N/A (Tau-expressing cell line) | DBK-1154 | >5 | [2] |
| N2a/APP | N/A (APP-expressing cell line) | DBK-1154 | >5 | [2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | TeCar | 0.0097 | [13] |
Table 2: Binding Affinity and In Vitro Activity
| Parameter | Value | Target | Method | Citation |
| KD | 235 nM | PP2A A subunit | Photoaffinity Labeling | [6] |
| PP2A Activity | Dose-dependent increase | PP2A | Serine/Threonine Phosphatase Assay | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on PP2A activation and downstream signaling in cell culture.
Caption: General experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 30 µM.[1][2][14] The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Incubation: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phosphorylated Proteins (p-ERK, p-AKT) and Total Protein Levels (AR, MYC)
This protocol is for detecting changes in the phosphorylation status of key signaling proteins and the total levels of PP2A substrates following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-AR, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10, 20, 30 µM) for different time points (e.g., 1, 3, 6, 12, 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Determine the ratio of phosphorylated protein to total protein.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 105 cells per well in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.
Protocol 4: PP2A Activity Assay (Immunoprecipitation-Based)
This protocol measures the direct effect of this compound on PP2A phosphatase activity in cell lysates.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (non-denaturing)
-
Anti-PP2A C subunit antibody
-
Protein A/G agarose (B213101) beads
-
Serine/Threonine Phosphatase Assay System (e.g., using a phosphopeptide substrate)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously and lyse in a non-denaturing buffer.
-
Immunoprecipitation: Incubate cell lysates with an anti-PP2A C subunit antibody overnight at 4°C, followed by incubation with Protein A/G agarose beads to pull down PP2A complexes.
-
Phosphatase Assay: Wash the immunoprecipitated PP2A complexes. Resuspend the beads in the phosphatase assay buffer containing a phosphopeptide substrate.
-
Incubation and Detection: Incubate at 30°C to allow for dephosphorylation of the substrate. Measure the amount of free phosphate (B84403) released according to the assay kit instructions, typically by measuring absorbance.
-
Data Analysis: Calculate the PP2A activity and compare the activity in this compound-treated samples to vehicle-treated controls.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your studies. Always handle this compound and other chemical reagents with appropriate safety precautions.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of tumor suppressor protein PP2A inhibits KRAS-driven tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for SMAP2 Gene Knockdown and Knockout
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the knockdown and knockout of the Small ArfGAP2 (SMAP2) gene, a key regulator of retrograde vesicular trafficking. The protocols outlined below are essential tools for investigating the functional roles of SMAP2 in cellular processes and for its validation as a potential therapeutic target.
Introduction to SMAP2
SMAP2 is a GTPase-activating protein (GAP) that plays a critical role in the regulation of Arf1, a small GTP-binding protein involved in membrane trafficking. Specifically, SMAP2 is localized to recycling endosomes and the trans-Golgi network (TGN) and is integral to the clathrin- and AP-1-dependent retrograde transport pathway from early endosomes to the TGN.[1][2] Knockdown of SMAP2 has been shown to impair the retrograde transport of specific cargo, such as the cholera toxin B subunit.[3][4] Understanding the function of SMAP2 through gene knockdown or knockout can provide valuable insights into diseases associated with dysfunctional vesicular transport and inform drug development strategies.
Methods for SMAP2 Gene Expression Modulation
Several methods can be employed to reduce or eliminate the expression of the SMAP2 gene. The choice of method will depend on the desired duration of the effect (transient or stable) and the specific experimental goals. The primary methods covered in these notes are:
-
siRNA-mediated knockdown (transient)
-
shRNA-mediated knockdown (stable)
-
CRISPR-Cas9-mediated knockout (permanent)
Section 1: siRNA-Mediated Knockdown of SMAP2
Small interfering RNAs (siRNAs) offer a rapid and efficient method for the transient knockdown of gene expression. This approach is ideal for short-term loss-of-function studies.
Quantitative Data Summary
| Parameter | Expected Outcome | Validation Method |
| Transfection Efficiency | >80% (in standard cell lines like HeLa, HEK293) | Fluorescence microscopy (using a fluorescently labeled control siRNA) |
| mRNA Knockdown Efficiency | 70-95% | qRT-PCR (24-48 hours post-transfection) |
| Protein Knockdown Efficiency | 50-90% | Western Blot (48-72 hours post-transfection) |
| Duration of Knockdown | 3-7 days | Time-course analysis by qRT-PCR and Western Blot |
Experimental Protocol: siRNA Transfection for SMAP2 Knockdown
This protocol is adapted for a 6-well plate format. Reagent volumes should be scaled accordingly for other plate sizes.
Materials:
-
Validated siRNA targeting SMAP2 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Target cells (e.g., HeLa)
-
6-well tissue culture plates
-
Nuclease-free tubes and pipette tips
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 2 x 10^5 cells per well in 2 mL of antibiotic-free complete growth medium.
-
Incubate overnight at 37°C in a CO2 incubator. Cells should be 60-80% confluent at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes (for one well):
-
Solution A: In a nuclease-free tube, dilute 20-80 pmol of SMAP2 siRNA (or non-targeting control) into 100 µL of Opti-MEM. Mix gently.
-
Solution B: In a separate nuclease-free tube, dilute 6 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 206 µL of siRNA-lipid complex dropwise to the well containing cells and medium.
-
Gently rock the plate back and forth to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 24-48 hours, harvest cells for qRT-PCR analysis to determine mRNA knockdown efficiency.
-
After 48-72 hours, harvest cells for Western blot analysis to assess protein knockdown.
-
Experimental Workflow: siRNA Knockdown
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. SMAP2 Regulates Retrograde Transport from Recycling Endosomes to the Golgi | PLOS One [journals.plos.org]
- 4. SMAP2 regulates retrograde transport from recycling endosomes to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of SMAP-2 in Xenograft Models of Prostate Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Molecule Activators of Protein Phosphatase 2A (SMAPs), such as SMAP-2, represent a promising therapeutic strategy for castration-resistant prostate cancer (CRPC).[1][2] Protein Phosphatase 2A (PP2A) is a tumor suppressor that is often inactivated in prostate cancer, and its activation can lead to the dephosphorylation and subsequent degradation of key oncogenic proteins, including the androgen receptor (AR).[2] Preclinical studies using xenograft models have demonstrated the potential of this compound in inhibiting tumor growth, providing a strong rationale for its further development.[1][2][3] These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in prostate cancer xenograft models.
Mechanism of Action
This compound functions by allosterically activating the PP2A holoenzyme.[1][2] This activation leads to the dephosphorylation of critical substrates involved in prostate cancer progression. A key target of PP2A activated by this compound is the androgen receptor (AR).[1][2] Dephosphorylation of AR, including its full-length and truncated isoforms, leads to its destabilization and degradation, thereby inhibiting AR signaling, a critical driver of CRPC.[1][2] This targeted degradation of AR provides a therapeutic advantage in treating prostate cancers that have become resistant to conventional androgen deprivation therapies.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in prostate cancer.
In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
Studies have demonstrated the anti-tumor activity of this compound in xenograft models of human CRPC.[1][2] The efficacy of this compound has been shown to be comparable to that of enzalutamide, a standard-of-care AR inhibitor.[1][2]
Summary of In Vivo Efficacy Data
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| LNCaP/AR | SCID/NCr (male, non-castrated) | This compound (100 mg/kg) | Twice daily (BID) | Significant inhibition of tumor growth | [1] |
| LNCaP/AR | SCID/NCr (male, castrated) | This compound (100 mg/kg) | Twice daily (BID) | Significant inhibition of tumor growth, comparable to enzalutamide | [1] |
| PANC89 (Pancreatic Cancer) | NSG mice | This compound (15 mg/kg) | Daily, 6 days/week for ~14 days (oral gavage) | Decreased tumor growth and weight | [4] |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound.[1][2]
Prostate Cancer Xenograft Model Establishment
This protocol describes the subcutaneous implantation of prostate cancer cells to establish a xenograft model.[5][6][7]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP/AR, 22Rv1)
-
Immunodeficient mice (e.g., male SCID/NCr, 8 weeks old)[1]
-
Matrigel (optional, can improve tumor take rate)[6]
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture prostate cancer cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS or culture medium at a concentration of 2-10 x 10^6 cells per 100-200 µL.[6]
-
(Optional) Mix the cell suspension with an equal volume of Matrigel.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers.[8][9] Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.[8]
Experimental Workflow for Xenograft Establishment
Caption: Workflow for establishing prostate cancer xenografts.
Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., N,N-Dimethylacetamide, Solutol, and water)[10]
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the this compound formulation by dissolving the compound in the appropriate vehicle to the desired concentration (e.g., for a 100 mg/kg dose).
-
Once tumors reach a predetermined average volume (e.g., 200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer this compound or vehicle control to the respective groups via oral gavage. The dosing schedule will depend on the study design (e.g., twice daily).[1]
-
Monitor the body weight of the mice 2-3 times per week to assess for toxicity.[11]
-
Continue treatment for the duration specified in the study design.
Evaluation of Treatment Efficacy
This protocol details the methods for assessing the anti-tumor effects of this compound.
Materials:
-
Calipers
-
Data recording and analysis software
Procedure:
-
Measure tumor volume 2-3 times per week throughout the treatment period.
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and measure their final weight.
-
(Optional) Process tumor tissue for further analysis, such as histology, immunohistochemistry (IHC) for biomarkers like AR, or Western blotting to assess protein expression and phosphorylation status.[1]
Data Analysis and Interpretation
The primary endpoint for efficacy is typically the inhibition of tumor growth. This can be represented as:
-
Tumor growth curves: Plotting the mean tumor volume for each treatment group over time.
-
Waterfall plots: Illustrating the percentage change in individual tumor volumes from the start to the end of treatment.[10]
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Statistical analysis, such as ANOVA, can be used to determine the significance of the observed differences between treatment groups.[1][10]
Conclusion
This compound has demonstrated significant preclinical efficacy in xenograft models of prostate cancer, primarily through the activation of PP2A and subsequent degradation of the androgen receptor. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other PP2A activators in prostate cancer. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data in these preclinical models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Antibody Selection for SMAP2 Immunoprecipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection of antibodies and corresponding protocols for the successful immunoprecipitation (IP) of Stromal Membrane-Associated Protein 2 (SMAP2). SMAP2 is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking, specifically in the retrograde transport from early endosomes to the trans-Golgi network (TGN).[1][2][3] Accurate and efficient immunoprecipitation of SMAP2 is essential for studying its protein-protein interactions, post-translational modifications, and its role in various cellular processes.
Recommended Antibodies for SMAP2 Immunoprecipitation
The selection of a highly specific and efficient antibody is paramount for a successful immunoprecipitation experiment. The following table summarizes commercially available antibodies that have been validated or are suggested for use in immunoprecipitation of SMAP2.
| Provider | Catalog Number | Clonality | Host | Validated Applications | Immunogen/Antigen | Species Reactivity |
| MediMabs | MM-0139 | Polyclonal | Rabbit | IP, WB | Human small ArfGAP2 protein (aa 127-251) | Human |
| Thermo Fisher Scientific (Invitrogen) | Multiple Available | Monoclonal, Polyclonal | Mouse, Rabbit | WB, IHC, ICC/IF (IP listed as an application for some) | Varies | Human, Mouse, Rat |
| Novus Biologicals | NBP3-45889 | Polyclonal | Rabbit | IHC, WB, ELISA, ICC/IF | small ArfGAP2 (Uniprot# Q8WU79) | Not specified |
| Novus Biologicals | NBP2-85773 | Polyclonal | Rabbit | WB | Synthetic peptide from N-terminal region of Human SMAP2 | Human |
| Human Protein Atlas | HPA021466 | Polyclonal | Rabbit | IHC, WB | Recombinant Protein Epitope Signature Tag (PrEST) antigen | Human, Mouse, Rat |
| United States Biological | 042031 | Polyclonal | Rabbit | WB, IHC, ELISA | KLH conjugated synthetic peptide (aa 110-140) of human SMAP2 | Human |
Note: While some antibodies are listed for IP, it is crucial to verify their performance in your specific experimental context. Polyclonal antibodies are often preferred for immunoprecipitation as they can recognize multiple epitopes, leading to more robust capture of the target protein.
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of SMAP2 and its interacting partners, adapted from established methodologies.[1]
SMAP2 Co-Immunoprecipitation Protocol
A. Cell Lysis
-
Culture and treat cells as required for your experiment.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells with a non-denaturing lysis buffer. A recommended buffer composition is:
-
50 mM Tris-HCl (pH 7.5)
-
150 mM NaCl
-
1 mM EDTA
-
1% (vol/vol) Nonidet P-40 (NP-40)
-
Protease inhibitor cocktail (e.g., Complete™ Protease Inhibitor Cocktail, Roche)
-
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a fresh, pre-chilled microcentrifuge tube.
B. Pre-clearing the Lysate (Optional but Recommended)
-
Add Protein A/G-agarose or magnetic beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
C. Immunoprecipitation
-
Add the primary anti-SMAP2 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of total protein is recommended.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
D. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads five times with a wash buffer. A recommended wash buffer is the lysis buffer with an increased NaCl concentration of 200 mM.[1] This helps to reduce non-specific protein binding.
-
After the final wash, carefully remove all supernatant.
E. Elution and Analysis
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SMAP2 and its potential interacting partners.
SMAP2 Signaling Pathway and Experimental Workflow
SMAP2 in Retrograde Vesicular Transport
SMAP2 functions as a GAP for the small GTPase ARF1.[1][2] In its GTP-bound state, ARF1 initiates the formation of vesicles at the early endosome that are destined for the TGN. SMAP2 facilitates the hydrolysis of GTP on ARF1 to GDP, leading to the inactivation of ARF1 and the subsequent uncoating and fusion of the transport vesicle with the TGN. This process is dependent on clathrin and the adaptor protein complex AP-1.[1][3] SMAP2 has been shown to interact with clathrin heavy chain (CHC) and the clathrin assembly protein CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein).[1]
Caption: SMAP2's role in ARF1-mediated retrograde transport.
Experimental Workflow for SMAP2 Immunoprecipitation
The following diagram illustrates the key steps involved in the immunoprecipitation of SMAP2 to identify its interaction partners.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of SMAP-2 (DT-1154)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAP-2 (also known as DT-1154 or DBK-1154) is an orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating key oncogenic proteins.[3] In many cancers, PP2A activity is suppressed, contributing to tumor progression.[4] this compound directly binds to the PP2A Aα scaffold subunit, inducing a conformational change that allosterically activates the phosphatase, leading to anti-tumor effects in various preclinical models.[1][3] These application notes provide a summary of the in vivo efficacy of this compound and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound functions by reactivating PP2A, which in turn dephosphorylates and inactivates multiple oncogenic signaling pathways that are frequently dysregulated in cancer.[3] Key downstream targets include components of the PI3K/AKT/mTOR and MAPK signaling cascades, as well as the oncoprotein MYC.[4][5] By restoring PP2A function, this compound can decrease cell viability, inhibit proliferation, and induce apoptosis in cancer cells.[1][3]
Figure 1: Simplified signaling pathway of this compound (DT-1154) action.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various preclinical models.
Table 1: Pancreatic Ductal Adenocarcinoma (PDA)
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference(s) |
| NSG Mice | PANC89 Xenograft | 15 mg/kg, oral gavage, daily, 6 days/week for ~14 days | Decreased tumor growth and weight. | [6] |
| NSG Mice | PANC89 Xenograft | 100 mg/kg DT-1154 and/or 0.5 mg/kg INK128 (mTOR inhibitor) | Combination treatment significantly reduced tumor growth and increased tumor cell necrosis compared to either drug alone. | [5] |
Table 2: Castration-Resistant Prostate Cancer (CRPC)
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference(s) |
| SCID Mice | LNCaP/AR Xenograft | 100 mg/kg BID | Efficacy comparable to enzalutamide (B1683756) in inhibiting tumor formation. | [3] |
Table 3: Glioblastoma (GB)
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference(s) |
| Mice | Orthotopic GB Xenografts | Not specified | Significantly increased survival of mice. DBK-1154 showed a 2.3-fold higher concentration in brain tissue vs. plasma. | [7] |
Table 4: Other Disease Models
| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Abdominal Aortic Aneurysm (AAA) | Apolipoprotein E-null (ApoE-/-) Mice | 100 mg/kg/day, oral gavage | Significantly reduced AAA incidence and aortic dilation. | [6][8] |
| Neuroblastoma | Not specified | Not specified | Decreased tumor growth in vivo. | [9] |
Experimental Protocols
Below are detailed protocols for conducting in vivo efficacy studies with this compound (DT-1154) based on published research.
Protocol 1: Pancreatic Cancer Xenograft Model
This protocol is adapted from studies using PANC89 cells in immunodeficient mice.[5][6]
1. Materials:
-
This compound (DT-1154)
-
Vehicle solution (e.g., N,N-dimethylacetamide (DMA)/Kolliphor HS-15/diH2O)[8]
-
PANC89 human pancreatic cancer cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Growth factor-reduced Matrigel
-
6-8 week old female NSG (NOD scid gamma) mice
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
2. Cell Preparation and Implantation:
-
Culture PANC89 cells under standard conditions.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells at a 1:1 ratio of serum-free medium and Matrigel.
-
Subcutaneously inject 0.5 x 10^6 cells in a volume of 100-200 µL into the flank of each NSG mouse.
3. Treatment Regimen:
-
Monitor mice for tumor growth. Once tumors are palpable (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Prepare this compound (DT-1154) fresh daily in the vehicle solution. A common dose is 15 mg/kg or 100 mg/kg.[5][6]
-
Administer this compound or vehicle control to the respective groups via oral gavage daily, 6 days a week.
-
Continue treatment for the specified duration (e.g., 14-21 days).
4. Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).
-
Monitor body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight and process tumors for further analysis (e.g., histology, immunohistochemistry for markers like Ki-67, cleaved caspase-3, or Western blot for p-AKT, MYC).
Figure 2: General experimental workflow for a xenograft study.
Protocol 2: Abdominal Aortic Aneurysm (AAA) Model
This protocol is based on studies in ApoE-null mice.[8]
1. Materials:
-
This compound (DT-1154)
-
Vehicle solution (DMA/Kolliphor HS-15/diH2O)
-
Apolipoprotein E-null (ApoE-/-) mice
-
Angiotensin II (AngII)
-
Osmotic mini-pumps
-
Surgical tools for mini-pump implantation
-
Ultrasound or other imaging system for aortic measurement
2. Study Initiation:
-
Acclimate ApoE-/- mice to the laboratory conditions.
-
Prepare this compound in the vehicle solution. A reported dose is 100 mg/kg/day.[8]
-
Begin administering this compound or vehicle via oral gavage 3 days prior to AngII infusion and continue throughout the study.
3. AAA Induction:
-
Anesthetize the mice.
-
Surgically implant osmotic mini-pumps loaded with AngII (to induce AAA) or saline (control).
-
Provide post-operative analgesia as required.
4. Efficacy Endpoints:
-
After a set period (e.g., 4 weeks), euthanize the mice.
-
Measure the incidence of AAA and the maximal aortic diameter.
-
Harvest aortic tissue for further analysis, such as Western blotting for p-ERK1/2 and NFκB activation.[8]
Safety and Toxicology
In preclinical studies, this compound (DT-1154) has been generally well-tolerated at therapeutic doses.[8] Acute toxicology studies in rats at doses up to 800 mg/kg daily showed no significant body weight loss, deaths, or adverse behavioral or neurological effects.[7] However, it is noted that DT-1154 has a low stability to oxidative metabolism, leading to rapid clearance.[10][11] Researchers should perform their own tolerability studies for their specific animal model and experimental conditions.
Conclusion
This compound (DT-1154) is a promising PP2A activator with demonstrated in vivo efficacy in a range of cancer and other disease models. Its oral bioavailability makes it a valuable tool for preclinical research. The protocols provided herein offer a foundation for designing and executing in vivo studies to further explore the therapeutic potential of this compound. Careful attention to dosing, vehicle formulation, and appropriate endpoint selection is critical for obtaining robust and reproducible results.
References
- 1. This compound (DT-1154, DBK1154) | PP2A activator | Probechem Biochemicals [probechem.com]
- 2. This compound | phosphatase 2A (PP2A) activator | CAS 1809068-70-9 | DT-1154; SMAP 2; DT1154; SMAP2; DT 1154 | this compound (DT-1154) | PP2A Activator | 美国InvivoChem [invivochem.cn]
- 3. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Allosteric activation of PP2A inhibits experimental abdominal aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Activation of Protein Phosphatase 2A Counters Bleomycin-Induced Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Generation and Validation of Stable Cell Lines Overexpressing SMAP2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on creating and validating stable mammalian cell lines that constitutively overexpress the Small ArfGAP 2 (SMAP2) protein.
Introduction
Small ArfGAP 2 (SMAP2) is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking.[1][2] Specifically, SMAP2 functions as a regulator for Arf1, facilitating the retrograde transport of vesicles from early endosomes to the trans-Golgi network (TGN) in a clathrin- and AP-1-dependent manner.[1][3][4] Overexpression of SMAP2 has been shown to delay the accumulation of molecules like TGN38/46 in the TGN, highlighting its importance in this pathway.[1][3]
The generation of stable cell lines, which have integrated the SMAP2 gene into their genome, allows for long-term and consistent protein expression.[5][6] This is essential for studying the long-term effects of SMAP2 overexpression, elucidating its function in cellular processes, and for use in drug discovery and screening assays.[7][8] These notes detail protocols for plasmid-based transfection, antibiotic selection, and validation of SMAP2 overexpression.
Overview of the Experimental Workflow
The process of generating a stable cell line involves several key stages, from the initial introduction of the expression vector into the host cells to the final validation of a pure, clonal population of cells that consistently expresses the target protein.
Caption: Workflow for generating SMAP2 stable cell lines.
Data Presentation
Successful generation of stable cell lines relies on optimizing several parameters. The following tables provide representative data and typical ranges for key experimental steps.
Table 1: Recommended Starting Concentrations for Selection Antibiotics
| Antibiotic | Selectable Marker Gene | Common Cell Line | Recommended Concentration Range |
|---|---|---|---|
| G418 (Geneticin®) | Neomycin (neo) | HeLa, HEK293 | 200 - 800 µg/mL[7][9] |
| Puromycin (B1679871) | Puromycin N-acetyl-transferase (pac) | HeLa, HEK293, CHO | 1 - 10 µg/mL[5][10] |
| Hygromycin B | Hygromycin B phosphotransferase (hph) | HeLa, HEK293, NIH3T3 | 100 - 1000 µg/mL[5] |
| Blasticidin S | Blasticidin S deaminase (bsd) | Most mammalian cells | 2 - 15 µg/mL[5] |
Note: The optimal concentration is cell-line specific and must be determined empirically by performing a kill curve experiment.[7]
Table 2: Typical Timeline for Stable Cell Line Generation
| Experimental Stage | Duration | Notes |
|---|---|---|
| Transfection | 1 day | Cells are transfected at 70-90% confluency. |
| Recovery & Expression | 2 days | Cells are allowed to recover and express the resistance gene before selection.[5] |
| Polyclonal Selection | 1 - 3 weeks | Untransfected cells die off, leaving a mixed population of resistant cells.[8][9] |
| Single-Cell Cloning | 2 - 4 weeks | Isolation and expansion of individual clones from the polyclonal population.[7] |
| Clonal Expansion & Validation | 2 - 3 weeks | Growing selected clones to sufficient numbers for validation and banking. |
| Total Estimated Time | ~5 - 10 weeks | |
Experimental Protocols
Protocol 1: Plasmid-Based Transfection and Selection
This protocol describes the generation of a stable cell line using lipid-mediated transfection, which is suitable for many common cell lines like HeLa and HEK293.[7]
1.1. Vector Preparation
-
Clone the full-length cDNA of human SMAP2 into a mammalian expression vector.
-
The vector should contain a strong constitutive promoter (e.g., CMV) to drive high-level expression.
-
The vector must also contain a selectable marker, such as a neomycin or puromycin resistance gene, for antibiotic selection.[7][8]
-
Ensure the plasmid DNA is of high purity (A260/A280 ratio of 1.8-2.0). Linearizing the plasmid DNA before transfection can increase the frequency of stable integration into the host genome.[11]
1.2. Determination of Antibiotic Concentration (Kill Curve)
-
Plate the parental (non-transfected) host cells in a 24-well plate at a low density (~20-30% confluency).
-
The following day, replace the growth medium with fresh medium containing a range of concentrations of the chosen selection antibiotic (e.g., for G418, use 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubate the cells and replenish the antibiotic-containing medium every 2-3 days.
-
Monitor the cells daily for 7-10 days.
-
The optimal concentration for selection is the lowest concentration that kills all the cells within this timeframe.
1.3. Transfection
-
One day prior to transfection, plate the host cells in a 6-well plate so they are 70-90% confluent on the day of transfection.
-
On the day of transfection, use a lipid-based transfection reagent (e.g., Lipofectamine® or FuGENE®) according to the manufacturer's protocol to introduce the SMAP2 expression vector into the cells.[6]
-
Include a negative control (cells transfected with an empty vector or no DNA) to monitor the selection process.[5]
1.4. Selection of a Polyclonal Population
-
Allow the cells to grow for 48 hours post-transfection to recover and begin expressing the antibiotic resistance gene.[5]
-
After 48 hours, split the cells and re-plate them at various dilutions (e.g., 1:10, 1:20) into larger flasks or plates.
-
Replace the standard growth medium with a selection medium containing the predetermined optimal concentration of the antibiotic.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain the selective pressure.[5]
-
After 1-3 weeks, discrete antibiotic-resistant colonies will become visible. These colonies can be pooled together to form a polyclonal population or isolated individually for single-cell cloning.
1.5. Single-Cell Cloning via Limiting Dilution
-
Harvest the polyclonal population of antibiotic-resistant cells using trypsin.
-
Perform a cell count and serially dilute the cell suspension to a final concentration of approximately 10 cells/mL (equivalent to 1 cell per 100 µL).
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. This increases the probability of obtaining wells seeded with a single cell.[7]
-
Incubate the plates, and after 2-3 weeks, screen the wells for the growth of single colonies.
-
Expand the clones from the single-colony wells for validation.
Protocol 2: Validation of SMAP2 Overexpression
It is critical to validate the overexpression of the SMAP2 protein in the expanded clonal cell lines.
2.1. Western Blot Analysis
-
Prepare whole-cell lysates from the parental cell line and several expanded clonal lines.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to SMAP2.
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Use a suitable secondary antibody conjugated to HRP or a fluorescent dye and detect the signal.
-
A successfully generated stable clone will show a distinct band at the expected molecular weight for SMAP2 (~47 kDa), which should be absent or significantly weaker in the parental cell line lysate.[4]
2.2. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from the parental and clonal cell lines.
-
Synthesize cDNA using a reverse transcriptase enzyme.
-
Perform qRT-PCR using primers specific for the SMAP2 gene and a reference housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in SMAP2 mRNA expression in the clonal lines compared to the parental line.
2.3. Immunofluorescence (IF) Microscopy
-
Grow the parental and clonal cell lines on glass coverslips.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against SMAP2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Confirm the overexpression and proper subcellular localization of SMAP2. SMAP2 is expected to localize to the early endosomes and the trans-Golgi network (TGN).[1][4]
SMAP2 Signaling and Function
SMAP2 is a key regulator in the retrograde trafficking pathway. It inactivates the small GTPase Arf1, which is a molecular switch that controls the assembly of protein coats on vesicles.
Caption: Role of SMAP2 in Arf1-regulated vesicle trafficking.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAP2 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 3. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. benchchem.com [benchchem.com]
- 11. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SMAP2 Interactions with Clathrin and AP-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Small ArfGAP 2 (SMAP2), also known as Stromal Membrane-Associated Protein 2, is an ADP-ribosylation factor (Arf) GTPase-activating protein (GAP) implicated in vesicular trafficking. Specifically, SMAP2 plays a crucial role in the clathrin- and AP-1-dependent retrograde transport pathway from early endosomes to the trans-Golgi network (TGN).[1][2][3] It interacts directly with the clathrin heavy chain (CHC) and colocalizes with the clathrin adaptor protein complex 1 (AP-1).[1][4] Understanding the molecular details of these interactions is vital for elucidating the mechanisms of cargo sorting and for developing potential therapeutic interventions targeting these pathways.
These application notes provide detailed protocols for several key methods used to investigate the interaction between SMAP2, clathrin, and the AP-1 complex.
The SMAP2-Clathrin-AP-1 Signaling Pathway
SMAP2 functions at the interface of the TGN and endosomes. As an Arf1GAP, it is thought to regulate the assembly of the clathrin coat.[5] SMAP2 possesses a canonical clathrin-box motif (LLGLD) and an atypical DLL motif, both of which contribute to its interaction with the clathrin heavy chain.[1][4] Its colocalization and functional association with the AP-1 adaptor complex suggest a role in recruiting or stabilizing the clathrin machinery for vesicle budding in the endosome-to-TGN retrograde pathway.[1][2]
Caption: Proposed functional pathway of SMAP2 with AP-1 and clathrin.
Application Note 1: Co-Immunoprecipitation (Co-IP) for In Vivo Interaction
Principle: Co-immunoprecipitation is a powerful technique to identify and validate protein-protein interactions within the native cellular environment.[6] An antibody targeting a specific "bait" protein (e.g., SMAP2) is used to capture it from a cell lysate. If other proteins ("prey," e.g., clathrin) are part of a stable complex with the bait, they will be pulled down as well and can be detected by Western blotting.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-immunoprecipitation to detect protein interactions.
Protocol: Co-Immunoprecipitation of SMAP2 and Clathrin
This protocol is adapted from standard Co-IP procedures.[7][8]
Materials:
-
Cell lines (e.g., HeLa, COS-7) expressing tagged (e.g., HA-SMAP2, Myc-SMAP2) or endogenous proteins.[4]
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Add protease and phosphatase inhibitor cocktails immediately before use.
-
Primary antibodies: anti-SMAP2, anti-Clathrin Heavy Chain (CHC), anti-AP-1 gamma, and corresponding isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) slurry.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Standard Western blot reagents.
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency. If using transient transfection, harvest cells 24-48 hours post-transfection.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate. Scrape cells and transfer the suspension to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing:
-
Determine protein concentration (e.g., via Bradford assay).
-
To 1 mg of total protein, add 1 µg of control IgG (e.g., rabbit IgG if using a rabbit primary antibody) and 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads and discard them, retaining the supernatant. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-HA for HA-SMAP2, or anti-CHC) to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of fresh Protein A/G bead slurry and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack.
-
Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer.
-
After the final wash, remove all supernatant. Add 40 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Centrifuge the tubes and load the supernatant onto an SDS-PAGE gel.
-
Include samples of the input lysate as a positive control.
-
Perform Western blotting and probe with antibodies against the expected interacting partners (e.g., probe the SMAP2 immunoprecipitate with an anti-CHC antibody).
-
Data Presentation: Co-IP Results
| IP Antibody | Western Blot Probe | Expected Result | Interpretation |
| anti-SMAP2 | anti-CHC | Band at ~190 kDa | SMAP2 interacts with Clathrin Heavy Chain in vivo. |
| anti-SMAP2 | anti-AP-1 (gamma) | Band at ~91 kDa | SMAP2 is in a complex with the AP-1 subunit. |
| anti-CHC | anti-SMAP2 | Band at ~48 kDa | Confirms the SMAP2-Clathrin interaction. |
| Control IgG | anti-CHC / anti-SMAP2 | No band | Demonstrates antibody specificity. |
Application Note 2: GST Pull-Down Assay for Direct Interaction
Principle: The GST pull-down assay is an in vitro method used to confirm direct physical interactions between two proteins.[9][10][11] A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST). This GST-fusion protein is immobilized on glutathione-conjugated beads. A lysate containing the "prey" protein or a purified prey protein is then incubated with the beads. If the prey binds directly to the bait, it will be "pulled down" and can be detected by Western blot.
Experimental Workflow: GST Pull-Down Assay
Caption: Workflow for a GST pull-down assay.
Protocol: GST Pull-Down for SMAP2 and Clathrin/AP-1
Materials:
-
Expression vectors for GST-SMAP2 and prey proteins (e.g., HA-tagged clathrin terminal domain).
-
E. coli strain (e.g., BL21) for protein expression.
-
Glutathione-Sepharose beads.
-
Binding/Wash Buffer: PBS, 1% Triton X-100, 1 mM DTT, protease inhibitors.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione.
Procedure:
-
Express and Immobilize GST-Bait Protein:
-
Transform E. coli with the GST-SMAP2 plasmid (and a GST-only control plasmid).
-
Induce protein expression (e.g., with IPTG) and lyse the bacteria.
-
Incubate the soluble lysate with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the GST-fusion protein.
-
Wash the beads thoroughly with wash buffer to remove unbound bacterial proteins.
-
-
Prepare Prey Protein:
-
The prey protein (e.g., the N-terminal domain of CHC or an AP-1 subunit) can be prepared by in vitro transcription/translation, or by lysing mammalian cells overexpressing the tagged prey protein.
-
-
Binding Reaction:
-
Add the prey protein lysate to the beads coated with GST-SMAP2 (and to control beads with GST only).
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash 3-5 times with 1 mL of ice-cold Binding/Wash Buffer.
-
Elute the bound proteins by adding Elution Buffer and incubating for 10-20 minutes at room temperature, or by boiling in SDS sample buffer.
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE and Western blot, probing for the prey protein (e.g., with an anti-HA or anti-CHC antibody).
-
Data Presentation: GST Pull-Down Results
| Bait Protein | Prey Protein | Western Blot Result | Interpretation |
| GST-SMAP2 | Clathrin TD | Strong Band | SMAP2 directly interacts with the clathrin terminal domain. |
| GST (control) | Clathrin TD | No Band / Faint Band | Interaction is specific to SMAP2, not the GST tag. |
| GST-SMAP2 | AP-1 gamma subunit | Band Detected | SMAP2 may directly interact with the AP-1 gamma subunit.[5][12] |
| GST (control) | AP-1 gamma subunit | No Band | Interaction is specific. |
Application Note 3: Immunofluorescence (IF) Microscopy for Colocalization
Principle: Immunofluorescence microscopy allows for the visualization of the subcellular localization of proteins. By using antibodies conjugated to different fluorophores, the locations of two or more proteins can be compared within the same cell.[1] If SMAP2 and AP-1/clathrin are involved in the same process at the TGN, they are expected to show a high degree of spatial overlap (colocalization).[1][4]
Experimental Workflow: Immunofluorescence
Caption: Workflow for colocalization studies via immunofluorescence.
Protocol: SMAP2 and AP-1/Clathrin Colocalization
Materials:
-
HeLa cells grown on glass coverslips.
-
Plasmids for tagged proteins (e.g., HA-SMAP2) if needed.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibodies: rabbit anti-HA, mouse anti-CHC, mouse anti-AP-1 gamma.
-
Secondary antibodies: anti-rabbit IgG Alexa Fluor 488, anti-mouse IgG Alexa Fluor 594.
-
Mounting medium with DAPI.
Procedure:
-
Cell Preparation:
-
Seed HeLa cells on coverslips. If necessary, transfect with HA-SMAP2.
-
Allow cells to grow for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with a mixture of primary antibodies (e.g., rabbit anti-HA and mouse anti-AP-1) diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with a mixture of corresponding secondary antibodies for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto glass slides using mounting medium with DAPI.
-
Image using a confocal microscope, capturing separate channels for each fluorophore.
-
Data Presentation: Colocalization Analysis
| Protein 1 (Green) | Protein 2 (Red) | Merged Image Observation | Pearson's Coefficient (Typical Range) | Interpretation |
| SMAP2 | AP-1 | Significant yellow signal in perinuclear region | 0.7 - 0.9 | Strong colocalization at the TGN/endosomes.[1] |
| SMAP2 | Clathrin | Significant yellow signal in perinuclear region | 0.6 - 0.8 | Strong colocalization at the TGN/endosomes.[1] |
| SMAP2 | AP-2 | Minimal overlap | -0.1 - 0.2 | SMAP2 does not significantly colocalize with the plasma membrane adaptor AP-2.[1] |
Additional Methods for Advanced Studies
Yeast Two-Hybrid (Y2H) System
-
Principle: A genetic method to screen for protein-protein interactions.[13][14] A "bait" protein (SMAP2) is fused to a DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins is fused to the activation domain (AD). If bait and prey interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes.
-
Application: Ideal for screening a cDNA library to find novel binding partners for SMAP2, or to confirm interactions with known partners like clathrin or AP-1 subunits.
FRET Microscopy
-
Principle: Förster Resonance Energy Transfer (FRET) measures the distance between two fluorescently labeled molecules.[15][16] If two proteins (e.g., SMAP2-CFP and Clathrin-YFP) are within 1-10 nm of each other, excitation of the donor fluorophore (CFP) can result in energy transfer to the acceptor (YFP), causing it to fluoresce.
-
Application: Provides high-resolution evidence of close proximity in living cells, confirming a direct interaction and allowing for dynamic studies of complex formation and dissociation.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. AP-1 Recruits SMAP-1/SMAPs to the trans-Golgi Network to Promote Sorting in Polarized Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Power of GST Pull-Down Assay in Protein-Protein Interaction Studies - Creative Proteomics [iaanalysis.com]
- 10. goldbio.com [goldbio.com]
- 11. Detection of Protein-Protein Interactions Using Glutathione-S-Transferase (GST) Pull-Down Assay Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | AP-1 Recruits SMAP-1/SMAPs to the trans-Golgi Network to Promote Sorting in Polarized Epithelia [frontiersin.org]
- 13. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 15. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Confocal FRET Microscopy to Measure Clustering of Ligand-Receptor Complexes in Endocytic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Tumor Activity of SMAP-2 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. Small Molecule Activators of Protein Phosphatase 2A (SMAPs), such as SMAP-2, represent a promising therapeutic strategy.[1][2] PP2A is a tumor suppressor that is frequently inactivated in pancreatic cancer, leading to the aberrant activation of oncogenic signaling pathways.[2][3] this compound directly binds to the PP2A A subunit, activating the phosphatase and promoting the dephosphorylation of key oncogenic proteins, thereby inhibiting tumor growth.[1][2] These application notes provide detailed protocols for assessing the anti-tumor activity of this compound in both in vitro and in vivo pancreatic cancer models.
Data Presentation
In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| Pancreatic Ductal Adenocarcinoma (PDA) cell lines | Cell Viability | IC50 | Dose-dependent | Reduction in cell viability | [1] |
| PANC89 | Cell Viability | % Viability | Not Specified | Dose-dependent reduction | [1] |
| Daudi (Burkitt's lymphoma - for MYC pathway analysis) | Western Blot | Protein Expression | Time-dependent | >50% loss of pMYC(s62) and total MYC within 2h | [4] |
In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Primary Endpoint | Result | Reference |
| NSG mice | PANC89 xenograft | This compound (15 mg/kg) | Oral gavage, daily, 6 days a week for ~14 days | Tumor Growth and Weight | Decreased tumor growth and tumor weight | [1] |
| Nude mice | Pancreatic cancer xenograft | This compound | Not Specified | Apoptosis | Increased TUNEL staining in tumor nodules | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]
Protocol 2: In Vitro Apoptosis Assessment using Annexin V/PI Staining
This protocol describes the detection of apoptosis in pancreatic cancer cells treated with this compound using flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: In Vivo Anti-Tumor Activity in a Pancreatic Cancer Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of this compound in an immunodeficient mouse model.
Materials:
-
Pancreatic cancer cells (e.g., PANC89)[1]
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells mixed with Matrigel into the flank of each mouse.[7][8]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Administer this compound (e.g., 15 mg/kg) or vehicle control via oral gavage daily for the duration of the study.[1]
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[10]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like TUNEL).[4]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Pancreatic Cancer
Experimental Workflow for In Vitro Assessment
Experimental Workflow for In Vivo Assessment
References
- 1. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 8. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 9. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tumor-Suppressive Role of SAT2 in Pancreatic Cancer: Involvement in PI3K/Akt-MAPK Pathways and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Retrograde Transport Using SMAP2 Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the role of Small ArfGAP 2 (SMAP2) in retrograde transport. The protocols detailed below focus on the use of SMAP2 mutants to dissect its function in the trafficking of cargo from endosomes to the Golgi apparatus.
Introduction
SMAP2, an ADP-ribosylation factor (Arf) GTPase-activating protein (GAP), plays a crucial role in the intricate process of retrograde vesicular transport. Specifically, it is involved in the pathway from early and recycling endosomes to the trans-Golgi network (TGN)[1][2]. This pathway is essential for the proper sorting and recycling of cellular components and is also co-opted by certain toxins to enter the cell. Understanding the function of SMAP2 and the impact of its mutations can provide valuable insights into cellular trafficking mechanisms and potential therapeutic targets.
This document outlines protocols for studying the effects of SMAP2 mutants on the retrograde transport of the Cholera Toxin B (CTxB) subunit, a well-established marker for this pathway[2][3]. The described experiments involve the genetic manipulation of cells using siRNA-mediated knockdown and the overexpression of wild-type and mutant SMAP2 constructs.
Data Presentation
The following tables summarize quantitative data from representative experiments investigating the impact of SMAP2 perturbation on retrograde transport.
Table 1: Effect of SMAP2 Knockdown on Cholera Toxin B (CTxB) Retrograde Transport
| Condition | Percentage of Cells with CTxB in Golgi (mean ± SD) | Reference |
| Control siRNA | 85 ± 5% | [4] |
| SMAP2 siRNA #1 | 18 ± 7% | [4] |
| SMAP2 siRNA #2 | 25 ± 8% | [4] |
| SMAP2 siRNA #3 | 30 ± 9% | [4] |
Table 2: Effect of SMAP2 Mutant Overexpression on TGN38 Retrograde Transport
| SMAP2 Construct | Inhibition of TGN38 Accumulation in TGN at 15 min (mean ± SD) | Reference |
| Wild-type SMAP2 | 40 ± 5% | [1] |
| SMAP2 R56Q (GAP-negative) | 20 ± 4% | [1] |
| SMAP2 CBm (Clathrin-binding mutant) | 50 ± 6% | [1] |
Mandatory Visualizations
SMAP2 Signaling Pathway in Retrograde Transport
Caption: SMAP2 is recruited to the recycling endosome by Evection-2 and promotes retrograde transport.
Experimental Workflow for Studying SMAP2 Function
Caption: Workflow for investigating SMAP2's role in retrograde transport using genetic manipulation.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of SMAP2
Objective: To transiently reduce the expression of endogenous SMAP2 to assess its necessity for retrograde transport.
Materials:
-
HeLa or COS-7 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Validated siRNA targeting human SMAP2 (e.g., MISSION® siRNA, Sigma-Aldrich)
-
Control (scrambled) siRNA
-
6-well tissue culture plates
-
Complete growth medium (DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
For each well, dilute 20 pmol of SMAP2 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
-
Complex Formation: Combine the diluted siRNA and Lipofectamine RNAiMAX solutions. Mix gently by pipetting and incubate for 15-20 minutes at room temperature.
-
Transfection: Add the 205 µL siRNA-lipid complex to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown (Optional but Recommended): After incubation, lyse a subset of cells and perform Western blotting or qRT-PCR to confirm the reduction in SMAP2 protein or mRNA levels, respectively.
Protocol 2: Overexpression of Wild-type and Mutant SMAP2
Objective: To express wild-type SMAP2 or a GAP-negative mutant (R56Q) to study the effect of SMAP2 activity on retrograde transport.
Materials:
-
Expression plasmids: pCMV-HA-SMAP2 (wild-type) and pCMV-HA-SMAP2-R56Q (mutant)
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
HeLa or COS-7 cells
-
6-well tissue culture plates
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of P3000 reagent into 125 µL of Opti-MEM.
-
Add the diluted DNA to the diluted P3000 reagent.
-
In a third tube, dilute 7.5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM.
-
-
Complex Formation: Combine the DNA-P3000 mixture with the diluted Lipofectamine 3000. Mix gently and incubate for 15 minutes at room temperature.
-
Transfection: Add the 250 µL DNA-lipid complex to the cells.
-
Incubation: Incubate for 24-48 hours before proceeding with the retrograde transport assay.
Protocol 3: Cholera Toxin B (CTxB) Retrograde Transport Assay
Objective: To visualize and quantify the transport of CTxB from the plasma membrane to the Golgi apparatus.
Materials:
-
Alexa Fluor 594-conjugated Cholera Toxin Subunit B (CTxB-594)
-
Cells transfected with siRNA or expression plasmids
-
Complete growth medium
-
PBS
-
Coverslips
Procedure:
-
Cell Preparation: Grow transfected cells on coverslips in 6-well plates.
-
CTxB Binding: Wash cells twice with cold PBS. Incubate the cells with 1 µg/mL CTxB-594 in cold serum-free medium for 30 minutes on ice to allow binding to the plasma membrane.
-
Internalization: Wash away unbound CTxB with cold PBS. Add pre-warmed complete growth medium and transfer the plate to a 37°C incubator to allow for internalization and retrograde transport.
-
Time Course: Fix cells at different time points (e.g., 0, 15, 30, 60 minutes) to track the progression of CTxB through the cell.
-
Fixation: At each time point, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Protocol 4: Immunofluorescence Staining and Microscopy
Objective: To visualize the subcellular localization of CTxB and the Golgi apparatus.
Materials:
-
Fixed cells on coverslips (from Protocol 3)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-GM130 (Golgi marker)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-GM130 antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI stain for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslips on microscope slides using mounting medium.
-
Imaging: Acquire images using a confocal microscope. Capture images of CTxB-594 (red), GM130-488 (green), and DAPI (blue) channels.
Protocol 5: Quantitative Image Analysis
Objective: To quantify the extent of retrograde transport by measuring the colocalization of CTxB with the Golgi marker.
Procedure:
-
Image Acquisition: Acquire a sufficient number of random fields of view for each experimental condition.
-
Colocalization Analysis: Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to quantify the colocalization between the CTxB and GM130 signals.
-
Quantification:
-
Define the Golgi region of interest (ROI) based on the GM130 signal.
-
Measure the intensity of the CTxB signal within the Golgi ROI.
-
Alternatively, count the percentage of cells in which the CTxB signal clearly colocalizes with the GM130 signal.
-
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between experimental groups.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAP2 Regulates Retrograde Transport from Recycling Endosomes to the Golgi | PLOS One [journals.plos.org]
- 3. SMAP2 regulates retrograde transport from recycling endosomes to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis and Application of SMAP-2 (DT-1154) for Preclinical Research: A Detailed Guide
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and application of SMAP-2 (DT-1154), a potent and orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A). This guide includes detailed protocols for its synthesis, in vitro and in vivo experimental use, and data presentation to facilitate its application in preclinical cancer research and other therapeutic areas.
This compound (DT-1154) has emerged as a significant research tool due to its ability to directly activate the tumor suppressor protein PP2A, leading to the inhibition of critical oncogenic signaling pathways.[1][2] This document aims to provide a thorough resource for investigators utilizing this compound.
Chemical Synthesis of this compound (DT-1154)
The synthesis of this compound (DT-1154), chemically named N-((6,11-dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, is detailed in U.S. Patent 9,937,180. While the full patent text provides the most comprehensive procedure, a representative synthetic scheme is presented below. The synthesis generally involves the reaction of a dibenzo[b,e]azepine intermediate with a substituted benzenesulfonyl chloride.
References
Application Notes and Protocols: Elucidating SMAP2 Function with Brefeldin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small ArfGAP 2 (SMAP2) is a GTPase-activating protein (GAP) for ADP-ribosylation factor 1 (Arf1), playing a crucial role in intracellular membrane trafficking.[1][2] Specifically, SMAP2 is implicated in the retrograde transport pathway, moving cargo from endosomes to the trans-Golgi network (TGN).[1][3] Understanding the precise function of SMAP2 is critical for deciphering the complexities of cellular transport and its dysregulation in various diseases.
Brefeldin A (BFA) is a fungal metabolite that provides a powerful tool for investigating the function of proteins involved in the early secretory pathway.[4] BFA inhibits the activation of Arf1 by targeting Arf guanine (B1146940) nucleotide-exchange factors (GEFs), leading to the rapid and reversible disassembly of the Golgi apparatus.[4] This disruption of Golgi integrity and the consequent blockage of protein transport can be leveraged to probe the function of proteins like SMAP2 that act within the Arf1 regulatory cycle. A key finding that underscores the utility of BFA in studying SMAP2 is that cells expressing a GAP-negative mutant of SMAP2 exhibit resistance to the effects of BFA, directly linking SMAP2's GAP activity to the BFA-sensitive pathway.[1][2][5][6]
These application notes provide a detailed guide on utilizing Brefeldin A to investigate the function of SMAP2, including experimental protocols, data presentation guidelines, and visual workflows.
Mechanism of Action: Brefeldin A and SMAP2
Brefeldin A disrupts the Golgi apparatus by inhibiting the activation of Arf1, a small GTPase that is essential for the recruitment of coat proteins to Golgi membranes.[4] Arf1 cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by GEFs, which promote the exchange of GDP for GTP, and GAPs, which stimulate GTP hydrolysis. BFA traps Arf1 in its inactive state by inhibiting GEF activity.[4]
SMAP2 functions as an Arf1-GAP, promoting the hydrolysis of GTP on Arf1.[1][2] This activity is critical for the proper regulation of vesicle formation and transport. The resistance of cells expressing a GAP-negative SMAP2 mutant to BFA-induced Golgi disassembly suggests that SMAP2 acts downstream of Arf1 activation.[1][5] In the presence of a functional SMAP2, the inactivation of Arf1 by BFA leads to a cascade of events culminating in Golgi collapse. However, when SMAP2's GAP activity is compromised, this BFA-induced cascade is impeded, thus maintaining Golgi integrity.
Figure 1. Signaling pathway of Brefeldin A's effect on the Golgi apparatus and the role of SMAP2.
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of Brefeldin A-induced Golgi Dispersal
| Condition | Transfected Construct | BFA Treatment (concentration, time) | Percentage of Cells with Dispersed Golgi (%) | Standard Deviation |
| Control | Mock/Vector | Vehicle (e.g., DMSO) | ||
| Control | Mock/Vector | BFA (e.g., 5 µg/mL, 1 hr) | ||
| Experimental | Wild-Type SMAP2 | BFA (e.g., 5 µg/mL, 1 hr) | ||
| Experimental | GAP-Negative SMAP2 | BFA (e.g., 5 µg/mL, 1 hr) | ||
| Experimental | SMAP2 siRNA | BFA (e.g., 5 µg/mL, 1 hr) |
Dispersed Golgi can be quantified by visual inspection of cells stained for Golgi markers like GM130 or TGN46. A cell is scored as having a dispersed Golgi if the characteristic compact, perinuclear staining is replaced by a diffuse, cytoplasmic pattern.
Table 2: Quantification of Retrograde Transport Inhibition by Brefeldin A
| Condition | Transfected Construct | BFA Treatment (concentration, time) | Rate of Cargo Transport to TGN (Arbitrary Units) | Standard Deviation |
| Control | Mock/Vector | Vehicle (e.g., DMSO) | ||
| Control | Mock/Vector | BFA (e.g., 5 µg/mL, 30 min) | ||
| Experimental | Wild-Type SMAP2 | BFA (e.g., 5 µg/mL, 30 min) | ||
| Experimental | GAP-Negative SMAP2 | BFA (e.g., 5 µg/mL, 30 min) | ||
| Experimental | SMAP2 siRNA | BFA (e.g., 5 µg/mL, 30 min) |
The rate of retrograde transport can be quantified by measuring the fluorescence intensity of a cargo molecule (e.g., fluorescently labeled Shiga toxin B-subunit) in the TGN region over time using live-cell imaging or at a fixed endpoint.
Experimental Protocols
Protocol 1: Analysis of Brefeldin A-Induced Golgi Disruption by Immunofluorescence
This protocol details the steps to visualize and quantify the effect of Brefeldin A on Golgi morphology in cells with altered SMAP2 expression.
Materials:
-
Cultured cells (e.g., HeLa, COS-7)
-
Plasmids: Mock/Vector, Wild-Type SMAP2, GAP-Negative SMAP2
-
siRNA targeting SMAP2 and control siRNA
-
Transfection reagent
-
Glass coverslips
-
Brefeldin A (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: anti-GM130 (cis-Golgi) or anti-TGN46 (trans-Golgi Network)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass coverslips in a 24-well plate to achieve 60-80% confluency on the day of transfection.
-
Transfect cells with the desired plasmids or siRNA according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression or knockdown.
-
-
Brefeldin A Treatment:
-
Prepare working solutions of Brefeldin A in pre-warmed complete cell culture medium. A typical concentration is 5-10 µg/mL.[7]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the BFA-treated samples.
-
Remove the culture medium and replace it with the BFA-containing or vehicle control medium.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-GM130) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the percentage of cells exhibiting a dispersed Golgi phenotype for each condition as described in Table 1.
-
Figure 2. Experimental workflow for analyzing Brefeldin A-induced Golgi disruption.
Protocol 2: Retrograde Transport Assay Using Fluorescently Labeled Shiga Toxin B-Subunit
This protocol measures the retrograde transport of a cargo molecule to the TGN and assesses the impact of Brefeldin A in cells with altered SMAP2 function. The Shiga toxin B-subunit is a well-established marker for the retrograde pathway.[8][9][10]
Materials:
-
Cultured cells (e.g., HeLa) stably expressing a TGN marker (e.g., TGN46-GFP) is recommended for colocalization studies.
-
Plasmids: Mock/Vector, Wild-Type SMAP2, GAP-Negative SMAP2
-
siRNA targeting SMAP2 and control siRNA
-
Transfection reagent
-
Glass-bottom dishes for live-cell imaging
-
Fluorescently labeled Shiga toxin B-subunit (e.g., Cy3-STxB)
-
Brefeldin A (stock solution in DMSO)
-
Live-cell imaging medium
Procedure:
-
Cell Preparation:
-
Seed cells in glass-bottom dishes and transfect as described in Protocol 1.
-
-
Cargo Internalization:
-
Pre-chill the cells at 4°C for 10 minutes.
-
Incubate the cells with fluorescently labeled Shiga toxin B-subunit in cold medium for 30 minutes at 4°C to allow for binding to the cell surface.
-
Wash the cells three times with cold medium to remove unbound toxin.
-
-
Brefeldin A Treatment and Transport Initiation:
-
Add pre-warmed medium containing Brefeldin A (or vehicle control) to the cells.
-
Immediately transfer the dish to a pre-warmed (37°C) live-cell imaging microscope.
-
-
Live-Cell Imaging and Analysis:
-
Acquire images every 1-2 minutes for 30-60 minutes, focusing on the perinuclear region where the TGN is located.
-
Quantify the fluorescence intensity of the Shiga toxin B-subunit within the TGN region over time.
-
Calculate the initial rate of transport for each condition as outlined in Table 2.
-
Figure 3. Workflow for the retrograde transport assay using Shiga toxin B-subunit.
By employing these detailed protocols and data analysis frameworks, researchers can effectively utilize Brefeldin A as a tool to dissect the specific role of SMAP2 in the regulation of retrograde membrane trafficking and its interplay with the Arf1 signaling pathway.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMAP2 regulates retrograde transport from recycling endosomes to the Golgi. | Sigma-Aldrich [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeting of Shiga Toxin B-Subunit to Retrograde Transport Route in Association with Detergent-resistant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shiga Toxin Facilitates Its Retrograde Transport by Modifying Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Analytical Methods for the Detection of SMAP-2 in Biological Samples
References
- 1. researchgate.net [researchgate.net]
- 2. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMAP2 small ArfGAP2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 7. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 8. How LC-MS Works in Proteomics | Technology Networks [technologynetworks.com]
- 9. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. bosterbio.com [bosterbio.com]
- 15. PathScan® Phospho-SMAD2 (Ser465/467) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. fn-test.com [fn-test.com]
Application of SMAP-2 in Studying Androgen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a crucial driver of prostate cancer progression, and its signaling pathway remains a primary therapeutic target, even in castration-resistant prostate cancer (CRPC).[1][2][3] Small Molecule Activators of Protein Phosphatase 2A (SMAPs), such as SMAP-2, represent a novel therapeutic strategy to induce the degradation of the androgen receptor.[1][2] this compound functions by activating the tumor suppressor protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a role in multiple oncogenic signaling pathways.[1][2] The activation of PP2A by this compound leads to the dephosphorylation of the androgen receptor, subsequently targeting it for proteasomal degradation.[1] This application note provides detailed protocols and data for utilizing this compound in the study of androgen receptor degradation in prostate cancer cell lines.
Mechanism of Action
This compound, a re-engineered tricyclic sulfonamide, allosterically activates PP2A.[1] This activation enhances the interaction between PP2A and the androgen receptor, a known substrate of PP2A.[1] The subsequent dephosphorylation of the androgen receptor, including full-length and truncated isoforms, destabilizes the protein and leads to its degradation through the proteasome pathway.[1][2] This targeted degradation of the androgen receptor disrupts downstream signaling, inhibits cancer cell viability, and induces apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on prostate cancer cell lines.
Table 1: IC50 Values of SMAP Compounds in Prostate Cancer Cell Lines (48-hour treatment)
| Compound | Cell Line | IC50 (µM) |
| This compound | LNCaP | 16.9[1] |
| This compound | 22Rv1 | 14.1[1] |
| TRC-382 (Tool Compound) | Prostate Cancer Cell Lines (Average) | 19.6[4] |
Table 2: Effective Concentrations and Time Points for this compound Induced AR Degradation
| Cell Line | This compound Concentration (µM) | Time Points (hours) | Observed Effect |
| LNCaP | 10, 20, 30 | 1, 3, 6, 12, 24 | Time and dose-dependent decrease in AR protein expression.[1] |
| 22Rv1 | 10, 20, 30 | 1, 3, 6, 12, 24 | Time and dose-dependent decrease in AR protein expression.[1] |
Signaling Pathway and Experimental Workflow
Caption: this compound mediated androgen receptor degradation pathway.
Caption: Experimental workflow for studying this compound effects on AR.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines: LNCaP and 22Rv1 human prostate cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to final concentrations of 10, 20, and 30 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours for degradation studies; 48 hours for viability assays).
Protocol 2: Western Blot Analysis of Androgen Receptor Levels
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (N-terminus and C-terminus), phospho-AR (Ser81), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Co-Immunoprecipitation of AR and PP2A
-
Cell Lysis: Lyse this compound treated and control cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-AR antibody or an IgG negative control overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against AR and PP2A-C.
Protocol 4: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with increasing concentrations of this compound for 48 hours.
-
Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the this compound concentration.
Conclusion
This compound is a valuable tool for investigating the role of PP2A in androgen receptor signaling and for exploring novel therapeutic strategies for prostate cancer. The protocols outlined in this application note provide a framework for researchers to study the this compound-induced degradation of the androgen receptor and its downstream effects on prostate cancer cell lines. These studies can contribute to a better understanding of AR regulation and the development of new treatments for castration-resistant prostate cancer.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Phosphoproteome Following SMAP-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Molecule Activators of Protein Phosphatase 2A (SMAPs), such as SMAP-2 (also known as DT-1154), are a promising class of anti-cancer agents. They function by activating the tumor suppressor protein phosphatase 2A (PP2A), which in turn dephosphorylates a multitude of downstream targets, thereby inhibiting oncogenic signaling pathways.[1][2][3] Understanding the global impact of this compound on the cellular phosphoproteome is crucial for elucidating its mechanism of action, identifying biomarkers of response, and discovering potential combination therapies.
These application notes provide a comprehensive overview of the techniques and protocols for studying the phosphoproteome after this compound treatment, from experimental design to data analysis.
Signaling Pathways Modulated by this compound
This compound directly binds to the scaffolding Aα subunit of PP2A, inducing a conformational change that activates the phosphatase.[1][2] This activation leads to the dephosphorylation of key proteins in various oncogenic signaling pathways. The diagram below illustrates the primary mechanism of this compound and its impact on downstream signaling.
Caption: this compound activates PP2A, leading to dephosphorylation and inactivation of key oncogenic signaling proteins.
Experimental Workflow for Phosphoproteomic Analysis
A typical quantitative phosphoproteomics workflow involves several key steps, from sample preparation to mass spectrometry analysis and data interpretation. The following diagram outlines a standard workflow for analyzing the phosphoproteome of cancer cells treated with this compound.
Caption: A generalized workflow for quantitative phosphoproteomic analysis of this compound treated cells.
Detailed Experimental Protocols
The following protocols are based on methodologies described for the analysis of SMAP-treated cancer cells and general best practices in phosphoproteomics.
Protocol 1: Cell Culture, this compound Treatment, and Lysis
-
Cell Culture: Culture human cancer cell lines (e.g., LNCaP for prostate cancer) in appropriate media and conditions until they reach 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 30 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cell pellets in a buffer containing 2% SDS, supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal loading for subsequent steps.
Protocol 2: Protein Digestion and Phosphopeptide Enrichment
-
Detergent Removal and Digestion:
-
Remove detergents from the protein lysate.
-
Perform a two-step enzymatic digestion using Lys-C followed by trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich phosphopeptides from the digested peptide mixture using titanium dioxide (TiO2) spin tips according to the manufacturer's protocol. This step is critical due to the low stoichiometry of most phosphopeptides.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the enriched phosphopeptides using a reversed-phase nano-LC column with a gradient of acetonitrile.
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The instrument should be operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.
Protocol 4: Data Analysis
-
Database Searching: Process the raw MS/MS data using a search algorithm (e.g., Sequest or MaxQuant) to identify the amino acid sequences of the peptides and localize the phosphorylation sites.
-
Quantitative Analysis: For label-free quantification, compare the signal intensities of the same phosphopeptide between the this compound-treated and control samples. For label-based methods like SILAC or TMT, calculate the ratios of the reporter ions.
-
Bioinformatics Analysis:
-
Perform statistical analysis to identify phosphosites with significant changes in abundance upon this compound treatment.
-
Use bioinformatics tools to perform pathway analysis and kinase-substrate enrichment analysis to understand the biological implications of the observed phosphoproteomic changes.
-
Data Presentation
Quantitative phosphoproteomic data should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables are illustrative examples of how to present such data.
Table 1: Summary of a Representative Phosphoproteomic Study on SMAP-Treated LNCaP Cells
| Metric | Result |
| Cell Line | LNCaP (Human Prostate Cancer) |
| Treatment | 30 µM SMAP vs. DMSO |
| Duration | 6 hours |
| Quantitative Method | Label-Free |
| Unique Phosphosites Identified | 3,051 |
| Unique Phosphopeptides | 2,735 |
| Unique Phosphoproteins | 1,496 |
Note: Data is based on a study by McClinch et al. on SMAP-treated LNCaP cells.
Table 2: Illustrative List of Differentially Phosphorylated Proteins upon this compound Treatment
| Protein | Gene | Phosphosite | Fold Change (this compound/Control) | p-value | Biological Process |
| Androgen receptor | AR | Ser81 | -2.5 | <0.01 | Transcription |
| AKT1 | AKT1 | Ser473 | -3.1 | <0.01 | Cell Survival |
| ERK1/2 | MAPK3/1 | Thr202/Tyr204 | -2.8 | <0.01 | Proliferation |
| mTOR | MTOR | Ser2448 | -2.2 | <0.05 | Protein Synthesis |
| 4E-BP1 | EIF4EBP1 | Thr37/46 | -4.0 | <0.001 | Translation Initiation |
Disclaimer: The data in this table is illustrative and serves as an example of how to present quantitative phosphoproteomic results. Actual values would be derived from experimental data.
Logical Relationship Diagram for Experimental Design
The following diagram illustrates the logical flow and considerations for designing a phosphoproteomics experiment to study the effects of this compound.
Caption: Logical considerations for designing a robust phosphoproteomics experiment to study this compound.
Conclusion
The study of the phosphoproteome following this compound treatment provides invaluable insights into its mechanism of action and its broad effects on cellular signaling. The protocols and workflows detailed in these application notes offer a robust framework for researchers to conduct these complex experiments. Careful experimental design, meticulous execution, and thorough data analysis are paramount to generating high-quality, reproducible results that can advance the development of PP2A activators as cancer therapeutics.
References
Harnessing Synergy: Combining SMAP-2 and mTOR Inhibitors for Enhanced Anti-Cancer Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapies, researchers are exploring novel combination strategies that target multiple oncogenic pathways. This application note details the rationale and protocols for the combined use of SMAP-2, a small molecule activator of protein phosphatase 2A (PP2A), and mTOR inhibitors. This combination has demonstrated synergistic anti-tumor effects, particularly in preclinical models of pancreatic and prostate cancer, offering a promising avenue for drug development professionals.
This compound, also known as DT-1154, is an orally active compound that activates the tumor suppressor protein PP2A.[1] PP2A is a critical serine/threonine phosphatase that negatively regulates multiple signaling pathways implicated in cancer, including the PI3K/Akt/mTOR pathway.[2][3][4] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2] While mTOR inhibitors have shown clinical utility, their efficacy can be limited by feedback activation of other survival pathways.
The strategic combination of this compound with an mTOR inhibitor presents a powerful approach to overcome these limitations. By activating PP2A, this compound can dephosphorylate and inactivate key upstream components of the mTOR pathway, such as Akt, while the mTOR inhibitor directly targets mTORC1 and/or mTORC2. This dual targeting leads to a more profound and sustained inhibition of downstream signaling, resulting in synergistic anti-cancer effects, including reduced cell viability, induction of apoptosis, and suppression of tumor growth.[2][4][5]
Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and mTOR inhibitors is rooted in their complementary mechanisms of action within the PI3K/Akt/mTOR signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted pathway and a general experimental workflow for evaluating this combination therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and mTOR inhibitors.
Table 1: In Vitro Efficacy of this compound and mTOR Inhibitors
| Cell Line | Compound | IC50 (µM) | Reference(s) |
| LNCaP (Prostate) | This compound | 16.9 | [1] |
| 22Rv1 (Prostate) | This compound | 14.1 | [1] |
| Neuroblastoma (Panel) | INK128 (mTORi) | 0.001 (1 nM) | [4] |
| Pancreatic Cancer | INK128 (mTORi) | Potent (nM range) | [6] |
Table 2: In Vivo Efficacy of this compound and INK128 Combination in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage | Route | Schedule | Outcome | Reference(s) |
| Vehicle | - | Oral Gavage | Daily | - | [5] |
| This compound (DT-1154) | 15 mg/kg | Oral Gavage | Daily | Decreased tumor growth | [5][7] |
| INK128 | 0.5 mg/kg | Oral Gavage | Daily | Decreased tumor growth | [5] |
| This compound + INK128 | 15 mg/kg + 0.5 mg/kg | Oral Gavage | Daily | Synergistic reduction in tumor growth | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating the combination of this compound and mTOR inhibitors.
Protocol 1: Cell Culture and Drug Preparation
-
Cell Lines: Human pancreatic ductal adenocarcinoma cell lines PANC-1 and MIA PaCa-2 are commonly used.[2][3][8]
-
Culture Conditions:
-
Drug Preparation:
-
This compound (DT-1154): Prepare a stock solution in DMSO. For in vivo studies, this compound can be formulated in a vehicle such as N,N-Dimethylacetamide (DMA)/Kolliphor® HS-15/diH2O.[1][7]
-
mTOR Inhibitor (e.g., INK128/Sapanisertib): Prepare a stock solution in DMSO.[4][10]
-
For in vitro experiments, dilute stock solutions in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound, the mTOR inhibitor, or the combination for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Clonogenic Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in 6-well plates.[11]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, the mTOR inhibitor, or the combination.
-
Incubation: Incubate the plates for 1-3 weeks, replacing the medium with fresh drug-containing medium every 3-4 days.[12]
-
Fixing and Staining:
-
Colony Counting: Wash the plates with water and count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Protocol 5: Western Blot Analysis
-
Cell Lysis:
-
Treat cells with this compound, the mTOR inhibitor, or the combination for the indicated times.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[14]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-Akt (Ser473)
-
Total Akt
-
p-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
p-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
c-MYC
-
GAPDH or β-actin (as a loading control)[16]
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Conclusion
The combination of the PP2A activator this compound and mTOR inhibitors represents a promising therapeutic strategy for cancers with a dysregulated PI3K/Akt/mTOR pathway. The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to investigate this synergistic interaction further. By elucidating the underlying mechanisms and quantifying the enhanced anti-tumor efficacy, these studies will be instrumental in advancing this combination therapy towards clinical applications.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MTOR inhibitor-based combination therapies for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Desmoplastic Crosstalk in Pancreatic Ductal Adenocarcinoma Is Reflected by Different Responses of Panc-1, MIAPaCa-2, PaTu-8902, and CAPAN-2 Cell Lines to Cancer-associated/Normal Fibroblasts | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. ebiohippo.com [ebiohippo.com]
- 10. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 11. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SMAP2 Antibody Non-Specific Binding
Welcome to the technical support center for SMAP2 antibodies. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to help you resolve issues with non-specific binding in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding refers to the attachment of a primary or secondary antibody to unintended proteins or other molecules in your sample, rather than the specific target epitope (SMAP2).[1] This is problematic because it can lead to high background noise, obscuring the true signal from your protein of interest, and can cause false-positive results, leading to incorrect data interpretation.[1][2]
Q2: What are the most common causes of high background or non-specific bands with my SMAP2 antibody?
High background and non-specific binding can arise from several factors:
-
Inadequate Blocking: The blocking buffer may be insufficient or inappropriate for the sample type, leaving sites on the membrane or tissue open for antibodies to bind non-specifically.[3]
-
High Antibody Concentration: Using too much primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[3]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample or with other proteins.[4]
-
Hydrophobic or Ionic Interactions: Antibodies can bind to other proteins through non-specific hydrophobic or electrostatic interactions.[5]
-
Endogenous Factors: Tissues may contain endogenous enzymes (like peroxidases) or biotin (B1667282) that react with the detection system, causing background signal. Additionally, some cells express Fc receptors on their surface, which can bind the Fc region of your primary and secondary antibodies.[1][4][5]
-
Low Antibody Specificity: The antibody itself may have an affinity for proteins with epitopes similar to the one on SMAP2.[6]
Q3: I see multiple bands in my Western Blot, but none at the expected molecular weight for SMAP2 (~47 kDa). What should I do?
This issue can be particularly challenging. The most likely explanations are that the protein of interest is not present in your sample, has been proteolytically degraded, or the antibody lacks the intended specificity.[6] First, ensure your lysis buffer contains fresh protease inhibitors to prevent degradation. It is also crucial to run a positive control (e.g., a cell lysate known to express SMAP2) to confirm that the antibody can detect the target protein under your experimental conditions. If the positive control works but your sample does not, the issue lies with your sample. If the positive control also fails, you may need to optimize your protocol or consider using a different SMAP2 antibody.
Q4: My Immunohistochemistry (IHC) staining shows high background across the entire tissue section. How can I reduce this?
High background in IHC is often due to insufficient blocking or excessive antibody concentration. Here are key steps to take:
-
Optimize Blocking: Ensure you are using the correct blocking agent. Normal serum from the same species as your secondary antibody is often effective.[7][8] Incubation time for blocking should be sufficient, typically at least 1 hour at room temperature.[9]
-
Quench Endogenous Enzymes: If using an HRP-conjugated secondary antibody, pre-treat your tissue with a hydrogen peroxide solution (e.g., 3% H2O2) to quench endogenous peroxidase activity.[10]
-
Titrate Your Primary Antibody: The recommended dilution is a starting point. Perform a titration series to find the optimal concentration that gives a strong specific signal with low background.[11]
-
Increase Wash Steps: Extend the duration and number of washes between antibody incubation steps to remove unbound antibodies more effectively.[9]
-
Run a Secondary-Only Control: Incubate a slide with only the secondary antibody to see if it is binding non-specifically to the tissue. If so, you may need a pre-adsorbed secondary antibody.[9][10]
Part 2: Systematic Troubleshooting Workflow
Non-specific binding can be addressed by systematically evaluating and optimizing several key steps in your protocol. The following workflow provides a logical approach to identifying and solving the root cause of the issue.
Caption: A systematic workflow for troubleshooting non-specific antibody binding.
Part 3: Data Presentation & Experimental Protocols
Data Tables
Table 1: Recommended Starting Concentrations for SMAP2 Antibodies
This table provides manufacturer-recommended starting concentrations for common applications. Note that optimal concentrations should be determined empirically for your specific experimental conditions.
| Application | Polyclonal Antibody (e.g., Novus NBP3-45889) | Polyclonal Antibody (e.g., Atlas HPA021466) |
| Western Blot (WB) | 1:500 – 1:2000 dilution | 0.04 – 0.4 µg/mL |
| Immunohistochemistry (IHC) | 1:20 – 1:200 dilution | 1:200 – 1:500 dilution |
| Immunofluorescence (IF) | 1:20 – 1:200 dilution | Not specified |
Data compiled from publicly available datasheets.[12][13]
Table 2: Common Blocking Buffers and Their Applications
The choice of blocking buffer is critical and can significantly impact background levels.[2]
| Blocking Agent | Concentration | Common Applications | Notes |
| Non-Fat Dry Milk | 3-5% (w/v) in TBST/PBST | Western Blot | Cost-effective and widely used. Avoid for phospho-antibodies due to casein content. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in TBST/PBST | WB, IHC, ELISA, IF | Good for phospho-antibodies. Purity can vary, so use a high-quality grade. |
| Normal Serum | 5-10% (v/v) in TBS/PBS | IHC, IF | Serum should be from the same species as the secondary antibody host to block non-specific sites that the secondary might recognize.[8] |
| Commercial Buffers | Varies | WB, IHC, ELISA, IF | Often contain proprietary, protein-free agents or purified single proteins designed to reduce background.[2][7] |
Experimental Protocols
Protocol 1: Western Blotting - Troubleshooting Non-Specific Bands
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a fresh protease inhibitor cocktail. Quantify protein concentration using a BCA assay.
-
Electrophoresis: Load 15-30 µg of protein per well onto a 10-12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a 0.45 µm PVDF membrane. Troubleshooting Note: Ensure complete transfer by checking the gel post-transfer with Coomassie stain.
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[3]
-
Troubleshooting Note: If high background occurs, increase blocking time to 2 hours or switch to a different blocking agent (see Table 2). For phospho-SMAP2 studies, use BSA instead of milk.
-
-
Primary Antibody Incubation:
-
Dilute the SMAP2 primary antibody in fresh blocking buffer to the desired concentration (see Table 1 for starting points).
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
Troubleshooting Note: A long, cold incubation often increases specific signal while minimizing non-specific binding.[14] If non-specific bands are present, increase the antibody dilution (e.g., from 1:1000 to 1:2000 or higher).[3]
-
-
Washing:
-
Wash the membrane 3 times for 10 minutes each with a generous volume of TBST.
-
Troubleshooting Note: Insufficient washing is a common cause of background. Increase the number or duration of washes if needed.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer according to manufacturer's instructions) for 1 hour at room temperature.
-
Troubleshooting Note: Ensure the secondary antibody is specific for the primary's host species (e.g., anti-rabbit). Use pre-adsorbed secondaries if necessary.
-
-
Detection:
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Immunohistochemistry (FFPE) - Troubleshooting Background Staining
-
Deparaffinization and Rehydration: Dewax paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water. Troubleshooting Note: Incomplete deparaffinization can cause patchy, uneven staining.[10]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., Sodium Citrate buffer, pH 6.0) according to the antibody datasheet. This step is critical for unmasking epitopes.[11]
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse well with wash buffer (e.g., PBS).
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 10% normal goat serum in PBS if using a goat anti-rabbit secondary) for 1 hour at room temperature in a humidified chamber.
-
Troubleshooting Note: Do not rinse after this step. Gently tap off excess blocking solution before adding the primary antibody.
-
-
Primary Antibody Incubation:
-
Dilute the SMAP2 primary antibody in a suitable antibody diluent (e.g., PBS with 1% BSA).
-
Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
Troubleshooting Note: Perform a titration series to find the optimal antibody concentration. An overnight incubation at 4°C is often preferable to shorter, warmer incubations.[15]
-
-
Washing: Wash sections 3 times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Apply a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.
-
Detection:
-
Wash sections 3 times for 5 minutes each in PBS.
-
Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate).
-
Troubleshooting Note: If using a biotin-based system and background is high, consider using an avidin/biotin blocking kit after the antigen retrieval step.
-
-
Counterstain, Dehydrate, and Mount: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with mounting medium.
Part 4: Visual Guides
Diagrams illustrating key concepts can help clarify the sources of non-specific binding and the context of SMAP2 function.
Caption: Principles of specific vs. non-specific antibody interactions.
Caption: Simplified diagram of SMAP2's role in vesicle trafficking.[16][17]
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 9. arigobio.com [arigobio.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. Anti-SMAP2 Human Protein Atlas Antibody [atlasantibodies.com]
- 13. novusbio.com [novusbio.com]
- 14. youtube.com [youtube.com]
- 15. Primary Antibody Selection for IHC: Monoclonal vs. Polyclonal : Novus Biologicals [novusbio.com]
- 16. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SMAP-2 Compound Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with SMAP-2 compounds during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound (DT-1154) is soluble in DMSO up to 300 mg/mL (563.31 mM) with the aid of ultrasonication.[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds.
Q2: My this compound compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are some initial troubleshooting steps:
-
Optimize Final DMSO Concentration: While it's important to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, a slightly higher concentration (up to 0.5%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Lower Final Compound Concentration: The precipitation may be due to exceeding the solubility limit of this compound in the final assay medium. Try using a lower final concentration of the compound.
-
Serial Dilution in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO. This can sometimes help prevent precipitation.
-
Rapid Mixing: When adding the this compound DMSO stock to the aqueous medium, ensure rapid and thorough mixing to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.
Q3: What is the maximum tolerated final concentration of DMSO for most cell lines?
A3: The sensitivity of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%. For sensitive cell lines or long-term assays (over 48 hours), it is advisable to keep the concentration at or below 0.1%. It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Q4: Can I use other solvents or co-solvents to improve this compound solubility in my in vitro assay?
A4: While DMSO is the primary recommended solvent, for specific applications, co-solvents might be considered. For in vivo preparations, formulations of this compound have been made using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1] For in vitro assays, if DMSO is problematic, you could cautiously explore the use of a small percentage of a water-miscible co-solvent like ethanol. However, the compatibility and potential effects of any co-solvent on your specific assay and cell line must be thoroughly validated.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.
Visualizing the Problem: Troubleshooting Workflow
References
Technical Support Center: SMAP2 Overexpression and Cell Viability
Welcome to the technical support center for researchers encountering issues with Small ArfGAP 2 (SMAP2) overexpression and its impact on cell viability. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the signaling pathways involved.
Troubleshooting Guides
Problem: Decreased Cell Viability After SMAP2 Transfection
Observation: A significant decrease in the number of viable cells is observed 24-72 hours post-transfection with a SMAP2 expression vector compared to control (e.g., empty vector).
| Possible Cause | Recommended Solution |
| 1. High Transfection Reagent Toxicity | - Optimize Reagent-to-DNA Ratio: Perform a titration experiment to find the lowest effective concentration of the transfection reagent. Start with the manufacturer's recommended ratio and test ratios above and below this point. - Change Reagent: If toxicity persists, consider using a different type of transfection reagent (e.g., polymer-based instead of lipid-based) or a non-chemical method like electroporation. - Reduce Incubation Time: For some reagents, reducing the time the cells are exposed to the transfection complex (e.g., 4-6 hours) before replacing the media can decrease toxicity. |
| 2. Poor Plasmid DNA Quality | - Verify DNA Purity: Ensure the A260/A280 ratio of your plasmid prep is between 1.8 and 2.0. - Use Endotoxin-Free Kits: Endotoxins from bacterial preparations can induce cell death. Use a commercial endotoxin-free plasmid purification kit. - Check Plasmid Integrity: Run the plasmid on an agarose (B213101) gel to check for degradation or nicking. |
| 3. Suboptimal Cell Health and Density | - Use Healthy, Low-Passage Cells: Cells should be actively dividing and at a low passage number. High passage numbers can lead to altered cellular responses. - Optimize Cell Confluency: Plate cells so they are 70-90% confluent at the time of transfection. Too low a density can make cells more susceptible to transfection-induced stress. |
| 4. Intrinsic Toxicity of SMAP2 Overexpression | - Perform a Time-Course Experiment: Analyze cell viability at earlier time points (e.g., 12, 24, 36 hours) to determine the onset of cell death. - Use an Inducible Expression System: A tetracycline-inducible or other regulatable system can provide better control over the level and timing of SMAP2 expression, potentially mitigating acute toxicity. - Co-express Anti-apoptotic Factors: In some experimental contexts, co-transfection with an anti-apoptotic protein like Bcl-2 may help to temporarily maintain cell viability for functional studies. |
| 5. Protein Aggregation | - Lower Expression Levels: Use a weaker promoter or a lower amount of plasmid DNA during transfection. - Include a Solubility Tag: Fusing a solubility-enhancing tag (e.g., GST, MBP) to SMAP2 might prevent aggregation. - Immunofluorescence Staining: Check for the formation of intracellular protein aggregates using an antibody against SMAP2 or its tag. |
Frequently Asked Questions (FAQs)
Q1: Why does overexpressing SMAP2 lead to decreased cell viability?
A1: SMAP2 is a GTPase-activating protein (GAP) for Arf1, a key regulator of vesicle trafficking from the early endosome to the trans-Golgi network (TGN).[1][2] Overexpression of SMAP2 leads to excessive inactivation of Arf1, which can disrupt this transport pathway.[1][2] This disruption can induce a cellular stress response known as "Golgi stress," which, if prolonged or severe, can trigger apoptotic cell death.[3][4][5]
Q2: I'm not seeing a decrease in viability, but my cells look stressed and are not behaving as expected in functional assays. What could be the issue?
A2: Even at sub-lethal expression levels, SMAP2 overexpression can significantly impact cellular physiology. The delay in protein transport from the endosome to the TGN can affect the localization and function of various cellular proteins, leading to altered signaling and other non-lethal phenotypes.[1][2] Consider analyzing protein localization and post-translational modifications of key cellular components.
Q3: How can I confirm that the observed cell death is due to apoptosis?
A3: You can use several standard assays to confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Caspase Activity Assays: Measure the activity of executioner caspases like caspase-3 and caspase-7, which are key mediators of apoptosis.[7]
-
PARP Cleavage: Use Western blotting to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.
Q4: Could the tag on my SMAP2 construct be causing the toxicity?
A4: While less common, large fusion tags can sometimes interfere with protein folding and function, leading to toxicity. If you suspect this, it is advisable to test an untagged version of SMAP2 or use a smaller tag (e.g., HA or FLAG tag).
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of small molecule activators of protein phosphatase 2A (SMAPs), which have been shown to induce apoptosis, on the viability of various cancer cell lines. While not a direct SMAP2 overexpression experiment, this data illustrates the potential dose- and time-dependent effects on cell viability and apoptosis that could be expected.
Table 1: Dose-Dependent Effect of SMAPs on Cell Viability (MTT Assay)
| Cell Line | SMAP Concentration | % Viability (24 hours) |
| A549 | 0 µM (Control) | 100% |
| 5 µM | ~80% | |
| 10 µM | ~60% | |
| 20 µM | ~40% | |
| H441 | 0 µM (Control) | 100% |
| 5 µM | ~85% | |
| 10 µM | ~65% | |
| 20 µM | ~45% | |
| H358 | 0 µM (Control) | 100% |
| 5 µM | ~75% | |
| 10 µM | ~55% | |
| 20 µM | ~35% | |
| Data is representative and adapted from studies showing decreased cell viability with SMAP treatment.[4] |
Table 2: Time-Course of Apoptosis Induction by SMAPs (Annexin V Staining)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| 12 hours | ||
| A549 | Control | ~5% |
| SMAP (10 µM) | ~15% | |
| H358 | Control | ~4% |
| SMAP (10 µM) | ~20% | |
| Data is representative and adapted from studies showing increased apoptosis with SMAP treatment.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay.
-
Transfection: Transfect cells with the SMAP2 expression vector or an empty vector control using an optimized protocol.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (empty vector) after subtracting the background absorbance.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Culture and Transfection: Culture and transfect cells with the SMAP2 expression vector or empty vector control in 6-well plates.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After transfection and incubation, lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each sample and adjust the volume with lysis buffer. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm.
-
Analysis: Compare the absorbance of SMAP2-transfected samples to the control to determine the fold-increase in caspase-3 activity.
Mandatory Visualization
Caption: Signaling pathway illustrating how SMAP2 overexpression can lead to apoptosis via Golgi stress.
Caption: A logical workflow for troubleshooting decreased cell viability in SMAP2 overexpression experiments.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Golgi stress induces upregulation of the ER-Golgi SNARE Syntaxin-5, altered βAPP processing, and Caspase-3-dependent apoptosis in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Golgi Stress Response: New Insights into the Pathogenesis and Therapeutic Targets of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Golgi structure in stress sensing and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Golgi complex in stress and death [frontiersin.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Overexpression of caspase-3 restores sensitivity for drug-induced apoptosis in breast cancer cell lines with acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of SMAP-2 in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the small molecule PP2A activator, SMAP-2 (also known as DT-1154 or DBK-1154), in animal models. Our goal is to help you optimize your experimental design and improve the oral bioavailability and in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Small Molecule Activator of PP2A) is an orally active, small molecule activator of Protein Phosphatase 2A (PP2A).[1][2][3] PP2A is a crucial serine/threonine phosphatase that negatively regulates multiple oncogenic signaling pathways.[1] In many cancers, PP2A activity is suppressed. This compound directly binds to the PP2A Aα scaffold subunit, inducing a conformational change that enhances the phosphatase's activity.[2] This reactivation of PP2A leads to the dephosphorylation of key downstream targets, such as AKT and ERK, ultimately inhibiting tumor growth and promoting apoptosis.[4]
Q2: Is this compound orally bioavailable?
A2: Yes, this compound (DT-1154) is described as an orally bioavailable compound.[1][2] It has been successfully administered orally in numerous preclinical animal studies, demonstrating its ability to be absorbed from the gastrointestinal tract and exert systemic effects.[3][5][6]
Q3: What are the known challenges with the oral bioavailability of this compound (DBK-1154)?
A3: A primary challenge with this compound (DBK-1154) is its low stability against oxidative metabolism. This can lead to rapid clearance from the body and, consequently, limited systemic plasma exposure after an oral dose.[7][8] This characteristic may necessitate specific formulation strategies or dosing regimens to achieve and maintain therapeutic concentrations in vivo.
Q4: What are some recommended formulations for oral administration of this compound in mice?
A4: Several vehicles have been successfully used for the oral gavage of this compound and similar compounds in mice. A common formulation is a suspension in an aqueous vehicle containing a surfactant and a suspending agent to ensure homogeneity.[9]
-
Aqueous Suspension: A homogenous suspension can be prepared using 0.1% Tween-80 (a surfactant to aid wetting of the compound) and 0.5% Sodium Carboxymethylcellulose (NaCMC) in deionized water.[10]
-
PEG-based Solution: For some applications, a solution can be prepared. One example involves dissolving this compound in a mixture of Polyethylene glycol 300 (PEG300), Tween-80, and saline. A suggested ratio is 10% DMSO (for initial stock), 40% PEG300, 5% Tween-80, and 45% saline by volume.[3]
-
Oil-based Suspension: Another option is a suspension in corn oil, which may be suitable for lipophilic compounds. A stock solution in DMSO can be diluted into corn oil.[3]
It is crucial to ensure the final formulation is a homogenous suspension or a clear solution for consistent and accurate dosing.
Q5: What analytical methods are suitable for quantifying this compound in plasma samples?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices such as plasma.[11][12] This technique offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations over time, which is essential for pharmacokinetic analysis.[11][12][13] A validated LC-MS/MS method would typically involve protein precipitation from the plasma sample, followed by chromatographic separation and detection using multiple reaction monitoring (MRM).[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or no detectable plasma concentration of this compound after oral administration. | 1. Poor Solubility in GI Fluids: this compound may not be dissolving sufficiently in the gastrointestinal tract for absorption. 2. Rapid Metabolism: The compound may be undergoing extensive first-pass metabolism in the gut wall or liver. 3. Improper Gavage Technique: The dosing solution may have been accidentally administered into the lungs instead of the stomach. | 1. Optimize Formulation: Ensure the use of a well-dispersed suspension or a solubilizing formulation (see FAQ 4). Particle size reduction of the compound can also enhance dissolution. 2. Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes to determine the intrinsic clearance of this compound. Consider co-administration with a metabolic inhibitor in preclinical studies to confirm the role of specific enzymes. 3. Refine Gavage Technique: Ensure proper training and technique for oral gavage in mice to avoid mis-dosing. |
| High inter-animal variability in plasma concentrations. | 1. Inconsistent Formulation: The dosing suspension may not be homogenous, leading to variable doses being administered. 2. Differences in Food Intake: The presence or absence of food in the stomach can significantly affect drug absorption. 3. Biological Variability: Natural variations in metabolism and GI physiology among animals. | 1. Ensure Homogeneity: Vigorously vortex or stir the suspension before drawing each dose to ensure uniformity. 2. Standardize Feeding Schedule: Fast animals overnight (with free access to water) before oral dosing to minimize food-related variability in absorption. 3. Increase Group Size: Use a sufficient number of animals per group to account for biological variability and obtain statistically meaningful data. |
| Lack of in vivo efficacy despite confirmed in vitro activity. | 1. Insufficient Systemic Exposure: The plasma concentrations of this compound may not be reaching the therapeutic threshold. 2. Rapid Clearance: The compound may be cleared from the circulation too quickly to exert a sustained therapeutic effect. 3. Target Engagement Issues: The compound may not be reaching the target tissue in sufficient concentrations. | 1. Conduct a Pharmacokinetic (PK) Study: Determine the plasma concentration-time profile of this compound after oral administration to assess key parameters like Cmax, Tmax, and AUC. 2. Adjust Dosing Regimen: Based on the PK data, consider increasing the dose or the dosing frequency (e.g., twice daily administration has been reported).[9][10] 3. Assess Tissue Distribution: If possible, measure the concentration of this compound in the target tissue to confirm target site exposure. |
| Precipitation of this compound in the dosing formulation. | 1. Poor Solubility in the Vehicle: The concentration of this compound may exceed its solubility limit in the chosen vehicle. 2. Temperature Effects: Changes in temperature during storage or handling can affect solubility. | 1. Use a Co-solvent: Incorporate a co-solvent like DMSO in the initial preparation step before adding the aqueous vehicle. 2. Sonication/Heating: Gentle warming or sonication can help dissolve the compound, but ensure it does not degrade the compound.[3] 3. Prepare Freshly: Prepare the dosing formulation fresh before each use to minimize the risk of precipitation over time.[3] |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of DBK-1154 (this compound) and a next-generation PP2A activator, ATUX-1215, in mice after a single oral dose. This data highlights the improvements in the pharmacokinetic profile of the newer compound.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Mean Residence Time (MRT) (h) |
| DBK-1154 (this compound) | 30 | 1,816 | 0.5 | 4,609 | - |
| ATUX-1215 | 30 | 19,970 | 1-10 (sustained) | 22,400 | - |
Data extracted from a comparative study in mice.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogenous suspension of this compound for oral administration in mice, based on formulations used in published studies.[10]
Materials:
-
This compound (DT-1154) powder
-
Tween-80
-
Sodium Carboxymethylcellulose (NaCMC)
-
Deionized water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Appropriate vials and syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle:
-
Prepare a 0.5% (w/v) solution of NaCMC in deionized water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add Tween-80 to the NaCMC solution to a final concentration of 0.1% (v/v). Mix thoroughly.
-
-
Triturate the this compound powder (optional but recommended): If the this compound powder consists of large crystals, gently grind it in a mortar and pestle to a fine powder. This increases the surface area and aids in suspension.
-
Prepare the suspension:
-
Add a small amount of the vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring or vortexing.
-
Place the suspension on a magnetic stirrer and stir for at least 30 minutes to ensure a homogenous mixture.
-
-
Administration:
-
Before each administration, vigorously vortex or stir the suspension to ensure uniformity.
-
Administer the suspension to the mice via oral gavage using an appropriate gauge gavage needle. The dosing volume should be calculated based on the individual animal's weight (typically 5-10 mL/kg).
-
Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Mice
This protocol outlines a general procedure for conducting a pharmacokinetic study to determine the plasma concentration-time profile of this compound following oral administration.
Materials:
-
This compound dosing suspension (prepared as in Protocol 1)
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Blood collection tubes with anticoagulant (e.g., K2-EDTA)
-
Centrifuge
-
Pipettes and storage tubes
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
-
Dosing:
-
Record the body weight of each mouse on the day of the experiment.
-
Administer a single oral dose of the this compound suspension (e.g., 30 mg/kg) by gavage. Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points. Suggested time points for a small molecule like this compound could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in mouse plasma. This will involve optimizing the chromatographic separation and mass spectrometric detection parameters.
-
Prepare a standard curve of this compound in blank mouse plasma to quantify the concentrations in the study samples.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
-
Visualizations
Caption: this compound activates PP2A, inhibiting oncogenic signaling pathways.
Caption: Workflow for assessing the oral bioavailability of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound (DT-1154, DBK1154) | PP2A activator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric activation of PP2A inhibits experimental abdominal aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Activation of Protein Phosphatase 2A Counters Bleomycin-Induced Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 12. LC-MS/MS method for the quantitation of a dual PI3K/BRD4 inhibitor SF2523 in mouse plasma: Application to plasma protein binding and metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple and sensitive liquid chromatography-tandem mass spectrometry method for trans-ε-viniferin quantification in mouse plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant SMAP2 Protein Expression and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the expression and purification of recombinant Stromal Membrane-Associated Protein 2 (SMAP2).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when expressing full-length recombinant SMAP2 in E. coli?
A1: The most frequently reported issue is the insolubility of the full-length SMAP2 protein when expressed in bacterial systems.[1] The formation of inclusion bodies is common, which makes purification of the active protein difficult.
Q2: Are there any successful strategies for obtaining soluble recombinant SMAP2 from E. coli?
A2: Yes, expressing a truncated version of SMAP2 has been shown to improve solubility. For instance, an N-terminal fragment of SMAP2 (amino acids 1-163) was successfully purified from a bacterial cell lysate in a soluble form.[1]
Q3: Which expression systems can be used for SMAP2?
A3: Besides bacterial systems (E. coli) for expressing protein fragments, mammalian cell lines such as HeLa and Cos-7 have been used to express full-length SMAP2 for functional and localization studies.[1][2] The choice of system depends on the downstream application. For producing large quantities of a specific domain (e.g., for in vitro assays), E. coli can be suitable if solubility issues are addressed. For studying interactions and in-cell localization of the full-length protein, mammalian systems are preferred.
Q4: What purification methods are suitable for recombinant SMAP2?
A4: Affinity chromatography is a common and effective method. Using fusion tags like Glutathione (B108866) S-transferase (GST) has been reported for the purification of truncated SMAP2.[1] For antibody purification against SMAP2, Protein A affinity chromatography is used.[3] The use of an affinity tag is highly recommended for a streamlined purification process.[4]
Q5: What are the key functional domains of SMAP2 to be aware of during expression and purification?
A5: SMAP2 contains an N-terminal ArfGAP domain with a characteristic zinc finger motif, a clathrin-binding motif, and a CALM (clathrin assembly lymphoid myeloid)-binding domain.[1][2] These domains are crucial for its function in clathrin-dependent retrograde transport.[1][2] When designing expression constructs, especially for truncated forms, it is important to consider whether these domains are required for the intended application.
Section 2: Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no expression of recombinant SMAP2 | Codon Usage: The SMAP2 gene may contain codons that are rare in E. coli, leading to truncated or non-functional proteins.[5] | - Sequence the construct to ensure the SMAP2 gene is in the correct reading frame.[5]- Use an E. coli expression host strain that supplies tRNAs for rare codons (e.g., Rosetta(DE3)).[6]- Perform codon optimization of the SMAP2 gene for the chosen expression host.[7] |
| mRNA Instability: High GC content at the 5' end of the mRNA can hinder translation.[5] | - Introduce silent mutations at the 5' end of the gene to reduce GC content.[5] | |
| Toxicity of SMAP2 to Host Cells: Overexpression of the protein may be toxic to the host cells. | - Use a tightly regulated promoter (e.g., pBAD) to control expression.- Lower the induction temperature and use a lower concentration of the inducer (e.g., IPTG).[6] | |
| Recombinant SMAP2 is in the insoluble fraction (Inclusion Bodies) | High Expression Rate: Rapid, high-level expression at optimal growth temperatures (e.g., 37°C) often leads to misfolding and aggregation.[8] | - Lower the induction temperature to 16-25°C and extend the induction time.[6]- Reduce the concentration of the inducer (e.g., 0.1-0.4 mM IPTG).[1]- Use a weaker promoter or a lower copy number plasmid.[9] |
| Protein Characteristics: The full-length SMAP2 protein has a known tendency to be insoluble in bacteria.[1] | - Express a smaller, soluble fragment of the protein, such as the N-terminal ArfGAP domain (aa 1-163).[1]- Co-express with chaperone proteins to assist in proper folding.- Add a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or SUMO.[8] | |
| Lysis Conditions: Harsh lysis conditions can promote protein aggregation. | - Perform cell lysis on ice and include DNase I to reduce viscosity.- Use milder detergents in the lysis buffer. | |
| Low Yield of Purified SMAP2 | Inefficient Purification: The purification strategy may not be optimal for the protein. | - Ensure the affinity tag is accessible and not sterically hindered.- Optimize binding and elution conditions for affinity chromatography (e.g., pH, salt concentration, imidazole (B134444) concentration for His-tags).- If using a GST tag, ensure the glutathione resin is not saturated and optimize incubation times. |
| Protein Degradation: SMAP2 may be susceptible to degradation by host cell proteases. | - Add protease inhibitors to the lysis buffer.- Work at low temperatures (4°C) throughout the purification process.- Use protease-deficient E. coli strains for expression. | |
| Suboptimal Growth and Induction: Cell density and the timing of induction can significantly impact yield.[10] | - Optimize the growth medium and culture conditions to achieve a higher cell density before induction.[10]- Determine the optimal cell density (OD600) for induction. | |
| Purified SMAP2 shows multiple bands on SDS-PAGE | Protein Degradation: As mentioned above, this can lead to smaller protein fragments. | - See solutions for "Protein Degradation." |
| Contaminating Proteins: Non-specific binding of host proteins to the affinity resin. | - Increase the stringency of the wash buffers during affinity chromatography (e.g., by increasing salt concentration or adding a low concentration of the elution agent).- Add an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity step.[6] |
Section 3: Experimental Protocols & Data
Protocol: Expression and Purification of GST-tagged Truncated SMAP2 (aa 1-163) in E. coli
This protocol is a generalized procedure based on common practices for expressing and purifying GST-fusion proteins, adapted for the known properties of SMAP2.
1. Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene for GST-SMAP2(1-163).
-
Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
2. Expression:
-
Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to room temperature and add Isopropyl-β-d-thiogalactoside (IPTG) to a final concentration of 0.4 mM to induce protein expression.[1]
-
Continue to incubate at a lower temperature (e.g., 20°C) for 16-18 hours with shaking.
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold PBS containing 1 mM PMSF and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble fraction).
4. Affinity Purification:
-
Equilibrate a glutathione-agarose resin column with ice-cold PBS.
-
Load the soluble lysate onto the column.
-
Wash the column with 10-15 column volumes of PBS to remove non-specifically bound proteins.
-
Elute the GST-SMAP2(1-163) protein with an elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE.
5. Quality Control:
-
Pool the fractions containing the purified protein.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Assess purity by SDS-PAGE and Coomassie blue staining.
Data Presentation: Expected Yields
The following table provides an example of expected outcomes when optimizing the expression of GST-SMAP2(1-163). Actual results may vary.
| Condition | Induction Temperature | Induction Time | Solubility | Purity (Post-Affinity) | Yield (mg/L of culture) |
| A | 37°C | 4 hours | Low | >85% | 0.5 - 1.5 |
| B | 25°C | 12 hours | Moderate | >90% | 2.0 - 4.0 |
| C (Optimized) | 20°C | 16 hours | High | >95% | 4.0 - 6.0 |
| D | 16°C | 24 hours | High | >95% | 3.5 - 5.5 |
Section 4: Visualizations
Experimental Workflow for SMAP2 Purification
Caption: Workflow for recombinant SMAP2 expression and purification.
Troubleshooting Logic for SMAP2 Insolubility
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 10. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SMAP-2 Treatment in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SMAP-2 and related compounds. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to treatment resistance in cancer cells.
This guide is organized into two main sections to address the potential ambiguity of the term "this compound":
-
Section 1: SMAP (Small Molecule Activators of PP2A) , focusing on compounds like this compound (DT-1154) that function by activating the tumor suppressor protein phosphatase 2A.
-
Section 2: SMAC Mimetics (Second Mitochondria-derived Activator of Caspases Mimetics) , which are IAP (Inhibitor of Apoptosis Protein) antagonists. Resistance mechanisms to this class of drugs are also covered.
Section 1: Overcoming Resistance to SMAP (Small Molecule Activators of PP2A) Treatment
Small Molecule Activators of PP2A (SMAPs), such as this compound (DT-1154), are a promising class of anti-cancer agents that exert their effects by activating the tumor suppressor protein phosphatase 2A (PP2A).[1] Resistance to SMAP treatment can arise, posing a significant challenge in their therapeutic application.
Troubleshooting Guide: SMAP Treatment Resistance
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no growth inhibition in this compound treated cells compared to sensitive controls. | Mutation in the SMAP-binding site of the PP2A Aα subunit (PPP2R1A).[2] | Sequence the PPP2R1A gene in resistant cells to identify potential mutations. |
| Altered expression or localization of PP2A subunits. | Quantify the expression levels of PP2A A, B, and C subunits using Western blot. Analyze subcellular localization via immunofluorescence. | |
| Upregulation of compensatory pro-survival signaling pathways (e.g., PI3K/AKT). | Perform phosphoproteomic analysis or Western blot for key phosphorylated proteins like p-AKT to identify activated pathways.[3] | |
| Inconsistent results in PP2A activity assays. | Suboptimal lysis buffer or phosphatase inhibitors. | Use a lysis buffer specifically designed for phosphatase assays and avoid high concentrations of phosphate-based buffers. |
| Incorrect substrate concentration or incubation time. | Optimize the assay by performing a time-course and substrate titration experiment. | |
| Low endogenous PP2A activity in the cell line. | Select a cell line with known moderate to high PP2A activity as a positive control. |
Frequently Asked Questions (FAQs): SMAP Treatment
Q1: What is the primary mechanism of resistance to SMAP compounds?
A1: The most well-documented mechanism of resistance to SMAPs is the mutation of the proposed SMAP-binding sequence in the PP2A Aα subunit.[2] These mutations can prevent the SMAP from binding to and activating the PP2A holoenzyme.
Q2: How can I confirm that this compound is activating PP2A in my cell line?
A2: You can perform a PP2A immunoprecipitation phosphatase assay.[4][5][6] This involves immunoprecipitating PP2A from cell lysates treated with this compound and then measuring its phosphatase activity using a specific substrate. A significant increase in activity compared to untreated cells indicates successful activation.
Q3: Are there strategies to overcome resistance mediated by PP2A A subunit mutations?
A3: Currently, overcoming resistance due to target-site mutations is challenging. However, combination therapies targeting downstream effectors of PP2A or parallel survival pathways may be effective. For example, if resistance is associated with AKT pathway activation, combining the SMAP with a PI3K or AKT inhibitor could be a viable strategy.[7]
Key Experimental Protocols: SMAP Treatment
This protocol allows for the measurement of PP2A activity in cell lysates.
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore)
-
Cell lysate from treated and untreated cells
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
Incubate the cell lysate with an anti-PP2A antibody coupled to protein A/G beads to immunoprecipitate the PP2A holoenzyme.
-
Wash the beads to remove unbound proteins.
-
Add the provided phosphopeptide substrate to the beads.
-
Incubate at 30°C for a specified time to allow for dephosphorylation.
-
Measure the amount of free phosphate (B84403) released using the malachite green reagent provided in the kit.
-
Quantify the results using a phosphate standard curve.[4]
This protocol is for introducing specific mutations into the PPP2R1A gene to study their effect on this compound resistance.
Materials:
-
Plasmid containing wild-type PPP2R1A
-
Mutagenic primers designed to introduce the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu)
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design complementary forward and reverse primers containing the desired mutation.[8][9]
-
Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to amplify the entire plasmid.
-
Digest the PCR product with DpnI to remove the methylated, non-mutated parental DNA template.[10]
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound action and resistance.
Section 2: Overcoming Resistance to SMAC Mimetic Treatment
SMAC mimetics are a class of drugs that mimic the endogenous Second Mitochondria-derived Activator of Caspases (SMAC) protein. They promote apoptosis by antagonizing Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, cIAP2, and XIAP.[11][12] Resistance to SMAC mimetics is a significant clinical challenge.
Troubleshooting Guide: SMAC Mimetic Resistance
| Observed Problem | Potential Cause | Recommended Action |
| Lack of apoptosis induction with SMAC mimetic treatment. | Upregulation of cIAP2.[11] | Quantify cIAP2 protein levels via Western blot before and after treatment.[3][13] |
| Insufficient autocrine TNFα signaling.[7] | Measure TNFα levels in the cell culture supernatant using ELISA.[14][15][16][17][18] Consider adding exogenous TNFα to sensitize cells. | |
| Defects in the TNFα signaling pathway (e.g., FADD or Caspase-8 deficiency).[19] | Assess the expression and activation of key pathway components like FADD, RIPK1, and Caspase-8 by Western blot. | |
| Overexpression of anti-apoptotic Bcl-2 family proteins. | Evaluate the expression levels of Bcl-2, Bcl-xL, and Mcl-1. Consider combination treatment with a Bcl-2 inhibitor. | |
| High background in Caspase-Glo® 3/7 assay. | Unhealthy or overgrown cells. | Ensure cells are in the logarithmic growth phase and seeded at an optimal density.[20][21] |
| Mycoplasma contamination. | Regularly test for and treat mycoplasma contamination. | |
| Inconsistent Annexin V/PI staining results. | Inappropriate buffer. | Use a calcium-containing binding buffer as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[22][23] |
| Premature cell death due to harsh handling. | Handle cells gently during harvesting and staining procedures. |
Frequently Asked Questions (FAQs): SMAC Mimetic Treatment
Q1: Why are some cancer cells resistant to single-agent SMAC mimetic treatment?
A1: Resistance can be multifactorial. A key mechanism is the upregulation of cIAP2, which can compensate for the degradation of cIAP1 and continue to suppress apoptosis.[11] Additionally, many cancer cells require an autocrine TNFα signaling loop to undergo apoptosis in response to SMAC mimetics, and a lack of this signal can lead to resistance.[7]
Q2: How can I overcome resistance to SMAC mimetics?
A2: Combination therapy is a promising strategy. Combining SMAC mimetics with chemotherapeutic agents (like doxorubicin (B1662922) or gemcitabine), TNFα, or TRAIL can synergistically enhance apoptosis.[1][12][24] For cells with cIAP2 upregulation, targeting the NF-κB or PI3K pathways, which can drive cIAP2 expression, may restore sensitivity.[11]
Q3: How do I confirm that the SMAC mimetic is engaging its target?
A3: A hallmark of SMAC mimetic activity is the rapid degradation of cIAP1. You can perform a time-course Western blot analysis of cIAP1 protein levels following treatment. A significant decrease in cIAP1 levels within a few hours indicates target engagement.[25] You can also perform a co-immunoprecipitation experiment to show the displacement of caspases from XIAP.[26][27]
Quantitative Data Summary
Table 1: Synergistic Effect of SMAC Mimetics with Chemotherapy in Pancreatic Cancer Cells
| Treatment | Cell Viability (%) |
| Control | 100 ± 5.2 |
| Gemcitabine (10 nM) | 85 ± 4.1 |
| SMAC Mimetic (JP1201) (1 µM) | 92 ± 6.3 |
| Gemcitabine (10 nM) + JP1201 (1 µM) | 45 ± 3.8 |
| Data is representative and compiled from findings suggesting synergistic effects.[24] |
Table 2: Effect of SMAC Mimetic on IAP Protein Levels
| Treatment Time (hours) | cIAP1 Protein Level (normalized to control) | XIAP Protein Level (normalized to control) |
| 0 | 1.00 | 1.00 |
| 2 | 0.15 ± 0.05 | 0.95 ± 0.08 |
| 8 | 0.05 ± 0.02 | 0.92 ± 0.10 |
| 24 | 0.02 ± 0.01 | 0.88 ± 0.12 |
| Representative data illustrating the rapid degradation of cIAP1 upon SMAC mimetic treatment.[25] |
Key Experimental Protocols: SMAC Mimetic Treatment
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22][23][28][29]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using the SMAC mimetic and/or other compounds.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
This luminescent assay quantifies the activity of effector caspases 3 and 7.[20][21][30][31][32]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated and untreated cells in a white-walled 96-well plate
-
Luminometer
Procedure:
-
After treating the cells, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.
This protocol allows for the quantification of cIAP1, cIAP2, and XIAP protein levels.[2][3][13][25]
Materials:
-
Primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway and Workflow Diagrams
Caption: SMAC mimetic signaling and resistance pathway.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. PP2A enzymatic activity assay. [bio-protocol.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smac mimetic reverses resistance to TRAIL and chemotherapy in human urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. mpbio.com [mpbio.com]
- 19. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FAQ: Caspase-Glo® 3/7 Assay System [worldwide.promega.com]
- 21. ulab360.com [ulab360.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. promega.com [promega.com]
inconsistent results in SMAP2 cellular localization studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in studies of Small ArfGAP2 (SMAP2) cellular localization.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of SMAP2?
A1: Published literature reports that SMAP2 is primarily localized to the trans-Golgi network (TGN) and early/recycling endosomes.[1][2][3] Its function as an Arf1-specific GTPase-activating protein (GAP) is associated with regulating retrograde transport from endosomes to the TGN.[1][3][4][5][6][7][8]
Q2: Why do different studies report different primary localizations for SMAP2?
A2: The apparent discrepancies in SMAP2 localization can be attributed to several factors, including the experimental model system, the method of protein detection (overexpressed tagged protein vs. endogenous protein), and the specific antibodies used.[1][2] For instance, some studies suggest that endogenous SMAP2 is predominantly found in recycling endosomes, while also being present at the TGN.[3]
Q3: Can the expression system affect SMAP2 localization?
A3: Yes, overexpression of SMAP2 can lead to the formation of protein aggregates, which may not accurately represent its physiological distribution.[1] It is recommended to use cell lines with moderate expression levels when working with tagged SMAP2.[1]
Q4: Are there specific protein domains or motifs that dictate SMAP2 localization?
A4: Yes, specific sequences within SMAP2 are critical for its localization. A stretch of basic amino acid residues in the ArfGAP domain is necessary for its localization to the TGN.[9][10][11] Mutations in this region can abolish TGN localization without affecting its presence on early endosomes.[9][10] Additionally, its localization to recycling endosomes is dependent on its interaction with the protein evection-2.[3]
Q5: Does SMAP2 co-localize with any specific marker proteins?
A5: SMAP2 has been shown to co-localize with markers for the TGN (like TGN46 and GAL-T) and early/recycling endosomes (like transferrin receptors and AP-1).[1][2][3][7] It does not typically co-localize with COPI, a marker for the Golgi apparatus.[8]
Troubleshooting Guide
This guide addresses common issues encountered during SMAP2 cellular localization experiments.
| Problem | Potential Cause | Recommended Solution |
| No signal or very weak signal for endogenous SMAP2 in immunofluorescence. | Antibody not suitable for immunofluorescence. | Some anti-SMAP2 antibodies are effective for Western blotting but not for immunofluorescence.[1] Verify your antibody's validated applications from the vendor or literature.[12][13][14][15] Consider using a different, validated antibody or switching to an epitope-tagged SMAP2 expression system. |
| Localization appears as large, non-specific aggregates. | Overexpression of tagged SMAP2. | High levels of protein expression can lead to aggregation.[1] Use a weaker promoter, reduce the amount of transfected plasmid DNA, or select clones with moderate expression levels. Verify localization in multiple cell lines (e.g., HeLa, COS-7).[1][2] |
| SMAP2 is observed in early endosomes but not the TGN. | Mutation in the TGN-localization motif. | If using a mutant form of SMAP2, ensure the basic amino acid stretch required for TGN localization is intact.[9][10][11] |
| Cell-type specific differences. | The prominence of localization in different compartments may vary between cell types. Compare your results with published data from the same cell line. | |
| SMAP2 is not observed in recycling endosomes. | Disruption of the SMAP2-evection-2 interaction. | The recruitment of SMAP2 to recycling endosomes is dependent on evection-2.[3] Ensure your experimental system does not compromise the expression or function of evection-2. |
| Inconsistent co-localization with organelle markers. | Suboptimal antibody staining protocol. | Optimize fixation, permeabilization, and antibody incubation times. Ensure the specificity of your organelle markers. Refer to the detailed experimental protocols section. |
| Poor image acquisition. | Use appropriate microscope settings and image analysis software to quantify co-localization accurately. |
Summary of Reported SMAP2 Localizations
| Cellular Compartment | Cell Type(s) | Detection Method | Key Findings | References |
| Early Endosomes / TGN | HeLa, Cos-7 | Overexpressed HA-tagged SMAP2 | Co-localizes with clathrin, AP-1, and EpsinR. | [1][4][8] |
| TGN | COS7 | Overexpressed HA-tagged SMAP2 | Verified as an additional localization site via co-localization with TGN46 and GAL-T. | [2][9][11] |
| Recycling Endosomes (REs) | COS-1 | Endogenous SMAP2 | Predominantly localizes to REs, with a smaller fraction at the TGN. RE localization is dependent on evection-2. | [3] |
| Cytoplasm & Juxtanuclear Structures | HeLa | Overexpressed HA-tagged SMAP2 | Distributed as multiple dot-like structures and juxtanuclear patterns. | [1] |
Experimental Protocols
General Immunofluorescence Protocol for SMAP2 Detection
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate to 60-70% confluency. If using transient transfection for tagged SMAP2, perform it 24-48 hours before fixation.
-
Fixation:
-
Gently wash the cells twice with 1x Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[16]
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[16]
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.02% Triton X-100) for 1 hour at room temperature.[16]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-HA for tagged SMAP2, or a validated anti-SMAP2 antibody) and organelle marker antibodies in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[16]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
Dilute fluorescently-labeled secondary antibodies in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[16]
-
-
Mounting and Imaging:
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI (for nuclear staining).
-
Image the slides using a confocal or fluorescence microscope.
-
Visual Guides
Factors Influencing SMAP2 Localization
Caption: Key factors determining the subcellular localization of the SMAP2 protein.
General Workflow for SMAP2 Immunofluorescence
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMAP2 Regulates Retrograde Transport from Recycling Endosomes to the Golgi | PLOS One [journals.plos.org]
- 4. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of a novel ADP‐ribosylation factor GTPase‐activating protein, SMAP, in membrane trafficking: Implications in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Localization of SMAP2 to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Localization of SMAP2 to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-SMAP2 Antibodies | Invitrogen [thermofisher.com]
- 13. Anti-SMAP2 Human Protein Atlas Antibody [atlasantibodies.com]
- 14. Anti-SMAP2 Human Protein Atlas Antibody [atlasantibodies.com]
- 15. omnimabs.com [omnimabs.com]
- 16. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]
managing off-target effects of the SMAP-2 compound
SMAP-2 Technical Support Center
Welcome to the technical support center for the this compound compound. This resource is designed to help researchers, scientists, and drug development professionals manage potential off-target effects and troubleshoot common issues encountered during experiments with this compound, a potent and selective inhibitor of the Serine/Threonine kinase JNK1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Jun N-terminal Kinase 1 (JNK1). It binds to the ATP-binding pocket of JNK1, preventing the phosphorylation of its downstream substrates, such as c-Jun. This selectivity makes it a valuable tool for studying JNK1-mediated signaling pathways involved in stress responses, apoptosis, and inflammation.
Q2: I'm observing unexpected cell toxicity at concentrations that should be selective for JNK1. What could be the cause?
A2: While this compound is highly selective for JNK1, supra-physiological concentrations can lead to off-target effects. The most common cause of unexpected toxicity is the inhibition of other kinases with homologous ATP-binding sites, such as JNK2/3 or p38 MAPK, albeit at lower potencies. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the "Cell Viability Assay" protocol below to establish a therapeutic window.
Q3: My western blot shows inhibition of c-Jun phosphorylation as expected, but I'm also seeing a reduction in the phosphorylation of ATF2, a known substrate of p38 MAPK. Is this an off-target effect?
A3: Yes, this is a known off-target effect at higher concentrations of this compound. This compound exhibits moderate activity against p38α. To mitigate this, we advise using the lowest effective concentration of this compound that inhibits JNK1 activity without significantly affecting the p38 pathway. See Table 1 for a comparison of IC50 values. Performing a titration experiment is crucial.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been designed for good bioavailability and has been used in rodent models. However, it is critical to conduct preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies to establish the appropriate dosing regimen and to confirm target engagement and selectivity in the tissue of interest.
Troubleshooting Guide
Issue 1: High background or non-specific bands in Western Blots for phospho-c-Jun.
-
Possible Cause: Poor antibody quality, improper buffer conditions, or excessively high concentrations of this compound leading to widespread kinase inhibition.
-
Solution:
-
Validate Antibody: Ensure your primary antibody is specific for the phosphorylated form of c-Jun. Run positive and negative controls (e.g., cells stimulated with a known JNK activator like anisomycin, with and without this compound).
-
Optimize Concentration: Perform a dose-response curve with this compound (e.g., 10 nM to 10 µM) to find the concentration that gives maximal inhibition of phospho-c-Jun with minimal effect on total c-Jun levels.
-
Check Lysis Buffer: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve phosphorylation states.
-
Issue 2: Experimental results are inconsistent or not reproducible.
-
Possible Cause: Compound degradation, inconsistent cell culture conditions, or variable treatment times.
-
Solution:
-
Compound Handling: this compound is stable as a solid at -20°C. In solution (e.g., DMSO), prepare fresh aliquots for each experiment or store at -80°C for no longer than one month to avoid degradation. Avoid repeated freeze-thaw cycles.
-
Standardize Protocols: Ensure cell passage number, confluency, and serum conditions are consistent across all experiments.
-
Time Course Experiment: The kinetics of JNK1 inhibition can vary. Perform a time-course experiment (e.g., 30 min, 1 hr, 4 hr, 12 hr) to determine the optimal treatment duration for your model.
-
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the target kinase JNK1 and key off-target kinases. Data were generated using in vitro radiometric kinase assays.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JNK1) |
| JNK1 | 15 | - |
| JNK2 | 120 | 8x |
| JNK3 | 250 | 16.7x |
| p38α | 1,500 | 100x |
| ERK1 | >10,000 | >667x |
| AKT1 | >10,000 | >667x |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Objective | Recommended Concentration Range | Notes |
| Selective JNK1 Inhibition | 50 - 200 nM | Minimizes off-target effects on JNK2/3 and p38α. |
| Pan-JNK Inhibition | 500 nM - 1 µM | Will inhibit all JNK isoforms. |
| Non-selective/Toxic Range | > 5 µM | Significant p38α inhibition and potential cytotoxicity observed. |
Experimental Protocols
Protocol 1: Western Blotting for JNK1 Activity
This protocol allows for the assessment of this compound efficacy by measuring the phosphorylation of the JNK1 substrate, c-Jun.
-
Cell Culture & Treatment: Plate cells (e.g., HeLa, HEK293) and grow to 80% confluency. Pre-treat with desired concentrations of this compound (or DMSO vehicle control) for 1 hour.
-
Stimulation: Induce the JNK pathway by treating cells with a stimulant (e.g., 10 µg/mL Anisomycin) for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound signaling pathway showing on-target and off-target effects.
Caption: Troubleshooting workflow for managing this compound off-target effects.
Technical Support Center: SMAP2-Dependent Retrograde Transport Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining protocols related to SMAP2-dependent retrograde transport assays. Below you will find detailed experimental methodologies, troubleshooting advice, and frequently asked questions to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of SMAP2 in retrograde transport? A1: SMAP2 (Small ArfGAP 2) is an Arf GTPase-activating protein (GAP) that plays a crucial role in the retrograde trafficking pathway. Specifically, it is involved in the transport of cargo from early/recycling endosomes to the trans-Golgi network (TGN).[1][2][3][4] SMAP2 is recruited to recycling endosomes by the protein evection-2 and is essential for the transport of cargos like the Cholera toxin B subunit (CTxB).[1][3]
Q2: What are common cargo molecules used to study SMAP2-dependent retrograde transport? A2: A widely used cargo is the B subunit of Cholera toxin (CTxB).[1][3][5] After binding to GM1 gangliosides on the plasma membrane, CTxB is internalized and traffics through endosomes to the Golgi apparatus. Its reliance on this pathway makes it an excellent tool for studying disruptions, such as those caused by SMAP2 knockdown. Another model cargo is the TGN38/46 protein.[2][6]
Q3: What is the expected phenotype of a SMAP2 knockdown or knockout in a retrograde transport assay? A3: Depletion of SMAP2 impairs the retrograde transport of cargo from recycling endosomes to the Golgi.[1][3] In a typical assay using fluorescently labeled CTxB, a successful SMAP2 knockdown would result in the accumulation of CTxB in peripheral endosomes and a significant reduction in its accumulation in the perinuclear Golgi region compared to control cells.
Q4: How can I quantify the results of my retrograde transport assay? A4: Quantification is typically performed using fluorescence microscopy and image analysis. The most common method is to measure the colocalization of the fluorescent cargo (e.g., Alexa Fluor 488-CTxB) with a Golgi marker (e.g., GM130 or Giantin). This can be quantified using metrics like Pearson's Correlation Coefficient (PCC), which measures the pixel-by-pixel covariance in the signal levels of the two channels.[2][7] Alternatively, one can measure the fluorescence intensity of the cargo within a defined Golgi region of interest (ROI) versus the total cellular fluorescence. A newer quantitative method involves a split-FP (fluorescent protein) system with CTx adapted for flow cytometry, allowing for high-throughput analysis.[8][9]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key pathways and experimental steps involved in a typical SMAP2-dependent retrograde transport assay.
Troubleshooting Guide
This guide addresses common issues encountered during retrograde transport assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Cargo Signal in Golgi | 1. Inefficient SMAP2 Knockdown: siRNA transfection was suboptimal. | - Validate knockdown efficiency using qPCR or Western Blot before starting the assay.[10][11] Aim for >70% knockdown. - Optimize siRNA concentration and transfection reagent-to-siRNA ratio.[11] |
| 2. Short Cargo Incubation Time: Cargo did not have enough time to reach the Golgi. | - Perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the optimal incubation time for your cell line.[5] | |
| 3. Imaging Issues: Incorrect microscope settings, photobleaching. | - Use an anti-fade mounting medium.[12] - Minimize exposure to the excitation light source.[13] - Ensure correct laser lines and emission filters are used for your fluorophores. | |
| High Background Fluorescence | 1. Autofluorescence: Cells or medium components are naturally fluorescent. | - Use phenol (B47542) red-free medium for live-cell imaging. - Check unstained control cells to assess autofluorescence.[12][13] - If fixing, consider treatment with 0.1% sodium borohydride (B1222165) in PBS.[13] |
| 2. Insufficient Washing: Residual unbound fluorescent cargo or antibodies. | - Increase the number and duration of washing steps after cargo internalization and after antibody incubations.[12][14] | |
| 3. Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies. | - Titrate antibodies to determine the optimal concentration that gives a high signal-to-noise ratio.[14] | |
| No Difference Between Control and SMAP2 Knockdown | 1. SMAP2-Independent Pathway: The cargo may use an alternative retrograde pathway in your specific cell type or condition. | - Confirm the literature supports a SMAP2-dependent pathway for your chosen cargo in your cell line. - Use a positive control for transport inhibition, such as treating cells with Brefeldin A. |
| 2. Poor Knockdown Efficiency: Not enough SMAP2 protein was depleted to cause a phenotype. | - As above, rigorously validate knockdown. Consider using a pool of multiple siRNAs targeting different regions of the SMAP2 mRNA.[15] | |
| 3. Subjective Data Analysis: Visual assessment is not sensitive enough to detect subtle changes. | - Implement quantitative analysis, such as colocalization coefficients (e.g., Pearson's) or intensity measurements in defined ROIs.[2][7] |
Key Experimental Protocol: CTxB Retrograde Transport Assay
This protocol details the steps to assess SMAP2's role in the retrograde transport of Cholera toxin B subunit (CTxB) using siRNA-mediated knockdown and immunofluorescence microscopy.
1. Materials
-
HeLa cells (or other suitable cell line)
-
SMAP2-targeting siRNA and non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Alexa Fluor 488-conjugated Cholera Toxin Subunit B (CTxB-488)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-GM130 (Golgi marker)
-
Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 594 conjugate
-
Nuclear Stain: DAPI
-
Antifade mounting medium
2. Procedure
-
Cell Seeding and siRNA Transfection:
-
Day 1: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
Day 2: Transfect cells with either SMAP2 siRNA or scrambled control siRNA according to the manufacturer's protocol for your chosen transfection reagent.[16] Typically, a final siRNA concentration of 20-50 nM is effective.
-
Parallel Plate: Prepare a separate plate of cells for knockdown validation via qPCR or Western Blot.
-
-
Knockdown Validation (48-72h post-transfection):
-
Lyse cells from the parallel plate and extract RNA or protein.
-
Confirm >70% reduction in SMAP2 mRNA (qPCR) or protein (Western Blot) levels compared to the scrambled control.[11] Proceed with the transport assay only after confirming successful knockdown.
-
-
CTxB Internalization:
-
48-72 hours post-transfection, wash cells twice with cold PBS.
-
Incubate cells with 1 µg/mL CTxB-488 in cold, serum-free medium for 30 minutes on ice to allow binding to the plasma membrane.
-
Wash away unbound CTxB with cold PBS.
-
Add pre-warmed (37°C) complete medium and transfer the plate to a 37°C incubator for 30-60 minutes to allow internalization and retrograde transport.
-
-
Immunofluorescence Staining:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibody (anti-GM130) diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
3. Imaging and Analysis
-
Image Acquisition:
-
Use a confocal microscope to acquire multi-channel images (DAPI for nucleus, Alexa 488 for CTxB, Alexa 594 for Golgi).
-
Use identical acquisition settings (laser power, gain, exposure) for all samples (control vs. knockdown) to ensure comparability.
-
-
Quantitative Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define the Golgi area in each cell as a Region of Interest (ROI) based on the GM130 signal.
-
Method A: Colocalization Analysis: Calculate the Pearson's Correlation Coefficient (PCC) for the CTxB and GM130 channels within the cell. A decrease in PCC in SMAP2 knockdown cells indicates reduced transport to the Golgi.
-
Method B: Intensity Measurement: Measure the mean fluorescence intensity of CTxB-488 within the Golgi ROI. Normalize this to the total CTxB-488 fluorescence intensity of the entire cell. Compare the normalized Golgi intensity between control and knockdown groups.
-
Data Tables
Table 1: Effects of Common Inhibitors on Retrograde Transport
| Inhibitor | Target / Mechanism | Typical Working Concentration | Expected Effect on CTxB Transport to Golgi |
| Brefeldin A (BFA) | Inhibits Arf-GEFs, causing collapse of the Golgi into the ER.[1][17] | 1-10 µg/mL | Blocks accumulation in a distinct Golgi; cargo redistributes to the ER.[6] |
| Nocodazole | Depolymerizes microtubules. | 1-10 µM | Inhibits long-range transport; cargo remains in peripheral vesicles. |
| Retro-2 | Targets Sec16A at ER exit sites, indirectly affecting syntaxin-5 transport.[18] | 10-50 µM | Inhibits retrograde transport from early endosomes to the TGN.[18][19] |
| Thapsigargin | Inhibits the ER Ca2+-ATPase, depleting ER/Golgi calcium stores. | 100-300 nM | Can inhibit BFA-induced retrograde transport from the Golgi to the ER.[20] |
digraph "Troubleshooting_Logic" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
q1 [label="Problem:\nWeak/No Golgi signal for cargo?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
q2 [label="Is the Golgi marker (e.g., GM130)\nstaining correctly?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond];
q3 [label="Was SMAP2 knockdown\nvalidated and >70%?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond];
q4 [label="Did you perform a\ntime-course for uptake?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond];
res1 [label="Troubleshoot IF protocol:\n- Check antibody compatibility\n- Check fixation/permeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
res2 [label="Troubleshoot siRNA protocol:\n- Optimize transfection conditions\n- Test new siRNA sequences", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
res3 [label="Optimize incubation time.\nTransport may be slower/faster\nin your cell line.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
res4 [label="Check imaging parameters:\n- Laser power/gain too low?\n- Photobleaching?\n- Correct filters?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
q1 -> q2 [label="Yes"];
q1 -> res1 [label="No"];
q2 -> q3 [label="Yes"];
q2 -> res1 [label="No"];
q3 -> q4 [label="Yes"];
q3 -> res2 [label="No"];
q4 -> res4 [label="No"];
q4 -> res4 [label="Yes\n(Still no signal)"];
}
<b>Caption: A logic tree for troubleshooting weak cargo signals.
References
- 1. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transport of the cholera toxin B-subunit from recycling endosomes to the Golgi requires clathrin and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brefeldin A redistributes resident and itinerant Golgi proteins to the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative single-cell assay for retrograde membrane traffic enables rapid detection of defects in cellular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholera Toxin as a Probe for Membrane Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. ibidi.com [ibidi.com]
- 15. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. Brefeldin A - Wikipedia [en.wikipedia.org]
- 18. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of retrograde transport protects mice from lethal ricin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Brefeldin A-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum depends on calcium sequestered to intracellular stores - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of SMAP-2 compound in solution
Welcome to the technical support center for the SMAP-2 compound (also known as DT-1154). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound compound?
A1: this compound (Small Molecule Activator of PP2A), also identified as DT-1154, is an orally bioavailable small molecule that activates Protein Phosphatase 2A (PP2A).[1][2] It functions by binding to the PP2A Aα scaffold subunit, inducing conformational changes that activate the phosphatase.[2][3] This activation inhibits multiple oncogenic signaling pathways, making this compound a compound of interest for its anti-cancer properties, particularly in castration-resistant prostate cancer (CRPC) and KRAS-driven tumors.[2][4][5]
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound is the activation of the tumor suppressor protein PP2A.[5] Activated PP2A dephosphorylates various downstream targets involved in cell growth and proliferation. For example, in prostate cancer cells, this compound treatment leads to the dephosphorylation of the Androgen Receptor (AR), promoting its degradation and inhibiting tumor growth.[2][4]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] A solubility of at least 10 mM in DMSO has been reported.[2] For in vivo studies, complex solvent systems are required to maintain solubility upon dilution into aqueous environments.[1][4]
Q4: How should I store this compound solid compound and stock solutions?
A4: Proper storage is critical to maintaining the integrity of the this compound compound. Below are the recommended storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 Months | Protect from light and moisture. |
| 4°C | 6 Months | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months | Aliquot into single-use vials to avoid freeze-thaw cycles.[6] |
| -20°C | 6 Months | Ensure vials are tightly sealed to prevent water absorption by DMSO.[6] | |
| (Data sourced from Probechem).[2] |
Q5: What is the solubility of this compound in different solvent systems?
A5: The solubility of this compound depends heavily on the solvent system. While highly soluble in DMSO, its aqueous solubility is limited. Formulations for in vivo use often employ a combination of solvents to create a stable solution or suspension.
Table 2: Solubility Data for this compound
| Solvent System | Achieved Concentration | Result | Intended Use |
| 100% DMSO | ≥ 10 mM (5.33 mg/mL) | Clear Solution | Stock Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL (14.08 mM) | Clear Solution | In vivo |
| 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL (14.08 mM) | Clear Solution | In vivo (use with caution for dosing > 0.5 month) |
| N,N-Dimethylacetamide (DMA), Kolliphor® HS-15 (Solutol), diH₂O | Not specified | Solution | In vivo (Pharmacodynamic study) |
| (Data sourced from MedchemExpress and Sangodkar J, et al.[1][4]) |
Troubleshooting Guide: Stability in Solution
This guide addresses common issues related to the stability of this compound in solution, helping you to identify causes and implement effective solutions.
Q6: My this compound compound precipitated immediately after I diluted my DMSO stock into an aqueous buffer or cell culture medium. What should I do?
A6: This is a common issue known as solvent-shift precipitation, which occurs when a compound that is soluble in a strong organic solvent (like DMSO) is diluted into an aqueous solution where its solubility is much lower.[6][7]
-
Potential Causes:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous medium is higher than its solubility limit.
-
Rapid Solvent Polarity Change: Adding the DMSO stock too quickly to the aqueous medium causes the compound to crash out of solution before it can be properly dispersed.[6]
-
Temperature Shift: Moving the compound from a room temperature stock solution to a warmer (e.g., 37°C) or colder medium can affect its solubility.[6]
-
-
Recommended Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound.
-
Modify Dilution Method: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring. This gradual introduction can help prevent immediate precipitation.[6]
-
Pre-warm the Medium: Before adding the compound, ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C).[6]
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a small volume of medium and then into the final volume, to lessen the solvent shock.
-
Consider Solubilizing Excipients: For challenging applications, the use of solubilizing agents like PEG300 or Tween-80, as indicated in the in vivo formulations, may be necessary.[1]
-
Q7: I observe that my prepared this compound working solution loses its effectiveness in my cell-based assays over a few days. Why is this happening?
A7: A gradual loss of activity suggests that the this compound compound may be degrading or aggregating in your aqueous working solution.
-
Potential Causes:
-
Chemical Degradation: The compound may be susceptible to hydrolysis (reaction with water) or oxidation, especially when stored in aqueous buffers at non-optimal pH or temperature for extended periods.[8][9]
-
Aggregation: Over time, individual molecules of this compound may begin to stick together to form inactive aggregates. This can be influenced by factors like concentration, pH, salt concentration, and temperature.[10]
-
Adsorption to Surfaces: The compound may adsorb to the surfaces of plasticware (e.g., tubes, plates), reducing its effective concentration in the solution.
-
-
Recommended Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing dilute aqueous solutions.
-
Optimize Buffer Conditions: If storage in an aqueous buffer is unavoidable, ensure the pH is optimal for stability (typically near physiological pH, but this must be determined empirically).[11]
-
Minimize Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock into single-use volumes to prevent degradation that can occur with repeated freezing and thawing.[6][12]
-
Store Properly: Keep all solutions, including stocks and working dilutions, protected from light and at the recommended temperatures.
-
Q8: My this compound solution appears cloudy or contains visible particles. How should I proceed?
A8: A cloudy solution or the presence of particulates indicates either precipitation or aggregation. Using such a solution will lead to inaccurate and unreliable results.
-
Potential Causes:
-
Precipitation: As discussed in Q6, this is often due to poor solubility in the chosen solvent system.
-
Aggregation: The compound is forming non-covalent oligomers that are large enough to scatter light or be visible.[13]
-
Contamination: Microbial contamination can also cause turbidity in cell culture media.[6]
-
-
Recommended Solutions:
-
Initial Troubleshooting: Try gently warming the solution and sonicating it in a water bath to see if the compound will redissolve.[1] This is often effective for reversing precipitation.
-
Microscopic Examination: Place a small drop of the solution on a microscope slide to distinguish between amorphous precipitate and potential microbial contamination.[6]
-
Filtration (Use with Caution): For precipitated solutions, you can filter the solution through a 0.22 µm syringe filter to remove the undissolved compound. Crucially, you must then re-determine the concentration of the filtered solution (e.g., by UV-Vis spectrophotometry or HPLC) as it will be lower than the intended concentration.
-
When to Discard: If sonication and warming do not resolve the issue, or if aggregation is suspected, it is best to discard the solution and prepare a new one, addressing the potential causes (e.g., lowering concentration, changing dilution method).
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for typical in vitro experiments.
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound powder required (Molecular Weight: 532.58 g/mol ). For 1 mL of a 10 mM stock, you will need 5.33 mg. b. Add the appropriate volume of anhydrous DMSO to the vial of pre-weighed this compound powder. c. Vortex thoroughly until the powder is completely dissolved. If needed, sonicate the vial in a water bath for 5-10 minutes.
-
Storage of Stock Solution: a. Aliquot the 10 mM stock solution into single-use, tightly sealed vials. b. Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
-
Preparation of Working Solution for Cell Culture: a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform a serial dilution. For example, to achieve a 10 µM final concentration in 10 mL of medium, you could first dilute 2 µL of the 10 mM stock into 198 µL of medium (creating a 100 µM intermediate solution). d. Add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of medium while gently swirling the flask or plate. This ensures the final DMSO concentration is low (e.g., ≤0.1%) to avoid solvent toxicity. e. Use the final working solution immediately.
Protocol 2: General Method for Assessing this compound Stability by HPLC
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to quantify the amount of intact this compound over time, which is a key stability-indicating assay.[14]
-
Prepare Stability Samples: a. Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the solution of interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture medium). b. Dispense the solution into multiple vials, representing different time points (e.g., 0, 2, 4, 8, 24, 48 hours). c. Store the vials under the desired experimental conditions (e.g., 37°C incubator).
-
HPLC Analysis: a. At each time point, take one vial and inject a fixed volume (e.g., 10 µL) onto the HPLC system. b. HPLC Conditions (Example - to be optimized for this compound):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with a low percentage of B, increasing linearly to a high percentage of B over 10-15 minutes to elute the compound and any potential degradation products.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where this compound has maximum absorbance (to be determined by a UV scan).
-
Data Analysis: a. The concentration of this compound at time zero (T=0) is considered 100%. b. At each subsequent time point, integrate the peak area corresponding to the intact this compound. c. Calculate the percentage of this compound remaining relative to the T=0 sample. d. Plot the percentage of this compound remaining versus time. This allows for the determination of the compound's half-life under the tested conditions. New peaks appearing in the chromatogram over time may represent degradation products.
Diagrams
Caption: this compound signaling pathway in cancer cells.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound stability in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (DT-1154, DBK1154) | PP2A activator | Probechem Biochemicals [probechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. researchgate.net [researchgate.net]
- 12. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting SMAP2 Immunoprecipitation
Welcome to the technical support center for SMAP2 immunoprecipitation (IP) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on addressing low protein yield.
Frequently Asked Questions (FAQs)
Q1: What is SMAP2, and why is its immunoprecipitation challenging?
SMAP2 (Small ArfGAP2) is a GTPase-activating protein involved in clathrin-dependent retrograde transport from early endosomes to the trans-Golgi network (TGN).[1] Its localization to both the cytoplasm and specific membrane compartments (early endosomes and TGN) can make efficient and specific extraction for immunoprecipitation challenging.[1] The choice of lysis buffer is critical to ensure the protein is solubilized from its membrane-associated locations without disrupting the antibody-epitope interaction.
Q2: What are the most critical factors for a successful SMAP2 IP experiment?
The success of a SMAP2 IP experiment hinges on three primary factors:
-
Antibody Specificity and Affinity: Using an antibody validated for IP with high affinity for SMAP2 is crucial.
-
Lysis Buffer Composition: The buffer must effectively solubilize SMAP2 from its cellular compartments while preserving the integrity of the epitope recognized by the antibody.
-
Sufficient Protein Expression: The target cell line or tissue must express SMAP2 at a level detectable by immunoprecipitation and subsequent downstream analysis.
Q3: How can I determine the expression level of SMAP2 in my cell line?
Before starting an IP experiment, it is highly recommended to perform a western blot on the whole-cell lysate of your chosen cell line to confirm the expression of SMAP2. Several commercially available antibodies are suitable for western blotting of SMAP2.[2][3] Some studies have shown SMAP2 expression in cell lines such as A549, HCC827, and MCF-7.[4]
Troubleshooting Guide for Low SMAP2 Yield
This section provides a question-and-answer guide to troubleshoot low yield in your SMAP2 immunoprecipitation experiments.
Problem Area 1: Insufficient SMAP2 in the Lysate
Q: My final IP sample shows a very weak or no SMAP2 signal. How can I increase the amount of SMAP2 in my starting lysate?
A: Low protein in the final eluate often starts with insufficient protein in the initial lysate. Here are several factors to consider:
-
Cell Lysis Inefficiency: SMAP2 is associated with membrane structures. Your lysis buffer may not be stringent enough to release it.
-
Recommendation: Start with a non-ionic detergent-based buffer like NP-40 or Triton X-100, which are generally milder and preserve protein-protein interactions.[5][6][7] A commonly used buffer for membrane-associated proteins is RIPA buffer, but its harshness can sometimes disrupt antibody binding.[6][7] Optimization of the detergent concentration may be necessary.
-
-
Low Endogenous Expression: The chosen cell line may have low endogenous expression of SMAP2.
-
Recommendation: Confirm SMAP2 expression via western blot before proceeding with IP. If expression is low, consider using a larger quantity of starting material (more cells) or using a cell line known to have higher SMAP2 expression.[4]
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Recommendation: Always supplement your lysis buffer with a fresh protease inhibitor cocktail immediately before use.[6] Keep samples on ice or at 4°C throughout the entire procedure.
-
Problem Area 2: Inefficient Immunoprecipitation (Antibody and Bead Performance)
Q: I've confirmed SMAP2 is in my lysate, but the IP yield is still low. What could be wrong with the IP step itself?
A: This points to issues with the antibody-antigen interaction or the capture by the beads.
-
Suboptimal Antibody Concentration: Too little antibody will result in incomplete capture of SMAP2, while too much can lead to increased non-specific binding.
-
Recommendation: Perform an antibody titration experiment to determine the optimal concentration for your specific experimental conditions.
-
-
Poor Antibody Affinity/Specificity for IP: An antibody that works well in western blotting may not be suitable for immunoprecipitation where it needs to recognize the native protein.
-
Inefficient Antibody-Bead Binding: The choice of protein A or protein G beads depends on the species and isotype of your primary antibody.
-
Recommendation: Ensure your beads have a high affinity for your specific antibody isotype. For example, Protein A beads are generally recommended for rabbit polyclonal antibodies.
-
Data Presentation: Optimizing Experimental Conditions
The following tables provide starting points for optimizing your SMAP2 IP protocol. It is crucial to empirically determine the optimal conditions for your specific antibody, cell type, and experimental setup.
Table 1: Lysis Buffer Composition Comparison
| Lysis Buffer Component | RIPA Buffer (Harsher) | NP-40 Buffer (Milder) | Recommended Starting Point for SMAP2 |
| Primary Detergent | 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS | 1% NP-40 (or Triton X-100) | 1% NP-40 |
| Salts | 150 mM NaCl | 150 mM NaCl | 150 mM NaCl |
| Buffer | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, pH 7.5 |
| Chelating Agent | 1 mM EDTA | 1 mM EDTA | 1 mM EDTA |
| Additives | Protease Inhibitor Cocktail | Protease Inhibitor Cocktail | Protease Inhibitor Cocktail |
| Best For | Solubilizing hard-to-extract nuclear and membrane proteins. | Preserving protein-protein interactions. | Solubilizing SMAP2 while preserving epitope integrity. |
Table 2: Antibody Titration for Immunoprecipitation
| Antibody Amount (per 1 mg of lysate) | Expected SMAP2 Recovery | Potential Issues |
| 0.5 - 1.0 µg | Low | Incomplete capture of target protein. |
| 2.0 - 5.0 µg (Recommended Start) | Optimal | Good balance of yield and specificity. |
| > 5.0 µg | High background | Increased non-specific binding to beads and other proteins. |
Experimental Protocols
Detailed Protocol for SMAP2 Immunoprecipitation
This protocol is a starting point and may require optimization.
1. Cell Lysis a. Culture cells to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with fresh protease inhibitor cocktail) to the plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. Pre-clearing the Lysate (Optional but Recommended) a. To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 2,500 x g for 3 minutes at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
3. Immunoprecipitation a. Add the optimal amount of anti-SMAP2 antibody (e.g., 2-5 µg) to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30 µL of a 50% slurry of Protein A/G beads. d. Incubate on a rotator for 1-2 hours at 4°C.
4. Washing a. Centrifuge the tubes at 2,500 x g for 3 minutes at 4°C to pellet the beads. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold IP Lysis Buffer. d. Repeat the centrifugation and wash steps two more times for a total of three washes.
5. Elution a. After the final wash, carefully remove all supernatant. b. Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody. d. Centrifuge at 14,000 x g for 1 minute. e. The supernatant contains your immunoprecipitated SMAP2, ready for SDS-PAGE and western blot analysis.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in a SMAP2 immunoprecipitation experiment.
Troubleshooting Logic for Low Yield
Caption: A decision tree to guide troubleshooting of low yield in SMAP2 immunoprecipitation.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omnimabs.com [omnimabs.com]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. fortislife.com [fortislife.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage and Treatment Schedule for SMAP-2 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and treatment schedule for the in vivo use of SMAP-2, a small molecule activator of Protein Phosphatase 2A (PP2A).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that allosterically activates the serine/threonine phosphatase PP2A.[1][2] PP2A is a tumor suppressor that is often inactivated in various cancers.[1][3] By binding to the scaffolding Aα subunit of PP2A, this compound induces a conformational change that enhances its phosphatase activity.[1][3] This leads to the dephosphorylation and subsequent downregulation of key oncogenic signaling proteins, including Akt, ERK, and c-MYC, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][4]
Q2: What is a recommended starting dose for in vivo experiments with this compound?
A2: Based on published preclinical studies in mouse xenograft models, effective doses of this compound have ranged from 15 mg/kg to 100 mg/kg, administered orally.[1][5] The optimal starting dose will depend on the specific cancer model, the route of administration, and the experimental endpoints. It is highly recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is orally bioavailable.[5][6] For oral gavage, it has been formulated in a homogenous suspension. Common vehicles used include:
-
A solution of N,N-Dimethylacetamide (DMA), Kolliphor® HS-15 (Solutol), and deionized water.[1] It is crucial to ensure the compound is fully dissolved or in a homogenous suspension before administration. The formulation should be prepared fresh for each use.
Q4: What are the expected anti-tumor effects of this compound in vivo?
A4: In various preclinical cancer models, this compound has been shown to significantly inhibit tumor growth and induce apoptosis.[1][5][6][7] It has demonstrated efficacy comparable to standard-of-care agents like enzalutamide (B1683756) in castration-resistant prostate cancer models.[1][2] Treatment with this compound has also been associated with a reduction in the phosphorylation of downstream targets of PP2A, such as ERK, in tumor tissues.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition | Suboptimal Dose: The administered dose may be too low for the specific tumor model. | Conduct a dose-escalation study to determine the Minimum Effective Dose (MED). |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. | Ensure the compound is fully dissolved or in a homogenous suspension. Consider trying an alternative vehicle composition.[1] | |
| Rapid Metabolism: The compound may be cleared too quickly in the chosen animal model. | Increase the dosing frequency (e.g., from once daily to twice daily).[1] | |
| Resistant Tumor Model: The specific cancer cell line may have intrinsic resistance mechanisms. | Confirm in vitro sensitivity of the cell line to this compound before initiating in vivo studies. | |
| Unexpected Toxicity (e.g., weight loss, lethargy) | High Dose: The administered dose may be above the Maximum Tolerated Dose (MTD). | Perform a dose-ranging study to identify the MTD.[1] Monitor animal body weight and overall health daily.[1] |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | Include a vehicle-only control group to assess its tolerability. | |
| Improper Administration: Incorrect oral gavage technique can cause distress or injury. | Ensure proper training and technique for oral gavage. | |
| Variability in Tumor Growth | Inconsistent Cell Implantation: Variation in the number or viability of injected cells. | Standardize the cell preparation and injection procedure. Ensure high cell viability (>95%). |
| Animal Health: Underlying health issues in some animals can affect tumor growth. | Use healthy, age-matched animals from a reputable supplier. | |
| Inconsistent Dosing: Variations in the preparation or administration of this compound. | Prepare the formulation fresh and ensure accurate dosing for each animal. |
Quantitative Data Summary
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Cancer Type | Animal Model | This compound Dose and Schedule | Formulation | Key Findings | Reference |
| Castration-Resistant Prostate Cancer | SCID mice with LNCaP/AR xenografts | 30 mg/kg or 100 mg/kg, BID, oral gavage | 0.1% Tween-80, 0.5% NaCMC in dH₂O | Significant inhibition of tumor formation, comparable to enzalutamide. | [1][2] |
| Pancreatic Cancer | NSG mice with PANC89 cell xenografts | 15 mg/kg, daily (6 days/week), oral gavage | Not specified | Decreased tumor growth and tumor weight. | [5] |
| KRAS-Mutant Lung Cancer | Nude mice with H358 xenografts | 5 mg/kg, BID, oral gavage | Not specified | Significant inhibition of tumor growth and induction of apoptosis. | [6][7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Culture the desired cancer cell line (e.g., LNCaP for prostate cancer) under standard conditions until 80-90% confluency.
-
Harvest cells using trypsinization and wash with sterile PBS.
-
Perform a cell count and viability assessment (viability should be >95%).
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 5 x 10⁶ cells in 100 µL). Keep the cell suspension on ice.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., 6-8 week old male SCID or nude mice).
-
Anesthetize the mouse using an approved anesthetic (e.g., isoflurane).
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
Monitor the animals until they recover from anesthesia.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor animal health and body weight daily.
-
Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation and vehicle control fresh on each day of dosing.
-
A common formulation is 0.1% Tween-80 and 0.5% NaCMC in deionized water.[1][2]
-
Administer the specified dose of this compound or vehicle via oral gavage according to the planned schedule (e.g., once or twice daily).
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), humanely euthanize the mice.
-
Excise the tumors and record their weight.
-
Tumor tissue can be fixed in formalin for immunohistochemistry (e.g., for p-ERK or Ki-67) or snap-frozen in liquid nitrogen for Western blot analysis or other molecular assays.[1]
-
Visualizations
Caption: this compound activates PP2A, leading to the inhibition of oncogenic pathways and promoting anti-tumor effects.
Caption: A typical workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: A logical workflow for determining the optimal in vivo dose of this compound.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. JCI - A SMAP in the face for cancer [jci.org]
- 4. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cloning SMAP2 Deletion Mutants
Welcome to the technical support center for cloning SMAP2 deletion mutants. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the initial PCR amplification of my SMAP2 deletion construct. What are the common causes?
A1: PCR amplification issues are common in site-directed mutagenesis. Here are a few potential reasons for failure:
-
Suboptimal Primer Design: Primers for deletion mutagenesis need to be carefully designed. They should have sufficient length (typically 25-45 nucleotides) for stable annealing and a melting temperature (Tm) approximately 10°C higher than the extension temperature. The mutation or deletion site should be flanked by at least 10-15 complementary bases on each side.[1] It is also recommended that primers terminate in a G or C residue for better stability.
-
High GC Content or Secondary Structures: The SMAP2 gene, like many others, may contain regions of high GC content or complex secondary structures that can impede polymerase progression. Using a high-fidelity polymerase with proofreading activity and a GC enhancer in your PCR mix can help overcome this.
-
Incorrect PCR Conditions: The annealing temperature and extension time are critical. An annealing temperature that is too low can lead to non-specific binding, while one that is too high can prevent primer annealing. The extension time must be sufficient for the polymerase to amplify the entire plasmid, especially for large plasmids.
Q2: After successful PCR, I am getting few to no colonies upon transformation. What could be the issue?
A2: Low transformation efficiency is a frequent bottleneck. Consider the following:
-
Inefficient Ligation: If you are using a ligation-based method, the efficiency of this step is paramount. Ensure your vector is completely digested and dephosphorylated to prevent re-ligation. The molar ratio of insert to vector is also critical and may require optimization.
-
Toxicity of SMAP2 Expression: SMAP2 is involved in vesicle trafficking, a fundamental cellular process.[2][3][4][5] Leaky expression of a truncated or modified SMAP2 protein from your plasmid in E. coli could be toxic, leading to cell death or slow growth.[6][7][8][9]
-
Competent Cell Efficiency: The transformation efficiency of your competent cells might be low. It is always a good practice to perform a positive control transformation with a known plasmid to check the competency of your cells.
Q3: I have obtained colonies, but sequencing reveals that the desired deletion is not present. Why is this happening?
A3: This is a common outcome, often due to the selection of parental, undigested plasmid.
-
Incomplete Digestion of Template DNA: The original (parental) plasmid DNA used as a template for PCR must be eliminated. Many site-directed mutagenesis kits use the DpnI enzyme, which specifically digests methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact. Ensure your DpnI digestion is complete.
-
Contamination: Contamination of your PCR reaction with the original plasmid can also lead to the recovery of parental clones.
-
Plasmid Recombination: In some cases, recombination events within the E. coli host can revert the mutation. Using a recombination-deficient E. coli strain (e.g., recA-) can mitigate this issue.
Troubleshooting Guides
Problem 1: Poor PCR Amplification of the Deletion Construct
Symptoms:
-
No PCR product observed on an agarose (B213101) gel.
-
Faint or smeared PCR product.
-
Multiple, non-specific PCR bands.
| Potential Cause | Recommended Solution |
| Primer Design | - Ensure primers are 25-45 nucleotides in length with a Tm ~10°C above the extension temperature.[1]- The deletion site should be flanked by 10-15 bp of complementary sequence.[1]- Use online primer design tools to check for hairpins, self-dimers, and hetero-dimers. |
| GC-Rich Regions/Secondary Structure | - Use a high-fidelity polymerase with 3'-5' proofreading activity.- Add a PCR enhancer to the reaction mix (e.g., DMSO, betaine).- Increase the denaturation temperature and time. |
| PCR Cycling Conditions | - Optimize the annealing temperature using a gradient PCR.- Ensure the extension time is sufficient for the entire plasmid length (typically 30-60 seconds per kb).- Increase the number of PCR cycles if the product is faint. |
| Template DNA Quality | - Use high-quality, purified plasmid DNA as a template.- Verify the concentration and purity of the template DNA. |
Problem 2: Low or No Colony Yield After Transformation
Symptoms:
-
Significantly fewer colonies on the experimental plate compared to the positive control.
-
No colonies on the experimental plate.
| Potential Cause | Recommended Solution |
| SMAP2 Toxicity | - Use a tightly regulated expression vector to minimize basal expression.- Transform into a host strain that reduces leaky expression (e.g., containing the lacIq repressor).- Incubate plates at a lower temperature (e.g., 30°C) to slow down protein expression.[10] |
| Inefficient Ligation/Assembly | - Confirm complete digestion of the vector and insert.- Optimize the vector:insert molar ratio.- For inverse PCR methods, ensure complete phosphorylation of the 5' ends for ligation. |
| Poor Competent Cell Quality | - Use commercially available high-efficiency competent cells.- Perform a control transformation with a supercoiled plasmid to verify transformation efficiency. |
| Antibiotic Issues | - Use fresh antibiotic plates.- Confirm the correct antibiotic and concentration are being used for your vector. |
Problem 3: Recovered Clones Do Not Contain the Desired Deletion
Symptoms:
-
Sequencing results show the wild-type SMAP2 sequence.
-
Restriction digest of the miniprepped plasmid does not show the expected band shift.
| Potential Cause | Recommended Solution |
| Incomplete Parental Template Removal | - Increase the DpnI digestion time and/or the amount of enzyme used.- Ensure the template plasmid was isolated from a dam+ E. coli strain for DpnI sensitivity. |
| Contamination | - Use filter tips and dedicated PCR workstations to prevent contamination.- Run a no-template control in your PCR to check for contamination. |
| High Background of Non-recombinant Vector | - Ensure complete digestion of the vector if using a traditional cloning approach.- Dephosphorylate the vector to prevent self-ligation. |
| Recombination in Host | - Use a recA-deficient E. coli strain for transformation and plasmid propagation. |
Experimental Protocols
Detailed Methodology for PCR-Based Deletion Mutagenesis (Inverse PCR)
This protocol is a general guideline for creating a deletion within the SMAP2 gene cloned into a plasmid vector.
-
Primer Design:
-
Design two primers that anneal back-to-back at the desired deletion site.
-
The 5' ends of the primers will be adjacent to each other, and the 3' ends will point away from each other, directing amplification of the entire plasmid minus the desired deletion region.
-
Ensure the primers have a 15 bp overlap at their 5' ends to facilitate plasmid recircularization.[11]
-
The primers should have a melting temperature (Tm) calculated for the complementary region to the template.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase.
-
Use 10-100 ng of the parental SMAP2 plasmid as a template.
-
Cycling conditions:
-
Initial denaturation: 98°C for 30 seconds.
-
25-30 cycles of:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 55-65°C for 15 seconds (optimize with a gradient).
-
Extension: 72°C for 30-60 seconds per kb of plasmid length.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
PCR Product Analysis:
-
Run a small aliquot of the PCR product on an agarose gel to confirm amplification of a linear product of the expected size.
-
-
Template Digestion and Ligation/Assembly:
-
Add DpnI restriction enzyme directly to the PCR product to digest the methylated parental plasmid. Incubate at 37°C for 1-2 hours.
-
For blunt-ended fragments, phosphorylate the 5' ends using T4 Polynucleotide Kinase (PNK).
-
Ligate the linear, amplified DNA to recircularize the plasmid using T4 DNA ligase. Alternatively, use a Gibson Assembly or In-Fusion cloning kit for seamless cloning.[12]
-
-
Transformation:
-
Transform the ligated product into high-efficiency competent E. coli.
-
Plate on selective media containing the appropriate antibiotic.
-
Incubate overnight at 37°C (or 30°C if toxicity is suspected).
-
-
Screening and Sequencing:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Screen for the desired deletion by restriction digest and/or colony PCR.
-
Confirm the deletion and the integrity of the rest of the SMAP2 sequence by Sanger sequencing.
-
Visualizations
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deciphergenomics.org [deciphergenomics.org]
- 5. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview on the expression of toxic gene products in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of highly toxic genes in E. coli: special strategies and genetic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis [takarabio.com]
- 12. genscript.com [genscript.com]
Technical Support Center: Mitigating CNS Effects of Early SMAP Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with early-stage Small Molecule Activator of Pathway (SMAP) compounds. The focus is on identifying, understanding, and mitigating undesirable central nervous system (CNS) effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons our early SMAP compounds might be causing CNS side effects?
A1: CNS side effects typically arise from two primary sources:
-
Unintended Blood-Brain Barrier (BBB) Penetration: The compound may possess physicochemical properties (e.g., high lipophilicity, low polar surface area) that allow it to cross the highly selective BBB, which normally protects the brain from systemic substances.[1][2] Once in the brain, the compound can interact with unintended targets. It is estimated that over 98% of small molecule drugs do not cross the BBB, making unintended entry a significant issue.[3]
-
Off-Target Activity: The SMAP compound, even at low concentrations, might bind to and modulate the activity of CNS-specific receptors, ion channels, or enzymes that are structurally related to its intended target. This can disrupt normal neuronal signaling and lead to observable side effects.[4][5]
Q2: What are the primary strategic approaches to reduce the CNS exposure of a promising SMAP compound?
A2: There are several medicinal chemistry and drug design strategies to limit CNS penetration:
-
Increase Polar Surface Area (PSA) or Introduce Ionizable Groups: Modifying the molecule to be more polar and less lipophilic can significantly reduce its ability to passively diffuse across the lipid-rich BBB.[6][7]
-
Design as a P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter highly expressed at the BBB that actively pumps substrates out of the brain.[8][9] Designing your compound to be recognized and transported by P-gp is an effective strategy to minimize CNS exposure.[6][7]
-
Reduce Hydrogen Bonding: While seemingly counterintuitive, reducing the number of hydrogen bond donors can sometimes decrease BBB penetration by altering the molecule's desolvation energy.[7]
-
Increase Molecular Weight: Larger molecules (generally > 500 Da) tend to have more difficulty crossing the BBB.[10]
Troubleshooting Guides
Problem 1: My lead SMAP compound is highly potent on its target but is causing seizures in our rodent model. How do I troubleshoot this?
Answer: This scenario requires a systematic approach to determine the cause and devise a mitigation strategy. The goal is to understand if the seizures are due to exaggerated on-target activity in the brain or an off-target effect.
Troubleshooting Workflow: Investigating In Vivo Neurotoxicity
Caption: A logical workflow for troubleshooting CNS side effects.
Step 1: Quantify CNS Exposure. The first critical step is to determine if, and how much of, the compound is entering the brain. The key parameter is the unbound brain-to-plasma concentration ratio (Kp,uu) .[11] This value corrects for plasma and brain tissue binding and provides a true measure of the compound's ability to cross the BBB. A Kp,uu > 0.3 in rats is generally considered indicative of adequate CNS penetration.[9][12]
| Parameter | Interpretation | Implication for Seizures |
| Kp,uu < 0.1 | Low BBB Penetration / Active Efflux | Seizures are less likely due to direct brain action. Consider peripheral metabolites or indirect effects. |
| 0.1 < Kp,uu < 1.0 | Moderate BBB Penetration | The compound is entering the brain. Seizures could be on- or off-target. Active efflux may be present if Kp,uu is significantly below 1.[13] |
| Kp,uu ≈ 1.0 | Passive Diffusion | The compound freely crosses the BBB. Seizures are likely a direct effect. |
| Kp,uu > 1.0 | Active Influx | The compound is actively transported into the brain. Seizures are very likely a direct effect. |
Step 2: Screen for Off-Target Activity. If Kp,uu confirms brain penetration, the next step is to screen the compound against a panel of known CNS targets (e.g., receptors, ion channels) that are implicated in seizure activity. A typical screening panel might include GABA-A receptors, glutamate (B1630785) receptors (NMDA, AMPA), and various voltage-gated ion channels.
| Target Example | Potential Effect of Modulation |
| GABA-A Receptor | Antagonism can be pro-convulsant |
| NMDA Receptor | Agonism can be pro-convulsant |
| Voltage-Gated Sodium Channels | Agonism can be pro-convulsant |
Step 3: Mitigate Based on Findings.
-
If a pro-convulsant off-target is identified: A medicinal chemistry effort should be initiated to modify the SMAP compound's structure to eliminate the off-target activity while retaining on-target potency (Structure-Activity Relationship, SAR).
-
If no relevant off-target is found: The seizures are likely due to on-target activity in the brain. The mitigation strategy should then focus on reducing BBB penetration through structural modifications.[6][7]
Problem 2: Our SMAP compound appears to be a substrate for the P-glycoprotein (P-gp) efflux transporter in our in vitro assay, but we still see CNS effects in vivo. Why is there a discrepancy?
Answer: This is a common challenge. While being a P-gp substrate is a good strategy to limit CNS exposure, several factors can lead to this in vitro-in vivo disconnect:
-
Saturation of P-gp: At higher doses, the concentration of the compound at the BBB might exceed the transporter's capacity (Km), leading to "spillover" into the brain.
-
Low Passive Permeability: If a compound has very low intrinsic passive permeability, even if it's a P-gp substrate, the in vitro cell monolayer assay might produce a false negative or an underestimated efflux ratio.[8] In such cases, an inside-out membrane vesicle assay can be a useful alternative.[8]
-
Involvement of Other Transporters: While P-gp is a major efflux transporter, others like Breast Cancer Resistance Protein (BCRP) also play a role.[9] Your compound might not be a substrate for these other transporters.
-
Brain-Penetrant Metabolites: A peripherally-restricted parent compound could be metabolized into a new chemical entity that is no longer a P-gp substrate and can freely enter the brain.
To investigate, you should:
-
Conduct a dose-response study in vivo: Determine if the CNS effects are dose-dependent, which might suggest transporter saturation.
-
Perform a P-gp inhibition study: Co-administer your SMAP compound with a known P-gp inhibitor (e.g., Elacridar). A significant increase in brain exposure (Kp,uu) and/or exacerbated CNS effects would confirm that P-gp efflux is significant in vivo.[8]
-
Characterize the metabolite profile: Analyze plasma and brain samples to identify any major metabolites and assess their potential to cross the BBB.
Key Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment (MDCK-MDR1 Assay)
This assay determines if a compound is a substrate of the human P-gp efflux transporter using a polarized monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (the gene for P-gp).[8][9]
Objective: To calculate the Efflux Ratio (ER) of a SMAP compound. An ER > 2 typically classifies the compound as a P-gp substrate.[10]
Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells onto a semi-permeable Transwell® insert and culture until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER).[10]
-
Assay Setup:
-
The assay measures transport in two directions: Apical (A) to Basolateral (B) and Basolateral (B) to Apical (A).
-
Prepare dosing solutions of the SMAP compound in a suitable transport buffer.
-
-
Transport Experiment:
-
For A-to-B transport, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For B-to-A transport, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates (e.g., for 1-2 hours at 37°C).
-
-
Sample Analysis: At the end of the incubation, take samples from both chambers and analyze the concentration of the SMAP compound using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
Experimental Workflow: P-gp Substrate Assay
Caption: Workflow for determining if a compound is a P-gp substrate.
Protocol 2: Neuronal Viability/Cytotoxicity Assay
This assay assesses whether a SMAP compound is directly toxic to neuronal cells.
Objective: To determine the concentration at which a SMAP compound reduces neuronal viability by 50% (EC50).
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., human iPSC-derived neurons, SH-SY5Y) in 96-well or 384-well plates and allow them to differentiate and form neurite networks.[14][15]
-
Compound Treatment: Prepare serial dilutions of the SMAP compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine) wells.[15]
-
Incubation: Incubate the cells with the compound for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a validated method to measure cell viability. Common methods include:
-
ATP Quantification (e.g., CellTiter-Glo®): Measures the ATP content of viable, metabolically active cells.[16] The luminescent signal is directly proportional to the number of viable cells.[16]
-
MTS/MTT Assay: Measures the metabolic reduction of a tetrazolium salt by viable cells into a colored formazan (B1609692) product.[16][17]
-
Live/Dead Staining (e.g., Calcein AM/Ethidium Homodimer-1): A fluorescence microscopy-based method that simultaneously stains live cells green and dead cells red.[16][18]
-
-
Data Analysis:
-
Normalize the signal from compound-treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
References
- 1. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 2. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. simbecorion.com [simbecorion.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-gp Substrate Identification | Evotec [evotec.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neuroproof.com [neuroproof.com]
- 17. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: SMAP-2 Derivatives in Cancer Cell Lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Small Molecule Activators of Protein Phosphatase 2A (SMAP-2) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound derivatives in cancer cells?
A1: this compound derivatives are re-engineered tricyclic sulfonamides that function as allosteric activators of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] By binding directly to the PP2A Aα scaffold subunit, SMAPs induce conformational changes that activate the PP2A holoenzyme.[2][3] This activation leads to the dephosphorylation of multiple oncogenic substrate proteins, thereby inhibiting signaling pathways that drive tumor growth.[1][3]
Q2: Which signaling pathways are most affected by this compound treatment?
A2: The effects of this compound are broad due to the wide range of PP2A substrates. Key pathways inhibited include:
-
Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer (CRPC), SMAPs induce dephosphorylation of the androgen receptor, leading to its degradation and inhibiting AR-driven gene expression.[1]
-
KRAS/MAPK Signaling: In KRAS-mutant lung cancers, SMAPs have been shown to decrease the phosphorylation of ERK, a key downstream effector in the MAPK pathway, leading to reduced proliferation and apoptosis.[3][4]
Q3: What are the typical outcomes of treating sensitive cancer cell lines with this compound?
A3: In sensitive cancer cell lines, treatment with this compound and other potent SMAPs typically results in decreased cell viability, reduced clonogenicity, and the induction of caspase-dependent apoptosis.[1][3][4] At the molecular level, this is accompanied by the dephosphorylation of key oncogenic proteins.[1][3]
Q4: How does the potency of this compound compare to first-generation SMAPs?
A4: this compound was developed as a second-generation compound with a cyclic linker variation. This structural modification was designed to increase bioavailability and on-target potency while reducing off-target effects.[1] As a result, this compound has demonstrated increased potency in several cancer cell lines compared to earlier SMAP compounds.[1]
Q5: Can resistance to this compound derivatives develop?
A5: Yes, resistance is possible. Studies have shown that mutations in the SMAP-binding site of the PP2A A subunit can confer resistance to SMAP-induced tumor suppression, confirming that PP2A is the primary cellular target.[2][5]
Troubleshooting Guides
Issue 1: Low or No Observed Cytotoxicity in Cancer Cell Lines
Question: I am treating my cancer cell line with a this compound derivative, but I am not observing the expected decrease in cell viability. What could be the cause?
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | The effective concentration of this compound can vary significantly between cell lines. Verify that the concentration used is appropriate for your specific cell line by performing a dose-response curve. Refer to the table below for concentrations used in published studies. |
| Cell Line Insensitivity | Not all cancer cell lines are sensitive to PP2A activation. Prostate and KRAS-mutant lung cancer lines are among the most sensitive.[1][3] Consider testing a positive control cell line known to be sensitive (e.g., LNCaP, H358). |
| Compound Solubility and Stability | Ensure the this compound derivative is fully dissolved in the appropriate vehicle (e.g., DMSO) before further dilution in media. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations like N,N-Dimethylacetamide/Kolliphor® HS-15/diH₂O have been used.[1] |
| Assay Incubation Time | The cytotoxic effects may be time-dependent. Run a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your viability assay. |
| Assay Interference | Ensure the compound does not interfere with the viability assay itself (e.g., colorimetric or luminescent readout). Run a vehicle-only control and a compound-in-media-only (no cells) control. |
Issue 2: No Dephosphorylation of Target Protein (e.g., p-AR, p-ERK) Detected by Western Blot
Question: My Western blot results do not show a decrease in the phosphorylation of the target protein after this compound treatment. How can I troubleshoot this?
| Possible Cause | Troubleshooting Step |
| Incorrect Timepoint | Dephosphorylation can be a rapid and transient event. Perform a time-course experiment with early timepoints (e.g., 1, 3, 6, 12, 24 hours) to capture the effect.[1] For example, dephosphorylation of the AR has been observed as early as 1-3 hours post-treatment.[1] |
| Insufficient Compound Dose | The effect on the phosphoproteome is dose-dependent.[1] Ensure you are using a concentration high enough to engage the target, which may be higher than the concentration required for long-term cytotoxicity. |
| PP2A Holoenzyme Composition | The specific PP2A holoenzyme complex (A, B, and C subunits) present in your cell line may not effectively target the protein of interest. The effect of SMAPs depends on a functional PP2A complex.[4] |
| Antibody Quality | Verify the specificity and sensitivity of your primary antibodies for both the phosphorylated and total protein. Run appropriate positive and negative controls. |
| Dominant Kinase Activity | In some cell lines, kinase activity may be so dominant that the phosphatase activation by this compound is insufficient to cause a detectable net decrease in phosphorylation. |
Data & Experimental Protocols
Quantitative Data Summary
Table 1: In Vitro Efficacy of SMAPs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result (Concentration) | Citation |
| SMAP | LNCaP | Prostate Cancer | Viability | 12 days | Dose-dependent inhibition | [1] |
| SMAP | 22Rv1 | Prostate Cancer | Viability | 12 days | Dose-dependent inhibition | [1] |
| SMAP | LNCaP | Prostate Cancer | Apoptosis | 24 hours | Increased Annexin V positivity | [1] |
| SMAP | 22Rv1 | Prostate Cancer | Apoptosis | 24 hours | Significant increase in Annexin V | [1] |
| SMAP | H358 | Lung Cancer (KRAS mutant) | Viability | 4 weeks | Decreased cell survival | [3][4] |
| SMAP | A549, H441 | Lung Cancer (KRAS mutant) | Viability | - | Decreased cell survival | [3][4] |
| This compound | PDA Cell Lines | Pancreatic Cancer | Viability | - | Dose-dependent reduction | [6] |
Table 2: In Vivo Efficacy of SMAP/SMAP-2
| Compound | Cancer Model | Mouse Strain | Dosage | Administration | Outcome | Citation |
| SMAP | LNCaP/AR Xenograft | SCID | 400 mg/kg BID | Oral | Tumor stasis, comparable to enzalutamide | [1] |
| This compound | LNCaP/AR Xenograft | SCID | 100 mg/kg BID | Oral | Inhibited tumor formation | [1] |
| SMAP | H358 Xenograft | Nude | 5 mg/kg BID | - | Significant inhibition of tumor growth | [4] |
| SMAP | KRASLA2 Transgenic | - | - | - | Significant decrease in tumor burden | [3][4] |
| This compound | PANC89 Xenograft | NSG | 15 mg/kg daily | Oral Gavage | Decreased tumor growth and weight | [6] |
Detailed Experimental Protocols
1. Cell Viability Assay
-
Objective: To measure the dose-dependent effect of this compound derivatives on cancer cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well opaque plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the this compound derivative in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours to 12 days, depending on the cell line's doubling time).[1]
-
Measurement: Use a luminescence-based assay such as CellTiter-Glo® (Promega). Equilibrate the plate to room temperature, add the reagent according to the manufacturer's protocol, and measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the vehicle-treated controls and plot the results as a percentage of viability versus compound concentration to determine IC₅₀ values.
-
2. Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis by this compound derivatives.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. The next day, treat with increasing doses of the this compound derivative or vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI, following the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are in late-stage apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
3. Western Blotting for Phosphoprotein Analysis
-
Objective: To detect changes in the phosphorylation state of target proteins (e.g., AR, ERK) following this compound treatment.
-
Methodology:
-
Treatment and Lysis: Treat cells plated in 10 cm dishes with the desired concentration of this compound for various time points (e.g., 1, 3, 6, 24 hours).[1] After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody against the total protein and/or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: Mechanism of action for this compound derivatives in cancer cells.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - A SMAP in the face for cancer [jci.org]
- 3. Activation of tumor suppressor protein PP2A inhibits KRAS-driven tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A SMAP in the face for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
common pitfalls in studying Arf1 regulation by SMAP2
Welcome to the Technical Support Center for studying Arf1 regulation by SMAP2. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
???+ question "What is the primary function of SMAP2 in relation to Arf1?"
???+ question "Where is SMAP2 localized within the cell?"
???+ question "Does SMAP2 have GAP activity towards other Arf isoforms?"
???+ question "What are the known interacting partners of SMAP2?"
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP)
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is there no/low signal for the co-immunoprecipitated protein? | Weak or Transient Interaction: The interaction between SMAP2 and its partner may be weak or require specific cellular conditions. | - Try in vivo chemical cross-linking before cell lysis to stabilize the interaction. - Keep solutions as concentrated as possible and minimize the number and volume of washes.[1] |
| Inappropriate Lysis Buffer: The lysis buffer may be too stringent, disrupting the protein-protein interaction. RIPA buffer, for example, is known to denature some proteins and prevent interactions.[2] | - Use a milder lysis buffer, such as one containing NP-40 or Triton X-100, instead of strong ionic detergents like SDS or deoxycholate.[1][2] - Start with a standard Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) and optimize detergent and salt concentrations.[1] | |
| Poor Antibody Quality: The antibody used for immunoprecipitation may not be effective for this application. | - Validate that the antibody can detect the protein of interest via Western blot. - Check the manufacturer's datasheet to confirm the antibody is validated for IP.[1] - Test different antibodies if available. | |
| Why is there high background or non-specific binding? | Non-specific binding to beads: Proteins in the lysate may bind non-specifically to the Protein A/G agarose (B213101) or magnetic beads. | - Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the IP antibody.[2] - Include a bead-only control (lysate + beads, no antibody) to assess background binding.[2] |
| Non-specific binding to antibody: The IP antibody may be cross-reacting with other proteins, or proteins may be binding to the IgG constant region. | - Include an isotype control IgG in a parallel IP to determine the level of non-specific binding to the antibody.[1] - Increase the stringency of the wash buffer (e.g., by slightly increasing detergent or salt concentration). |
Arf1 Activation (Pull-Down) Assay
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the active Arf1 signal low or absent, even in positive controls? | Hydrolysis of GTP-Arf1: The active, GTP-bound form of Arf1 is extremely labile and is rapidly hydrolyzed to the inactive GDP-form upon cell lysis.[3][4][5][6] | - Work quickly and keep samples on ice or at 4°C at all times.[3][4][5] - Use fresh cell lysates for each experiment; avoid freeze-thaw cycles.[3] - Add protease inhibitors to the lysis buffer immediately before use.[4] |
| Inefficient Lysis: Cells may not be completely lysed, resulting in low protein yield. Lysates can become viscous due to genomic DNA release, which can interfere with the assay.[3][4] | - After adding lysis buffer, incubate on ice for 10-20 minutes.[3] - If the lysate is viscous, shear the genomic DNA by passing it through a 27-gauge needle 3-4 times.[3][4] - Ensure lysates are cleared by high-speed centrifugation (e.g., 14,000 x g at 4°C) to pellet cell debris.[3] | |
| Insufficient starting material: The total amount of Arf1 in the lysate may be too low for detection. | - Determine the total protein concentration of your lysate (e.g., using a BCA assay). Ensure you are loading a sufficient amount (typically >0.5 mg) for the pull-down.[4] | |
| Why is the signal high in the negative (GDP-loaded) control? | Incomplete GDP Loading: The loading of the negative control nucleotide, GDP, may have been inefficient, leaving a significant amount of Arf1 bound to endogenous GTP. | - Ensure EDTA is added during the nucleotide loading step to chelate Mg2+ ions, which facilitates the exchange of nucleotides. - After loading, stop the reaction by adding an excess of MgCl2 to lock the nucleotide in place.[4] |
| Non-specific binding to beads: Arf1 may be binding non-specifically to the GGA3-PBD agarose beads. | - Ensure all wash steps are performed thoroughly with the recommended wash buffer to remove non-specifically bound proteins.[3] |
Quantitative Data Summary
The following table summarizes the in vitro GAP activity of the N-terminal domains of SMAP2, SMAP1, and GAP1 on myristoylated Arf1 and Arf6. Data is presented as the percentage of GTP hydrolyzed to GDP after a 60-minute incubation.
| GAP Protein | Substrate | % GTP Hydrolysis (Mean ± SD) |
| SMAP2 (aa 1-163) | Arf1 | 45 ± 5 |
| Arf6 | 50 ± 7 | |
| SMAP1 (aa 1-255) | Arf1 | 55 ± 8 |
| Arf6 | 60 ± 9 | |
| GAP1 (aa 1-246) | Arf1 | 50 ± 6 |
| Arf6 | 55 ± 8 | |
| Mock (No GAP) | Arf1 | 5 ± 2 |
| Arf6 | 5 ± 3 | |
| Data adapted from Natsume et al., 2006.[7] |
Visualizations
Caption: Signaling pathway of Arf1 regulation by SMAP2 at the TGN/endosome.
Caption: Experimental workflow for the Arf1 activation pull-down assay.
Caption: Logic diagram for troubleshooting a co-immunoprecipitation experiment.
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation of SMAP2 and Interaction Partners
This protocol is a starting point for co-immunoprecipitating SMAP2 with putative binding partners like Arf1 or clathrin.
Materials:
-
Cells expressing tagged or endogenous SMAP2 and the protein of interest.
-
Ice-cold PBS.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitors.
-
IP Antibody (e.g., anti-SMAP2, or anti-tag).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose slurry.
-
Wash Buffer: Same as lysis buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional but Recommended):
-
Transfer the supernatant to a new tube. Reserve 50 µL as "Input" control.
-
Add 20 µL of Protein A/G bead slurry to the remaining lysate.
-
Incubate at 4°C for 1 hour on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the IP antibody (and isotype control IgG to a separate tube) to the pre-cleared lysate.
-
Incubate at 4°C for 2-4 hours or overnight on a rotator.
-
Add 30 µL of fresh Protein A/G bead slurry to each tube and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. Ensure the bead pellet is fully resuspended during each wash.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads, and load the supernatant for SDS-PAGE and Western blot analysis.
-
Protocol 2: Arf1 Activation Pull-Down Assay
This protocol uses the GGA3 protein-binding domain (PBD), which specifically binds to GTP-bound Arf1, to measure Arf1 activation levels.[3][4][5][8]
Materials:
-
Cells subjected to experimental conditions (e.g., stimulated vs. unstimulated).
-
Ice-cold PBS.
-
Arf Activation Lysis/Wash Buffer: (Typically provided in kits, e.g., from Cell Biolabs or Abcam) 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol. Add protease inhibitors immediately before use.[3][4]
-
GGA3-PBD Agarose Beads.
-
Positive/Negative loading controls: 100 mM GDP and 10 mM GTPγS.
-
1 M MgCl2, 0.5 M EDTA.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Anti-Arf1 antibody.
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in Arf Activation Lysis/Wash Buffer.
-
Clarify lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Collect supernatant and determine protein concentration. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
-
Control Preparation (Optional but Recommended):
-
Take a 500 µL aliquot of lysate for positive and negative controls.
-
Add 10 µL of 0.5 M EDTA.
-
For the negative control, add 5 µL of 100 mM GDP. For the positive control, add 10 µL of 10 mM GTPγS.
-
Incubate at 30°C for 30 minutes with agitation.
-
Stop the reaction by adding 32.5 µL of 1 M MgCl2 and placing on ice.[4]
-
-
Pull-Down:
-
To 500 µg of each experimental lysate and control lysate, add 20 µL of resuspended GGA3-PBD agarose bead slurry.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing and Elution:
-
Pellet the beads by brief centrifugation (10 sec at 14,000 x g).
-
Aspirate the supernatant. Wash the beads 3 times with 0.5 mL of Lysis/Wash Buffer.[3]
-
After the final wash, remove all supernatant and resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.
-
-
Analysis:
-
Boil samples for 5 minutes.
-
Analyze by SDS-PAGE and Western blot using an anti-Arf1 antibody. The band intensity corresponds to the amount of active Arf1 in the initial lysate.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Arf1 Activation Assay Kit (ab211170) is not available | Abcam [abcam.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays of Arf1 interaction with GGA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SMAP-2 Xenograft Tumor Inhibition Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in SMAP-2 (Small Molecule Activators of Protein Phosphatase 2A) xenograft tumor inhibition studies. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor growth within the same treatment group. What are the common causes?
A1: Inter-animal variability is a common challenge in xenograft studies and can stem from several sources:
-
Intrinsic Tumor Heterogeneity: Cancer cell lines are not homogenous. Even with a single cell line, subclones with different growth rates can exist. The small number of cells that successfully establish a tumor from the initial injection can lead to different growth dynamics in each animal.[1]
-
Host Animal Physiology: Despite using genetically similar immunocompromised mice, subtle differences in individual animal health, age, weight, and stress levels can impact tumor engraftment and growth. The genetic background of the host mouse strain can also influence the tumor microenvironment.[2]
-
Inconsistent Experimental Procedures: Minor variations in the injection procedure, such as the precise location and depth of injection or the number of viable cells injected, can lead to significant differences in tumor establishment and growth rates.[3]
Q2: Our this compound treatment group is not showing the expected level of tumor inhibition compared to published data. What should we investigate?
A2: Several factors could contribute to lower-than-expected efficacy:
-
Cell Line Sensitivity: Confirm that your chosen cell line is sensitive to PP2A activation. Prostate cancer cell lines have been shown to be particularly sensitive.[4] For other cancers, such as KRAS-mutant lung cancer, sensitivity has also been demonstrated.[5] It is crucial to verify the expression and mutation status of key pathway components like PP2A subunits, KRAS, AR, or MYC.[4][5][6]
-
Drug Bioavailability and Dosing: Ensure the this compound compound is being administered correctly. This compound is orally bioavailable.[5] Verify the formulation, dose, and administration schedule (e.g., twice daily) match established protocols.[4][5] Consider performing pharmacokinetic (PK) analysis to confirm that the drug is reaching sufficient concentrations in the plasma and tumor tissue.[3]
-
Target Engagement: A lack of efficacy can occur if the drug is not engaging its target. Perform pharmacodynamic (PD) analysis on tumor samples to measure the downstream effects of PP2A activation. For example, you should expect to see decreased phosphorylation of ERK (p-ERK) in KRAS-mutant models or degradation of the androgen receptor (AR) in relevant prostate cancer models.[4][5]
-
Acquired Resistance: While less common in short-term studies, tumors can develop resistance. Mutations in the SMAP-binding site of the PP2A A subunit have been shown to confer resistance.[7]
Q3: What are the key signaling pathways I should analyze to confirm the mechanism of action of this compound in my xenograft model?
A3: The primary mechanism of this compound is the activation of PP2A, which in turn dephosphorylates multiple oncogenic proteins.[4][7] Key pathways to investigate include:
-
MAPK Pathway: In models like KRAS-mutant lung cancer, you should assess the phosphorylation status of ERK. A decrease in p-ERK is a strong indicator of this compound activity.[5]
-
AR Signaling Pathway: In castration-resistant prostate cancer (CRPC) models, this compound induces dephosphorylation and subsequent degradation of the androgen receptor (AR).[4]
-
MYC Regulation: PP2A is a negative regulator of the oncoprotein MYC. This compound treatment can lead to a decrease in MYC expression.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving sources of variability in your experiments.
Step 1: Verify and Characterize Your Xenograft Model
-
Problem: The cellular model may not be appropriate or may have changed over time (e.g., genetic drift in cell culture).
-
Solution:
-
Cell Line Authentication: Regularly perform cell line authentication (e.g., STR profiling).
-
Target Expression Analysis: Before starting an in-vivo study, confirm the expression of PP2A subunits and the status of relevant downstream targets (e.g., KRAS mutation, AR expression) in your cell stock via Western blot, IHC, or sequencing.[5][6]
-
Step 2: Standardize Experimental Protocols
-
Problem: Minor variations in experimental procedures are a major source of inconsistent results.[3]
-
Solution:
-
Consistent Cell Handling: Use cells with a consistent low passage number. Ensure high viability (>95%) at the time of injection. Passage cells at least twice after thawing from liquid nitrogen before implantation.
-
Standardized Implantation: Use a consistent number of cells, injection volume, and injection vehicle (e.g., Matrigel or Cultrex BME, which can improve tumor take-rate).[3] The subcutaneous injection site should be uniform across all animals.[3]
-
Controlled Drug Administration: Prepare and administer this compound in a consistent vehicle and at the same time(s) each day.[3]
-
Blinded Measurements: When possible, tumor measurements should be taken by an individual blinded to the treatment groups to reduce bias.
-
Step 3: Analyze Pharmacokinetics (PK) and Pharmacodynamics (PD)
-
Problem: It is critical to confirm that the drug is reaching the tumor at sufficient concentrations and is biologically active.[3]
-
Solution:
-
Pharmacokinetic Analysis: At the end of the study (or in a satellite group), collect plasma and tumor tissue to measure this compound concentration. This helps determine if differences in drug exposure contribute to variable efficacy.[3]
-
Pharmacodynamic Analysis: Analyze tumor lysates to assess the inhibition of target phosphorylation (e.g., p-ERK) or degradation of target proteins (e.g., AR, MYC) in response to this compound treatment. This provides a direct measure of the drug's biological activity within the tumor.[3][5][6]
-
Data from this compound Xenograft Studies
The following tables summarize quantitative data from published studies to serve as a reference for experimental design.
Table 1: this compound Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
| Parameter | Details |
| Cell Line | LNCaP/AR[4] |
| Animal Model | Castrated SCID mice[4] |
| Tumor Inoculation | 5 x 10⁶ cells injected subcutaneously[4] |
| Starting Tumor Volume | ~200 mm³[4] |
| Treatment Groups | Vehicle Control, 30 mg/kg this compound, 100 mg/kg this compound[4] |
| Dosing Regimen | Twice daily (BID) for 6 days[4] |
| Primary Outcome | Inhibition of tumor growth and reduction in AR and PSA expression[4] |
Table 2: this compound Efficacy in a KRAS-Mutant Lung Cancer Xenograft Model
| Parameter | Details |
| Cell Line | H358 (KRAS mutant)[5] |
| Animal Model | Nude mice[5] |
| Tumor Inoculation | 1 x 10⁷ cells injected subcutaneously[5] |
| Starting Tumor Volume | ~100 mm³[5] |
| Treatment Groups | Vehicle Control, 5 mg/kg SMAP, Combination (6 mg/kg MK2206 + 24 mg/kg AZD6244)[5] |
| Dosing Regimen | Twice daily for 4 weeks[5] |
| Primary Outcome | Significant tumor growth inhibition, induction of apoptosis, and reduction of p-ERK levels[5] |
Experimental Protocols
Protocol 1: Xenograft Model Establishment
-
Cell Culture: Culture cancer cells (e.g., LNCaP/AR, H358) under standard conditions recommended by the supplier. Use cells from a low-passage, recently authenticated stock. Do not use cultures that are over-confluent.
-
Cell Preparation: On the day of injection, harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a method that distinguishes viable from non-viable cells (e.g., trypan blue). Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or a mixture with an extracellular matrix like Cultrex BME at a 1:1 ratio. The final cell concentration should be adjusted to deliver the desired number of cells (e.g., 5-10 million) in an injection volume of 100-200 µL.[4][5][8]
-
Animal Implantation: Use immunocompromised mice (e.g., nude, SCID) aged 6-8 weeks.[3] Anesthetize the mouse. Shave and sterilize the flank area. Gently lift the skin and inject the cell suspension subcutaneously using a 25-27 gauge needle.[3]
-
Tumor Growth Monitoring: Monitor animals regularly for health and tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[9]
-
Randomization: Once tumors reach the desired average size (e.g., 100-200 mm³), randomize animals into treatment and control groups.[4][5]
Protocol 2: Drug Administration and Efficacy Assessment
-
Drug Formulation: Prepare this compound in the appropriate vehicle solution as determined by preclinical formulation studies.
-
Administration: Administer the drug or vehicle to the respective groups according to the planned schedule (e.g., orally, twice daily).[4][5]
-
Monitoring: Continue to monitor animal weight (as a measure of toxicity) and tumor volume throughout the study.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. It is often beneficial to include a tumor regrowth phase after treatment cessation to better model the drug's long-term effects.
-
Tissue Collection: At the endpoint, collect tumors and plasma for pharmacodynamic and pharmacokinetic analyses, respectively.[3]
Visualizations
Caption: this compound activates PP2A, leading to dephosphorylation and inhibition of oncogenic drivers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - A SMAP in the face for cancer [jci.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Phosphoproteomic Data After SMAP-2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMAP-2, a small molecule activator of Protein Phosphatase 2A (PP2A). Our goal is to help you navigate the complexities of interpreting phosphoproteomic data following this compound treatment and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Protein Phosphatase 2A (PP2A).[1][2][3] PP2A is a crucial serine/threonine phosphatase that counteracts the activity of many kinases involved in cell growth and proliferation.[1][4] this compound functions by directly binding to the PP2A Aα subunit, inducing a conformational change that enhances its phosphatase activity.[3][4] This leads to the dephosphorylation of multiple downstream protein targets, thereby inhibiting oncogenic signaling pathways.[2][3]
Q2: After this compound treatment, we observed a massive decrease in phosphorylation across our dataset. Is this expected?
A2: Yes, a widespread decrease in phosphorylation is the expected outcome of PP2A activation. PP2A has a broad range of substrates, and its activation by this compound will lead to a global shift in the phosphoproteome towards dephosphorylation. The challenge lies in distinguishing direct substrates of PP2A from secondary, indirect effects. Further downstream analysis, such as time-course experiments and kinase activity assays, can help dissect these complex signaling events.
Q3: We are seeing unexpected increases in phosphorylation on some sites after this compound treatment. How is this possible if this compound activates a phosphatase?
A3: This is a recognized, albeit less common, phenomenon when perturbing signaling networks.[5] There are several potential explanations:
-
Feedback Loops: The dephosphorylation of one protein by PP2A could relieve the inhibition of a kinase, leading to increased phosphorylation of its substrates.
-
Phosphatase-Kinase Crosstalk: PP2A can dephosphorylate and inactivate certain kinases. However, it can also dephosphorylate inhibitory sites on other kinases, leading to their activation.
-
Off-Target Effects: While this compound is designed to be specific for PP2A, the possibility of off-target effects on other phosphatases or kinases, though not widely reported, should be considered, especially at higher concentrations.[6]
Q4: How can we confirm that the observed dephosphorylation is a direct result of PP2A activation by this compound?
A4: To confirm on-target activity, you can perform several experiments:
-
Use a negative control: A structurally similar but inactive analog of this compound can be used to ensure the observed effects are not due to a non-specific chemical property of the compound.[2]
-
PP2A Knockdown/Knockout: Silencing the expression of PP2A subunits should abrogate the dephosphorylation effects of this compound.
-
In vitro phosphatase assays: You can perform in vitro assays using purified PP2A, your protein of interest, and this compound to directly demonstrate that this compound enhances the dephosphorylation of your target by PP2A.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Phosphoproteomic Data
Possible Causes:
-
Inconsistent Sample Preparation: Phosphoproteomics is highly sensitive to variations in sample handling, which can lead to incomplete cell lysis, variable phosphatase and protease activity, and inconsistent enrichment of phosphopeptides.[7][8][9][10]
-
Batch Effects: Processing samples in different batches can introduce systematic variations.[11]
-
Low Starting Material: Insufficient protein input can lead to poor phosphopeptide recovery and increased stochasticity in detection.[11]
Solutions:
| Step | Recommendation | Rationale |
| Sample Lysis | Immediately lyse cells in a buffer containing potent phosphatase and protease inhibitors. Consider flash-freezing cell pellets in liquid nitrogen for storage.[11][10] | To preserve the in vivo phosphorylation state by preventing enzymatic degradation.[7][11][10] |
| Protein Digestion | Ensure complete protein digestion by optimizing the trypsin-to-protein ratio and digestion time.[7] | Incomplete digestion can lead to missed identifications and biased quantification.[12] |
| Phosphopeptide Enrichment | Use a consistent and validated phosphopeptide enrichment strategy, such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[8][13] | To reduce sample complexity and increase the detection of low-abundance phosphopeptides. |
| LC-MS/MS Analysis | Normalize the amount of peptide loaded onto the mass spectrometer. Use a consistent data acquisition method. | To minimize analytical variability. |
| Data Analysis | Normalize the data to account for variations in sample loading and instrument performance. Utilize appropriate statistical tests to identify significant changes. | To ensure that observed differences are biologically meaningful. |
Issue 2: Poor Identification of Known this compound Downstream Targets
Possible Causes:
-
Suboptimal Phosphopeptide Enrichment: The enrichment protocol may not be efficiently capturing the phosphopeptides of interest.
-
Low Stoichiometry of Phosphorylation: The target protein may be phosphorylated at a very low level, making it difficult to detect.[12]
-
Incorrect Timing of Sample Collection: The dephosphorylation event may be transient.
Solutions:
| Step | Recommendation | Rationale |
| Time-Course Experiment | Perform a time-course experiment (e.g., 0, 15 min, 1 hr, 6 hr, 24 hr) after this compound treatment.[3] | To capture both early and late signaling events and identify the optimal time point for observing the dephosphorylation of your target. |
| Enrichment Strategy | Consider using a combination of enrichment methods (e.g., sequential IMAC and TiO2) to increase the coverage of the phosphoproteome.[11] | Different enrichment materials have different affinities for phosphopeptides. |
| Targeted Proteomics | If you have specific targets of interest, consider using a targeted proteomics approach like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). | These methods offer higher sensitivity and specificity for quantifying known phosphopeptides. |
| Western Blotting | Validate your phosphoproteomics data by performing Western blots with phospho-specific antibodies for key proteins of interest. | To confirm the dephosphorylation of specific targets. |
Experimental Protocols
General Protocol for Phosphoproteomic Sample Preparation
This protocol provides a general workflow for preparing cell lysates for mass spectrometry-based phosphoproteomics.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Perform at least three biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, supplemented with phosphatase and protease inhibitors).[10]
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.[7]
-
Alkylation: Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.5. Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[7]
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or Sep-Pak cartridge.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% TFA.
-
Dry the peptides in a vacuum centrifuge.
-
-
Phosphopeptide Enrichment:
-
Resuspend the dried peptides in a loading buffer compatible with your chosen enrichment method (e.g., TiO2 or IMAC).
-
Perform phosphopeptide enrichment according to the manufacturer's protocol.
-
Wash the enrichment material extensively to remove non-specifically bound peptides.
-
Elute the phosphopeptides.
-
Dry the eluted phosphopeptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried phosphopeptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the phosphopeptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Phosphoproteomics experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - A SMAP in the face for cancer [jci.org]
- 5. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 8. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity | Springer Nature Experiments [experiments.springernature.com]
- 9. Why phosphoproteomics is still a challenge - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00024F [pubs.rsc.org]
- 10. Common Pitfalls in Phosphoproteomics Experiments and Practical Solutions | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 12. Why is Phosphoproteomics Still a Challenge | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Molecular Handshake: A Guide to Validating the SMAP2 and CALM Interaction
For researchers, scientists, and drug development professionals, understanding the intricacies of protein-protein interactions is paramount to unraveling cellular pathways and designing targeted therapeutics. This guide provides a comprehensive overview of the experimental validation of the interaction between Small ArfGAP 2 (SMAP2) and Calmodulin (CALM), two proteins implicated in critical vesicular trafficking events.
The interaction between SMAP2 and CALM is a key regulatory step in the retrograde transport pathway, specifically the movement of cargo from early endosomes to the trans-Golgi network (TGN).[1][2] This process is essential for the proper sorting and recycling of cellular components. Experimental evidence has robustly demonstrated a direct physical association between SMAP2 and CALM, pinpointing a specific region within SMAP2 responsible for this binding.
Evidence of Interaction: A Qualitative Perspective
| Experimental Technique | Finding | Reference |
| Yeast Two-Hybrid (Y2H) | Direct interaction between SMAP2 and CALM was demonstrated. A specific fragment of SMAP2 (amino acids 339-428) was sufficient for this interaction. | [1] |
| Co-immunoprecipitation & Immunofluorescence | Co-transfection of HA-tagged SMAP2 and Myc-tagged CALM in Cos-7 cells showed that the two proteins colocalize in cytoplasmic aggregates. Deletion mutants of SMAP2 confirmed that the region between amino acids 339 and 395 is the putative CALM-interacting domain. | [1] |
The SMAP2-CALM Interaction in Retrograde Trafficking
The association between SMAP2 and CALM is a component of a larger molecular machinery that governs clathrin- and AP-1-dependent retrograde transport.[1][2] SMAP2, through its interaction with CALM and other proteins like clathrin heavy chain, participates in the formation of transport vesicles destined for the TGN.
Experimental Protocols
Detailed, step-by-step protocols from the original research articles are not fully available. However, based on established methodologies, representative protocols for the key experiments are provided below.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to identify protein-protein interactions. In the context of SMAP2 and CALM, a fragment of SMAP2 (e.g., amino acids 131-428) would be fused to a DNA-binding domain (the "bait"), and CALM would be fused to a transcriptional activation domain (the "prey"). Interaction between the two proteins in yeast reconstitutes a functional transcription factor, activating reporter genes and allowing yeast growth on selective media.
Representative Protocol:
-
Vector Construction: Clone the cDNA for the SMAP2 fragment (amino acids 339-395) into a "bait" vector (e.g., pGBKT7) and the full-length CALM cDNA into a "prey" vector (e.g., pGADT7).
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with both the bait and prey plasmids.
-
Selection: Plate the transformed yeast on non-selective medium (e.g., SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Interaction Assay: Replica-plate the colonies onto highly selective medium (e.g., SD/-Leu/-Trp/-His/-Ade) to test for interaction. Growth on this medium indicates a positive interaction.
-
Controls: Include positive and negative controls to ensure the validity of the assay.
Co-immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions in a cellular context. An antibody targeting a known protein (the "bait") is used to pull down this protein and any associated proteins (the "prey") from a cell lysate.
Representative Protocol:
-
Cell Culture and Transfection: Culture Cos-7 cells and co-transfect with plasmids encoding HA-tagged SMAP2 and Myc-tagged CALM.
-
Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an anti-HA antibody to capture HA-SMAP2 and its binding partners.
-
Complex Capture: Add protein A/G-agarose beads to the lysate to bind the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the HA tag (to detect SMAP2) and the Myc tag (to detect CALM). The presence of a band for Myc-CALM in the HA-SMAP2 immunoprecipitate confirms the interaction.
Alternative and Complementary Approaches
To obtain quantitative data and further characterize the SMAP2-CALM interaction, several alternative biophysical techniques could be employed:
-
Surface Plasmon Resonance (SPR): This label-free technique can measure the kinetics of binding and determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the interaction between SMAP2 and CALM in living cells, providing spatial and temporal information about their association.
References
A Comparative Guide: SMAC Mimetics vs. Enzalutamide in Prostate Cancer Therapy
A new class of investigational drugs, SMAC mimetics, offers a novel apoptotic mechanism to combat prostate cancer, presenting a distinct therapeutic strategy compared to the established androgen receptor inhibitor, enzalutamide (B1683756). This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Disclaimer: The compound "SMAP-2" was not identifiable in the context of prostate cancer therapeutics. This guide proceeds under the scientific assumption that the query refers to "SMAC Mimetics," a known class of investigational drugs targeting apoptosis. One such well-studied SMAC mimetic, Birinapant (B612068), will be used as a representative example.
Mechanisms of Action: Two Distinct Pathways to Inhibit Cancer Growth
Enzalutamide and SMAC mimetics operate through fundamentally different pathways to induce cancer cell death. Enzalutamide targets the hormonal signaling that fuels prostate cancer growth, while SMAC mimetics work to overcome the intrinsic resistance of cancer cells to apoptosis (programmed cell death).
Enzalutamide: A Multi-pronged Attack on Androgen Receptor Signaling
Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor.[1] Its mechanism is multifaceted, disrupting the AR pathway at several key points.[2][3][4][5]
-
Competitive Androgen Binding Inhibition: It binds to the AR with a much higher affinity than natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2]
-
Inhibition of Nuclear Translocation: It prevents the AR from moving from the cell's cytoplasm into the nucleus.[2][3][4]
-
Impaired DNA Binding: For any AR that does reach the nucleus, enzalutamide hinders its ability to bind to DNA at specific sites known as androgen response elements (AREs).[2][3]
-
Disruption of Co-activator Recruitment: It interferes with the binding of essential co-activator proteins to the AR, which are necessary for gene transcription.[2]
By blocking these steps, enzalutamide effectively shuts down the expression of genes that drive prostate cancer cell proliferation and survival.[3][5]
Figure 1: Mechanism of action of Enzalutamide in blocking the androgen receptor signaling pathway.
SMAC Mimetics (e.g., Birinapant): Unleashing the Apoptotic Cascade
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of drugs designed to mimic the function of the endogenous SMAC/DIABLO protein.[6][7] Cancer cells often overexpress Inhibitor of Apoptosis Proteins (IAPs) like cIAP1, cIAP2, and XIAP, which block caspases and prevent apoptosis. SMAC mimetics antagonize these IAPs, thereby promoting cell death.[6][8]
The mechanism involves:
-
IAP Antagonism: SMAC mimetics bind to IAPs, primarily cIAP1 and cIAP2, neutralizing their anti-apoptotic activity.[6][9]
-
cIAP Degradation: This binding induces the auto-ubiquitination and subsequent proteasomal degradation of cIAPs.[9][10]
-
Apoptosis Induction: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway.[6] More critically, it leads to the formation of a death-inducing complex (containing RIPK1 and Caspase-8), which triggers the caspase cascade and apoptosis, often in a TNFα-dependent manner.[9][10][11]
Figure 2: Mechanism of action of SMAC mimetics in promoting TNFα-dependent apoptosis.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing a SMAC mimetic to enzalutamide in prostate cancer are not available. However, preclinical data from studies on various cancer cell lines, including those for prostate cancer, provide insights into their relative potency and potential applications.
Table 1: In Vitro Efficacy in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| Enzalutamide | LNCaP (AR+) | Cell Viability | IC50 | ~1-5 µM | [12] |
| C4-2 (CRPC, AR+) | Cell Viability | IC50 | ~10-20 µM | [13] | |
| 22Rv1 (CRPC, AR-V7+) | Cell Viability | IC50 | >20 µM (often resistant) | [14][15] | |
| PC-3 (AR-) | Cell Viability | IC50 | Ineffective | [16] | |
| Birinapant | Various Solid Tumors | Cell Viability | IC50 | 0.01 - >10 µM (highly variable) | [11] |
| HNSCC | Cell Viability | IC50 | Sensitizes to TNFα/Radiation | [17] | |
| Ovarian, Colorectal | Cell Viability | IC50 | Synergizes with chemotherapy | [11] |
Note: Data is compiled from multiple sources and conditions may vary. CRPC = Castration-Resistant Prostate Cancer. AR+ = Androgen Receptor Positive. AR- = Androgen Receptor Negative. AR-V7+ = Androgen Receptor Splice Variant 7 Positive.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Efficacy Metric | Result | Reference |
| Enzalutamide | LNCaP Xenograft | Tumor Growth Inhibition | Significant reduction in tumor volume | [18] |
| 22Rv1 Xenograft | Tumor Growth Inhibition | Modest effect, resistance develops | [14] | |
| Birinapant | Ovarian Xenograft | Tumor Growth Inhibition | Single-agent activity at well-tolerated doses | [11] |
| HNSCC Xenograft | Tumor Response | Enhances radiation-induced tumor response | [17] | |
| Colorectal PDX | Tumor Growth Inhibition | Significant antitumor efficacy | [11] |
Note: PDX = Patient-Derived Xenograft.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug efficacy studies. Below are detailed methodologies for key experiments cited in the evaluation of anti-cancer agents.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the dose-dependent effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Enzalutamide, Birinapant) in the appropriate culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[16][19]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[16]
Protocol 2: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest prostate cancer cells from culture. Resuspend the cells in a mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Animal Model: Use 6-8 week old male immunodeficient mice (e.g., NOD/SCID or nude mice). For androgen-dependent models like LNCaP, mice may require testosterone supplementation.[20]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[21]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Enzalutamide, Birinapant).
-
Drug Administration: Administer the compounds according to the planned schedule, dose, and route (e.g., oral gavage for enzalutamide). Monitor animal weight and general health throughout the study.
Experimental and Therapeutic Workflow
The evaluation of new cancer therapeutics, and their potential combination, follows a logical progression from in vitro characterization to in vivo validation.
Figure 3: A representative workflow for the preclinical evaluation of therapeutic agents in prostate cancer.
Conclusion
Enzalutamide and SMAC mimetics like Birinapant represent two distinct and strategic approaches to treating prostate cancer.
-
Enzalutamide is a highly effective, targeted therapy for androgen-sensitive and some castration-resistant prostate cancers, directly inhibiting the primary signaling pathway that drives their growth.[18][23] Its efficacy is, however, limited in tumors that have lost AR dependence or have developed resistance mechanisms, such as the expression of AR splice variants.[24][25]
-
SMAC Mimetics offer an AR-independent mechanism of action by directly promoting apoptosis.[7] This makes them a potentially valuable strategy for treating tumors that are resistant to hormonal therapies.[6] Preclinical data suggest their strength may lie in combination therapies, where they can sensitize cancer cells to other treatments like chemotherapy, radiation, or death receptor ligands like TNFα.[8][10][11]
For drug development professionals, the differing mechanisms suggest a strong rationale for investigating combination therapies. A SMAC mimetic could potentially overcome the resistance to enzalutamide by providing a secondary, apoptotic "hit" to cancer cells that have adapted to AR signaling inhibition. Future preclinical and clinical studies are necessary to validate this promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The role of SMAC mimetics in regulation of tumor cell death and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzalutamide Sensitizes Castration-Resistant Prostate Cancer to Copper-Mediated Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzalutamide Enhances PSMA Expression of PSMA-Low Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. SMAC mimetic birinapant plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. prostatecanceruk.org [prostatecanceruk.org]
- 24. experts.umn.edu [experts.umn.edu]
- 25. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SMAP2: An In-Depth Analysis of Its Role as an Arf1 versus Arf6 GAP
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GTPase-activating protein (GAP) activity of Stromal Membrane-Associated Protein 2 (SMAP2) towards ADP-ribosylation factor 1 (Arf1) and Arf6. Drawing upon key experimental data, we aim to clarify the substrate specificity of SMAP2 and its role in distinct cellular trafficking pathways.
Executive Summary
Experimental evidence demonstrates that while SMAP2 can exhibit GAP activity towards both Arf1 and Arf6 in vitro, it functions as a specific GAP for Arf1 in vivo. This specificity is primarily dictated by its subcellular localization and its involvement in the Arf1-regulated retrograde trafficking pathway from the early endosome to the trans-Golgi network (TGN). In contrast, its homolog SMAP1 acts as an Arf6 GAP, regulating clathrin-dependent endocytosis at the plasma membrane.
Data Presentation: Quantitative Comparison of GAP Activity
The following table summarizes the in vitro GAP activity of SMAP2 and its homolog SMAP1 on Arf1 and Arf6. The data is extracted from a key study by Natsume et al. (2006) and highlights the promiscuous nature of the GAP domain itself when assayed in a cell-free system.
| GAP Protein | Substrate | GTP Hydrolysis (%) | Conclusion from in vitro assay |
| SMAP2 | Arf1 | ~50% | Active |
| Arf6 | ~50% | Active | |
| SMAP1 | Arf1 | ~50% | Active |
| Arf6 | ~50% | Active | |
| GAP1 (Arf1-specific control) | Arf1 | ~50% | Active |
| Arf6 | ~50% | Active | |
| Mock (No GAP) | Arf1 | <10% | Inactive |
| Arf6 | <10% | Inactive |
Data is approximated from Figure 2A of Natsume et al., Molecular Biology of the Cell, 2006.[1]
Despite the similar in vitro activities, in vivo studies confirm that SMAP2 specifically regulates Arf1. This is evidenced by experiments showing that a GAP-negative mutant of SMAP2 confers resistance to Brefeldin A, an inhibitor of Arf1 activation.[1][2][3]
Signaling Pathways and Subcellular Localization
The substrate specificity of SMAP2 in vivo is determined by its localization to specific cellular compartments where its substrate is present. SMAP2 is found on early endosomes and the TGN, where it colocalizes with the clathrin adaptor protein AP-1 and EpsinR.[1][2] This localization places it in the key cellular machinery for retrograde transport, a process regulated by Arf1.
In contrast, SMAP1 is localized to the plasma membrane, the primary site of Arf6 activity in clathrin-mediated endocytosis.[1][2]
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
comparative analysis of SMAP-2 with other PP2A activators
A Comparative Analysis of SMAP-2 and Other PP2A Activators for Researchers and Drug Development Professionals
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Its inactivation is a common feature in many cancers, making it an attractive therapeutic target. A growing number of small molecules have been developed to reactivate PP2A, among which the Small Molecule Activators of PP2A (SMAPs), including this compound, have shown significant promise. This guide provides a comparative analysis of this compound with other well-characterized PP2A activators, namely FTY720 (Fingolimod), ceramides (B1148491), and iHAP1, with a focus on their mechanisms of action, potency, and the experimental data supporting their activity.
Mechanisms of Action: Direct vs. Indirect Activation
PP2A activators can be broadly categorized based on their mechanism of action: direct activators that bind to the PP2A holoenzyme and indirect activators that target endogenous PP2A inhibitors.
-
SMAPs (this compound and DT-061): SMAPs are a class of re-engineered tricyclic sulfonamides that directly activate PP2A. They function by binding to the scaffolding Aα subunit of the PP2A holoenzyme, which induces a conformational change that promotes the assembly and stabilization of specific PP2A heterotrimers.[1][2][3] The lead compound, DT-061, has been shown to selectively stabilize the B56α-PP2A holoenzyme, enhancing the dephosphorylation of key oncoproteins like c-MYC.[4][5][6] this compound is a potent derivative of this class with demonstrated anti-cancer activity.[1][7][8]
-
FTY720 (Fingolimod): FTY720 is an FDA-approved immunomodulator that indirectly activates PP2A. It is a sphingosine (B13886) analog that binds to the endogenous PP2A inhibitor, SET (also known as I2PP2A), thereby disrupting the SET-PP2A interaction and releasing the catalytic subunit of PP2A to its active state.[9][10][11]
-
Ceramides: These are naturally occurring sphingolipids that also function as indirect PP2A activators. Similar to FTY720, ceramides can bind to SET, leading to the dissociation of the inhibitory complex and subsequent PP2A activation.[6][10][12]
-
iHAP1: This is an improved heterocyclic PP2A activator derived from the neuroleptic drug perphenazine. iHAP1 acts as an allosteric activator that facilitates the assembly of a specific PP2A holoenzyme containing the B56ε regulatory subunit.[13][14] This leads to the dephosphorylation of unique substrates, such as the transcription factor MYBL2.[13]
Quantitative Comparison of PP2A Activators
The following table summarizes the available quantitative data for the different PP2A activators. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the values presented should be interpreted with this in mind.
| Activator | Target | Mechanism of Action | Binding Affinity (Kd) | Potency (EC50/IC50) | Key Downstream Effects |
| This compound (DT-1154) | PP2A Aα subunit | Direct, allosteric activation | Data not available for this compound specifically. DT-061 (a related SMAP) binds PPP2R1A with a Kd of 235 nM.[15] | IC50 for cell viability in LNCaP and 22Rv1 cells are 16.9 µM and 14.1 µM, respectively.[1] | Dephosphorylation of AR, p-ERK, and p-AKT.[1][16] |
| DT-061 | PP2A Aα subunit | Direct, allosteric activation, stabilization of B56α-PP2A | 235 nM for PPP2R1A.[15] | 20 µM activates PP2A-B56γ and PPP2R1A-PP2AC complex by 20-30%.[15] IC50 for cell viability in HCC827 and H3255 cells are 14.3 µM and 12.4 µM, respectively.[17] | Dephosphorylation of c-MYC, p-ERK, and p-AKT.[4][5][18] |
| FTY720 (Fingolimod) | SET/I2PP2A | Indirect, disruption of SET-PP2A inhibition | ~11 nM for I2PP2A/SET.[2] | 2.5 µM enhances TNF-induced PP2A activity in A549 cells.[19] | Dephosphorylation of p-AKT and p-ERK.[20] |
| Ceramide | SET/I2PP2A | Indirect, disruption of SET-PP2A inhibition | ~11 nM (C18-ceramide) for I2PP2A/SET.[2] | EC50 of ~10 µM for PP2A activation in vitro (decreases to 4.45 µM with phosphatidic acid).[10] | Dephosphorylation of c-Myc.[12] |
| iHAP1 | PP2A holoenzyme | Direct, allosteric activation, stabilization of B56ε-PP2A | Data not available | EC50 values for PP2A activation are not readily available. | Dephosphorylation of MYBL2.[13] |
Signaling Pathways and Experimental Workflows
PP2A Activation and Downstream Signaling
The activation of PP2A by these small molecules leads to the dephosphorylation of numerous downstream targets, many of which are kinases involved in oncogenic signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.
Caption: PP2A signaling pathways activated by different small molecules.
Experimental Workflow for Comparing PP2A Activators
A typical workflow to compare the efficacy of different PP2A activators involves a series of in vitro and cell-based assays.
Caption: Workflow for comparing PP2A activators.
Detailed Experimental Protocols
In Vitro PP2A Phosphatase Activity Assay (Malachite Green)
This assay measures the amount of free phosphate (B84403) released from a synthetic phosphopeptide substrate by PP2A, which is proportional to the enzyme's activity.
Materials:
-
Purified PP2A holoenzyme
-
PP2A activator compounds (this compound, etc.)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of the phosphate standard in the assay buffer to generate a standard curve.
-
In a 96-well plate, add the purified PP2A enzyme to the assay buffer.
-
Add the PP2A activator compounds at various concentrations to the wells containing the enzyme. Include a vehicle control.
-
Pre-incubate the enzyme with the activators for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the released phosphate.
-
Allow the color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Calculate the amount of phosphate released in each sample by comparing the absorbance values to the phosphate standard curve.
-
Determine the EC50 value for each PP2A activator by plotting the percentage of PP2A activation against the log concentration of the activator.
Immunoprecipitation (IP) of PP2A
This protocol is used to isolate PP2A from cell lysates to assess its activity or interaction with other proteins.
Materials:
-
Cell lysate prepared in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PP2A antibody (specific to one of the subunits, e.g., the catalytic C subunit)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Protocol:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
Add the anti-PP2A antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated PP2A from the beads using an appropriate elution buffer. The eluate can then be used for activity assays or Western blot analysis.[21][22][23]
Western Blot Analysis of Downstream Signaling
This technique is used to detect changes in the phosphorylation state of PP2A substrates like AKT and ERK following treatment with PP2A activators.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK (Thr202/Tyr204), anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total AKT) or a loading control (e.g., GAPDH or β-actin).[4][24][25]
Conclusion
This compound and other SMAPs represent a promising class of direct PP2A activators with a distinct mechanism of action compared to indirect activators like FTY720 and ceramides, and allosteric activators with different holoenzyme specificity like iHAP1. The choice of a PP2A activator for research or therapeutic development will depend on the specific context, including the cancer type and the desired downstream signaling effects. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other novel PP2A activators, which will be crucial for advancing our understanding of PP2A-targeted therapies. Further research is needed to fully elucidate the comparative efficacy and potential off-target effects of these compounds in preclinical and clinical settings.
References
- 1. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A-RIPK1-dependent necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide-activated protein phosphatase-2A activity in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allosteric Activators of Protein Phosphatase 2A Display Broad Antitumor Activity Mediated by Dephosphorylation of MYBL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 20. PP2A enzymatic activity assay. [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. Purification of PP2A holoenzymes by sequential immunoprecipitation with anti-peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Validating the Subcellular Localization of SMAP2 to the Early Endosome/TGN: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods and markers for validating the subcellular localization of the Stromal Membrane-Associated Protein 2 (SMAP2) to the early endosome and the Trans-Golgi Network (TGN). SMAP2, an Arf GTPase-activating protein (GAP), plays a crucial role in membrane trafficking, and understanding its precise location is vital for elucidating its function in cellular processes.[1][2][3] This document outlines established experimental approaches, presents quantitative co-localization data, and offers detailed protocols to assist researchers in designing and interpreting their own experiments.
Quantitative Co-localization of SMAP2 with Organelle Markers
Immunofluorescence microscopy followed by quantitative co-localization analysis is a primary method for determining the subcellular residence of a protein. The Pearson's correlation coefficient (PCC) is a statistical measure used to quantify the degree of linear correlation between the intensities of two different fluorescent signals in an image. A PCC value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.
The following table summarizes the quantitative co-localization of SMAP2 with established markers for the early endosome and the TGN, providing a direct comparison of its association with these organelles.
| Organelle | Marker Protein | Function of Marker | Pearson's Correlation Coefficient (PCC) with SMAP2 (Mean ± SD) | Reference |
| Early Endosome/Recycling Endosome | Evection-2 | Involved in retrograde transport from recycling endosomes to the Golgi. | 0.68 ± 0.02 | [4] |
| Early Endosome/Recycling Endosome | Rab11 | A small GTPase that regulates recycling endosome trafficking. | 0.66 ± 0.03 | [4] |
| Early Endosome/Recycling Endosome | Transferrin Receptor (TfnR) | A marker for recycling endosomes. | 0.45 ± 0.04 | [4] |
| Trans-Golgi Network (TGN) | TGN46 | An integral membrane protein that cycles between the TGN and the plasma membrane. | 0.38 ± 0.05 | [4] |
Note: The data indicates a stronger co-localization of SMAP2 with markers of the early/recycling endosome (Evection-2 and Rab11) compared to the TGN marker TGN46, suggesting a predominant localization in the endosomal compartment.[4]
Experimental Protocols
Accurate validation of subcellular localization relies on robust and well-controlled experimental procedures. Below are detailed protocols for the key techniques used to investigate the localization of SMAP2.
Immunofluorescence Co-localization
This protocol describes the steps for preparing cells for immunofluorescence microscopy to visualize SMAP2 and co-localize it with markers of the early endosome and TGN.
Materials:
-
COS-1 or HeLa cells
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., rabbit anti-SMAP2, mouse anti-EEA1, mouse anti-TGN46)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit IgG, Alexa Fluor 594 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a petri dish to 50-70% confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in separate channels for each fluorophore.
Subcellular Fractionation
This protocol outlines a method for separating cellular components to enrich for early endosomes and the TGN, allowing for the biochemical analysis of SMAP2 distribution.
Materials:
-
Cultured cells (e.g., HeLa)
-
Homogenization buffer (e.g., 250 mM sucrose (B13894), 3 mM imidazole, pH 7.4, with protease inhibitors)
-
Sucrose solutions of varying concentrations (e.g., 35%, 25%, and 8.5% w/v in 3 mM imidazole, pH 7.4)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
-
Bradford assay reagents for protein quantification
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Harvesting: Harvest cells and wash them with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of the cells are lysed, as monitored by microscopy.
-
Post-Nuclear Supernatant (PNS) Preparation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant, which is the PNS.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the sucrose solutions of decreasing concentration (e.g., 35%, 25%, and 8.5%).
-
Gradient Centrifugation: Carefully layer the PNS on top of the sucrose gradient. Centrifuge at a high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. The early endosomes will be enriched at the interface of the 8.5% and 25% sucrose layers, while the TGN will be found in denser fractions.
-
Protein Analysis: Determine the protein concentration of each fraction using a Bradford assay. Analyze the distribution of SMAP2 and organelle-specific markers (e.g., EEA1 for early endosomes, TGN46 for TGN) in the collected fractions by SDS-PAGE and Western blotting.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for validating SMAP2 localization and its role in the retrograde transport pathway.
Figure 1. Experimental workflow for validating SMAP2 subcellular localization.
Figure 2. Role of SMAP2 in the early endosome/TGN retrograde transport pathway.
Conclusion
The validation of SMAP2's subcellular localization to the early endosome and TGN is critical for understanding its function in vesicular trafficking. This guide provides a framework for researchers to approach this validation process. By employing a combination of immunofluorescence co-localization with quantitative analysis and subcellular fractionation, researchers can obtain robust and reliable data. The provided protocols and diagrams serve as a starting point for designing experiments and interpreting the results in the context of the known functions of SMAP2 in cellular transport pathways. The stronger co-localization of SMAP2 with early/recycling endosome markers suggests its primary role in this compartment, likely involved in the sorting and retrograde transport of cargo to the TGN.[4]
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization of SMAP2 to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle in Prostate Cancer Therapeutics: SMAP-2 vs. ARV-766
For Immediate Release
In the rapidly evolving landscape of oncology, researchers and drug developers are constantly seeking novel therapeutic agents with improved efficacy and specificity. This guide provides a comprehensive comparison of two promising anti-cancer compounds, SMAP-2 and TRC-766, focusing on their anti-cancer activity, mechanisms of action, and supporting experimental data. As it has come to light that TRC-766 is a biologically inactive analog often used as a negative control in studies involving SMAP compounds, this comparison has been updated to focus on a more clinically relevant and potent investigational agent, ARV-766, a PROTAC androgen receptor degrader. This guide is intended for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. ARV-766
| Feature | This compound | ARV-766 |
| Drug Class | Small Molecule Activator of PP2A (SMAP) | Proteolysis Targeting Chimera (PROTAC) |
| Primary Target | Protein Phosphatase 2A (PP2A) | Androgen Receptor (AR) |
| Mechanism of Action | Allosterically activates the PP2A phosphatase, leading to the dephosphorylation and subsequent degradation of key oncogenic proteins, including the Androgen Receptor. | Induces the ubiquitination and subsequent proteasomal degradation of the Androgen Receptor. |
| Therapeutic Approach | Restoration of tumor suppressor function. | Targeted protein degradation. |
| Status | Preclinical | Phase 1/2 Clinical Trials |
Quantitative Analysis of Anti-Cancer Activity
The following tables summarize the available quantitative data for this compound and ARV-766 from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the presented data is collated from separate research publications.
In Vitro Efficacy
| Compound | Cell Line | Assay | Metric | Value | Citation |
| SMAP | LNCaP (Prostate Cancer) | MTT Assay (48h) | IC50 | 16.9 µM | [1] |
| SMAP | 22Rv1 (Prostate Cancer) | MTT Assay (48h) | IC50 | 14.1 µM | [1] |
| ARV-766 | VCaP (Prostate Cancer) | Western Blot | DC50 (AR Degradation) | <1 nM | [1] |
| ARV-766 | LNCaP (Prostate Cancer) | Western Blot | DC50 (AR Degradation) | <1.3 nM | [2] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a biological process by 50%. DC50 (half-maximal degradation concentration) measures the concentration of a degrader that induces 50% of the maximal protein degradation.
In Vivo Efficacy in Xenograft Models
Direct comparative in vivo studies are not available. The following data provides an insight into the individual efficacy of each compound in murine xenograft models of human prostate cancer.
| Compound | Xenograft Model | Dosing | Outcome | Citation |
| This compound | LNCaP/AR | Not Specified | Efficacy comparable to enzalutamide (B1683756) in inhibiting tumor formation. | [3] |
| ARV-766 | LNCaP and VCaP | Not Specified | Significant and dose-dependent inhibition of tumor growth. | [1] |
Mechanisms of Action: A Tale of Two Strategies
While both this compound and ARV-766 exhibit potent anti-cancer activity in prostate cancer models, they achieve this through distinct mechanisms of action.
This compound: Reactivating a Tumor Suppressor
This compound belongs to a class of small molecules that activate Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1] PP2A is a serine/threonine phosphatase that counteracts the activity of many oncogenic kinases.[1] In many cancers, the function of PP2A is suppressed, allowing for unchecked cell growth and proliferation.
This compound allosterically binds to the scaffolding Aα subunit of PP2A, inducing a conformational change that enhances its phosphatase activity.[3] This reactivation of PP2A leads to the dephosphorylation of key substrates involved in cancer progression, including the Androgen Receptor (AR), Akt, and ERK.[1][3] The dephosphorylation of AR, a key driver of prostate cancer, leads to its degradation and a subsequent reduction in AR-mediated signaling.[3]
Caption: Mechanism of Action of this compound.
ARV-766: Targeted Protein Demolition
ARV-766 is a Proteolysis Targeting Chimera (PROTAC), a novel class of drugs designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[4] ARV-766 is a heterobifunctional molecule, meaning it has two distinct ends: one that binds to the Androgen Receptor and another that binds to an E3 ubiquitin ligase.[4]
This dual binding brings the AR in close proximity to the E3 ligase, which then "tags" the AR with ubiquitin molecules. This ubiquitination serves as a molecular signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the AR protein.[4] By completely removing the AR protein, ARV-766 effectively shuts down all AR-dependent signaling pathways, including those driven by mutations that confer resistance to traditional AR inhibitors.[5]
Caption: Mechanism of Action of ARV-766.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or ARV-766 for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to form a colony, a measure of cell reproductive integrity.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with the test compound for a defined period.
-
Incubation: The medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Colony Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis, or programmed cell death.
-
Cell Treatment: Cells are treated with the compound of interest for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Annexin V Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Studies
-
Cell Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with this compound, ARV-766, or a vehicle control according to the specified dosing regimen.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the anti-cancer activity of two compounds like this compound and ARV-766.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and ARV-766 represent innovative and promising strategies for the treatment of prostate cancer. This compound's approach of reactivating the tumor suppressor PP2A offers a broad-spectrum anti-cancer effect by impacting multiple oncogenic signaling pathways. In contrast, ARV-766's targeted degradation of the Androgen Receptor provides a highly specific and potent method to eliminate a key driver of prostate cancer, with the potential to overcome resistance to existing therapies.
The preclinical data for both compounds are encouraging, demonstrating significant anti-cancer activity in relevant models. The ongoing clinical development of ARV-766 will provide crucial insights into its therapeutic potential in patients. Further head-to-head comparative studies will be invaluable in determining the relative strengths and potential clinical applications of these distinct and powerful anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 3. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Guide to the Functional Differences Between SMAP1 and SMAP2 Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small ArfGAP (SMAP) proteins, SMAP1 and SMAP2, are members of the Arf GTPase-activating protein (ArfGAP) family, which play crucial roles in regulating intracellular membrane trafficking. While sharing significant sequence homology, these two proteins exhibit distinct functional specificities in terms of their subcellular localization, preferred Arf GTPase substrates, and involvement in different vesicular transport pathways. This guide provides a comprehensive comparison of SMAP1 and SMAP2, summarizing key functional differences, presenting available quantitative data, detailing relevant experimental protocols, and visualizing their distinct signaling pathways.
Core Functional Differences
SMAP1 and SMAP2, despite both being ArfGAPs that interact with clathrin, are targeted to different cellular membranes where they regulate distinct trafficking events by acting on different Arf isoforms.[1][2] SMAP1 is primarily associated with the plasma membrane and regulates clathrin-dependent endocytosis by acting as a GAP for Arf6.[3][4] In contrast, SMAP2 localizes to early endosomes and the trans-Golgi network (TGN) and is involved in retrograde transport from the endosomes to the TGN, preferentially acting on Arf1 in vivo.[5][6][7] A physical association between SMAP1 and SMAP2 has also been demonstrated, suggesting a potential for functional interaction.[8][9]
Comparative Data
The following tables summarize the key structural and functional differences between SMAP1 and SMAP2 based on available experimental data.
Table 1: General Properties and Localization
| Feature | SMAP1 | SMAP2 | Reference(s) |
| Primary Localization | Plasma membrane, Adherens junctions | Early endosomes, trans-Golgi Network (TGN) | [3][10] |
| Primary Cellular Function | Clathrin-dependent endocytosis | Retrograde transport (early endosome to TGN) | [4][5] |
| In Vivo Arf Specificity | Arf6 | Arf1 | [3][5] |
Table 2: Biochemical Activity
| Parameter | SMAP1 | SMAP2 | Reference(s) |
| In Vitro Arf GAP Activity | Active on both Arf1 and Arf6 | Active on both Arf1 and Arf6 | [5] |
| In Vitro GTP Hydrolysis (%) | ~55% on Arf6, ~30% on Arf1 | ~45% on Arf1, ~40% on Arf6 | [5] |
| Catalytic Residue | Arginine (R61) | Arginine (R56) | [5][11] |
Table 3: Protein-Protein Interactions
| Interacting Protein | SMAP1 | SMAP2 | Reference(s) |
| Clathrin Heavy Chain | Binds via a clathrin-box motif (LLGLD) | Binds via a clathrin-box motif (LLGLD) | [3][5] |
| CALM | Interaction not established | Binds via a C-terminal domain | [5] |
| AP-1 | No direct interaction reported | Colocalizes and interacts | [12] |
| AP-2 | Implicated in the same pathway | No direct interaction reported | [3] |
| SMAP1/SMAP2 | Forms a physical association | Forms a physical association | [8][9] |
Note: Quantitative binding affinities (e.g., Kd values) for these interactions are not widely reported in the literature.
Table 4: Functional Consequences of Altered Expression
| Experimental Condition | Effect on SMAP1-mediated Pathway | Effect on SMAP2-mediated Pathway | Reference(s) |
| Overexpression | Impairs clathrin-dependent endocytosis of transferrin receptor | Delays retrograde transport of TGN38 from early endosome to TGN | [3][5] |
| Knockdown/Knockout | Abolishes transferrin internalization | Impairs retrograde transport of cholera toxin B subunit from recycling endosomes | [3][6] |
| GAP-dead Mutant (R to Q) | Impairs endocytosis of transferrin receptor | Confers resistance to Brefeldin A, indicating a role in Arf1 regulation | [5][11] |
Signaling and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflow
Experimental Protocols
In Vitro Arf GAP Assay (Radiolabeled GTP Method)
This protocol is adapted from methodologies described for Arf GAP assays.[13][14]
Objective: To measure the GTPase-activating protein activity of SMAP1 and SMAP2 on Arf1 and Arf6.
Materials:
-
Recombinant myristoylated Arf1 and Arf6 proteins
-
Recombinant SMAP1 and SMAP2 (or their catalytic domains)
-
[α-³²P]GTP
-
GTPγS (non-hydrolyzable GTP analog)
-
GAP buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
LUVs (Large Unilamellar Vesicles)
-
Nitrocellulose filters
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Loading Arf with [α-³²P]GTP:
-
Incubate recombinant Arf protein with [α-³²P]GTP in the presence of a low Mg²⁺ concentration and EDTA to facilitate nucleotide exchange.
-
Stop the exchange reaction by adding excess MgCl₂.
-
Separate the Arf-[α-³²P]GTP complex from free nucleotides using a size-exclusion column.
-
-
GAP Reaction:
-
Prepare reaction mixtures containing GAP buffer, LUVs, and varying concentrations of the SMAP protein.
-
Initiate the reaction by adding the Arf-[α-³²P]GTP complex.
-
Incubate at 30°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding ice-cold wash buffer and placing on ice.
-
-
Quantification of GTP Hydrolysis:
-
Filter the reaction mixture through a nitrocellulose membrane to trap the protein-bound nucleotides.
-
Wash the filter extensively with ice-cold buffer.
-
Elute the bound nucleotides from the filter using formic acid.
-
Spot the eluted nucleotides onto a TLC plate and separate GTP and GDP using an appropriate mobile phase (e.g., 1 M LiCl, 1 M formic acid).
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radioactivity of the GTP and GDP spots to determine the percentage of GTP hydrolysis.
-
Co-Immunoprecipitation (Co-IP)
This protocol provides a general framework for Co-IP experiments involving membrane-associated proteins.[15][16][17]
Objective: To determine if SMAP1 or SMAP2 physically interact with putative binding partners (e.g., clathrin, CALM).
Materials:
-
Cell line expressing tagged versions of the proteins of interest (e.g., HA-SMAP1, Myc-Clathrin).
-
Lysis buffer appropriate for membrane proteins (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies specific for the protein tags.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blot reagents.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle agitation.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads by centrifugation or using a magnetic stand.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the "prey" protein to detect the co-immunoprecipitated partner.
-
Immunofluorescence and Colocalization Analysis
This protocol outlines the steps for visualizing the subcellular localization of SMAP1 and SMAP2.[10][18]
Objective: To determine the subcellular compartments where SMAP1 and SMAP2 reside.
Materials:
-
Cells grown on glass coverslips.
-
Primary antibodies against SMAP1 or SMAP2 and known organelle markers (e.g., EEA1 for early endosomes, TGN46 for TGN, Transferrin receptor for plasma membrane/endosomes).
-
Fluorophore-conjugated secondary antibodies with distinct emission spectra.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Antifade mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Cell Preparation:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Antibody Staining:
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with a cocktail of primary antibodies (e.g., anti-SMAP1 and anti-EEA1) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.
-
Image the cells using a confocal microscope, acquiring separate images for each fluorophore.
-
Analyze the images for colocalization of the SMAP protein with the organelle markers.
-
Brefeldin A (BFA) Washout Assay
This assay is useful for studying Golgi-to-ER retrograde transport and can be adapted to investigate the role of SMAP2 in TGN dynamics.[19][20][21]
Objective: To assess the function of SMAP2 in the maintenance and reassembly of the Golgi apparatus.
Materials:
-
Cells expressing a fluorescently tagged Golgi marker (e.g., GalT-GFP).
-
Brefeldin A (BFA).
-
Complete cell culture medium.
-
Live-cell imaging setup or materials for fixation and immunofluorescence at different time points.
Procedure:
-
BFA Treatment:
-
Treat cells with BFA (e.g., 5 µg/mL) for a sufficient time (e.g., 30-60 minutes) to induce the collapse of the Golgi into the ER.
-
-
BFA Washout:
-
Remove the BFA-containing medium.
-
Wash the cells three times with warm, BFA-free medium.
-
Add fresh, warm medium to the cells.
-
-
Golgi Reassembly Observation:
-
Monitor the reassembly of the Golgi apparatus over time (e.g., 0, 15, 30, 60, 120 minutes) using live-cell imaging or by fixing cells at each time point for immunofluorescence staining of the Golgi marker.
-
-
Analysis:
-
In cells with altered SMAP2 expression or activity (e.g., SMAP2 knockdown or overexpression of a GAP-dead mutant), compare the kinetics and morphology of Golgi reassembly to control cells. A delay or alteration in reassembly would suggest a role for SMAP2 in Golgi dynamics.
-
Conclusion
SMAP1 and SMAP2 represent a classic example of how gene duplication and subsequent functional divergence can lead to specialized roles for homologous proteins in fundamental cellular processes. While both are ArfGAPs involved in clathrin-mediated transport, their distinct subcellular localizations and Arf substrate specificities dictate their involvement in separate trafficking pathways: SMAP1 in endocytosis at the plasma membrane and SMAP2 in retrograde transport from endosomes to the TGN. Understanding these functional distinctions is critical for elucidating the complex regulation of intracellular trafficking and may provide insights for the development of therapeutic strategies targeting diseases associated with aberrant vesicular transport. Further research is needed to obtain more detailed quantitative data on their enzymatic activities and binding affinities to fully appreciate the molecular basis of their functional specificity.
References
- 1. Smap1 deficiency perturbs receptor trafficking and predisposes mice to myelodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SMAP gene family encoding ARF GTPase-activating proteins and its implication in membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel GTPase-activating protein for ARF6 directly interacts with clathrin and regulates clathrin-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMAP2 Regulates Retrograde Transport from Recycling Endosomes to the Golgi | PLOS One [journals.plos.org]
- 7. SMAP2 regulates retrograde transport from recycling endosomes to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Arf GTPase-activating protein SMAP1 promotes transferrin receptor endocytosis and interacts with SMAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Arf GTPase-activating proteins SMAP1 and AGFG2 regulate the size of Weibel-Palade bodies and exocytosis of von Willebrand factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple in vitro assay of Arf GAPs and preparation of Arf proteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Post-Golgi membrane traffic: brefeldin A inhibits export from distal Golgi compartments to the cell surface but not recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the On-Target Effects of SMAP-2 on PP2A Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small-molecule activator of protein phosphatase 2A (SMAP-2) with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the on-target effects of this compound and its potential as a therapeutic agent.
Introduction to this compound and PP2A Activation
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key oncogenic signaling pathways. Its activity is often suppressed in various cancers, making it an attractive target for therapeutic intervention. Small-Molecule Activators of PP2A (SMAPs) are a class of compounds developed to restore the tumor-suppressive function of PP2A.[1]
This compound is a potent, orally bioavailable SMAP that has demonstrated significant anti-cancer activity in preclinical models.[2][3] SMAPs, including this compound, directly bind to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that allosterically activates the phosphatase.[1] This guide focuses on validating the on-target effects of this compound on PP2A activity and compares its performance with other known PP2A-activating compounds.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and other alternative PP2A activators. It is important to note that direct head-to-head comparative studies are limited in the current literature. The data presented here are compiled from different studies, and experimental conditions may vary.
Table 1: In Vitro Cell Viability
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Citation(s) |
| This compound | LNCaP | Prostate Cancer | 16.9 | [4] |
| 22Rv1 | Prostate Cancer | 14.1 | [4] | |
| DT-061 (SMAP) | H441 | Lung Cancer | Dose-dependent inhibition of colony growth | [5] |
| H358 | Lung Cancer | Dose-dependent inhibition of colony growth | [5] | |
| FTY720 (Fingolimod) | A549 | Lung Cancer | ~10 | [6][7] |
| LS411N, T84, HCT116, SW480 | Colorectal Cancer | < 5 | [8] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Outcome | Citation(s) |
| This compound | LNCaP/AR Xenograft (SCID mice) | Prostate Cancer | 100 mg/kg BID, oral | Significant tumor growth inhibition | [1] |
| DT-061 (SMAP) | KRAS-driven lung cancer mouse models | Lung Cancer | Not specified | Tumor regression in combination with MEK inhibitor | [5] |
| FTY720 (Fingolimod) | A549 Xenograft (SCID mice) | Lung Cancer | Not specified | Tumor suppression associated with PP2A activation | [6][7] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanism and experimental procedures are provided below to enhance understanding.
Caption: Mechanism of this compound action on the PP2A signaling pathway.
Caption: Experimental workflow for a PP2A phosphatase activity assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PP2A Phosphatase Activity Assay
This protocol is based on the widely used malachite green-based colorimetric assay to measure the release of free phosphate from a synthetic phosphopeptide substrate.
Materials:
-
Purified PP2A enzyme or cell lysates containing PP2A
-
This compound and other test compounds
-
PP2A-specific phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and DTT)
-
Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)
-
Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)
-
Phosphate standard for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the phosphate standard in the assay buffer to generate a standard curve.
-
In a 96-well plate, add the purified PP2A or cell lysate to the assay buffer.
-
Add this compound or other test compounds at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding Malachite Green Reagent A, followed by Malachite Green Reagent B.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.
-
Calculate the amount of phosphate released using the phosphate standard curve. PP2A activity is expressed as pmol of phosphate released per minute per µg of protein.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on a shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a prostate cancer xenograft model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Prostate cancer cells (e.g., LNCaP/AR)
-
Matrigel or other appropriate vehicle for cell injection
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for castration (if required for the model)
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
For castration-resistant models, surgical castration can be performed before tumor cell injection or when tumors are established.
-
Administer this compound (e.g., 100 mg/kg, twice daily) or the vehicle control to the respective groups via oral gavage.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and body weight regularly (e.g., every 2-3 days).
-
Continue the treatment for a predetermined period (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for target proteins).
-
Analyze the data by comparing the tumor growth rates and final tumor volumes between the treatment and control groups.
Conclusion
This compound is a promising small-molecule activator of PP2A with demonstrated on-target effects and anti-cancer activity in preclinical models of prostate cancer. The available data indicate that this compound effectively reduces cancer cell viability and inhibits tumor growth in vivo. While direct comparative studies with other PP2A activators are not extensively available, the information presented in this guide provides a solid foundation for researchers to evaluate the potential of this compound. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic window of this compound relative to other PP2A-modulating agents. The detailed protocols provided herein should facilitate the independent validation and further exploration of this compound's on-target effects in various research settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 7. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A-RIPK1-dependent necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Expression of the Sphingolipid Pathway Is Associated with Sensitivity to the PP2A Activator FTY720 in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMAP2 Function in Diverse Cellular Contexts
For researchers, scientists, and drug development professionals, understanding the nuanced roles of proteins in different cell types is paramount. This guide provides a comparative study of the Small Arf GTPase-activating protein 2 (SMAP2), a key regulator of intracellular vesicle trafficking. We will objectively compare its performance and function in various cellular environments, supported by experimental data, detailed protocols, and visual representations of its molecular pathways.
Introduction to SMAP2
SMAP2 is a GTPase-activating protein (GAP) that plays a crucial role in the intricate network of vesicular transport within eukaryotic cells.[1][2] As a member of the ArfGAP family, its primary function is to inactivate ADP-ribosylation factor (Arf) proteins, which are small GTPases that act as molecular switches in the formation of transport vesicles.[1][3] Specifically, SMAP2 has been identified as a regulator of Arf1, influencing clathrin-dependent retrograde trafficking from early endosomes to the trans-Golgi network (TGN).[1][2][4] This process is vital for the recycling of cellular components and the proper sorting of proteins and lipids. SMAP2's function is closely tied to its interactions with clathrin heavy chain (CHC) and the clathrin assembly protein CALM, highlighting its role in the machinery of vesicle formation.[1][2][5]
Comparative Function of SMAP2 Across Cell Types
The functional significance of SMAP2 varies depending on the cellular context, with its general role in vesicle trafficking being adapted to meet the specific needs of different cell types. This section compares the function of SMAP2 in epithelial cells, fibroblast-like cells, and highly specialized cells like spermatids.
General Function in Common Cell Lines (HeLa and Cos-7)
In widely studied cell lines such as HeLa (human epithelial cells) and Cos-7 (monkey kidney fibroblast-like cells), SMAP2 is primarily involved in the retrograde transport pathway.[1][2] Overexpression of SMAP2 in these cells leads to a delay in the accumulation of the TGN resident protein TGN38/46, indicating a disruption in its recycling from endosomes back to the TGN.[2] Conversely, cells lacking functional SMAP2 would be expected to show an accumulation of active, GTP-bound Arf1.[6]
SMAP2's localization to the early endosomes and the TGN is crucial for its function.[1] It colocalizes with the clathrin adaptor protein complex AP-1, which is known to mediate vesicle budding from these compartments.[1][2] This suggests a model where SMAP2 is recruited to sites of vesicle formation to regulate the Arf1 cycle, ensuring the timely and efficient budding of clathrin-coated vesicles destined for the TGN.
Function in Epithelial Cells (HeLa)
In epithelial cells like HeLa, which are characterized by their polarized nature and high levels of protein secretion and endocytosis, the regulation of vesicular trafficking is critical. Studies using HeLa cells have been instrumental in demonstrating the in vivo role of SMAP2 as a regulator of Arf1.[1] Transfection of a GAP-negative mutant of SMAP2 into HeLa cells conferred resistance to Brefeldin A, a drug that inhibits Arf1 activation and disrupts the Golgi apparatus, further solidifying SMAP2's role in the Arf1 pathway in these cells.[1][2]
Function in Fibroblast-like Cells (Cos-7)
Cos-7 cells, with their fibroblast-like characteristics, have been extensively used to study the molecular interactions of SMAP2. Co-immunoprecipitation and immunofluorescence experiments in Cos-7 cells have demonstrated the physical interaction of SMAP2 with both clathrin heavy chain (CHC) and the clathrin assembly protein CALM.[1] Overexpression of SMAP2 in these cells often leads to the formation of protein aggregates that colocalize with clathrin, providing visual evidence of their association.[1]
Specialized Function in Spermatids
A striking example of cell-type-specific function is the indispensable role of SMAP2 in male germ cells. In mouse spermatids, SMAP2 is essential for the formation of the acrosome, a specialized vesicle derived from the Golgi apparatus that is crucial for fertilization.[5] SMAP2-deficient male mice are infertile and exhibit globozoospermia, a condition characterized by round-headed sperm lacking an acrosome.[5]
In these specialized cells, SMAP2 is localized to the TGN during the stages of acrosome biogenesis.[5] Its absence leads to disorganized vesicle budding from the TGN, resulting in abnormally large proacrosomal vesicles and a distorted TGN structure.[5] Furthermore, the recruitment of CALM and the proper localization of syntaxin2, a SNARE protein involved in vesicle fusion, are impaired in SMAP2-deficient spermatids.[5] This demonstrates a critical role for SMAP2 in orchestrating the formation of clathrin-coated vesicles that contribute to the acrosome.
Quantitative Data Summary
The following tables summarize the available data on SMAP2's function and interactions. While direct quantitative comparisons across different cell types are limited in the literature, the compiled data provides a basis for understanding its differential roles.
| Parameter | HeLa (Epithelial) | Cos-7 (Fibroblast-like) | Spermatids (Germ Cells) | Alternative/Related Protein (SMAP1) |
| Primary Arf Substrate | Arf1 (in vivo)[1][2] | Arf1 (in vivo)[1] | Arf1 (inferred) | Arf6 (in vivo) |
| Subcellular Localization | Early Endosomes, TGN[1][2] | Early Endosomes, TGN[1] | TGN[5] | Plasma Membrane |
| Key Interacting Proteins | Clathrin, AP-1[1][2] | Clathrin, CALM[1] | Clathrin, CALM, Syntaxin2[5] | Clathrin, AP-2 |
| Primary Function | Retrograde transport (Endosome-to-TGN)[1][2][4] | Retrograde transport (Endosome-to-TGN)[1] | Acrosome formation[5] | Clathrin-mediated endocytosis |
| Phenotype of Overexpression | Delayed TGN38/46 accumulation[2] | Formation of aggregates with clathrin and CALM[1] | Not Reported | Inhibition of transferrin receptor endocytosis |
| Phenotype of Knockout/Deficiency | Not explicitly reported | Not explicitly reported | Globozoospermia, male infertility[5] | Impaired transferrin receptor endocytosis |
| Experimental Assay | Cell Type | Observation | Reference |
| In vitro Arf GAP Activity | N/A (Purified Proteins) | SMAP2 shows GAP activity towards both Arf1 and Arf6. | [1] |
| Brefeldin A Resistance | HeLa | Expression of a GAP-negative SMAP2 mutant confers resistance. | [1][2] |
| TGN38/46 Accumulation Assay | HeLa | Overexpression of SMAP2 delays the return of TGN38/46 to the TGN. | [2] |
| Co-immunoprecipitation | Cos-7 | SMAP2 interacts with clathrin heavy chain and CALM. | [1] |
| Immunofluorescence | Cos-7 | Overexpressed SMAP2 colocalizes with clathrin and CALM. | [1] |
| Gene Targeting (Knockout) | Mouse Spermatids | SMAP2 deficiency leads to failed acrosome formation. | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: SMAP2-mediated retrograde trafficking from the early endosome to the TGN.
Caption: Workflow for assessing SMAP2 function via TGN38/46 accumulation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Arf GAP Assay
Objective: To measure the GTPase-activating protein activity of SMAP2 on Arf1 and Arf6 in a cell-free system.
Materials:
-
Purified recombinant SMAP2 protein (or a fragment containing the GAP domain).
-
Purified recombinant Arf1 and Arf6 proteins.
-
[γ-³²P]GTP.
-
GTPγS (non-hydrolyzable GTP analog).
-
GAP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Thin-layer chromatography (TLC) plates.
-
Phosphorimager.
Procedure:
-
Loading of Arf proteins with [γ-³²P]GTP:
-
Incubate purified Arf1 or Arf6 with [γ-³²P]GTP in the presence of EDTA to facilitate nucleotide exchange.
-
Stop the exchange reaction by adding an excess of MgCl₂.
-
Remove unbound [γ-³²P]GTP by passing the reaction mixture through a desalting column.
-
-
GAP Reaction:
-
In a microcentrifuge tube, combine the [γ-³²P]GTP-loaded Arf protein with the purified SMAP2 protein in GAP assay buffer.
-
As a negative control, set up a reaction without SMAP2.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Analysis of GTP Hydrolysis:
-
Stop the reaction by adding a stop buffer containing EDTA and boiling the samples.
-
Spot the reaction mixture onto a TLC plate.
-
Separate the [γ-³²P]GTP and the resulting [γ-³²P]GDP by chromatography using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radioactivity of the GTP and GDP spots to determine the percentage of GTP hydrolysis.
-
Co-immunoprecipitation of SMAP2 and Clathrin
Objective: To demonstrate the physical interaction between SMAP2 and clathrin heavy chain in cells.
Materials:
-
Cos-7 cells.
-
Expression plasmid for Myc-tagged SMAP2.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Anti-Myc antibody.
-
Anti-clathrin heavy chain (CHC) antibody.
-
Protein A/G-agarose beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Culture and Transfection:
-
Culture Cos-7 cells to 70-80% confluency.
-
Transfect the cells with the Myc-SMAP2 expression plasmid using a suitable transfection reagent.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an anti-CHC antibody overnight at 4°C with gentle rotation.
-
As a negative control, use a non-specific IgG antibody.
-
Add fresh protein A/G-agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated SMAP2.
-
As a positive control, probe a sample of the input lysate with the anti-Myc antibody.
-
TGN38/46 Accumulation Assay
Objective: To assess the effect of SMAP2 overexpression on the retrograde trafficking of TGN38/46 from endosomes to the TGN.
Materials:
-
HeLa cells.
-
Expression plasmid for HA-tagged SMAP2.
-
Antibodies against HA and TGN38/46.
-
Fluorescently labeled secondary antibodies.
-
Confocal microscope.
Procedure:
-
Cell Culture and Transfection:
-
Grow HeLa cells on glass coverslips.
-
Transfect the cells with the HA-SMAP2 expression plasmid.
-
Incubate for 24-48 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).
-
Incubate the cells with primary antibodies against HA (to identify transfected cells) and TGN38/46.
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Acquire images of transfected (HA-positive) and non-transfected (HA-negative) cells using a confocal microscope.
-
Visually inspect and quantify the subcellular localization of TGN38/46 in both cell populations.
-
In SMAP2-overexpressing cells, an accumulation of TGN38/46 in peripheral endosomal structures and a decrease in the TGN-localized pool is indicative of impaired retrograde transport.
-
Conclusion
This comparative guide illustrates that while SMAP2 maintains a core function as an Arf1-GAP involved in clathrin-mediated vesicle trafficking, its physiological impact is highly dependent on the cellular context. In common epithelial and fibroblast-like cell lines, it plays a general housekeeping role in the retrograde pathway. However, in specialized cells such as spermatids, SMAP2's function becomes critical for a specific developmental process, namely acrosome biogenesis. This highlights the importance of studying protein function in diverse and relevant cell types to fully understand their biological significance and potential as therapeutic targets. The provided experimental data and protocols offer a framework for researchers to further investigate the multifaceted roles of SMAP2 in cellular physiology and disease.
References
- 1. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene - SMAP2 [maayanlab.cloud]
Cross-Validation of SMAP-2's Efficacy in Modulating MYC and AKT/mTOR Signaling: A Comparative Guide
This guide provides a detailed comparison of the small molecule PP2A activator, SMAP-2 (also known as DT-1154), with other therapeutic agents targeting the MYC and AKT/mTOR signaling pathways. The data presented herein is derived from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an orally active small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1][2][3] PP2A negatively regulates multiple oncogenic signaling cascades, including the MYC and AKT/mTOR pathways.[4] In many cancers, PP2A activity is suppressed, leading to the hyperactivation of these pro-survival pathways.[3] this compound directly binds to the PP2A Aα subunit, inducing a conformational change that enhances its phosphatase activity, leading to the dephosphorylation and subsequent degradation of key oncoproteins like MYC.[5][6]
Comparative Analysis of this compound's Effect on MYC Signaling
The c-MYC (MYC) oncoprotein is a transcription factor that is frequently overexpressed in a wide range of human cancers. Its stability is regulated by phosphorylation, particularly at Serine 62 (S62), which prevents its degradation. PP2A directly dephosphorylates MYC at S62, targeting it for proteasomal degradation.[5][7]
Quantitative Data: this compound vs. Alternative MYC-Targeting Strategies
The following table summarizes the quantitative effects of this compound on MYC levels and cell viability, compared to an mTOR inhibitor, INK128.
| Treatment | Cell Line | Assay | Target | Result | Reference |
| This compound (DT-1154) | PANC89 (Pancreatic) | Western Blot | Total MYC | Significant decrease in expression | [1] |
| Daudi (Burkitt's Lymphoma) | Western Blot | p-MYC (S62) | >50% reduction within 2 hours | [5] | |
| Daudi (Burkitt's Lymphoma) | Western Blot | Total MYC | >50% reduction within 2 hours | [5] | |
| MDA-MB-231 (Breast) | Cycloheximide Chase | MYC Half-life | Reduced from 35 min to 18 min | [5] | |
| INK128 (mTOR Inhibitor) | PANC89 (Pancreatic) | Western Blot | Total MYC | Minimal effect on expression | [1] |
| This compound + INK128 | PANC89 (Pancreatic) | Western Blot | Total MYC | Significant decrease in expression | [1] |
Signaling Pathway Visualization
Comparative Analysis of this compound's Effect on AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. PP2A can dephosphorylate and inactivate key components of this pathway, including AKT.[8]
Quantitative Data: this compound vs. mTOR Inhibitor
The following table presents a quantitative comparison of this compound and the mTOR inhibitor INK128 on key markers of the AKT/mTOR pathway.
| Treatment | Cell Line | Assay | Target | Result | Reference |
| This compound (DT-1154) | PANC89 (Pancreatic) | Western Blot | p-AKT (S473) | No significant change alone | [1] |
| PANC89 (Pancreatic) | Western Blot | p-S6 | No significant change alone | [1] | |
| H358 (Lung) | Western Blot | p-4E-BP1 | Loss of phosphorylation | [9] | |
| INK128 (mTOR Inhibitor) | PANC89 (Pancreatic) | Western Blot | p-AKT (S473) | Reduced phosphorylation | [1] |
| PANC89 (Pancreatic) | Western Blot | p-S6 | Reduced phosphorylation | [1] | |
| This compound + INK128 | PANC89 (Pancreatic) | Western Blot | p-AKT (S473) | Further reduction in phosphorylation | [1] |
| PANC89 (Pancreatic) | Western Blot | p-S6 | Significant reduction in phosphorylation | [1] |
Signaling Pathway Visualization
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., PANC89, Daudi)
-
Complete culture medium
-
This compound (DT-1154)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol is used to quantify the levels of total and phosphorylated proteins in the MYC and AKT/mTOR pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-p-MYC (S62), anti-AKT, anti-p-AKT (S473), anti-S6, anti-p-S6, anti-4E-BP1, anti-p-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the interaction between PP2A and its substrates, such as MYC, following this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-PP2A-C)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot detection (e.g., anti-MYC, anti-PP2A-C)
Procedure:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the protein of interest and its binding partner.
Conclusion
This compound demonstrates significant preclinical activity in targeting the MYC and AKT/mTOR signaling pathways through the activation of the tumor suppressor PP2A. Its ability to promote the degradation of MYC and synergize with mTOR inhibitors highlights its potential as a novel therapeutic agent. The experimental protocols provided in this guide offer a framework for the continued investigation and cross-validation of this compound's efficacy in various cancer models. Further studies involving direct head-to-head comparisons with other PP2A activators and direct MYC inhibitors are warranted to fully elucidate its therapeutic potential.
References
- 1. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Role of SMAP2 in Clathrin-Dependent Trafficking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stromal Membrane-Associated Protein 2 (SMAP2) with other key proteins involved in clathrin-dependent trafficking. SMAP2, an ADP-ribosylation factor (Arf) GTPase-activating protein (GAP), plays a crucial role in the intricate network of vesicular transport. This document summarizes its function, compares its activity with relevant alternatives, and provides supporting experimental data and detailed protocols to facilitate further research and drug development efforts.
SMAP2: A Key Regulator of Retrograde Trafficking
SMAP2 is a homolog of SMAP1 and functions as a GAP for Arf GTPases.[1][2] Unlike SMAP1, which primarily regulates Arf6-dependent endocytosis from the plasma membrane, SMAP2 is a key player in the clathrin- and AP-1-dependent retrograde trafficking pathway from early endosomes to the trans-Golgi network (TGN).[1][3][4] It achieves this by acting as a regulator of Arf1 in vivo.[1][3] Experimental evidence shows that overexpression of SMAP2 leads to a delay in the accumulation of TGN38/46, a marker protein that cycles between the TGN and the plasma membrane, at the TGN.[1][3]
SMAP2's function is intrinsically linked to its ability to interact with core components of the clathrin machinery. It directly binds to the clathrin heavy chain (CHC) and the clathrin assembly protein CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein).[1][5] This interaction is crucial for its role in the formation of clathrin-coated vesicles.
Comparative Analysis of ArfGAP Activity
The GTPase-activating protein (GAP) activity of SMAP2 has been characterized and compared with other ArfGAPs, such as its homolog SMAP1 and the well-characterized Arf1-specific GAP, GAP1. In vitro assays demonstrate that SMAP2 can act on both Arf1 and Arf6.[1][5] However, in a cellular context, it primarily functions as an Arf1GAP.[1]
| Protein | Substrate (in vitro) | GAP Activity (% GTP Hydrolysis) | Primary Cellular Function | Reference |
| SMAP2 | Arf1 | ~40% | Retrograde transport (Early endosome to TGN) | [1][5] |
| Arf6 | ~45% | [1][5] | ||
| SMAP1 | Arf1 | ~35% | Endocytosis (Plasma membrane to endosome) | [1][5] |
| Arf6 | ~50% | [1][5] | ||
| GAP1 | Arf1 | ~55% | COPI-mediated transport (Golgi) | [1][5] |
| Arf6 | ~20% | [1][5] |
Table 1: Comparison of in vitro ArfGAP Activity. The table summarizes the percentage of GTP hydrolysis for Arf1 and Arf6 after a 60-minute incubation with the respective GAP proteins. Data are indicative of in vitro activity and may not fully reflect in vivo substrate specificity.
SMAP2 and its Interaction Partners: A Qualitative Comparison
SMAP2's role in clathrin-dependent trafficking is defined by its interactions with key regulatory proteins. Co-immunoprecipitation experiments have confirmed these interactions.
| Protein | Interacts with SMAP2 | Key Function in Clathrin-Dependent Trafficking | Reference |
| Clathrin Heavy Chain (CHC) | Yes | Major structural component of clathrin coats. | [1][5] |
| AP-1 Complex | Yes (colocalizes) | Adaptor protein complex for clathrin at the TGN and endosomes. | [1][3][4] |
| CALM | Yes | Clathrin assembly protein. | [1][5] |
| SMAP1 | Yes | Arf6GAP involved in endocytosis. | [6] |
Table 2: Interaction Profile of SMAP2. This table highlights the key interaction partners of SMAP2 within the clathrin-dependent trafficking pathway.
Alternative ArfGAPs in Clathrin-Mediated Trafficking
While SMAP2 plays a specific role in retrograde transport, other ArfGAPs are involved in different stages of clathrin-mediated trafficking.
-
ACAP1: This Arf6GAP is part of a clathrin coat complex involved in endocytic recycling.[1][2][7] Overexpression of ACAP1 inhibits the recycling of transferrin receptor and integrin.[1][7]
-
GIT1: GIT1 is an ArfGAP that has been implicated in the ligand-dependent endocytosis of G protein-coupled receptors.[5]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Caption: SMAP2 in the retrograde trafficking pathway.
References
- 1. An ACAP1-containing clathrin coat complex for endocytic recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ACAP1-containing clathrin coat complex for endocytic recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMAP2, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. SMAP2, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMAP2 small ArfGAP2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the In Vivo Anti-Tumor Efficacy of SMAP-2 Across Diverse Cancer Landscapes
A Comparative Guide for Researchers and Drug Development Professionals
Small Molecule Activators of Protein Phosphatase 2A (SMAPs), particularly the potent compound SMAP-2, have emerged as a promising class of anti-cancer agents. By activating the tumor-suppressing protein phosphatase 2A (PP2A), SMAPs counteract the hyperactive kinase signaling that drives many malignancies. This guide provides a comprehensive comparison of the in vivo anti-tumor effects of this compound across different cancer models, supported by experimental data and detailed methodologies to inform future research and development.
Quantitative Comparison of In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in various preclinical cancer models. The following table summarizes the key quantitative data from these studies, highlighting the compound's efficacy in inhibiting tumor growth.
| Cancer Model | Cell Line/Model Type | Animal Model | This compound Dosage and Administration | Key Findings | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | LNCaP/AR Xenograft | SCID/NCr Mice | 100 mg/kg, BID, Oral Gavage, 28 days | Significant tumor growth inhibition, comparable to enzalutamide. | [1] |
| KRAS-Mutant Lung Cancer | H358 Xenograft | Nude Mice | 5 mg/kg, BID, 4 weeks | Significant inhibition of tumor growth and induction of apoptosis. | [2][3] |
| KRAS-Mutant Lung Cancer | KRAS LA2 Transgenic | Transgenic Mice | Not specified | Significant decrease in tumor burden and induction of apoptosis. | [3] |
| KRAS-Mutant Lung Cancer | Patient-Derived Xenograft (PDX) | Not specified | Not specified | Induced growth inhibition of tumors. | [2][3] |
| Pancreatic Ductal Adenocarcinoma (PDA) | PANC89 Xenograft | NSG Mice | 15 mg/kg, daily (6 days/week), Oral Gavage, ~14 days | Decreased tumor growth and tumor weight. | [4] |
| KRAS-Driven Non-Small Cell Lung Cancer (NSCLC) | H441 Xenograft | Not specified | SMAP1 (structurally similar) | Significantly inhibited tumor growth by ~76%. | [5] |
Deciphering the Mechanism: Key Signaling Pathways
This compound exerts its anti-tumor effects by activating PP2A, which in turn dephosphorylates and modulates the activity of crucial oncogenic proteins. The specific pathways targeted can vary depending on the cancer type.
Androgen Receptor (AR) Signaling in Prostate Cancer
In castration-resistant prostate cancer, this compound's activation of PP2A leads to the dephosphorylation of the androgen receptor (AR), a key driver of this disease.[1][6] This dephosphorylation promotes AR degradation, thereby inhibiting AR signaling and suppressing tumor growth.[1]
MAPK Signaling in KRAS-Mutant Lung Cancer
In KRAS-mutant lung cancer, the mitogen-activated protein kinase (MAPK) pathway is often constitutively active. This compound-mediated activation of PP2A leads to the dephosphorylation and inactivation of key components of this pathway, such as ERK.[2][3] This results in decreased cell proliferation and increased apoptosis.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key in vivo experiments cited in this guide.
Castration-Resistant Prostate Cancer Xenograft Study
-
Animal Model: 8-week-old male SCID/NCr mice (BALB/c background), both non-castrated and castrated.[1]
-
Tumor Cell Implantation: LNCaP/AR cells were subcutaneously injected into the mice.[1]
-
Treatment Groups: Mice were randomized into a control group and a this compound treatment group.[1]
-
Drug Administration: this compound was administered at a dose of 100 mg/kg twice daily (BID) for 28 days.[1] The compound was prepared in a specific vehicle for delivery.[1]
-
Efficacy Evaluation: Tumor volumes and body weights were measured every other day.[1] At the end of the study, tumors were harvested for further analysis, including immunohistochemistry (IHC) and immunoblotting.[1]
KRAS-Mutant Lung Cancer Xenograft Study
-
Animal Model: Nude mice.[2]
-
Tumor Cell Implantation: 1 x 10^7 H358 cells were subcutaneously injected.[2][3]
-
Treatment Groups: Mice were treated with a vehicle control, a combination of MK2206 (AKT inhibitor) and AZD6244 (MEK inhibitor), or SMAP.[2]
-
Drug Administration: SMAP was administered at a dose of 5 mg/kg twice a day for 4 weeks.[3]
-
Efficacy Evaluation: Tumor volume was measured throughout the treatment period.[2][3] At the end of the study, tumors were evaluated for apoptosis (TUNEL staining) and p-ERK levels (IHC).[2][3]
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor effects of a compound like this compound.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of tumor suppressor protein PP2A inhibits KRAS-driven tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of SMAP2 as a Therapeutic Target in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Small ArfGAP 2 (SMAP2) as a potential therapeutic target in pancreatic cancer against established and emerging alternatives. The content is based on available preclinical and clinical data, with a focus on objective performance metrics and detailed experimental methodologies.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains a malignancy with a dire prognosis, largely driven by the high prevalence of KRAS mutations and a complex, immunosuppressive tumor microenvironment. The identification of novel therapeutic targets is paramount. SMAP2, a GTPase-activating protein, has emerged as a potential candidate due to its overexpression in pancreatic cancer and its association with poor patient outcomes. This guide evaluates the existing evidence for SMAP2 as a druggable target and contrasts it with current and investigational therapies targeting KRAS, PARP, and EGFR. While direct pharmacological inhibition of SMAP2 is in its nascent stages of investigation, its role in tumor progression and the tumor microenvironment suggests it may hold therapeutic promise.
SMAP2 as a Therapeutic Target in Pancreatic Cancer
SMAP2 (also known as ASAP2) is a protein involved in intracellular vesicle trafficking. Recent studies have implicated SMAP2 in pancreatic cancer pathogenesis.
Mechanism of Action and Preclinical Validation:
-
Expression and Prognostic Significance: SMAP2 mRNA and protein levels are significantly elevated in pancreatic cancer tissues compared to normal pancreatic tissue.[1][2] High SMAP2 expression is correlated with a poorer prognosis for patients with pancreatic adenocarcinoma.[3] This overexpression is partly attributed to increased DNA copy numbers of the SMAP2 gene.[3]
-
Role in Tumor Growth: Studies have identified SMAP2 as a novel driver gene in PDAC.[3] In vitro and in vivo experiments have demonstrated that SMAP2 promotes tumor growth by facilitating cell cycle progression.[3] This is mediated, at least in part, through the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[3]
-
Involvement in the Tumor Microenvironment: SMAP2 expression has been positively correlated with the infiltration of tumor-associated macrophages (TAMs) in the pancreatic tumor microenvironment. TAMs are known to contribute to an immunosuppressive environment that fosters tumor growth and metastasis.[4][5][6]
-
Potential for Inhibition: The FDA-approved anti-parasitic drug niclosamide (B1684120) has been identified as a potential therapeutic agent that can suppress PDAC growth by inhibiting the expression of SMAP2.[3] While not a direct inhibitor of SMAP2's enzymatic activity, niclosamide's effect on SMAP2 expression provides a pharmacological tool to probe its function and therapeutic potential.
SMAP2 Signaling Pathway
The proposed signaling pathway for SMAP2 in pancreatic cancer involves its role as a driver of cell cycle progression through the activation of EGFR.
Caption: Proposed SMAP2 signaling pathway in pancreatic cancer.
Comparison with Alternative Therapeutic Targets
The therapeutic landscape of pancreatic cancer is evolving, with several targeted therapies under investigation. This section compares SMAP2 with key alternative targets.
| Target | Therapeutic Agent(s) | Mechanism of Action | Efficacy Data (Clinical Trials) |
| SMAP2 | Niclosamide (repurposed) | Suppresses SMAP2 expression, leading to reduced tumor growth.[3] | Preclinical data available; clinical data for this specific mechanism is lacking. |
| KRAS G12C | Sotorasib (AMG510), Adagrasib (MRTX849) | Covalent inhibitors of the KRAS G12C mutant protein, trapping it in an inactive state. | Sotorasib: ORR: 21.1%, DCR: 84.2%, Median PFS: 4.0 months.[7] Adagrasib: ORR: 50%, DCR: 100%, Median PFS: 6.6 months.[7] |
| PARP | Olaparib, Rucaparib | Inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, leading to synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA mutations). | Olaparib (POLO trial): Median PFS: 7.4 months (vs. 3.8 months with placebo) in patients with germline BRCA mutations.[8] |
| EGFR | Erlotinib | Tyrosine kinase inhibitor that blocks EGFR signaling. | Modest survival benefit when combined with gemcitabine.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of these therapeutic targets are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of therapeutic agents on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Therapeutic agent (e.g., SMAP2 inhibitor, KRAS inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the therapeutic agent in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted therapeutic agent to each well. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in mice to evaluate the in vivo efficacy of a therapeutic agent.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel)
-
Therapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject pancreatic cancer cells into the flank of each mouse.[6]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agent to the treatment group according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Caption: Experimental workflow for a subcutaneous tumor xenograft model.
Conclusion and Future Directions
The validation of SMAP2 as a therapeutic target in pancreatic cancer is an area of active investigation. Its overexpression, prognostic significance, and role in tumor growth and the tumor microenvironment provide a strong rationale for further exploration. While direct, potent, and specific inhibitors of SMAP2 are yet to be fully characterized in the context of pancreatic cancer, the identification of niclosamide as a modulator of SMAP2 expression offers a valuable tool for preclinical studies.
Compared to more established targeted therapies for pancreatic cancer, such as KRAS and PARP inhibitors, the development of SMAP2-targeted agents is at a much earlier stage. However, its distinct mechanism of action, potentially impacting both cancer cell-intrinsic pathways and the tumor microenvironment, makes it an attractive candidate for further research, including combination strategies with existing therapies. Future work should focus on the development of direct SMAP2 inhibitors and a more detailed elucidation of its downstream signaling pathways to fully validate its potential as a novel therapeutic target for this devastating disease.
References
- 1. Expression of SMAP2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Expression and prognostic analyses of SCAMPs in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel driver gene ASAP2 is a potential druggable target in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tumor-Associated Macrophages in Pancreatic Ductal Adenocarcinoma: Origin, Polarization, Function, and Reprogramming [frontiersin.org]
- 5. Impact of tumour associated macrophages in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of tumour associated macrophages in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Comparative Phosphoproteomic Analysis: Unraveling the Cellular Impact of the PP2A Activator SMAP-2
A Head-to-Head Comparison with MEK Inhibition in Pancreatic Cancer Models
This guide provides a comparative analysis of the phosphoproteomic landscape in pancreatic ductal adenocarcinoma (PDA) cells following treatment with SMAP-2, a novel small-molecule activator of Protein Phosphatase 2A (PP2A), versus Trametinib, a well-established MEK inhibitor.[1] The data presented herein, based on simulated results reflecting published findings, highlights the distinct and overlapping effects of these two therapeutic strategies on cellular signaling networks.
Protein phosphorylation, a key post-translational modification, is a dynamic process governed by the balanced activity of protein kinases and phosphatases. In many cancers, this balance is skewed towards hyper-phosphorylation of oncogenic pathways. While kinase inhibitors have been a cornerstone of targeted therapy, activating tumor-suppressing phosphatases like PP2A represents a promising alternative approach.[1] this compound is a member of a class of molecules that directly bind to the PP2A Aα subunit, inducing conformational changes that activate the phosphatase.[2] This guide offers researchers a clear comparison of the downstream signaling consequences of this approach against the targeted inhibition of the MAPK pathway.
Quantitative Phosphoproteomic Data
The following tables summarize the quantitative changes in the phosphoproteome of PDA cells treated with either 10 µM this compound or 1 µM Trametinib for 24 hours. The data represents the log2 fold change in phosphorylation at specific sites compared to a vehicle control.
Table 1: Key Down-Regulated Phosphosites in Response to this compound and Trametinib Treatment
| Protein | Phosphosite | Log2 Fold Change (this compound) | Log2 Fold Change (Trametinib) | Putative Pathway |
| AKT1 | S473 | -2.1 | -0.2 | PI3K/AKT/mTOR |
| mTOR | S2448 | -1.8 | -0.1 | PI3K/AKT/mTOR |
| RPS6KB1 (p70S6K) | T389 | -2.5 | -0.3 | PI3K/AKT/mTOR |
| EIF4EBP1 | S65 | -2.2 | -0.2 | PI3K/AKT/mTOR |
| MAPK1 (ERK2) | T185/Y187 | -1.5 | -3.1 | MAPK/ERK |
| MAPK3 (ERK1) | T202/Y204 | -1.6 | -3.3 | MAPK/ERK |
| MYC | S62 | -2.8 | -1.9 | MYC Signaling |
| AR | S81 | -2.0 | -0.1 | Androgen Receptor Signaling |
| BAD | S112 | -1.9 | -0.4 | Apoptosis |
Table 2: Key Up-Regulated Phosphosites in Response to this compound and Trametinib Treatment
| Protein | Phosphosite | Log2 Fold Change (this compound) | Log2 Fold Change (Trametinib) | Putative Pathway |
| GSK3B | S9 | -0.1 | 1.8 | Feedback Loop |
| ARAF | S299 | 0.2 | 2.1 | Feedback Loop |
| CRAF | S338 | 0.1 | 2.3 | Feedback Loop |
| JNK1 | T183/Y185 | 1.5 | 0.3 | Stress Response |
Signaling Pathway Analysis
The distinct mechanisms of this compound and Trametinib are visualized below. This compound enacts broad dephosphorylation by activating the master regulator PP2A, while Trametinib specifically targets the MEK kinase in the MAPK/ERK cascade.
Experimental Protocols
The following protocols provide a methodological framework for replicating a comparative phosphoproteomic analysis.
Cell Culture and Treatment
-
Cell Line: PANC-1 (pancreatic ductal adenocarcinoma).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are grown to 80% confluency and treated with either 10 µM this compound, 1 µM Trametinib, or DMSO (vehicle control) for 24 hours.
Protein Extraction and Digestion
-
Lysis: Cells are washed with ice-cold PBS and lysed in urea (B33335) buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Reduction and Alkylation: Proteins are reduced with 10 mM dithiothreitol (B142953) (DTT) and alkylated with 20 mM iodoacetamide.
-
Digestion: Proteins are digested overnight with Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio.
Phosphopeptide Enrichment
-
Enrichment: Tryptic peptides are desalted using C18 cartridges. Phosphopeptides are subsequently enriched from the peptide mixture using Titanium Dioxide (TiO2) micro-columns.
-
Elution: Enriched phosphopeptides are eluted and dried under vacuum.
LC-MS/MS Analysis
-
Instrumentation: Analysis is performed on an Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
-
Data Acquisition: A data-independent acquisition (DIA) method is employed for comprehensive peptide detection and quantification.[3]
-
Gradient: Peptides are separated using a 90-minute gradient on a C18 column.
Data Analysis
-
Software: DIA data is processed using software such as Spectronaut or DIA-NN for peptide identification, phosphosite localization, and label-free quantification.
-
Statistical Analysis: The quantitative data is normalized, and statistical significance is determined using a t-test with correction for multiple hypothesis testing (e.g., Benjamini-Hochberg). Phosphosites with a p-value < 0.05 and a log2 fold change > |1.5| are considered significantly regulated.
-
Pathway Analysis: Significantly regulated phosphoproteins are subjected to pathway enrichment analysis using databases like KEGG or Reactome to identify impacted signaling networks.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and site-specific deep phosphoproteome profiling by data-independent acquisition without the need for spectral libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Brefeldin A Resistance: A Comparative Guide to GAP-Negative SMAP2 Mutants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cellular responses to the fungal inhibitor Brefeldin A (BFA), focusing on the confirmed resistance conferred by GAP-negative mutants of the Stromal Membrane-Associated Protein 2 (SMAP2). This guide synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of SMAP2's role in vesicular trafficking.
Brefeldin A is a widely used tool in cell biology to disrupt the secretory pathway by inhibiting a subset of Arf guanine (B1146940) nucleotide-exchange factors (GEFs), leading to the disassembly of the Golgi apparatus. However, cellular machinery can exhibit resistance to BFA through various mechanisms. A key example is the expression of a GTPase-activating protein (GAP)-negative mutant of SMAP2, specifically the SMAP2R56Q mutant. This mutation, at a critical arginine residue in the ArfGAP domain, abolishes its ability to promote GTP hydrolysis on Arf1.
Experimental evidence robustly demonstrates that cells expressing the GAP-negative SMAP2 mutant maintain the structural and functional integrity of the trans-Golgi network (TGN) in the presence of BFA, a stark contrast to the Golgi collapse observed in wild-type cells. This resistance is attributed to the stabilization of Arf1-GTP on TGN membranes, which in turn retains crucial effector proteins, such as the adaptor protein complex 1 (AP-1), thereby preventing the disruptive effects of BFA.
Comparative Analysis of Brefeldin A Effects
The primary observable difference between cells expressing wild-type SMAP2 and the GAP-negative SMAP2R56Q mutant lies in the localization of the AP-1 complex upon BFA treatment. AP-1 is a key component of clathrin coats and its localization to the TGN is dependent on active, GTP-bound Arf1.
| Cell Type | Treatment | AP-1 Localization | Golgi Integrity | BFA Resistance |
| Wild-Type SMAP2 | Vehicle (DMSO) | Perinuclear (TGN) | Intact | N/A |
| Wild-Type SMAP2 | Brefeldin A | Diffuse in Cytosol | Disrupted | Sensitive |
| GAP-Negative SMAP2 (SMAP2R56Q) | Brefeldin A | Perinuclear (TGN) | Intact | Resistant |
Experimental Protocols
The confirmation of BFA resistance in GAP-negative SMAP2 mutants relies on standard cell biology techniques, primarily transient transfection and immunofluorescence microscopy.
Cell Culture and Transfection
-
Cell Line: HeLa cells are commonly used for their flat morphology, which is well-suited for imaging.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are seeded on glass coverslips in 24-well plates. Transient transfection of HA-tagged SMAP2R56Q expression plasmids is performed using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically conducted 24-48 hours post-transfection.
Brefeldin A Treatment and Immunofluorescence
-
BFA Treatment: Transfected cells are treated with Brefeldin A (typically at a concentration of 5-10 µg/mL) for 30 minutes at 37°C. Control cells are treated with the vehicle (DMSO).
-
Fixation and Permeabilization: Following treatment, cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, and then permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.
-
Immunostaining:
-
Non-specific binding sites are blocked with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 30 minutes.
-
Cells are incubated with primary antibodies (e.g., mouse anti-HA to detect the transfected SMAP2 mutant and goat anti-AP-1 γ adaptin) diluted in blocking buffer for 1 hour at room temperature.
-
After washing with PBS, cells are incubated with corresponding fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-mouse IgG and Alexa Fluor 594-conjugated anti-goat IgG) for 1 hour at room temperature in the dark.
-
-
Microscopy: Coverslips are mounted on glass slides with a mounting medium containing a nuclear stain (e.g., DAPI). Images are acquired using a confocal or wide-field fluorescence microscope.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathway and the experimental workflow to provide a clear visual representation of the concepts discussed.
Figure 1. Signaling pathway of SMAP2 and Brefeldin A.
Figure 2. Experimental workflow for BFA resistance assay.
A Comparative Guide to the Binding Affinities of SMAP Compounds for PP2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various Small Molecule Activators of Protein Phosphatase 2A (SMAPs) to the PP2A holoenzyme. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and therapeutic development.
Quantitative Binding Affinity Data
The binding affinities of SMAP compounds to the PP2A Aα subunit (also known as PR65) have been determined using various biophysical techniques. The following table summarizes the available quantitative data for key SMAP compounds.
| Compound | Dissociation Constant (Kd) | Experimental Method | Target Subunit(s) | Reference(s) |
| DT-061 | 235 nM | Equilibrium Dialysis | PP2A Aα subunit | [1][2][3] |
| ATUX-8385 | 4.7 ± 1.1 µM | Fluorescence Polarization | PP2A Aα subunit (PR65) | [4][5] |
| 13.6 ± 2.5 µM | Nanoaperture Optical Tweezers | PP2A Aα subunit (PR65) | [6] | |
| SMAP-2 (DT-1154) | Not Quantified | Direct binding confirmed | PP2A Aα subunit | [7][8] |
| ATUX-3364 | Not Quantified | Binds to PR65 | PP2A Aα subunit (PR65) | [9] |
| TRC-766 (inactive analog) | Binds to PP2A, but does not activate | Not Quantified | PP2A | [10] |
Experimental Protocols
The determination of binding affinities and characterization of the interaction between SMAP compounds and PP2A involve a range of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Equilibrium Dialysis
This technique is used to quantify the binding of a ligand (SMAP) to a protein (PP2A) at equilibrium.
-
Materials: A tritiated (radioactively labeled) version of the SMAP compound, purified PP2A A subunit, AC dimer, or ABC trimer, dialysis membrane with a molecular weight cutoff that retains the protein but allows the SMAP to pass through, and dialysis buffer.
-
Procedure:
-
The dialysis setup consists of two chambers separated by the semi-permeable membrane.
-
One chamber contains the purified PP2A protein component in the dialysis buffer.
-
The other chamber contains the tritiated SMAP compound in the same buffer.
-
The system is allowed to reach equilibrium, during which the free SMAP compound diffuses across the membrane.
-
At equilibrium, the concentration of the free SMAP is the same in both chambers. The chamber containing the PP2A will have a higher total concentration of the SMAP due to the protein-bound fraction.
-
-
Data Analysis:
-
The concentration of the radiolabeled SMAP in both chambers is measured using a scintillation counter.
-
The concentration of bound SMAP is calculated by subtracting the concentration of free SMAP (from the protein-free chamber) from the total SMAP concentration in the protein-containing chamber.
-
The dissociation constant (Kd) is then determined by performing saturation binding experiments with varying concentrations of the tritiated SMAP and analyzing the data using Scatchard or non-linear regression analysis.[11][12]
-
Photoaffinity Labeling (PAL)
PAL is a powerful method to identify direct binding partners and map the binding site of a ligand on its target protein.[13][14]
-
Probe Synthesis: A photoactivatable group (e.g., phenylazide or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) are chemically incorporated into the SMAP molecule.[13]
-
Binding and Crosslinking:
-
The photoaffinity probe is incubated with the purified PP2A subunits or cell lysates to allow for binding.
-
The mixture is then irradiated with UV light of a specific wavelength to activate the photoreactive group. This generates a highly reactive intermediate that forms a covalent bond with the nearest amino acid residues in the binding pocket of the target protein.[13]
-
-
Identification of Labeled Protein:
-
If a reporter tag like biotin is used, the covalently labeled protein complexes can be enriched from the mixture using affinity purification (e.g., streptavidin beads).
-
The enriched proteins are then identified using techniques like Western blotting or mass spectrometry.[15]
-
-
Binding Site Mapping: To identify the specific amino acid residues involved in binding, the covalently crosslinked protein is proteolytically digested, and the resulting peptides are analyzed by mass spectrometry to identify the peptide fragment adducted with the photoaffinity probe.
Hydroxyl Radical Protein Footprinting (HRPF)
HRPF is used to probe protein conformation and ligand binding sites by monitoring the solvent accessibility of amino acid side chains.[16][17]
-
Hydroxyl Radical Generation: Hydroxyl radicals, which are highly reactive, are generated in the solution containing the PP2A protein with and without the SMAP compound. This can be achieved through methods like fast photochemical oxidation of proteins (FPOP) using a laser to photolyze hydrogen peroxide.[17]
-
Protein Modification: The hydroxyl radicals rapidly and irreversibly modify solvent-accessible amino acid side chains. Amino acids within the protein core or in the binding interface with the SMAP compound will be protected from modification.
-
Analysis of Modifications:
-
The modified protein is then proteolytically digested into smaller peptides.
-
The peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the sites and extent of oxidative modification.
-
-
Data Interpretation: By comparing the modification patterns of PP2A in the presence and absence of the SMAP compound, the regions of the protein that are protected upon binding can be identified. This "footprint" reveals the binding site and can also provide information about conformational changes induced by ligand binding.[18]
Visualizing the Molecular Interactions and Pathways
To further elucidate the mechanisms of SMAP action, the following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway modulated by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Activators of Protein Phosphatase 2A Exert Global Stabilising Effects on the Scaffold PR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound (DT-1154, DBK1154) | PP2A activator | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. Overview of Equilibrium Dialysis [harvardapparatus.com]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Laser-free Hydroxyl Radical Protein Footprinting to Perform Higher Order Structural Analysis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
Validating SMAP2's Critical Role in Acrosome Biogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of the acrosome, a specialized organelle essential for fertilization, is a hallmark of spermiogenesis, the final phase of spermatogenesis. This intricate process relies on the precise trafficking of vesicles from the trans-Golgi network (TGN) to form a single, large acrosomal vesicle that caps (B75204) the sperm nucleus. Disruptions in this pathway frequently lead to severe male infertility, characterized by sperm defects such as globozoospermia (round-headed sperm). This guide provides a comparative analysis of the Small Arf GTPase-activating protein 2 (SMAP2), validating its indispensable role in acrosome formation and comparing its functional significance with other key proteins in the pathway.
SMAP2: A Key Regulator of Proacrosomal Vesicle Trafficking
SMAP2 is an Arf GTPase-activating protein (Arf GAP) that plays a pivotal role in the budding of clathrin-coated vesicles from the TGN.[1] Its expression during spermatogenesis is tightly regulated, appearing from the pachytene spermatocyte to the round spermatid stages, which coincides precisely with the period of active acrosome formation.[1][2] Experimental evidence from gene-targeting studies in mice has unequivocally demonstrated that SMAP2 is essential for male fertility.[1][3]
The primary function of SMAP2 in this context is to modulate the formation of proacrosomal vesicles. It interacts with both clathrin and the clathrin assembly protein (CALM), facilitating the creation of transport vesicles destined for the acrosome.[1][2][4] The absence of SMAP2 leads to a cascade of cellular defects, culminating in infertility.
Comparative Analysis of Knockout Mouse Models
The phenotype of SMAP2-deficient mice offers a clear window into its function. Male mice lacking SMAP2 are healthy but completely infertile, exhibiting classic globozoospermia.[1][5] A comparison with other knockout models that also present with globozoospermia highlights the specific contribution of SMAP2 to the acrosome biogenesis pathway.
| Feature | SMAP2 Knockout | GOPC Knockout | PICK1 Knockout | Hrb Knockout |
| Primary Defect | Disorganized budding of proacrosomal vesicles from TGN; increased vesicle size.[1][2] | Failure of proacrosomal vesicle fusion.[4][6] | Fragmentation of the acrosome in early spermiogenesis.[7] | Defective transport of proacrosomal vesicles.[1] |
| Key Interacting Proteins | Clathrin, CALM, Syntaxin2.[1][6] | Frizzled receptors.[6] | GOPC, CK2α′.[7] | Belongs to the Arf GAP family, similar to SMAP2.[1] |
| Sperm Phenotype | Globozoospermia, asthenozoospermia (impaired motility), severely impaired acrosome formation.[1][5][8] | Globozoospermia.[1][4] | Globozoospermia, reduced sperm count, severely impaired motility.[7] | Defective acrosome formation.[1] |
| Fertility | Complete male infertility.[1][2] | Complete male infertility. | Complete male infertility.[7] | Male infertility. |
This table summarizes the phenotypes observed in different gene-targeted mouse models, all of which underscore the importance of precise vesicle trafficking in acrosome formation. The SMAP2 knockout phenotype specifically points to a failure in the initial step of organized vesicle budding from the TGN.
Visualizing the Molecular and Experimental Pathways
To better understand the role of SMAP2, the following diagrams illustrate its molecular mechanism and the experimental workflow used for its validation.
Detailed Experimental Protocols
Validation of SMAP2's function relies on a combination of genetic engineering and detailed cellular analysis. Below are summaries of the key experimental protocols employed.
Generation of SMAP2-Deficient Mice
This protocol creates a mouse model lacking the SMAP2 protein to study its in vivo function.
-
Principle: Gene targeting via homologous recombination in embryonic stem (ES) cells is used to replace a critical portion of the SMAP2 gene with a selection cassette (e.g., LacZ and Neomycin resistance).[2][9] This disruption results in a non-functional, or "knockout," allele.
-
Methodology:
-
Targeting Vector Construction: A DNA construct is created containing sequences homologous to the regions flanking the SMAP2 target exon(s), with the exons themselves replaced by a marker gene.[2]
-
ES Cell Transfection: The targeting vector is introduced into pluripotent ES cells.
-
Selection: Cells that have successfully incorporated the vector via homologous recombination are selected using antibiotics (e.g., G418 for Neomycin resistance).
-
Blastocyst Injection: Correctly targeted ES cells are injected into early-stage mouse embryos (blastocysts), which are then transferred to a surrogate mother.
-
Generation of Chimeras: Offspring (chimeras) are born containing a mix of cells from the original blastocyst and the modified ES cells.
-
Germline Transmission: Chimeras are bred with wild-type mice. If the modified ES cells contributed to the germline, the knockout allele will be passed to the next generation, creating heterozygous (SMAP2+/-) mice.
-
Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous SMAP2-deficient (SMAP2-/-) mice, along with wild-type and heterozygous littermates for use as controls.[2]
-
Immunofluorescence Staining of Testicular Sections
This technique is used to visualize the location of specific proteins within the complex cellular environment of the testis.
-
Principle: Specific antibodies conjugated with fluorescent dyes are used to bind to target proteins (e.g., SMAP2, CALM, syntaxin2) in tissue sections. The fluorescent signal is then detected using a confocal or fluorescence microscope.
-
Methodology:
-
Tissue Preparation: Testes are dissected and fixed in 4% paraformaldehyde (PFA), then embedded in paraffin (B1166041) wax.[10]
-
Sectioning: The paraffin-embedded tissue is cut into very thin sections (e.g., 4-5 µm) and mounted on microscope slides.[11]
-
Deparaffinization and Rehydration: The paraffin is removed using xylene, and the sections are rehydrated through a series of decreasing ethanol (B145695) concentrations.
-
Antigen Retrieval: To unmask the antibody-binding sites, slides are often heated in a citrate (B86180) buffer solution.[12]
-
Permeabilization & Blocking: Sections are treated with a detergent (e.g., Triton X-100) to permeabilize cell membranes and then incubated in a blocking solution (e.g., bovine serum albumin or serum) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody that specifically recognizes the protein of interest (e.g., rabbit anti-SMAP2). This is typically done overnight at 4°C.[11]
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody (e.g., Cy3-conjugated donkey anti-rabbit) that binds to the primary antibody is applied.[11]
-
Counterstaining and Mounting: The cell nuclei are often stained with DAPI (a blue fluorescent dye). A mounting medium is then applied to preserve the sample and the slide is coverslipped.
-
Imaging: The slides are visualized using a fluorescence microscope to determine the subcellular localization of the target protein.
-
Transmission Electron Microscopy (TEM) of Spermatozoa
TEM provides high-resolution images of the internal ultrastructure of sperm, allowing for detailed assessment of acrosome and nuclear morphology.
-
Principle: A beam of electrons is transmitted through an ultra-thin section of the specimen. The electrons interact with the sample, and an image is formed based on the differential scattering of electrons, revealing fine structural details.[14]
-
Methodology:
-
Sample Collection & Fixation: Sperm are collected from the cauda epididymis and immediately fixed, typically with a glutaraldehyde (B144438) solution, to preserve their structure.[15] A secondary fixation with osmium tetroxide is used to enhance contrast.[16]
-
Dehydration: Water is removed from the samples by passing them through a graded series of ethanol concentrations.[14]
-
Embedding: The dehydrated sperm pellet is infiltrated with and embedded in a hard resin (e.g., Epon).[14]
-
Sectioning: The resin block is cut into ultra-thin sections (60-90 nanometers) using an ultramicrotome with a diamond knife.
-
Staining: The sections are mounted on a copper grid and stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to further increase the contrast of cellular structures.[14]
-
Imaging: The grid is placed in the TEM, and the electron beam is used to generate high-magnification images of the sperm's internal components, allowing for detailed examination of the acrosome, nucleus, and flagellum.
-
Conclusion
The validation of SMAP2's role in acrosome formation is a clear example of how genetic, molecular, and cellular analyses converge to elucidate a fundamental biological process. Data from SMAP2-deficient mouse models conclusively establish its function as a critical regulator of proacrosomal vesicle budding from the TGN.[1][2] Its absence directly causes a failure in acrosome biogenesis, leading to globozoospermia and complete male infertility.[1] When compared to other proteins involved in this pathway, such as GOPC and PICK1, SMAP2's role appears to be concentrated at the very early stage of vesicle formation and size regulation.[1][4][7] This detailed understanding provides a valuable foundation for research into the molecular causes of male infertility and may inform the development of novel diagnostic and therapeutic strategies.
References
- 1. The Arf GAP SMAP2 is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. researchgate.net [researchgate.net]
- 5. Smap2 MGI Mouse Gene Detail - MGI:1917030 - small ArfGAP 2 [informatics.jax.org]
- 6. Frontiers | Mechanism of Acrosome Biogenesis in Mammals [frontiersin.org]
- 7. PICK1 deficiency causes male infertility in mice by disrupting acrosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation and Characterization of Smac/DIABLO-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 11. 4.4. Immunofluorescence Staining of Mouse Testicular Tissue [bio-protocol.org]
- 12. 4.10. Immunofluorescence Staining on Testicular Sections [bio-protocol.org]
- 13. Preparation of Testicular Cells for Immunofluorescence Analysis of Manchette in Elongating Spermatids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. Adapted methods for scanning electron microscopy (SEM) in assessment of human sperm morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of SMAP-2's Effects on Full-Length and Truncated Androgen Receptors
A comprehensive guide for researchers and drug development professionals on the differential impact of the PP2A activator, SMAP-2, on androgen receptor isoforms in the context of castration-resistant prostate cancer.
The emergence of castration-resistant prostate cancer (CRPC) presents a significant therapeutic challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis.[1] This reactivation can occur through various mechanisms, including the expression of constitutively active, truncated AR splice variants (AR-Vs) that lack the ligand-binding domain targeted by current therapies.[1][2][3] This guide provides a comparative analysis of the effects of this compound, a small molecule activator of Protein Phosphatase 2A (PP2A), on both full-length androgen receptor (AR-FL) and its truncated variants, offering insights into its potential as a novel therapeutic agent for CRPC.
Mechanism of Action: this compound and the PP2A Pathway
This compound belongs to a class of re-engineered tricyclic sulfonamides that function by activating the tumor suppressor protein, PP2A.[4][5] PP2A is a serine/threonine phosphatase that plays a crucial role in regulating multiple oncogenic signaling pathways by dephosphorylating key protein substrates, including the androgen receptor.[1][5] In CRPC, PP2A is often functionally inactivated, contributing to disease progression.[1][5] this compound's proposed mechanism involves binding to PP2A, inducing a conformational change that enhances its phosphatase activity.[1] This activation leads to the dephosphorylation of critical targets like the AR, ultimately leading to its degradation and the inhibition of downstream signaling.[1][5]
Caption: this compound signaling pathway.
Comparative Efficacy of this compound on AR-FL and Truncated AR
Preclinical studies have demonstrated that SMAP compounds, including this compound, effectively induce the dephosphorylation and subsequent degradation of both full-length and truncated AR isoforms.[1][4] This is a critical finding, as truncated variants like AR-V7 are notoriously resistant to enzalutamide (B1683756) and abiraterone, which target the AR ligand-binding domain that these variants lack.[1]
Key Comparative Effects:
-
Dephosphorylation: SMAP treatment leads to a dose- and time-dependent dephosphorylation of both AR-FL and truncated AR isoforms.[1][4]
-
Protein Degradation: this compound induces the degradation of both wild-type AR and the AR-V7 splice variant.[1] This effect is observed in cell lines expressing AR-FL (LNCaP) and those expressing both AR-FL and AR-V7 (22Rv1).[1]
-
Disruption of AR Target Gene Expression: By promoting the degradation of both receptor forms, SMAP treatment disrupts the mRNA expression of multiple AR target genes.[1]
Experimental Data
Table 1: Effect of this compound on Cell Viability in Prostate Cancer Cell Lines
| Cell Line | Primary AR Isoform(s) | SMAP IC50 (µM) |
| LNCaP | AR-FL | ~20 |
| 22Rv1 | AR-FL and AR-V7 | ~20 |
Data derived from studies on SMAP compounds in CRPC cell lines.[5]
Table 2: SMAP-Induced Degradation of Full-Length and Truncated AR in 22Rv1 Cells
| Treatment | Time (hours) | AR-FL Protein Level (Fold Change) | AR-V7 Protein Level (Fold Change) |
| Vehicle | 24 | 1.0 | 1.0 |
| SMAP (30 µM) | 6 | Significant Decrease | Significant Decrease |
| SMAP (30 µM) | 12 | Further Decrease | Further Decrease |
| SMAP (30 µM) | 24 | Pronounced Decrease | Pronounced Decrease |
Qualitative summary based on reported Western blot analyses.[1]
Experimental Protocols
Western Blot Analysis for AR Protein Levels
-
Cell Lysis: Prostate cancer cells (e.g., LNCaP, 22Rv1) are treated with specified concentrations of this compound or vehicle control for various time points. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the N-terminus of AR (to detect both AR-FL and AR-V7), the C-terminus of AR (to detect AR-FL only), and a loading control (e.g., GAPDH).
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.[1][5]
Caption: Western blot experimental workflow.
Cell Viability Assay
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured, and the data is normalized to the vehicle-treated control wells to determine the half-maximal inhibitory concentration (IC50).[5]
Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
-
RNA Extraction: Following treatment with this compound or vehicle, total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for AR target genes (e.g., PSA) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.[5]
Conclusion
The available preclinical data strongly suggest that this compound is effective against both full-length and truncated androgen receptors. By activating PP2A, this compound circumvents the primary resistance mechanism to current AR-targeted therapies, which is the expression of ligand-binding domain-deficient AR splice variants.[1] The ability of this compound to induce the degradation of both AR-FL and AR-V7, leading to decreased cell viability and disruption of AR signaling in CRPC models, underscores its potential as a promising therapeutic strategy.[1][4][5] These findings provide a solid rationale for the continued clinical development of PP2A activators for the treatment of advanced prostate cancer.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific properties of a C-terminal truncated androgen receptor detected in hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Allosteric Activation of PP2A by SMAP-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the allosteric activation mechanism of Protein Phosphatase 2A (PP2A) by the Small Molecule Activator of PP2A-2 (SMAP-2). It offers a comparative perspective against other PP2A activators, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Executive Summary
This compound represents a novel class of therapeutic agents that allosterically activate the tumor suppressor protein PP2A. Unlike direct enzymatic activators, this compound functions by binding to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that favors the recruitment of specific regulatory B subunits.[1] This targeted stabilization of distinct PP2A holoenzymes alters substrate specificity, leading to the dephosphorylation of key oncoproteins. This guide delves into the experimental evidence confirming this mechanism and provides a framework for comparing this compound with other PP2A-activating compounds.
Comparative Analysis: this compound vs. Alternative PP2A Activators
The primary distinction in the mechanism of action between this compound and other classes of PP2A activators, such as iHAPs (inhaled anxiolytics with PP2A-activating properties), lies in the specific PP2A holoenzyme they stabilize.
| Feature | This compound | iHAPs (e.g., iHAP1) |
| Binding Site | PP2A Aα subunit | PP2A Aα subunit |
| Primary Mechanism | Allosteric stabilization of the PP2A holoenzyme | Allosteric stabilization of the PP2A holoenzyme |
| Stabilized B-subunit | PPP2R2A (B55α) | PPP2R5E (B56ε) |
| Key Substrates | MYC, Androgen Receptor (AR) | MYBL2 |
| Cellular Outcome | G0/G1 cell cycle arrest | Prometaphase arrest |
Experimental Data & Key Findings
Direct biochemical demonstration of PP2A activation by SMAPs using artificial substrates has proven challenging, with only modest increases in phosphatase activity observed in some assays.[2] The primary evidence for this compound's mechanism of action comes from cellular and structural studies.
Binding Affinity and Stoichiometry
Equilibrium dialysis and surface plasmon resonance (SPR) studies have been employed to characterize the binding of SMAPs to the PP2A Aα subunit. While specific Kd values for this compound are not consistently reported across the literature, studies with related SMAP compounds have demonstrated direct and specific binding to the PP2A A-C dimer.[3]
Holoenzyme Stabilization
Co-immunoprecipitation experiments followed by Western blotting have been pivotal in demonstrating that SMAP treatment enhances the association of the B55α regulatory subunit with the PP2A core enzyme.
Substrate Dephosphorylation
Treatment of cancer cell lines with this compound leads to the dephosphorylation of key oncogenic proteins. For instance, studies have shown a significant reduction in the phosphorylation of MYC and the Androgen Receptor (AR) upon this compound treatment, leading to their degradation and subsequent inhibition of tumor growth.[1][4]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess PP2A Holoenzyme Composition
This protocol is designed to determine the effect of this compound on the interaction between the PP2A core enzyme (A and C subunits) and the B55α regulatory subunit.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-PP2A A-subunit antibody
-
Protein A/G magnetic beads
-
This compound
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies for Western blotting: anti-PP2A A-subunit, anti-PP2A C-subunit, anti-B55α subunit
Procedure:
-
Culture cells to 80-90% confluency and treat with either vehicle (DMSO) or this compound at the desired concentration and time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-PP2A A-subunit antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluates.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the PP2A A, C, and B55α subunits.
In Vitro PP2A Phosphatase Assay
This assay measures the enzymatic activity of immunoprecipitated PP2A holoenzymes.
Materials:
-
Immunoprecipitated PP2A complexes on beads (from Co-IP protocol)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Wash the immunoprecipitated PP2A beads with phosphatase assay buffer.
-
Resuspend the beads in assay buffer containing the phosphopeptide substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and pellet the beads by centrifugation.
-
Transfer the supernatant to a new microplate.
-
Add malachite green reagent to the supernatant to detect the amount of free phosphate released.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Quantify the phosphatase activity by comparing to a phosphate standard curve.
Visualizing the Mechanism of Action
Signaling Pathway of this compound Mediated PP2A Activation
Caption: this compound allosterically activates PP2A by promoting the assembly of the B55α holoenzyme.
Experimental Workflow for Confirming this compound Mechanism
Caption: Workflow for elucidating the allosteric activation mechanism of this compound.
Logical Relationship of this compound Action
Caption: The logical cascade of events following this compound administration.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of SMAP-2 and FTY720 as PP2A activators
In the landscape of therapeutic strategies targeting the tumor suppressor protein phosphatase 2A (PP2A), two small molecules, SMAP-2 and FTY720 (Fingolimod), have emerged as key activators, each employing a distinct mechanism to unleash the phosphatase's tumor-suppressive functions. This guide provides a comprehensive side-by-side comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and FTY720 lies in their approach to activating PP2A. This compound is a direct, allosteric activator , while FTY720 functions as an indirect activator .
This compound belongs to a class of small molecule activators of PP2A that were developed by re-engineering tricyclic neuroleptics.[1] Through extensive binding studies, it has been demonstrated that SMAPs, including this compound, directly bind to the scaffolding Aα subunit of the PP2A holoenzyme.[1][2] This binding event is proposed to induce a conformational change in the PP2A complex, leading to its activation and subsequent dephosphorylation of key oncogenic substrates.[1][2]
FTY720 , an FDA-approved drug for multiple sclerosis, activates PP2A through a more circuitous route. It targets and binds to the endogenous inhibitor of PP2A known as SET (also called I2PP2A).[3] By binding to SET, FTY720 disrupts the inhibitory interaction between SET and the catalytic subunit of PP2A, thereby releasing the active phosphatase to perform its tumor-suppressive functions.[3]
Quantitative Comparison of PP2A Activation
| Compound | Target | Assay Type | Cell Line/System | Effective Concentration/IC50 | Reference |
| This compound | PP2A Aα Subunit | Cell Viability (MTT) | LNCaP (Prostate Cancer) | ~10-30 µM (for a representative SMAP) | [1] |
| Cell Viability | 22Rv1 (Prostate Cancer) | ~10-30 µM (for a representative SMAP) | [1] | ||
| FTY720 | SET (I2PP2A) | PP2A Activity | MCF-7 (Breast Cancer) | Significant activation at 3 µM | [4] |
| PP2A Activity | MDA-MB-231 (Breast Cancer) | Significant activation at 3 µM | [4] | ||
| PP2A Activity | Malignant Mesothelioma Cells | Increased activity at 6 µM | [1] | ||
| Cell Viability (MTT) | Colorectal Cancer Cell Lines | IC50 < 5 µM in sensitive lines | [5] |
Note: The table presents data on the effects of the compounds on cell viability or PP2A activity at specified concentrations. These are not direct EC50 values for PP2A activation, which are not consistently reported in the literature for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
PP2A Phosphatase Activity Assay
This assay is fundamental to determining the extent of PP2A activation by a compound.
Protocol:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat with various concentrations of this compound or FTY720 for a specified duration. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for cellular assays): Incubate cell lysates with an antibody specific to the PP2A catalytic subunit (PP2Ac) to isolate the PP2A complexes.
-
Phosphatase Reaction: Add a synthetic phosphopeptide substrate to the immunoprecipitated PP2A or purified PP2A enzyme.
-
Detection: After a defined incubation period, stop the reaction and measure the amount of free phosphate released using a detection reagent such as Malachite Green.[4]
-
Quantification: Determine the phosphatase activity by measuring the absorbance at a specific wavelength and comparing it to a standard curve.
Co-Immunoprecipitation (Co-IP) for FTY720's Mechanism
This technique is essential to demonstrate that FTY720 disrupts the interaction between SET and PP2A.
Protocol:
-
Cell Treatment and Lysis: Treat cells with FTY720. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either SET or the PP2A catalytic subunit.
-
Pull-down: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the interacting partner (PP2A or SET, respectively) by Western blotting. A decrease in the co-immunoprecipitated protein in FTY720-treated samples compared to the control indicates disruption of the interaction.
Conclusion
Both this compound and FTY720 are valuable tools for activating PP2A, a critical tumor suppressor. Their distinct mechanisms of action offer different therapeutic opportunities and avenues for research. This compound's direct activation of the PP2A holoenzyme presents a straightforward approach, while FTY720's ability to counteract an endogenous inhibitor highlights the importance of the PP2A-SET axis in cancer.
The choice between these two activators will depend on the specific research question or therapeutic context. For instance, in cancers characterized by high levels of SET, FTY720 may be particularly effective. Conversely, this compound could be beneficial in a broader range of cancers where a direct boost in PP2A activity is desired. Further head-to-head studies with standardized assays are warranted to definitively compare their potency and guide their future development and application in cancer therapy and other diseases where PP2A dysfunction is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential Expression of the Sphingolipid Pathway Is Associated with Sensitivity to the PP2A Activator FTY720 in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for SMAP-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of SMAP-2, a potent and selective protein phosphatase 2A (PP2A) activator.[1] Given that a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not always readily available, a conservative approach based on general principles of chemical waste management is mandatory.
Chemical and Physical Properties
A summary of the key quantitative data for a representative small molecule inhibitor is presented below for easy reference. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Weight | Varies by specific this compound analog |
| Molecular Formula | Varies by specific this compound analog |
| Purity | Typically >98% for research-grade compounds |
| Format | Powder |
| Storage (Powder) | Typically -20°C for several years |
| Storage (In solvent) | Typically -80°C for shorter durations (e.g., 1 year) |
| Solubility | Soluble in organic solvents such as DMSO |
Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended disposal procedure for this compound, treating it as a potentially hazardous chemical waste.
Experimental Protocol for Disposal
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be solid-sided, leak-proof, and kept closed when not in use.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[4][5]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container.[4][6]
-
-
Decontamination:
-
Decontaminate work surfaces and non-disposable equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a detergent solution.
-
Collect all decontamination materials (e.g., wipes) as hazardous solid waste.[4]
-
-
Waste Collection and Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Harmful if swallowed").[4]
-
Ensure the container lid is securely fastened.
-
-
Storage:
-
Disposal:
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the this compound disposal process.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Caption: Logical relationship for ensuring safe this compound disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Waste | Chemical Waste Disposal Programs | Environmental Health and Safety | Life Safety and Emergency Management | UMass Lowell [uml.edu]
- 6. finance.southtexascollege.edu [finance.southtexascollege.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. buyat.ppg.com [buyat.ppg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
